6-Methoxyquinolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxyquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRCPCBGGCJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280365 | |
| Record name | 6-methoxyquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119990-33-9 | |
| Record name | 6-methoxyquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxyquinolin-2-amine: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction
6-Methoxyquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs, most notably the anti-malarial quinine. The introduction of a methoxy group at the 6-position and an amine group at the 2-position of the quinoline ring system endows this compound with a unique set of electronic and steric properties. These characteristics make it a valuable and versatile building block in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a stable, solid organic compound under standard laboratory conditions. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 165-169 °C |
| Boiling Point | Decomposes before boiling at atmospheric pressure |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. |
| CAS Number | 6628-04-2 |
Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of this compound involves the Conrad-Limpach reaction, a classic method for the preparation of 2- and 4-hydroxyquinolines, which can then be converted to the corresponding amines. A typical synthetic workflow is outlined below.
Experimental Protocol: Synthesis of this compound via the Conrad-Limpach Reaction
Step 1: Condensation of p-Anisidine with Ethyl Acetoacetate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq).
-
Heat the reaction mixture to 100-120 °C for 2-4 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product, ethyl 3-((4-methoxyphenyl)amino)but-2-enoate, can be used in the next step without further purification, or it can be purified by column chromatography on silica gel.
Causality: The initial step is a condensation reaction between the aniline derivative (p-anisidine) and a β-ketoester (ethyl acetoacetate). The acidic catalyst facilitates the formation of an enamine intermediate, which is the key precursor for the subsequent cyclization.
Step 2: Cyclization to 6-Methoxy-4-methylquinolin-2(1H)-one
-
Add the crude ethyl 3-((4-methoxyphenyl)amino)but-2-enoate to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.
-
The cyclization product will precipitate out of the hot solvent.
-
Allow the mixture to cool, and then collect the solid product by vacuum filtration.
-
Wash the solid with a non-polar solvent, such as hexane or ether, to remove the high-boiling point solvent.
Causality: The high temperature promotes an intramolecular electrophilic aromatic substitution reaction. The enamine attacks the aromatic ring, leading to the formation of the quinoline core. This thermal cyclization is a key feature of the Conrad-Limpach synthesis.
Step 3: Conversion to 2-Chloro-6-methoxy-4-methylquinoline
-
Suspend the 6-methoxy-4-methylquinolin-2(1H)-one in phosphorus oxychloride (POCl3, excess).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl3.
-
Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate, until the product precipitates.
-
Collect the solid by vacuum filtration and wash with water.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the quinolinone into a chloro group. This is a crucial step to activate the 2-position for subsequent nucleophilic substitution.
Step 4: Amination to 6-Methoxy-4-methylquinolin-2-amine
-
Dissolve the 2-chloro-6-methoxy-4-methylquinoline in a suitable solvent, such as ethanol or isopropanol, in a sealed pressure vessel.
-
Add an excess of ammonia in a solution of ethanol (ethanolic ammonia).
-
Heat the mixture to 120-150 °C for 12-24 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality: The final step is a nucleophilic aromatic substitution reaction where ammonia displaces the chloride at the 2-position of the quinoline ring to yield the desired 2-aminoquinoline product. The use of a sealed vessel and elevated temperatures is necessary to drive this reaction to completion.
Caption: Synthetic workflow for this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is characterized by the interplay of its three key functional groups: the quinoline ring system, the electron-donating methoxy group, and the nucleophilic amino group.
-
The Quinoline Ring: The quinoline core is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when a good leaving group is present. Conversely, electrophilic aromatic substitution reactions are generally more difficult and tend to occur on the benzene ring portion of the molecule.
-
The Methoxy Group: The methoxy group at the 6-position is an electron-donating group, which activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (primarily the 5- and 7-positions).
-
The Amino Group: The primary amino group at the 2-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also strongly activates the quinoline ring towards electrophilic substitution.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of a number of pharmacologically active compounds. Its structural features allow for diverse chemical modifications, making it an attractive starting material for the development of new therapeutic agents.
One of the most notable applications of the 6-methoxyquinoline scaffold is in the development of kinase inhibitors. For instance, derivatives of this compound have been investigated as potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy. The general structure-activity relationship (SAR) often involves the modification of the 2-amino group to introduce various side chains that can interact with specific amino acid residues in the ATP-binding pocket of the target kinase.
Caption: Mechanism of action for kinase inhibitors.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Molbase. (n.d.). 6-Methoxy-2-quinolinamine.
An In-depth Technical Guide to 6-Methoxyquinolin-2-amine (CAS No. 119990-33-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. This guide focuses on a specific, yet significant, derivative: 6-Methoxyquinolin-2-amine. The strategic placement of a methoxy group at the 6-position and an amine at the 2-position imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents. This document provides a comprehensive technical overview, from its fundamental properties and synthesis to its potential applications in drug discovery, tailored for the discerning scientific audience.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic amine. The electron-donating methoxy group and the nucleophilic amino group on the quinoline core are key features that dictate its reactivity and potential as a pharmacophore.
| Property | Value | Source |
| CAS Number | 119990-33-9 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [2] |
| IUPAC Name | This compound | |
| Melting Point | 176-179 °C | [1] |
| Appearance | Pale yellow to brown solid | |
| Solubility | Soluble in organic solvents |
Note: Comprehensive experimental data on properties such as boiling point, density, and detailed solubility are not widely available in public literature and are often reported as "not available" by commercial suppliers.
Section 2: Synthesis and Mechanistic Insights
The synthesis of this compound is not as extensively documented in readily accessible literature as some of its isomers. However, based on established quinoline chemistry, a plausible and efficient synthetic strategy involves the amination of a 2-halo-6-methoxyquinoline precursor. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a modern and versatile method for this transformation due to its broad substrate scope and functional group tolerance.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
This approach offers a direct route to the desired product from a commercially available or readily synthesized starting material, 2-chloro-6-methoxyquinoline.
Experimental Protocol (Hypothetical & Generalized)
This protocol is a representative example based on the principles of the Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add 2-chloro-6-methoxyquinoline (1.0 eq), the ammonia source (e.g., benzophenone imine, 1.2 eq), and the base (e.g., sodium tert-butoxide, 1.5 eq) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: After completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound. If benzophenone imine is used, an acidic workup is required to hydrolyze the imine and liberate the free amine.
Causality in Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle.
-
Bulky Phosphine Ligands (e.g., XPhos): These ligands are essential for promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, and for stabilizing the palladium catalyst.
-
Strong, Non-nucleophilic Base (e.g., NaOtBu): The base is required to deprotonate the amine, forming the amide which is the active nucleophile in the catalytic cycle.
Section 3: Spectroscopic Characterization (Predicted)
While a comprehensive, publicly available dataset is scarce, the expected spectral data can be predicted based on the structure of this compound.
-
¹H NMR:
-
Aromatic protons on the quinoline ring would appear in the range of δ 7.0-8.5 ppm. The specific coupling patterns would be indicative of their positions.
-
A singlet for the methoxy group (OCH₃) would be expected around δ 3.8-4.0 ppm.
-
A broad singlet for the amino group (NH₂) would likely appear in the region of δ 4.5-6.0 ppm, and its chemical shift would be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic carbons would resonate in the δ 100-160 ppm region.
-
The carbon of the methoxy group would be expected around δ 55-60 ppm.
-
-
IR Spectroscopy:
-
Characteristic N-H stretching vibrations for the primary amine would be observed in the range of 3300-3500 cm⁻¹.
-
C-N stretching vibrations would be seen around 1250-1350 cm⁻¹.
-
C-O stretching for the methoxy group would appear in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C and C=N stretching vibrations would be present in the 1400-1600 cm⁻¹ range.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be observed at m/z = 174.20.
-
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The 6-methoxy-2-aminoquinoline scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The amino group at the 2-position serves as a key handle for derivatization, allowing for the introduction of various side chains to modulate the pharmacological properties of the resulting compounds.
Role as a Kinase Inhibitor Scaffold
The quinoline core can function as a bioisostere of the purine ring of ATP, enabling derivatives to bind to the ATP-binding site of various kinases.[3] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making kinase inhibitors a major focus of cancer drug discovery.[3] The 2-amino group of this compound provides a crucial point for chemical modification to achieve selectivity and potency against specific kinases. The 6-methoxy group can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacokinetic profile.
Antimalarial Potential
Derivatives of aminoquinolines, particularly those with a methoxy group, have a long history in the treatment of malaria.[4] For instance, the 8-amino-6-methoxyquinoline core is a key component of the antimalarial drug primaquine. While this compound is an isomer of this core structure, its potential as a scaffold for novel antimalarial agents is an area of interest for further investigation. The development of new antimalarial drugs is crucial due to the emergence of resistance to existing therapies.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to work in a well-ventilated fume hood.
Conclusion
This compound represents a promising, albeit underexplored, building block in the vast landscape of medicinal chemistry. Its unique substitution pattern on the privileged quinoline scaffold offers significant potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. While detailed experimental data in the public domain remains somewhat limited, the established principles of modern synthetic chemistry provide clear pathways for its synthesis and derivatization. This technical guide serves as a foundational resource to encourage and facilitate further research into the chemistry and biological activity of this intriguing molecule.
References
- G. B. Appetecchi, et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). PubMed.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). National Center for Biotechnology Information.
- Supporting Information for publications. (n.d.). Royal Society of Chemistry.
- Cope, A. C., et al. (1948). Synthesis of 6-Methoxy-8-aminoquinoline Derivatives; Ethyleneimine Rearrangements in Attachment of Monoalkylaminoalkyl Side Chains. Journal of the American Chemical Society.
- Synthesis of 6-Methoxy-8-aminoquinoline Derivatives; Ethyleneimine Rearrangements in Attachment of Monoalkylaminoalkyl Side Chai. (n.d.).
- Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide. (n.d.). Benchchem.
- 6-Methoxyquinoline. (n.d.). PubChem.
- 6-Methoxy-8-quinolinamine. (n.d.). PubChem.
- CAS 119990-33-9 | this compound. (n.d.). Hoffman Fine Chemicals.
- Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.).
- 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025). Leading Chemical Supplier.
- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.
- Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. (2021).
- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
Sources
A Technical Guide to 6-Methoxyquinolin-2-amine: A Privileged Scaffold in Medicinal Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxyquinolin-2-amine, a heterocyclic aromatic amine, is a molecule of significant interest in the field of medicinal chemistry. Its rigid quinoline core, substituted with a methoxy group at the 6-position and an amine at the 2-position, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This scaffold has emerged as a "privileged" structure, meaning it is capable of binding to multiple biological targets, leading to the development of novel therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its burgeoning role in drug discovery and development, with a particular focus on its potential as a modulator of drug efflux pumps.
Chemical Identity and Physicochemical Properties
The accurate identification and characterization of a chemical entity are paramount for its successful application in research and development.
IUPAC Name: this compound CAS Number: 119990-33-9 Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 119990-33-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [4] |
| Melting Point | 176-179 °C | [1] |
| Appearance | Expected to be a solid at room temperature | N/A |
Spectroscopic Properties:
While a dedicated, publicly available full spectral analysis of this compound is not readily found, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the amine protons, which is exchangeable with D₂O. The protons on the carbon adjacent to the nitrogen atom will be deshielded and appear at a lower field.[5]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon atom attached to the methoxy group and the carbon atoms of the quinoline ring will have characteristic chemical shifts. The carbon adjacent to the amine nitrogen will be slightly deshielded.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the aromatic and methoxy groups, as well as C=C and C=N stretching vibrations of the quinoline ring, will also be present.[5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns will be indicative of the quinoline core and the methoxy and amine substituents.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, leveraging established methodologies for quinoline and aminoquinoline synthesis. A plausible and efficient route involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-methoxyquinoline.
Proposed Synthetic Pathway: Nucleophilic Amination
This method relies on the displacement of a halide at the 2-position of the quinoline ring with an amine source. The 2-position is activated towards nucleophilic attack.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 6-Methoxyquinoline
The foundational quinoline scaffold can be constructed via a modified Skraup synthesis.[7]
-
In a suitable reaction vessel, combine p-anisidine, glycerol, a mild oxidizing agent (e.g., p-nitrotoluene), and concentrated sulfuric acid.
-
Heat the reaction mixture carefully under reflux for several hours. The reaction is exothermic and requires careful temperature control.
-
After completion, cool the mixture and cautiously pour it onto ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-methoxyquinoline.
-
Filter, wash the solid with water, and purify by recrystallization or column chromatography.
Step 2: Synthesis of 2-Chloro-6-methoxyquinoline
The hydroxyl group of the tautomeric form of 6-methoxyquinolin-2(1H)-one (which can be formed from 6-methoxyquinoline) can be converted to a chloro group.
-
Treat 6-methoxyquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[8]
-
Heat the reaction mixture under reflux.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto ice.
-
Neutralize the solution and extract the product with an organic solvent.
-
Purify the crude 2-chloro-6-methoxyquinoline by column chromatography.
Step 3: Synthesis of this compound
The final step involves the amination of the 2-chloro intermediate.
-
Heat 2-chloro-6-methoxyquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed vessel under pressure.[9]
-
After the reaction is complete, cool the vessel, and remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent to yield this compound.
Applications in Drug Development: Targeting P-glycoprotein
The 6-methoxyquinoline scaffold is a prominent feature in a variety of biologically active molecules. A particularly compelling area of research is its role in overcoming multidrug resistance (MDR) in cancer by inhibiting the function of P-glycoprotein (P-gp).[10]
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells.[11] It actively transports a broad range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and rendering the cancer cells resistant to treatment.[4] 6-Methoxyquinoline derivatives have been shown to inhibit P-gp, although the precise mechanism for this compound itself is a subject of ongoing research. The proposed mechanisms of P-gp inhibition by quinoline derivatives include:
-
Competitive Inhibition: The inhibitor may bind to the same site on P-gp as the chemotherapeutic drug, thereby competing for efflux.
-
Allosteric Inhibition: The inhibitor may bind to a different site on P-gp, inducing a conformational change that reduces its transport efficiency.[12]
-
Modulation of ATP Hydrolysis: The inhibitor may interfere with the ATP binding and hydrolysis that powers the pump.
Caption: Inhibition of P-glycoprotein-mediated drug efflux.
By inhibiting P-gp, 6-methoxyquinoline derivatives can increase the intracellular accumulation of chemotherapeutic agents, thereby re-sensitizing resistant cancer cells to treatment.[13]
Structure-Activity Relationship (SAR) Insights:
Studies on related 6-methoxy-2-arylquinolines have provided valuable insights into the structural features that are important for P-gp inhibitory activity.[10] For instance, the presence and nature of substituents at the 2- and 4-positions of the quinoline ring can significantly impact potency. The amine group at the 2-position in this compound provides a key site for further chemical modification to optimize P-gp inhibition and other pharmacological properties.
Conclusion
This compound is a versatile and valuable scaffold in modern drug discovery. Its straightforward synthesis and the amenability of its functional groups to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The growing body of evidence supporting the role of 6-methoxyquinoline derivatives as P-glycoprotein inhibitors highlights the potential of this compound in addressing the significant clinical challenge of multidrug resistance in cancer. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). (n.d.). PubMed Central.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PubMed Central.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). PubMed.
- Modulation of P-glycoprotein efflux pump: Induction and activation as a therapeutic strategy. (2014). ScienceDirect.
- P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease. (2017). PubMed Central.
- Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. (2014). PubMed Central.
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2022). MDPI.
- Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). Royal Society of Chemistry.
- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (2019). ResearchGate.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). Stuvia.
- N/A,6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolin-4-ol... (n.d.). www.chem-so.com.
- Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1. (2024). PubMed Central.
- P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. (2016). ScienceDirect.
- Modulation of P-glycoprotein activity by cannabinoid molecules in HK-2 renal cells. (2006). PubMed Central.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect.
- Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents. (2015). PubMed.
- 2-Chloro-6-methoxyquinoline. (n.d.). PubChem.
- Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. (1946). Journal of the American Chemical Society.
- 24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. N/A,6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolin-4-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 119990-33-9|this compound|BLD Pharm [bldpharm.com]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxyquinolin-2-amine synthesis pathways
An In-depth Technical Guide to the Synthesis of 6-Methoxyquinolin-2-amine
Authored by a Senior Application Scientist
Introduction
This compound is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its quinoline core, substituted with a methoxy group at the 6-position and an amine at the 2-position, imparts specific electronic and steric properties that are pivotal for molecular recognition in various biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind different synthetic routes, the mechanistic underpinnings of key reactions, and detailed experimental protocols.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Late-Stage Amination: This strategy focuses on first constructing the 6-methoxyquinoline core and subsequently introducing the amino group at the 2-position. This is often a robust and versatile approach, allowing for the synthesis of a variety of 2-substituted analogs from a common intermediate.
-
Ring Formation with Pre-installed Nitrogen Functionality: In this approach, the quinoline ring is assembled from precursors that already contain the nitrogenous component destined for the 2-position. This can be a more convergent strategy, potentially reducing the number of synthetic steps.
We will explore prominent examples of each strategy, evaluating their respective advantages and limitations.
Part 1: Late-Stage Amination Pathways
This approach typically begins with the synthesis of a 6-methoxyquinoline intermediate, followed by functionalization at the 2-position.
Synthesis of the 6-Methoxyquinoline Core via Skraup Reaction
The Skraup synthesis is a classic and effective method for the preparation of quinolines.[1][2] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] For the synthesis of 6-methoxyquinoline, p-anisidine is the logical starting material.
Mechanism of the Skraup Reaction:
The reaction proceeds through a series of steps:
-
Dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.
-
Michael addition of the aniline (p-anisidine) to acrolein.
-
Acid-catalyzed cyclization of the resulting adduct.
-
Dehydration to form a dihydroquinoline.
-
Oxidation of the dihydroquinoline to the aromatic quinoline.
Experimental Protocol: Modified Skraup Synthesis of 6-Methoxyquinoline [3][4]
A patented method provides a robust protocol for this transformation:[3][4]
-
Reaction Setup: In a suitable reaction vessel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (as an oxidizing agent, 0.50-0.54 part), ferrous sulfate (0.20-0.25 part), and boric acid (1.0-1.3 parts).[3][4] The inclusion of ferrous sulfate and boric acid helps to control the often-violent nature of the Skraup reaction and improve yields.[4]
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture with stirring. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[3]
-
Heating: Heat the reaction mixture to 140°C and maintain at reflux for 8-8.5 hours.[3][4]
-
Workup: After cooling, neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 5.5.[3][4]
-
Isolation and Purification: Remove any resinous material by decantation. Filter the solid product and wash with distilled water, followed by ethyl acetate. The organic phases are combined, and the solvent is removed under reduced pressure to yield 6-methoxyquinoline.[3][4]
Conversion to 2-Chloro-6-methoxyquinoline
To introduce the amino group at the 2-position, a common strategy is to first install a good leaving group, such as a chlorine atom. This is typically achieved by oxidation of the quinoline to the corresponding quinolin-2(1H)-one, followed by chlorination. A more direct route involves the chlorination of 6-methoxy-2-methylquinolin-4-ol, which can be synthesized from p-anisidine and ethyl acetoacetate.[5][6]
Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline [5][6]
-
Cyclization: Combine 4-methoxyaniline, ethyl acetoacetate, and polyphosphoric acid. Heat the mixture to 170°C for 1 hour. Cool the reaction and pour it into water. Filter and wash the solid with water to obtain 6-methoxy-2-methylquinolin-4-ol.[5]
-
Chlorination: Suspend the intermediate in phosphorus oxychloride (POCl₃) and add dimethylformamide (DMF). Heat the mixture to 110°C for 1 hour. Quench the reaction with ice water and neutralize with a base. Filter and wash the solid with water to yield 4-chloro-6-methoxy-2-methylquinoline.[5][6]
Amination of 2-Chloro-6-methoxyquinoline
The final step in this pathway is the displacement of the chloride with an amino group. Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are highly effective for this transformation.[7][8][9] This reaction offers high functional group tolerance and generally proceeds under milder conditions than traditional nucleophilic aromatic substitution.[8][9]
Mechanism of the Buchwald-Hartwig Amination:
The catalytic cycle involves:
-
Oxidative addition of the aryl halide (2-chloro-6-methoxyquinoline) to a Pd(0) complex.
-
Coordination of the amine to the palladium center.
-
Deprotonation of the coordinated amine by a base to form a palladium-amido complex.
-
Reductive elimination of the desired 2-aminoquinoline product, regenerating the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination [7][10]
-
Reaction Setup: In a reaction vessel, combine 2-chloro-6-methoxyquinoline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Amine Source: For the introduction of a primary amino group, an ammonia equivalent such as lithium bis(trimethylsilyl)amide (LHMDS) can be utilized.[7][10]
-
Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield this compound.
| Pathway | Starting Materials | Key Intermediates | Key Reactions | Advantages | Disadvantages |
| Late-Stage Amination | p-Anisidine, Glycerol | 6-Methoxyquinoline, 2-Chloro-6-methoxyquinoline | Skraup Reaction, Chlorination, Buchwald-Hartwig Amination | Versatile for analog synthesis, well-established reactions. | Can be multi-step, Skraup reaction can be harsh.[3] |
| Ring Formation (Friedländer) | 2-Amino-5-methoxybenzaldehyde, Acetaldehyde | - | Friedländer Synthesis | Convergent, potentially fewer steps. | Availability of substituted 2-aminobenzaldehydes can be limited.[11][12] |
| Ring Formation (Combes) | p-Anisidine, β-diketone | Schiff Base/Enamine | Combes Synthesis | Good for 2,4-disubstituted quinolines.[1][13] | Regioselectivity can be an issue with unsymmetrical β-diketones.[13] |
Part 2: Ring Formation with Pre-installed Nitrogen Functionality
These strategies aim to construct the quinoline ring system with the 2-amino group or a precursor already in place.
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone.[11][14] To synthesize this compound, one could envision a reaction between 2-amino-5-methoxybenzaldehyde and a suitable nitrogen-containing methylene compound, though the direct installation of the 2-amino group in this manner is less common. A more plausible route would involve a precursor that can be readily converted to the amine.
Mechanism of the Friedländer Synthesis:
Two primary mechanisms are proposed:
-
Aldol Condensation First: An initial aldol reaction between the 2-aminobenzaldehyde and the methylene compound, followed by cyclization via imine formation and subsequent dehydration.[14]
-
Schiff Base Formation First: Initial formation of a Schiff base between the two carbonyl components, followed by an intramolecular aldol-type condensation and dehydration.[14]
A limitation of this approach is the commercial availability and stability of the required 2-amino-5-methoxybenzaldehyde.[11][12]
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][13] For the target molecule, p-anisidine would be reacted with a β-diketone that could lead to the desired 2-amino substitution pattern, although this is not a direct route to a 2-aminoquinoline. The Combes synthesis is typically used to prepare 2,4-disubstituted quinolines.[1][13]
Mechanism of the Combes Synthesis: [13]
-
Condensation of the aniline with one of the carbonyl groups of the β-diketone to form a Schiff base.
-
Tautomerization to an enamine.
-
Acid-catalyzed intramolecular electrophilic aromatic substitution (annulation).
-
Dehydration to form the quinoline ring.
The regioselectivity of the initial condensation and the subsequent cyclization can be influenced by steric and electronic factors of the substituents on both the aniline and the β-diketone.[13]
Conclusion
The synthesis of this compound can be approached through several viable pathways. The late-stage amination strategy, particularly employing a Skraup synthesis to build the core followed by a Buchwald-Hartwig amination, represents a robust and well-documented route. While ring-forming strategies like the Friedländer and Combes syntheses offer more convergent approaches, they may be hampered by the availability of appropriately substituted starting materials. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for analog synthesis.
References
- Wikipedia. Combes quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://www.iipseries.org/wp-content/uploads/2020/08/12.DIT-20-201-1.pdf]
- Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
- Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
- SynArchive. Doebner-Miller Reaction. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
- YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [URL: https://www.youtube.
- Benchchem. An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. [URL: https://www.benchchem.com/pdf/technical-guide-6-methoxyquinolin-2-1h-one.pdf]
- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [URL: https://pubmed.ncbi.nlm.nih.gov/18950225/]
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [URL: https://pubs.acs.org/doi/10.1021/jo048820w]
- Slideshare. Doebner-Miller reaction and applications. [URL: https://www.slideshare.
- NIH. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9257613/]
- ResearchGate. The Friedl??nder Synthesis of Quinolines. [URL: https://www.researchgate.net/publication/225330830_The_Friedlander_Synthesis_of_Quinolines]
- Slideshare. synthesis of quinoline derivatives and its applications. [URL: https://www.slideshare.
- YouTube. Combe's synthesis of quinoline || detailed mechanism. [URL: https://www.youtube.
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. [URL: https://patents.google.
- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [URL: https://www.researchgate.net/publication/23472061_Sequential_and_Selective_Buchwald-Hartwig_Amination_Reactions_for_the_Controlled_Functionalization_of_6-Bromo-2-chloroquinoline_Synthesis_of_Ligands_for_the_Tec_Src_Homology_3_Domain]
- Benchchem. Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. [URL: https://www.benchchem.com/pdf/technical-guide-6-methoxy-2-methylquinolin-4-amine.pdf]
- ResearchGate. Concerning the mechanism of the Friedl??nder quinoline synthesis. [URL: https://www.researchgate.net/publication/235773229_Concerning_the_mechanism_of_the_Friedlander_quinoline_synthesis]
- Benchchem. Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide. [URL: https://www.benchchem.
- MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [URL: https://www.mdpi.com/1420-3049/26/18/5530]
- Organic Syntheses. 6-methoxy-8-nitroquinoline. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0581]
- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05391c]
- Guidechem. What is the synthesis method of 6-Methoxyquinoline?. [URL: https://www.guidechem.com/faq/what-is-the-synthesis-method-of-6-methoxyquinoline-1033000.html]
- Química Organica.org. Friedlander quinoline synthesis. [URL: https://www.quimicaorganica.org/en/named-reactions/friedlander-synthesis.html]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [URL: https://www.acs.
- ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [URL: https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_236113115]
- ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [URL: https://www.researchgate.
- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [URL: https://www.atlantis-press.com/proceedings/icmmee-16/25860713]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. download.atlantis-press.com [download.atlantis-press.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
The Rising Profile of 6-Methoxyquinolin-2-amine Derivatives in Therapeutic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with diverse therapeutic applications.[1][2][3][4] Among the vast landscape of quinoline derivatives, those bearing a methoxy group at the 6-position and an amine at the 2-position have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This in-depth technical guide synthesizes the current understanding of 6-methoxyquinolin-2-amine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field.
Part 1: Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with quinoline derivatives consistently demonstrating significant potential.[5][6][7] The this compound core has been identified as a privileged structure in the design of potent and selective anticancer compounds.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of this compound derivatives are not monolithic; they engage with multiple cellular pathways to thwart tumor growth and survival. Key mechanisms include:
-
Microtubule Disruption: Several quinolone derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division.[6] By disrupting the assembly of microtubules, these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis.[6] This mechanism is akin to the action of established antimitotic drugs like colchicine and vinca alkaloids.[5]
-
Kinase Inhibition: The signaling cascades driven by protein kinases are often dysregulated in cancer. Certain quinazoline derivatives, which share structural similarities with quinolines, have been found to inhibit key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. This compound derivatives have been observed to trigger apoptosis through both intrinsic and extrinsic signaling pathways.[6] This can involve the activation of caspases, a family of proteases that execute the apoptotic program.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline ring and the exocyclic amine. SAR studies have revealed several key trends:
-
Substitution on the Quinoline Core: The presence of the 6-methoxy group is often crucial for activity, likely influencing the electronic properties and binding interactions of the molecule.[9] Additional substitutions, such as methylenedioxy groups, have also been shown to enhance anticancer potency.[5]
-
Modifications of the 2-Amine Group: The nature of the substituent on the 2-amino group plays a pivotal role in determining the anticancer profile. Aryl and heteroaryl substitutions are common, and their electronic and steric properties can significantly impact activity. For instance, the introduction of electron-withdrawing or electron-donating groups on an appended phenyl ring can modulate the potency and selectivity of the compound.[7]
Experimental Protocols for Evaluating Anticancer Activity
A rigorous evaluation of the anticancer potential of novel this compound derivatives necessitates a battery of in vitro assays.
The initial assessment of anticancer activity typically involves determining the effect of the compounds on the viability of cancer cell lines.
MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
To investigate whether the compounds induce cell cycle arrest, flow cytometry is employed.
Propidium Iodide (PI) Staining Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
To confirm that the compounds induce apoptosis, Annexin V/PI staining can be utilized.
Annexin V-FITC/PI Staining Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Data Presentation: Summarizing Anticancer Potency
The results of cytotoxicity assays are best presented in a tabular format for easy comparison.
| Compound | Cell Line | IC50 (µM)[8][10] |
| Derivative 1 | A549 (Lung) | 0.44 |
| Derivative 2 | HCT-116 (Colon) | 1.14 |
| Derivative 3 | MCF-7 (Breast) | 1.54 |
| Sorafenib | HCT-116 (Colon) | >10.33 |
| Doxorubicin | A549 (Lung) | 0.52 |
Visualization of Key Pathways and Workflows
Caption: Experimental workflow for the evaluation of anticancer activity.
Part 2: Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Quinoline derivatives have a long history of use as antimicrobial agents, and the this compound scaffold offers a promising starting point for the development of new anti-infectives.[11][12][13][14]
Spectrum of Activity
Derivatives of 6-methoxyquinoline have demonstrated activity against a range of pathogens, including:
-
Gram-Positive Bacteria: Streptococcus pneumoniae and Bacillus subtilis.[11]
-
Gram-Negative Bacteria: Pseudomonas aeruginosa and Escherichia coli.[11]
-
Fungi: Aspergillus fumigatus, Candida albicans, and others.[11]
Structure-Activity Relationships in Antimicrobial Derivatives
The antimicrobial potency of these compounds is highly dependent on their substitution patterns. For instance, in a series of 6-methoxyquinoline-3-carbonitrile derivatives, ester and thioether derivatives showed enhanced activity against Gram-positive bacteria, while other modifications improved efficacy against Gram-negative strains and fungi.[11] The introduction of a sulfonamide moiety has also been shown to be a successful strategy for developing potent antimicrobial quinoline derivatives.[15]
Experimental Protocols for Antimicrobial Screening
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method Protocol:
-
Preparation of Inoculum: Grow the microbial strains in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Efficacy
MIC values are typically presented in a table to compare the activity of different compounds against various microbial strains.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL)[15] |
| Derivative A | 16 | 32 | 64 |
| Derivative B | 8 | 16 | 32 |
| Derivative C | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Amphotericin B | NA | NA | 2 |
Visualizing the Antimicrobial Discovery Process
Caption: Workflow for the discovery and development of antimicrobial agents.
Part 3: Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major research focus. Some quinoline derivatives have shown promise as anti-inflammatory agents, with evidence suggesting they may act as inhibitors of cyclooxygenase (COX) enzymes.[16]
Mechanism of Action: COX Inhibition
COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[16] By inhibiting COX-2, this compound derivatives can reduce the production of these pro-inflammatory molecules, thereby exerting an anti-inflammatory effect.[16]
Experimental Evaluation of Anti-inflammatory Activity
The anti-inflammatory effects of these compounds can be assessed in animal models.
Xylene-Induced Ear Edema in Mice Protocol:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the mice. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug (e.g., diclofenac).
-
Induction of Edema: After a set period (e.g., 30-60 minutes), apply a fixed volume of xylene to the inner surface of one ear of each mouse to induce inflammation.
-
Assessment of Edema: After a specific time (e.g., 15-30 minutes), sacrifice the mice and take a circular section from both the treated and untreated ears using a cork borer.
-
Measurement of Edema: Weigh the ear sections. The difference in weight between the treated and untreated ears is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.
Visualization of the Inflammatory Cascade and Point of Intervention
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of continued research in this area. Future efforts should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their efficacy in more advanced preclinical models. The integration of computational modeling and medicinal chemistry approaches will be instrumental in rationally designing the next generation of this compound-based drugs with enhanced potency, selectivity, and safety profiles.
References
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI.
- Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. (2011). PubMed.
- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate.
- Synthesis and anticancer activity of novel 2-quinolone derivatives. (n.d.). ResearchGate.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.
- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017). PubMed.
- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. (n.d.). ResearchGate.
- Design, Synthesis, Anticancer Evaluation, Biological Screening, and Computational Study of Novel 6,7-Dimethoxyquinazoline Derivatives as VEGFR-2 Inhibitors and Apoptotic Inducers. (n.d.). ResearchGate.
- Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (n.d.). ResearchGate.
- Biological activities of quinoline derivatives. (n.d.). PubMed.
- Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Institutes of Health.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI.
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Institutes of Health.
- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2. (n.d.). PubMed Central.
- Quinine. (n.d.). Wikipedia.
- (PDF) Biological Activities of Quinoline Derivatives. (2025). ResearchGate.
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. (n.d.). MDPI.
- Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). PubMed.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 16. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 6-Methoxyquinolin-2-amine and its Analogs in Drug Discovery
Foreword: The Quinoline Core in Modern Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," a recurring motif in a multitude of clinically significant therapeutic agents. From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable breadth of biological activity.[1][2] This guide delves into a specific, yet profoundly important, branch of this family: 6-methoxyquinolin-2-amine and its analogs. The strategic placement of the electron-donating methoxy group at the 6-position and the nucleophilic amine at the 2-position creates a unique chemical entity, a versatile building block for the synthesis of novel therapeutic agents with diverse pharmacological profiles.[3][4] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.
Part 1: Foundational Chemistry and Synthesis
The 6-Methoxyquinoline Scaffold: Electronic and Physicochemical Properties
The 6-methoxyquinoline core is characterized by a unique interplay of electronic effects that significantly influence its reactivity and biological interactions. The methoxy group at the 6-position exerts a strong electron-donating effect through resonance, increasing the electron density of the quinoline ring system.[3] This has several important consequences:
-
Modulation of Basicity: The increased electron density can influence the basicity of the quinoline nitrogen, affecting its ability to form salts and interact with biological targets.
-
Enhanced Reactivity: The electron-rich nature of the ring can facilitate electrophilic aromatic substitution reactions, providing a handle for further functionalization.
-
Pharmacokinetic Implications: The methoxy group can impact the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[5]
The 2-amino group, on the other hand, provides a crucial point for derivatization, allowing for the introduction of a wide array of side chains and functional groups to explore structure-activity relationships (SAR).[6]
Synthetic Strategies: From Classical Reactions to Modern Methodologies
The synthesis of the 6-methoxyquinoline scaffold can be achieved through several established methods, each with its own advantages and limitations.
-
The Skraup Synthesis: This venerable reaction, first described in the 19th century, involves the reaction of an aniline (in this case, p-anisidine) with glycerol, sulfuric acid, and an oxidizing agent.[3][4] While robust, the Skraup synthesis often requires harsh reaction conditions. A modified Skraup reaction is a common method for preparing 6-methoxyquinoline.[3]
-
The Friedländer Synthesis: A more direct route to quinolinones, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group.[3] The reaction of 2-amino-4-methoxybenzaldehyde with a suitable two-carbon component can directly yield the 6-methoxyquinolin-2(1H)-one ring system.[3]
The following three-step protocol illustrates a common strategy for the synthesis of a 6-methoxyquinoline analog, starting from readily available materials.[7]
Step 1: Cyclization to form the Quinolinone Core
-
Combine p-anisidine and ethyl acetoacetate in the presence of polyphosphoric acid.
-
Heat the mixture to 170°C for 1 hour.
-
Cool the reaction mixture and pour it into water.
-
Filter the resulting precipitate and wash with water to obtain 6-methoxy-2-methylquinolin-4-ol.
Step 2: Chlorination at the 4-Position
-
Suspend the 6-methoxy-2-methylquinolin-4-ol in phosphorus oxychloride (POCl₃) and add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to 110°C for 1 hour.
-
Carefully quench the reaction by pouring it into ice water.
-
Neutralize with a suitable base.
-
Filter the precipitate and wash with water to yield 4-chloro-6-methoxy-2-methylquinoline.
Step 3: Amination to Yield the Final Product
-
Heat the 4-chloro-6-methoxy-2-methylquinoline intermediate in the presence of ammonia (NH₃).
-
Purify the resulting product to obtain 6-methoxy-2-methylquinolin-4-amine.
Caption: Synthetic workflow for 6-methoxy-2-methylquinolin-4-amine.
Part 2: The Broad Spectrum of Biological Activity
6-Methoxyquinoline-2-amine and its analogs have emerged as a versatile scaffold with a wide range of pharmacological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown significant promise.
Oncology: A Multifaceted Approach to Cancer Therapy
The quinoline core is a prominent feature in several approved anticancer drugs, and 6-methoxyquinoline derivatives are being actively investigated for their potential in this area.[8]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Quinoline-based compounds can act as ATP-competitive inhibitors of various kinases.[10]
-
c-Met Inhibitors: 6-Benzyloxyquinolines have been identified as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[11]
-
Cyclin G Associated Kinase (GAK) Inhibitors: 4-Anilinoquinolines with 6,7-dimethoxy substitution have demonstrated potent GAK inhibition with high selectivity over other kinases in the numb-associated kinase (NAK) family.[1]
Caption: Mechanism of competitive kinase inhibition by 6-methoxyquinoline analogs.
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism. 6-Methoxy-2-arylquinolines have been designed and synthesized as P-gp inhibitors, showing the potential to reverse MDR in cancer cells.[12]
Some quinolin-2(1H)-one derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was found to induce apoptosis in human ovarian cancer cell lines by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins p53 and Bax.[13] This compound also caused cell cycle arrest at the G2/M phase.[13]
| Compound Class | Target | Cancer Type | Reported Activity (IC₅₀) | Reference |
| 4-Anilinoquinolines | GAK | - | Nanomolar activity | [1] |
| 6-Benzyloxyquinolines | c-Met | - | Selective inhibition | [11] |
| Quinolin-2(1H)-ones | Apoptosis Induction | Ovarian Cancer | Time and dose-dependent cell death | [13] |
| 6-Methoxy-2-arylquinolines | P-gp Inhibition | Gastric Carcinoma | Potent P-gp inhibition | [12] |
Infectious Diseases: A Legacy in Antimalarial Drug Discovery
The history of quinolines is inextricably linked to the fight against malaria. Quinine, a natural product containing a 6-methoxyquinoline moiety, was the first effective treatment for this devastating disease.[14] The 8-amino-6-methoxyquinoline pharmacophore is a key feature of the antimalarial drug primaquine.[15]
Recent research has focused on developing new quinoline-based antimalarials to combat drug-resistant strains of Plasmodium falciparum. Hybrid molecules combining the 8-amino-6-methoxyquinoline scaffold with other pharmacophores, such as tetrazoles, have shown promising antiplasmodial activity.[15] Some of these compounds exhibit IC₅₀ values in the sub-micromolar range against chloroquine-sensitive strains of P. falciparum.[15]
| Compound | P. falciparum Strain | IC₅₀ (µM) | Cytotoxicity (L-6 cells, IC₅₀ in µM) | Reference |
| Compound 16 | NF54 | 0.743 | > 50 | [15] |
| Compound 17 | NF54 | 0.464 | > 50 | [15] |
| Compound 22 | NF54 | 0.324 | > 50 | [15] |
Other Therapeutic Areas
The therapeutic potential of 6-methoxyquinoline analogs extends beyond oncology and infectious diseases. Quinoline derivatives have also been investigated for their anti-inflammatory, antibacterial, and antiviral properties.[2][4]
Part 3: Drug Development Perspectives
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-methoxyquinoline analogs is highly dependent on the nature and position of substituents on the quinoline ring.
-
Substitution at the 2-Position: The 2-amino group is a common site for modification. The introduction of aryl groups at this position has been shown to be beneficial for P-gp inhibitory activity.[12]
-
Substitution at the 6- and 7-Positions: The presence of methoxy groups at the 6- and 7-positions of 4-anilinoquinolines has been shown to dramatically increase GAK inhibitory activity and selectivity.[1]
-
Linker Modification in Hybrid Molecules: In 8-amino-6-methoxyquinoline-tetrazole hybrids, the length and nature of the linker between the quinoline and tetrazole moieties significantly impact antiplasmodial activity.[15]
Pharmacokinetics, Metabolism, and Toxicity (ADME-T)
A critical aspect of drug development is understanding the ADME-T profile of a compound.[16][17] For 6-methoxyquinoline derivatives, several factors are important:
-
Absorption: The lipophilicity of the molecule, influenced by substituents like the methoxy group, will affect its absorption.[5]
-
Distribution: The ability of the compound to reach its target tissue is crucial. For example, CNS-active compounds would need to cross the blood-brain barrier.
-
Metabolism: Quinoline derivatives can be metabolized by cytochrome P450 enzymes. Understanding the metabolic pathways is essential to predict potential drug-drug interactions.[18]
-
Excretion: The route of elimination of the compound and its metabolites needs to be determined.
-
Toxicity: Early assessment of potential toxicity is vital.[5] 6-Methoxyquinoline itself is classified as an irritant.[4]
In silico tools are increasingly being used to predict the ADME-T properties of drug candidates in the early stages of discovery, allowing for the prioritization of compounds with favorable pharmacokinetic profiles.[5][19]
Part 4: Future Outlook
This compound and its analogs represent a rich and underexplored area of chemical space with immense therapeutic potential. The versatility of the scaffold, coupled with the growing understanding of its structure-activity relationships, provides a solid foundation for the design of next-generation therapeutic agents. Future research in this area should focus on:
-
Target-Specific Design: Leveraging computational modeling and structural biology to design analogs with high affinity and selectivity for specific biological targets.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and cardiovascular diseases.
-
Optimization of ADME-T Properties: A concerted effort to improve the drug-like properties of lead compounds to enhance their clinical translatability.
The continued exploration of the 6-methoxyquinoline-2-amine scaffold promises to yield novel and effective treatments for a wide range of human diseases.
References
- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem. URL
- BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem. URL
- Witschel, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. URL
- BenchChem. (2025).
- Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 293-299. URL
- Asquith, C. R. M., et al. (2017).
- Drake, N. L., et al. (1946). Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276)1 and Some Related Compounds2. Journal of the American Chemical Society, 68(8), 1529–1531. URL
- Asadi, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 406–418. URL
- Abdel-Wahab, B. F., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 13-25. URL
- Nishiwaki, N., et al. (2012). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. The Journal of Organic Chemistry, 77(17), 7759-7765. URL
- Piras, S., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B-adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602-4607. URL
- Tan, G. T., et al. (2006). Structure−Activity Relationships of Analogues with Aromatic Amino Acids... Journal of Medicinal Chemistry, 49(12), 3684-3694. URL
- Abdallah, H. M., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(21), 7434. URL
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. PubChem. URL
- BenchChem. (2025). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. BenchChem. URL
- National Center for Biotechnology Information. (n.d.). 6-Methoxyquinaldine. PubChem. URL
- Singh, A., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(15), 11086–11103. URL
- Biogem. (n.d.). Pharmacological/Toxicokinetic and ADME Studies. Biogem. URL
- Al-Ostath, A. I., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(20), 7013. URL
- The Good Scents Company. (n.d.). 6-methoxyquinoline. The Good Scents Company. URL
- Hennequin, L. F., et al. (2003). Quinoline derivatives as tyrosine kinase inhibitors.
- Uenaka, T., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5763-5766. URL
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. URL
- Reddy, B. V. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(49), 46995–47005. URL
- Das, D., et al. (2024). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. URL
- Al-Qawasmeh, R. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. URL
- Mahler, G., et al. (1995). Antimalarial in-vivo activity of bis(9-amino-6-chloro-2-methoxyacridines). Journal of Antimicrobial Chemotherapy, 36(4), 631-638. URL
- Allucent. (n.d.). Pharmacokinetics: Definition & Use in Drug Development. Allucent. URL
- BenchChem. (2025). Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds. BenchChem. URL
- Pérez-García, L. A., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 28(22), 7600. URL
- Wąż, P., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6666. URL
- Grifagni, F., et al. (2017). Structure-Activity Relationships of 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1331-1345. URL
- Brand, J., et al. (2021). A phenotypic screen identifies a compound series that induces differentiation of acute myeloid leukemia cells in vitro and shows anti-tumour effects in vivo. European Journal of Medicinal Chemistry, 213, 113175. URL
- BenchChem. (2025).
- Honório, K. M., et al. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal Chemistry, 9(2), 163-176. URL
- Khalil, A. M., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), 3891-3901. URL
- Honório, K. M., et al. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal Chemistry, 9(2), 163-176. URL
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer | MDPI [mdpi.com]
- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 11. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. biogem.it [biogem.it]
- 17. allucent.com [allucent.com]
- 18. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Methoxyquinolin-2-amine: Discovery, Synthesis, and Applications
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Significance of 6-Methoxyquinolin-2-amine
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. First identified in coal tar in 1834, its derivatives have been instrumental in the development of a wide array of therapeutic agents. The versatility of the quinoline nucleus allows for extensive functionalization, enabling the precise modulation of its physicochemical and biological properties. This has established it as a "privileged scaffold" in drug discovery, forming the core of numerous antimalarial, antibacterial, anticancer, and anti-inflammatory drugs.
This technical guide focuses on a specific, yet significant, member of this family: This compound . The strategic placement of a methoxy group at the 6-position and an amino group at the 2-position imparts unique electronic and hydrogen-bonding characteristics to the molecule. These features make it a valuable intermediate and a pharmacophore in its own right, with emerging applications in neurodegenerative disease research. This document will provide a thorough exploration of its historical context, plausible synthetic routes, physicochemical properties, and its role in contemporary drug discovery.
Reconstructing the Discovery: A Historical Perspective
Pinpointing a singular moment of "discovery" for a foundational scaffold like this compound is challenging. Its emergence is not marked by a single, celebrated publication but rather as a logical and inevitable outcome of the systematic exploration of quinoline chemistry that flourished in the late 19th and early 20th centuries. The pioneering work of chemists such as Zdenko Hans Skraup (1880) and Paul Friedländer (1882) provided the fundamental synthetic grammar for constructing the quinoline core.[1]
The synthesis of a methoxy-substituted aminoquinoline would have been a natural progression of this foundational work, driven by the desire to understand how different substituents influence the properties and reactivity of the quinoline system. Therefore, the "discovery" of this compound is intrinsically linked to the broader history of quinoline synthesis itself.
Foundational Synthetic Pathways and Methodologies
The early syntheses of this compound would have likely relied on the classical methods established for quinoline and quinolinone construction. These routes, while historically significant, often involve harsh reaction conditions and produce modest yields.
Plausible Historical Synthesis: A Multi-step Approach
A probable historical route to this compound would involve a multi-step sequence, beginning with the construction of a related quinoline derivative, followed by functional group manipulation. A common strategy involves the synthesis of the corresponding 2-chloroquinoline, which can then be converted to the desired 2-aminoquinoline.
A generalized workflow for such a synthesis is depicted below:
Figure 1: Plausible historical multi-step synthesis of this compound.
Experimental Protocol (Conceptual):
-
Cyclization (Conrad-Limpach Reaction):
-
React p-anisidine with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.
-
Heat the intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization and form 6-methoxy-4-methylquinolin-2(1H)-one.
-
-
Chlorination:
-
Treat the resulting quinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 2-position to a chloro group, yielding 2-chloro-6-methoxy-4-methylquinoline.
-
-
Amination:
-
Displace the chloro group with an amino group via nucleophilic aromatic substitution. This can be achieved by heating the 2-chloroquinoline with ammonia or an ammonia equivalent in a sealed vessel.
-
Causality Behind Experimental Choices: The Conrad-Limpach reaction was a well-established method for quinolinone synthesis from anilines. The subsequent chlorination provides a reactive intermediate, as the chloro group at the 2-position of the quinoline ring is activated towards nucleophilic substitution. Finally, amination is a direct method to introduce the desired amino functionality.
Modern Synthetic Approaches
Contemporary synthetic methods offer significant improvements in terms of efficiency, yield, and milder reaction conditions. A more direct and efficient modern approach to synthesizing this compound could involve a palladium-catalyzed cross-coupling reaction.
Figure 2: Modern synthetic approach via Buchwald-Hartwig amination.
Experimental Protocol (Generalized):
-
Buchwald-Hartwig Amination:
-
In an inert atmosphere, combine 2-bromo-6-methoxyquinoline, an amine source (e.g., benzophenone imine), a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in a dry, aprotic solvent (e.g., toluene).
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, quench the reaction and extract the intermediate product.
-
-
Deprotection:
-
Hydrolyze the resulting imine intermediate under acidic conditions to yield the final product, this compound.
-
Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, offering high yields and functional group tolerance under relatively mild conditions. The use of a protected amine source like benzophenone imine prevents side reactions.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 119990-33-9 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.20 g/mol | [3] |
| Melting Point | 176-179 °C | [4] |
| Appearance | Pale yellow to brown solid | [5] |
| Solubility | Soluble in organic solvents | [5] |
While detailed, published spectroscopic data for this compound is not extensively available, the expected NMR and IR characteristics can be predicted based on its structure and data from closely related analogs.
-
¹H NMR: Protons on the quinoline ring system would appear in the aromatic region (typically 6.5-8.5 ppm). The methoxy group would exhibit a singlet at approximately 3.8-4.0 ppm, and the amino group protons would show a broad singlet.
-
¹³C NMR: The spectrum would show ten distinct carbon signals, with the methoxy carbon appearing around 55 ppm. The aromatic carbons would resonate in the 95-160 ppm range.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methoxy groups, C=C and C=N stretching in the aromatic region (around 1500-1650 cm⁻¹), and C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry. The amino group serves as a key handle for derivatization, allowing for the introduction of various side chains to modulate biological activity and pharmacokinetic properties.
Imaging Agents for Neurodegenerative Diseases
A significant and recent application of this compound is in the development of novel positron emission tomography (PET) imaging agents for aggregated α-synuclein, a pathological hallmark of Parkinson's disease.[6] In these studies, this compound is used as a key reactant in the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives.[6] These compounds have shown high binding potency and selectivity for α-synuclein, highlighting the potential of the this compound scaffold in diagnosing and monitoring the progression of Parkinson's disease.[6]
Figure 3: Role of this compound in the development of PET imaging agents for Parkinson's disease.
Potential as a Scaffold for Other Therapeutic Agents
The broader class of aminoquinolines exhibits a wide range of biological activities, suggesting further potential for derivatives of this compound. For instance, various aminoquinoline derivatives have been investigated as:
-
Antimalarial agents: The 8-aminoquinoline scaffold is a well-known pharmacophore in antimalarial drugs like primaquine.[7]
-
Anticancer agents: Quinoline derivatives have been shown to inhibit kinase signaling pathways that are often dysregulated in cancer.
-
Antibacterial and antifungal agents.
The 6-methoxy and 2-amino substitution pattern of the target molecule offers a unique electronic and steric profile that can be exploited in the design of novel inhibitors for various biological targets.
Conclusion
This compound, while not having a storied discovery in the annals of chemistry, represents a valuable and versatile molecular scaffold. Its historical roots are firmly planted in the foundational principles of quinoline synthesis developed over a century ago. Today, it serves as a key building block in the development of sophisticated diagnostic tools for neurodegenerative diseases and holds promise as a scaffold for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its historical context, synthetic methodologies, and applications, underscoring its continued relevance to the scientific community.
References
- Zhao, H., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. [Link]
- AccelaChem. Products-AccelaChem. AccelaChemBio. [Link]
- Gets Pires, V., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
- Reddy, T. S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
- Gümüş, M. K., et al. (2022). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates.
- Hoffman Fine Chemicals. CAS 119990-33-9 | this compound | MFCD02684216. Hoffman Fine Chemicals. [Link]
- Asghari, S., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]
- ResearchGate. (2015). Synthesis of 6-methoxy-2-methylquinoline 3a.
- Hoffman Fine Chemicals. CAS 119990-33-9 | this compound | MFCD02684216. Hoffman Fine Chemicals. [Link]
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- PubChem. 6-Methoxy-8-quinolinamine.
- Al-Dies, A. M., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Wikipedia. Quinine. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Methoxyquinolin-2-amine: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic profile of 6-Methoxyquinolin-2-amine, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific molecule, this document focuses on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and supported by data from closely related structural analogs. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural characterization of this compound.
Introduction: The Importance of Spectroscopic Analysis
This compound belongs to the quinoline family, a class of heterocyclic compounds renowned for their broad range of pharmacological activities. Structural elucidation is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of a synthesized compound. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture, revealing its atomic connectivity, functional groups, and overall mass. A thorough spectroscopic analysis is, therefore, indispensable for regulatory submissions and for understanding structure-activity relationships (SAR).
This guide will delve into the expected spectroscopic signatures of this compound, providing a robust framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals for the aromatic protons of the quinoline ring, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 7.8 - 7.9 | d | 1H | H-4 | Expected to be a doublet due to coupling with H-3. |
| ~ 7.5 - 7.6 | d | 1H | H-8 | Aromatic proton on the carbocyclic ring. |
| ~ 7.2 - 7.3 | dd | 1H | H-7 | Doublet of doublets due to coupling with H-8 and H-5. |
| ~ 7.0 - 7.1 | d | 1H | H-5 | Aromatic proton, influenced by the methoxy group. |
| ~ 6.7 - 6.8 | d | 1H | H-3 | Expected to be a doublet due to coupling with H-4. |
| ~ 6.5 - 6.7 | s (broad) | 2H | -NH₂ | Amine protons; chemical shift can be variable and the peak may be broad. |
| ~ 3.8 - 3.9 | s | 3H | -OCH₃ | A sharp singlet for the three equivalent methoxy protons. |
Causality Behind Predictions: The electron-donating amino group at the C-2 position and the methoxy group at the C-6 position will cause a general upfield shift (to lower ppm values) of the protons on the quinoline ring compared to unsubstituted quinoline. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.[1] The use of DMSO-d₆ as a solvent is common for polar compounds containing amine groups, as it can help in observing the N-H protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, amine-bearing, and methoxy-bearing carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 160 - 162 | C-2 | Carbon directly attached to the amino group, significantly deshielded. |
| ~ 155 - 157 | C-6 | Carbon attached to the methoxy group. |
| ~ 145 - 147 | C-8a | Quaternary carbon at the ring junction. |
| ~ 135 - 137 | C-4 | Aromatic CH carbon. |
| ~ 128 - 130 | C-4a | Quaternary carbon at the ring junction. |
| ~ 122 - 124 | C-8 | Aromatic CH carbon. |
| ~ 120 - 122 | C-5 | Aromatic CH carbon. |
| ~ 110 - 112 | C-3 | Aromatic CH carbon, shielded by the amino group. |
| ~ 105 - 107 | C-7 | Aromatic CH carbon. |
| ~ 55 - 56 | -OCH₃ | Carbon of the methoxy group. |
Expertise & Experience: The prediction of carbon chemical shifts is based on the additive effects of substituents on the quinoline ring. The C-2 and C-6 carbons are expected to be the most downfield (highest ppm) among the substituted carbons due to the direct attachment of electronegative nitrogen and oxygen atoms, respectively. Two-dimensional NMR techniques like HSQC and HMBC would be crucial for the definitive assignment of these carbon signals.[2][3]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations for unambiguous structural assignment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two bands are expected for the symmetric and asymmetric stretching of the N-H bonds.[1] |
| 3100 - 3000 | C-H Stretch (Aromatic) | Aromatic Ring | Characteristic of C-H bonds on the quinoline ring. |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | Stretching vibrations of the methyl group. |
| 1640 - 1600 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the amino group.[1] |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Multiple bands indicating the aromatic nature of the quinoline system. |
| 1250 - 1200 | C-O Stretch | Aryl Ether | Asymmetric C-O-C stretching of the methoxy group. |
| 1350 - 1250 | C-N Stretch | Aryl Amine | Stretching vibration of the bond between the aromatic ring and the amino group. |
Trustworthiness: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region would be a strong confirmation of the primary amine functional group. The combination of aromatic C-H, C=C, and C=N stretches, along with the characteristic C-O and C-N stretches, provides a unique fingerprint for the molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Type | Notes |
| 174.08 | [M]⁺˙ | Molecular ion peak corresponding to the exact mass of C₁₀H₁₀N₂O. |
| 175.09 | [M+H]⁺ | Protonated molecular ion, commonly observed in soft ionization techniques like Electrospray Ionization (ESI).[4] |
| 159 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 145 | [M-NH₂-H]⁺ or [M-CHO]⁺ | Potential fragmentation pathways involving the loss of the amino group or a formyl radical. |
| 131 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |
Authoritative Grounding: The molecular weight of this compound (C₁₀H₁₀N₂O) is 174.20 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide a highly accurate mass measurement, confirming the elemental composition.[5] The fragmentation pattern will be influenced by the stability of the quinoline ring system and the nature of the substituents.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Impact (EI) can also be used, which would likely lead to more extensive fragmentation.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their m/z ratio.
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive spectroscopic characterization of a novel compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights key anticipated NMR correlations that would be confirmed using 2D NMR experiments.
Caption: Structure and key predicted NMR correlations for this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic features, researchers and drug development professionals can more effectively identify and characterize this compound, ensuring its structural integrity and purity in preclinical and clinical development. The protocols and interpretations presented herein offer a robust framework for the empirical analysis of this and structurally related quinoline derivatives.
References
- Structural and spectral characterisation of 2-amino-2H-[5][6][7]triazolo[4,5-g]quinoline-4,9-dione polymorphs. Cytotoxic activity and molecular docking study with NQO1 enzyme. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Supporting Information for related quinoline compounds. (n.d.). Wiley-VCH. [Link]
- 6-Methoxy-8-quinolinamine. (n.d.). PubChem. [Link]
- 6-Methoxyquinoline. (n.d.). PubChem. [Link]
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
- 6-Methoxyquinaldine. (n.d.). PubChem. [Link]
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2005).
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
- 6 Methoxyquinoline. (n.d.). mzCloud. [Link]
- Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). Molecules. [Link]
- Quinine. (n.d.). Wikipedia. [Link]
Sources
An In-depth Technical Guide on the Potential Research Applications of 6-Methoxyquinolin-2-amine
Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[2][3] From the historical antimalarial quinine to modern anticancer agents, the quinoline scaffold has consistently proven to be a versatile template for interacting with a diverse array of biological targets.[2][3][4][5] This guide focuses on a specific, yet underexplored, member of this family: 6-Methoxyquinolin-2-amine . By examining the established biological activities of structurally related analogs, we aim to illuminate the most promising avenues for future research and application of this intriguing molecule.
Molecular Profile of this compound
Chemical Structure:
Key Features:
-
Quinoline Core: Provides a rigid, aromatic framework capable of various intermolecular interactions, including π-π stacking and hydrogen bonding.[3]
-
2-Amino Group: A critical functional group that can act as a hydrogen bond donor and a key site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.[6]
-
6-Methoxy Group: This electron-donating group can influence the electronic properties of the quinoline ring system, potentially impacting target binding and metabolic stability.[7] Its position is analogous to the methoxy group in the potent antimalarial drug, quinine.[8]
The strategic placement of these functional groups suggests a high potential for this compound to serve as a valuable scaffold in the design of novel therapeutic agents.
Potential Therapeutic Applications: A Prospective Analysis
Based on the extensive literature on quinoline derivatives, we can logically project several high-potential research applications for this compound.
Anticancer Drug Development
The quinoline scaffold is a well-established pharmacophore in oncology.[1][2][3][9][10] Numerous quinoline derivatives have exhibited potent anticancer activity through diverse mechanisms of action.
2.1.1. Proposed Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[1][2] The 2-aminoquinoline scaffold, in particular, has been identified as a key feature in some kinase inhibitors.
Hypothesized Signaling Pathway Involvement:
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
2.1.2. Experimental Workflow: Kinase Inhibition Screening
Caption: Workflow for evaluating this compound as a kinase inhibitor.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant human PI3K enzyme and its substrate (e.g., PIP2) in appropriate assay buffer.
-
Prepare ATP solution in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the PI3K enzyme.
-
Add serial dilutions of this compound or a known inhibitor (positive control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and detect the product (e.g., PIP3) using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) for each well.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Antimalarial Drug Discovery
The 8-aminoquinoline scaffold is a cornerstone of antimalarial therapy, with primaquine being a key drug.[11] While our lead compound is a 2-aminoquinoline, the shared quinoline core and the presence of the 6-methoxy group (also found in quinine) suggest potential antiplasmodial activity.[4][5][11][12][13][14]
2.2.1. Proposed Target: Heme Detoxification Pathway
A common mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation.[4][5] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline form called hemozoin. Quinoline derivatives can cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.
2.2.2. Experimental Workflow: Antiplasmodial Activity Assessment
Caption: Workflow for evaluating the antiplasmodial activity of this compound.
Step-by-Step Protocol: In Vitro Antiplasmodial SYBR Green I Assay
-
Parasite Culture:
-
Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 strain) in human erythrocytes at 37°C.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
Include known antimalarials (e.g., chloroquine, artemisinin) as positive controls and untreated wells as negative controls.
-
-
Assay Procedure:
-
Add parasitized erythrocytes to each well of the drug plate.
-
Incubate the plate for 72 hours under standard culture conditions.
-
Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
-
Data Analysis:
-
Measure fluorescence intensity.
-
Calculate the percentage of parasite growth inhibition.
-
Determine the IC50 value from the dose-response curve.
-
As a Scaffold for Chemical Biology Probes
The 2-amino group of this compound is an ideal handle for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification studies. This makes it a valuable scaffold for the development of chemical probes to investigate the biology of its potential targets.
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for 2-aminoquinoline synthesis.[6][15] A plausible route involves the reductive cyclization of a suitably substituted nitro-cyano precursor.
Proposed Synthetic Route
Caption: A potential synthetic pathway to this compound.
Characterization Data (Predicted)
| Property | Predicted Value | Method |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | - |
| ¹H NMR (CDCl₃, ppm) | δ 7.5-6.8 (m, 5H, Ar-H), 5.0 (br s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃) | Prediction based on similar structures |
| ¹³C NMR (CDCl₃, ppm) | δ 158, 155, 145, 135, 128, 122, 120, 110, 105, 55 | Prediction based on similar structures |
| Mass Spec (ESI+) | m/z 175.08 [M+H]⁺ | - |
Conclusion and Future Directions
While direct experimental data on this compound is limited, a thorough analysis of the vast body of research on related quinoline derivatives provides a strong rationale for its investigation as a promising scaffold in drug discovery. The key structural features—a 2-amino group for derivatization and interaction, and a 6-methoxy group for electronic modulation—position it as a prime candidate for development as an anticancer or antimalarial agent. The experimental workflows outlined in this guide provide a clear roadmap for elucidating the biological activity of this compound and unlocking its therapeutic potential. Further research should focus on its synthesis, in vitro screening against relevant biological targets, and subsequent structure-activity relationship studies to optimize its potency and selectivity.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
- Li, X., et al. (2018). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Google Scholar.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (n.d.). PubMed Central.
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. (n.d.). Benchchem.
- Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (n.d.). Benchchem.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.
- Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276)1 and Some Related Compounds2. (n.d.).
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES.
- 6-Methoxy-8-quinolinamine. (n.d.). PubChem.
- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016).
- 6-Methoxyquinoline: Comprehensive Overview and Applic
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PubMed Central.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). PubMed Central.
- An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine. (n.d.). Benchchem.
- An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol. (n.d.). Benchchem.
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). PubMed Central.
- Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. (1996). PubMed.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PubMed Central.
- Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.).
- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online.
- One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (n.d.). RSC Publishing.
- (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (n.d.).
- 4-AMINO-6-METHOXY-2-METHYLQUINOLINE synthesis. (n.d.). ChemicalBook.
- Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. (n.d.). Journal of the American Chemical Society.
- 6-Methoxyquinaldine. (n.d.). PubChem.
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). PubMed Central.
- Antimalarial Drugs with Quinoline Nucleus and Analogs. (n.d.).
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.).
- 2-Methoxyquinolin-8-amine hydrochloride. (n.d.). Benchchem.
- Validating the Mechanism of Action of 6-Methoxy-2-nitropyridin-3-amine-based Compounds: A Compar
- Quinine. (n.d.). Wikipedia.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. nbinno.com [nbinno.com]
- 8. Quinine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
6-Methoxyquinolin-2-amine mechanism of action
An In-depth Technical Guide on the Elucidation of the Mechanism of Action of 6-Methoxyquinolin-2-amine
Authored by a Senior Application Scientist
Foreword
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial effects. Within this vast chemical space, this compound emerges as a molecule of significant interest. While its direct mechanism of action is not yet fully elucidated in publicly available literature, the structural alerts embedded within its framework, and the established activities of closely related analogues, provide a strong rationale for a systematic investigation into its pharmacological properties.
This technical guide is designed for researchers, scientists, and drug development professionals. It deviates from a rigid template to provide a dynamic, logic-driven framework for the comprehensive elucidation of the mechanism of action of this compound. As a Senior Application Scientist, the narrative that follows is grounded in field-proven insights, emphasizing not just the "what" but the "why" behind experimental choices, ensuring a self-validating and robust scientific approach.
Introduction to this compound: A Molecule of Untapped Potential
This compound is a heterocyclic aromatic compound featuring a quinoline core, a methoxy group at the 6-position, and an amine group at the 2-position.
The quinoline ring system is famously present in quinine, a natural antimalarial agent, and its synthetic analogues like chloroquine.[1] The methoxy and amine substitutions on the quinoline ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and basicity, all of which are critical determinants of its interaction with biological targets.
The exploration of structurally similar compounds provides compelling starting points for our investigation. For instance, derivatives of 6-methoxy-2-arylquinolines have been identified as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer.[2][3] Furthermore, the 8-amino-6-methoxyquinoline scaffold is a well-established pharmacophore in antimalarial drugs.[4] These precedents guide our formulation of initial hypotheses regarding the mechanism of action of this compound.
This guide will outline a multi-pronged experimental strategy to systematically investigate and identify the molecular target(s) and modulated signaling pathways of this compound, thereby unveiling its therapeutic potential.
Hypothesized Mechanisms of Action and Experimental Validation Strategies
A logical and efficient approach to elucidating a compound's mechanism of action involves formulating hypotheses based on available data and then systematically testing these hypotheses through a series of well-designed experiments.
Hypothesis 1: this compound as a Modulator of P-glycoprotein (MDR1/ABCB1)
Rationale: The structural similarity to known 6-methoxyquinoline-based P-gp inhibitors suggests that this compound may function as a chemosensitizer in multidrug-resistant (MDR) cancer cells.
Experimental Workflow for P-gp Inhibition Assessment
Caption: Experimental workflow for investigating P-gp inhibition.
Detailed Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Culture: Culture a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line (e.g., OVCAR-8) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or the positive control, Verapamil (10 µM), for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a fluorescent substrate of P-gp) to a final concentration of 5 µM and incubate for a further 1 hour at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound would indicate inhibition of P-gp-mediated efflux.
Hypothesis 2: Antimalarial Activity via Hemozoin Biocrystallization Inhibition
Rationale: The 6-methoxyquinoline core is a key pharmacophore in antimalarial drugs like quinine.[1] A plausible mechanism for quinoline antimalarials is the inhibition of hemozoin formation, leading to the accumulation of toxic free heme in the parasite.
Experimental Workflow for Antimalarial Activity Assessment
Caption: Hypothetical kinase inhibition signaling pathway.
Target Validation and Downstream Pathway Elucidation
Following the identification of a primary molecular target from the initial screening phases, a series of more focused experiments are required for target validation and to understand the downstream cellular consequences of target engagement.
Biophysical Assays for Direct Target Engagement
To confirm direct binding to the putative target, biophysical methods are indispensable.
| Assay Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding kinetics (kon, koff), and affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature of a protein upon ligand binding. | Target engagement and relative affinity. |
Cellular Assays for Pathway Analysis
Once direct binding is confirmed, the next step is to investigate the impact on the relevant signaling pathway within a cellular context.
-
Western Blotting: To assess the phosphorylation status of the target protein and its downstream effectors.
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes.
-
Immunofluorescence Microscopy: To visualize the subcellular localization of the target protein and downstream signaling components.
-
Phenotypic Assays: To correlate target engagement with a cellular phenotype, such as apoptosis, cell cycle arrest, or migration.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | P-gp Status | IC50 (µM) |
| MCF-7 | Negative | 15.2 |
| MCF-7/ADR | Positive | > 100 |
| OVCAR-8 | Negative | 12.8 |
| NCI/ADR-RES | Positive | > 100 |
This hypothetical data would suggest that this compound is not a potent cytotoxic agent on its own, and its efficacy is significantly reduced in P-gp overexpressing cells, making it a candidate for a P-gp inhibitor rather than a substrate.
Conclusion
The elucidation of the mechanism of action of a novel compound like this compound is a journey that requires a systematic and hypothesis-driven approach. This technical guide has outlined a comprehensive strategy, starting from broad hypotheses based on structural analogy and moving towards specific experimental validation and pathway analysis. By following this framework, researchers can efficiently navigate the complexities of drug mechanism studies, ultimately unlocking the therapeutic potential of this promising molecule. The insights gained from such a structured investigation will be invaluable for its future development as a potential therapeutic agent.
References
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5310725/]
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28228884/]
- Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_348906159]
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/26/18/5567]
- New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30344905/]
- The Enzymatic Inhibition Potential of 6-Methoxyflavonol: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/the-enzymatic-inhibition-potential-of-6-methoxyflavonol-a-technical-guide]
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-discovery-and-first-synthesis-of-6-methoxyquinolin-21h-one]
- Molecular recognition of an odorant by the murine trace amine-associated receptor TAAR7f. [URL: https://www.
- (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. - ResearchGate. [URL: https://www.researchgate.net/publication/351740927_Design_Synthesis_Characterization_and_Biological_Evaluation_of_6-Methoxy-2-aminobenzothioate_derivatives_against_certain_bacterial_strains]
- 2-Methoxyquinolin-8-amine hydrochloride| - Benchchem. [URL: https://www.benchchem.com/product/bcp23658]
- Quinine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinine]
- 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7023]
- Modulation of ionotropic GABA receptors by 6-methoxyflavanone and 6-methoxyflavone. [URL: https://pubmed.ncbi.nlm.nih.gov/20096996/]
- Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15302324/]
- Technical Support Center: Stability of 6-methoxyquinolin-2(1H)-one in DMSO Stock Solutions - Benchchem. [URL: https://www.benchchem.com/technical-support-center/stability-of-6-methoxyquinolin-21h-one-in-dmso-stock-solutions]
- Closing in on the AMPA receptor: synthesis and evaluation of 2-acetyl-1-(4'-chlorophenyl)-6-methoxy-7-[11C]methoxy-1,2,3,4-tetrahydroisoquinoline as a potential PET tracer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16621531/]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359373/]
Sources
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Versatile Scaffold: 6-Methoxyquinolin-2-amine as a Foundational Building Block in Organic Synthesis
Abstract
The quinoline nucleus is a privileged heterocyclic motif, central to the architecture of numerous pharmaceuticals, agrochemicals, and functional materials. Among its myriad derivatives, 6-methoxyquinolin-2-amine stands out as a particularly versatile and valuable building block. The strategic placement of the electron-donating methoxy group at the 6-position and the nucleophilic amino group at the 2-position imparts a unique reactivity profile, making it a powerful precursor for the synthesis of complex molecular targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and synthetic applications of this compound, grounded in mechanistic principles and supported by field-proven protocols. We will explore its construction from fundamental principles and detail its subsequent elaboration through key bond-forming reactions, establishing its role as a cornerstone in modern medicinal and materials chemistry.
Introduction: The Strategic Importance of the this compound Scaffold
The quinoline ring system is a recurring feature in a vast array of biologically active compounds, including the renowned antimalarial drug quinine, which itself features a 6-methoxyquinoline core. The enduring relevance of this scaffold stems from its ability to engage in various biological interactions, often acting as an intercalator or a hydrogen bond donor/acceptor.
The subject of this guide, this compound, possesses two key functional groups that dictate its synthetic utility:
-
The 2-Amino Group: This primary amine is a potent nucleophile and a versatile handle for a wide range of transformations. It readily participates in N-arylation, acylation, condensation, and cyclization reactions, allowing for the introduction of diverse substituents and the construction of more complex, fused heterocyclic systems.
-
The 6-Methoxy Group: This group acts as an electron-donating substituent, influencing the electron density of the quinoline ring system. This electronic modulation can affect the reactivity of the entire scaffold, including the nucleophilicity of the 2-amino group and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. Furthermore, in the context of drug design, the methoxy group can serve as a key pharmacophoric element, influencing solubility, metabolic stability, and target binding affinity.
This guide will first detail the reliable synthesis of this key building block and then showcase its application in constructing molecules of higher complexity, with a focus on reactions of significant interest in pharmaceutical development.
Synthesis of the Core Building Block: this compound
A robust and scalable synthesis of the title compound is paramount for its use as a building block. While several routes to substituted quinolines exist, a common and effective strategy involves a multi-step sequence starting from readily available precursors. This approach ensures a reliable supply of the starting material for further derivatization. A logical and field-tested approach proceeds via the synthesis of 6-methoxyquinoline, followed by chlorination and subsequent amination.
Step 1: Synthesis of 6-Methoxyquinoline via Modified Skraup Reaction
The Skraup synthesis is a classic and powerful method for constructing the quinoline core. A modified procedure using p-anisidine as the aniline component provides a direct route to 6-methoxyquinoline.
Reaction Scheme:
Caption: Modified Skraup reaction for 6-methoxyquinoline.
Protocol 1: Synthesis of 6-Methoxyquinoline [1][2]
-
Reaction Setup: In a suitably sized three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), an oxidizing agent such as p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (approx. 0.17 parts by volume relative to glycerol) via the dropping funnel. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.
-
Heating: Once the addition is complete, heat the reaction mixture to 140 °C and maintain a steady reflux for 8-8.5 hours.
-
Workup: Allow the mixture to cool to room temperature. Carefully neutralize the reaction by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 5.5.
-
Isolation: Decant or filter to remove any resinous byproducts. Filter the solid precipitate and wash thoroughly with distilled water, followed by ethyl acetate.
-
Purification: Combine all organic phases and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methoxyquinoline. The product can be further purified by vacuum distillation if necessary.
Step 2 & 3: Conversion to this compound
The most direct route from 6-methoxyquinoline to the target amine involves the formation of a 2-chloro intermediate, which is then displaced by an amino group. This two-step sequence leverages the reactivity of the 2-position of the quinoline ring.
Workflow Diagram:
Caption: Key steps for the synthesis of the title compound.
Protocol 2: Synthesis of 2-Chloro-6-methoxyquinoline and Subsequent Amination This protocol is analogous to procedures for similar quinoline systems.[3]
-
Step 2a: Oxidation to the N-oxide (Intermediate Step) : Dissolve 6-methoxyquinoline in a suitable solvent like acetic acid. Treat with an oxidizing agent such as hydrogen peroxide or m-CPBA at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the N-oxide is isolated.
-
Step 2b: Chlorination : Suspend the 6-methoxyquinoline-N-oxide in a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. Heat the mixture, typically to around 110 °C, for 1-2 hours. After cooling, the reaction is carefully quenched by pouring it onto crushed ice. The mixture is then neutralized with a base (e.g., sodium carbonate or ammonia solution), and the precipitated 2-chloro-6-methoxyquinoline is collected by filtration, washed with water, and dried.
-
Step 3: Amination : The 2-chloro-6-methoxyquinoline is subjected to amination. This can be achieved by heating the chloro-intermediate in a sealed vessel with a source of ammonia, such as a solution of ammonia in ethanol or by using an ammonia equivalent like lithium bis(trimethylsilyl)amide in a Buchwald-Hartwig type reaction.[4] The reaction yields this compound, which is then isolated and purified, typically by recrystallization or column chromatography.
Core Applications in Organic Synthesis
The true value of this compound is realized in its role as a versatile precursor. The 2-amino group serves as a powerful nucleophilic handle for constructing new C-N and C=N bonds, enabling access to a diverse range of molecular architectures.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[5][6][7] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of N-aryl amines, a common motif in pharmacologically active molecules. This compound serves as an excellent coupling partner for a variety of aryl and heteroaryl halides.
Mechanistic Rationale (Expertise & Experience): The success of the Buchwald-Hartwig reaction hinges on a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The this compound coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand (typically a bulky, electron-rich phosphine) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[8]
Reaction Scheme:
Caption: Buchwald-Hartwig N-arylation reaction.
Amide Bond Formation: Accessing Bioactive Amides
Amide bonds are among the most prevalent functional groups in pharmaceuticals. The reaction of this compound with carboxylic acids or their activated derivatives provides a direct route to a vast library of N-(6-methoxyquinolin-2-yl)amides.
Mechanistic Rationale (Trustworthiness): Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be activated. This is typically achieved using a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like EDC. These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester) which is then readily attacked by the nucleophilic 2-amino group of the quinoline to form the stable amide bond.
Protocol 3: General HATU-Mediated Amide Coupling [9][10][11][12]
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 eq.) in an aprotic solvent such as DMF or DCM, add the coupling reagent HATU (1.1-1.2 eq.) and a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) (2-3 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add a solution of this compound (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide is then purified by column chromatography or recrystallization.
Table 1: Representative Amide Coupling Reagents
| Coupling Reagent | Activating Principle | Common Base | Solvent(s) |
| HATU | Forms active OAt-ester | DIPEA, TEA | DMF, DCM |
| EDC/HOBt | Forms active HOBt-ester | DIPEA, DMAP | DMF, DCM |
| Acyl Chlorides | Direct acylation | Pyridine, TEA | DCM, THF |
Cyclocondensation Reactions: Building Fused Heterocyclic Systems
The 2-aminoquinoline scaffold is an excellent precursor for constructing fused polycyclic systems, which are of great interest in medicinal chemistry. One prominent example is the synthesis of pyrimido[4,5-b]quinolines, analogues of the flavin coenzymes.
Reaction Scheme:
Caption: Synthesis of pyrimido[4,5-b]quinolines.
These reactions typically involve the condensation of the 2-amino group with a 1,3-dielectrophile, such as a β-ketoester or malonic acid derivative, leading to the formation of a new pyrimidine ring fused to the quinoline core. The specific reaction conditions (acidic vs. basic catalysis) can influence the final structure.[1]
Applications in Drug Discovery and Materials Science
Derivatives of this compound are actively explored as potent biological agents, particularly as kinase inhibitors. The quinoline core can function as an ATP-mimetic scaffold, binding to the ATP-binding site of various kinases. The substituents installed via the 2-amino group can then be tailored to interact with specific residues in the kinase domain, conferring both potency and selectivity. For instance, derivatives of 2-arylquinolines have been investigated as inhibitors of P-glycoprotein, a key protein involved in multidrug resistance in cancer.[13]
Conclusion
This compound has firmly established itself as a high-value building block in synthetic organic chemistry. Its straightforward synthesis from basic precursors and the versatile reactivity of its 2-amino group provide a reliable and powerful platform for molecular diversification. From the fundamental N-arylation and amidation reactions to the construction of complex fused heterocycles, this scaffold offers a direct entry point to chemical libraries rich in the structural motifs prized by medicinal chemists and materials scientists. The continued exploration of its reactivity will undoubtedly lead to the discovery of new molecules with significant therapeutic and technological potential.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Srinivasan, N., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3).
- Fisher Scientific. (n.d.). Amide Synthesis.
- Zhou, J., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 458-466.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Epistemeo. (2012, April 6).
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Penno, M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Zlota, A. A., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Emami, S., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian journal of basic medical sciences, 20(11), 1251–1260.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 77, 153163.
- CORE. (n.d.). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol.
- ResearchGate. (2011). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
- ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- MaChemGuy. (2016, October 3). Reactions of Acyl Chlorides [Video]. YouTube. [Link]
- ResearchGate. (2015). (PDF) Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 11. growingscience.com [growingscience.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinoline Scaffold and the Promise of In-Silico Analysis
An In-depth Technical Guide to the Theoretical Investigation of 6-Methoxyquinolin-2-amine
This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As direct, extensive theoretical studies on this specific molecule are nascent, this document synthesizes established computational methodologies applied to analogous quinoline and aminopyridine structures. It is designed to serve as a robust starting point for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols required for a thorough in-silico evaluation.
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like quinine and primaquine.[1][2] The introduction of substituents, such as the methoxy (-OCH₃) group at the 6-position and an amine (-NH₂) group at the 2-position, can significantly modulate the molecule's electronic properties, reactivity, and biological activity. This compound serves as a crucial building block for more complex molecules, including probes for imaging α-synuclein aggregates implicated in Parkinson's disease.
Theoretical studies, primarily leveraging Density Functional Theory (DFT), have become indispensable for predicting molecular properties before undertaking costly and time-consuming synthesis and experimental testing.[3] These computational methods allow for the elucidation of molecular geometry, vibrational frequencies for spectroscopic analysis, electronic characteristics, and reactivity, providing a deep understanding of the molecule at an atomic level.[4][5] Furthermore, molecular docking simulations can predict the binding affinity and interaction patterns of this compound with biological targets, guiding the design of new and more potent therapeutic agents.[6][7]
This guide outlines the logical workflow for a comprehensive theoretical investigation, from initial geometry optimization to the prediction of potential biological interactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. worldscientific.com [worldscientific.com]
- 5. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 6-Methoxyquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Research
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity. Its derivatives are integral to the development of therapeutics ranging from antimalarial agents like quinine to modern kinase inhibitors in oncology.[1][2] 6-Methoxyquinolin-2-amine, a member of this vital class of compounds, represents a key building block for medicinal chemists and drug discovery professionals. The strategic placement of the methoxy and amine functional groups offers versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) in the pursuit of novel therapeutic agents.[3]
Hazard Identification and Risk Assessment
Based on the available data for structurally similar compounds such as 6-methoxyquinoline and other amino-quinolines, this compound should be treated as a hazardous substance.[5][6] The primary hazards are anticipated to be:
-
Skin Corrosion/Irritation: Direct contact may cause skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Contact with eyes is likely to cause serious irritation.[6]
-
Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, related compounds are harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[6]
Physical and Chemical Properties (Inferred)
A comprehensive, experimentally determined set of physical and chemical properties for this compound is not widely published. The following table summarizes inferred and known properties of closely related compounds to provide a contextual understanding.
| Property | Inferred/Known Value for Related Compounds | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [6] |
| Appearance | Likely a solid at room temperature. | [7] |
| Solubility | Expected to have low solubility in aqueous buffers. | [8] |
| Stability | Stable under normal laboratory conditions. | [9] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [9] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). | [9] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the essential steps for safe handling.
Caption: A logical workflow for the safe handling of powdered aromatic amine compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following PPE is mandatory when working with this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles. In situations with a splash hazard, a face shield should be worn in addition to goggles.[10]
-
Skin Protection: A laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[11]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]
Experimental Protocols: A Framework for Safe Use
The following protocols are designed to be self-validating systems, incorporating safety at each step.
Protocol 1: Preparation of a Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware and solvents.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound to the vial using a spatula. Minimize the creation of dust.
-
Solubilization: In the fume hood, add the desired solvent to the vial. If necessary, sonicate or gently warm the mixture to aid dissolution.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
Protocol 2: Reaction Quenching and Work-up
The quenching of reactions involving aminoquinolines should be performed with caution, as exothermic reactions can occur.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Quenching: Slowly add the quenching agent (e.g., water or a saturated aqueous solution) dropwise with vigorous stirring. Monitor for any temperature changes or gas evolution.
-
Extraction: Perform liquid-liquid extractions in a separatory funnel within the fume hood. Ensure the funnel is properly vented to release any pressure buildup.
-
Solvent Removal: Remove organic solvents using a rotary evaporator with the vacuum pump and condenser appropriately trapped and vented.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: A streamlined pathway for responding to an exposure event.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[12]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described above. Ensure adequate ventilation. Avoid dust formation.[12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12]
-
Containment and Cleaning Up: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a solution spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[9][12]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory and protecting the environment.
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[9]
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, compatible containers with tightly fitting lids.[13]
-
Disposal Route: Do not dispose of this chemical down the drain or in the regular trash.[14] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[13]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13]
Conclusion
This compound is a valuable compound for research and development, particularly in the field of medicinal chemistry. While specific hazard data is limited, a thorough risk assessment based on analogous structures dictates that it should be handled with care. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can safely harness the synthetic potential of this important quinoline derivative.
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
- Benchchem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
- Fisher Scientific. (2010, December 1). SAFETY DATA SHEET: 6-Methoxyquinoline.
- Ghaffari, S., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
- Hoffman Fine Chemicals. (n.d.). CAS 119990-33-9 | this compound | MFCD02684216.
- Thermo Fisher Scientific. (2010, December 1). SAFETY DATA SHEET: 6-Methoxyquinoline.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. PubChem Compound Database.
- Gholam-Hossein, M., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(4), 277-287.
- Al-Otaibi, A. M., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 119990-33-9|this compound.
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 3-METHOXYQUINOLIN-8-AMINE.
- Fisher Scientific. (2024, February 12). SAFETY DATA SHEET: 6-Methoxyquinoline.
- Echemi. (n.d.). 6-Methoxy-8-aminoquinoline SDS, 90-52-8 Safety Data Sheets.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison website.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- European Commission, Scientific Committee on Consumer Products. (2008, April 15). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130).
- Benchchem. (n.d.). Overcoming low solubility of 6-methoxyquinolin-2(1H)-one in aqueous buffers for bioassays.
- Cheng, R., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 23(24), 15798.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Benchchem. (n.d.). Navigating the Safe Disposal of 6-Methoxy-2,3-dimethylquinoxaline: A Step-by-Step Guide.
- Sellwood, D., et al. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- Sigma-Aldrich. (n.d.). (9R)-6′-Methoxycinchonan-9-amine trihydrochloride.
- University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Benchchem. (n.d.). 2-Methoxyquinolin-8-amine hydrochloride.
- Wikipedia. (n.d.). Quinine.
Sources
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. fishersci.ca [fishersci.ca]
- 12. echemi.com [echemi.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Methodological & Application
Application Note: A Robust Three-Step Synthesis of 6-Methoxyquinolin-2-amine from p-Anisidine
Abstract
This application note provides a detailed, three-step synthetic protocol for the preparation of 6-Methoxyquinolin-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Commencing with the readily available starting material, p-anisidine, the synthesis proceeds through the formation of a key quinolinone intermediate, followed by chlorination and subsequent amination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a step-by-step protocol, and quantitative data to ensure reproducibility and success.
Introduction and Synthetic Strategy
Quinoline derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds. Specifically, 2-aminoquinolines are recognized for their diverse biological activities, including potential applications as antiprotozoals, antidepressants, and anti-HIV agents. The strategic placement of a methoxy group at the 6-position can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties.
This document outlines a reliable and scalable three-step synthesis of this compound starting from p-anisidine. The chosen synthetic route is predicated on well-established and high-yielding chemical transformations, ensuring a logical and efficient pathway to the target molecule.
The overall synthetic strategy involves:
-
Step 1: Cyclization to 6-Methoxyquinolin-2(1H)-one. The synthesis begins with the formation of the quinoline core. A reaction analogous to the Knoevenagel condensation, followed by thermal cyclization, is employed to construct the 6-methoxyquinolin-2(1H)-one intermediate from p-anisidine and a suitable C3 synthon like diethyl malonate.[1][2]
-
Step 2: Chlorination of the Quinolinone. The hydroxyl group at the 2-position of the quinolinone is converted into a good leaving group via chlorination with phosphorus oxychloride (POCl₃) to yield 2-chloro-6-methoxyquinoline. This is a standard and highly effective method for activating such heterocyclic systems for subsequent nucleophilic substitution.[3][4]
-
Step 3: Amination to Yield the Final Product. The final step involves a nucleophilic aromatic substitution (SNAᵣ) reaction, where the 2-chloro substituent is displaced by an amino group using an ammonia source to furnish the desired this compound.[5][6]
This multi-step approach provides a clear and controllable pathway, with each intermediate being readily isolable and characterizable, thereby enhancing the overall robustness of the synthesis.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Part 1: Synthesis of 6-Methoxyquinolin-2(1H)-one (Intermediate I)
Causality of Experimental Choices: This step utilizes a thermal condensation and cyclization reaction. Diethyl malonate serves as the three-carbon electrophilic partner that reacts with the nucleophilic p-anisidine. The initial reaction forms an enamine intermediate which, upon heating to a high temperature (typically in a high-boiling solvent like diphenyl ether), undergoes intramolecular cyclization to form the stable quinolinone ring system. This method is a variation of classical quinoline syntheses like the Gould-Jacobs reaction.[7]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1.0 eq) and diethyl malonate (1.2 eq).
-
Heat the mixture with stirring to 140-150 °C for 2 hours. Ethanol will begin to distill off as the initial condensation occurs.
-
Slowly add the resulting mixture to a pre-heated high-boiling solvent (e.g., diphenyl ether) at 240-250 °C.
-
Maintain the reaction at this temperature for 30-45 minutes to ensure complete cyclization.
-
Allow the reaction mixture to cool to approximately 100 °C and then pour it into a beaker containing hexane or petroleum ether to precipitate the product.
-
Stir the suspension vigorously and then collect the crude solid by vacuum filtration.
-
Wash the solid with copious amounts of hexane to remove the high-boiling solvent.
-
Recrystallize the crude product from ethanol or acetic acid to yield pure 6-Methoxyquinolin-2(1H)-one as a solid.
Part 2: Synthesis of 2-Chloro-6-methoxyquinoline (Intermediate II)
Causality of Experimental Choices: The conversion of the 2-oxo group of the quinolinone to a 2-chloro group is essential for the subsequent amination step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation as it effectively converts the amide-like oxygen into a highly reactive chlorophosphate intermediate, which is then displaced by a chloride ion to form the 2-chloroquinoline.[3][4] A catalytic amount of a tertiary amine or DMF can sometimes be used to accelerate the reaction.
Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 6-Methoxyquinolin-2(1H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The quinolinone may not fully dissolve initially.
-
Heat the mixture to reflux (approximately 110 °C) with stirring for 2-4 hours. The reaction should become a clear solution as it progresses. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving step.
-
Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to yield crude 2-Chloro-6-methoxyquinoline. The product can be further purified by recrystallization from ethanol or by column chromatography.
Part 3: Synthesis of this compound (Final Product)
Causality of Experimental Choices: The final step is a nucleophilic aromatic substitution where the electron-withdrawing nitrogen atom in the quinoline ring activates the 2-position for nucleophilic attack.[8] The chloro group is an excellent leaving group. By heating the 2-chloroquinoline with a source of ammonia, such as a solution of ammonia in a polar solvent or ammonium hydroxide, in a sealed vessel, the chloro group is displaced to form the thermodynamically stable 2-aminoquinoline.[5]
Protocol:
-
Place 2-Chloro-6-methoxyquinoline (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol or concentrated aqueous ammonium hydroxide) into a sealed pressure vessel.
-
Seal the vessel tightly and heat it to 120-150 °C for 12-24 hours with stirring. The internal pressure will increase, so ensure the vessel is rated for the reaction conditions.
-
After the reaction period, cool the vessel to room temperature.
-
Vent the vessel carefully in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis. Expected yields are based on literature precedents for similar transformations.
| Step | Compound Name | Starting Material | Reagents | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 1 | 6-Methoxyquinolin-2(1H)-one | p-Anisidine | Diethyl malonate, Heat | 175.19 | 65-75% | Off-white to pale yellow solid |
| 2 | 2-Chloro-6-methoxyquinoline | 6-Methoxyquinolin-2(1H)-one | POCl₃, Heat | 193.63 | 80-90% | Light brown solid |
| 3 | This compound | 2-Chloro-6-methoxyquinoline | NH₃ source, Heat | 174.20 | 70-85% | White to off-white solid |
Mechanistic Insights
Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
Figure 2: Logical relationship of key mechanistic steps.
-
Step 1 (Quinolinone Formation): This reaction proceeds via an initial nucleophilic attack of the aniline nitrogen onto one of the ester carbonyls of diethyl malonate, followed by elimination of ethanol to form an amide. A subsequent intramolecular condensation (Dieckmann-like) or thermal cyclization of an enamine intermediate leads to the formation of the heterocyclic ring.[7]
-
Step 2 (Chlorination): The quinolinone tautomerizes to its aromatic 2-hydroxyquinoline form, which then acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a reactive intermediate where the hydroxyl group is converted into a better leaving group. Subsequent attack by a chloride ion at the C2 position, followed by elimination, yields the 2-chloro product.[4]
-
Step 3 (Amination): This is a classic nucleophilic aromatic substitution (SNAᵣ) reaction. The ammonia molecule attacks the electron-deficient C2 carbon (activated by the ring nitrogen), forming a tetrahedral intermediate (Meisenheimer-like complex). Aromaticity is restored by the expulsion of the chloride leaving group, and a final deprotonation step yields the stable 2-aminoquinoline.[8][9]
Conclusion
The presented three-step synthesis provides a clear, reliable, and scalable method for producing this compound from p-anisidine. By breaking down the synthesis into discrete, high-yielding steps, this protocol allows for robust process control and intermediate characterization, making it highly suitable for research and development environments. The detailed explanation of the rationale behind each step equips scientists with the knowledge to adapt and optimize the procedure for their specific needs.
References
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Kowalski, P., et al. (2025).
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Venkatesan, J., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
- Wang, Y., et al. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
- Peyrot, C., et al. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central.
- ResearchGate. (n.d.). The condensation mechanism of Knoevenagel malonic acid and anisaldehyde.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
- de Oliveira, R. B., et al. (n.d.). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide. MDPI.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube.
- Thirumurthy, K., et al. (2015). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. PubMed Central.
- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- Mekheimer, R. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Bewickchemistry. (2021). Nucleophilic Substitution with ammonia. YouTube.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Chen, Y.-L., et al. (2012). Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents. PubMed.
- National Institutes of Health. (n.d.). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline.
- Khan, F. N., et al. (n.d.). 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. PubMed Central.
- ResearchGate. (2025). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
detailed experimental protocol for Skraup synthesis of quinolines
An Application Note and Detailed Experimental Protocol for the Skraup Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Classic Reaction
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone reaction in heterocyclic chemistry for the synthesis of quinolines.[1] The archetypal reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent to produce quinoline.[1][2] Despite its age, the Skraup synthesis remains a powerful and economically viable method for constructing the quinoline scaffold, a privileged core structure found in a vast array of pharmacologically active compounds, including antimalarials (e.g., quinine), anti-inflammatory agents, and antitumor therapeutics.[3][4]
This guide provides a detailed, in-depth exploration of the Skraup synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each experimental choice. It is designed to equip researchers with the knowledge to perform this reaction safely and effectively, and to adapt it for the synthesis of diverse quinoline derivatives.
Reaction Mechanism: A Stepwise Journey to Aromaticity
The Skraup synthesis proceeds through a well-established multi-step mechanism, initiated by the acid-catalyzed dehydration of glycerol.[5][6] Understanding this pathway is critical for troubleshooting and for predicting the outcome of reactions with substituted anilines.
-
Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[6] This is the electrophilic species that will ultimately form part of the new heterocyclic ring.
-
Michael Addition: The aromatic amine, acting as a nucleophile, undergoes a 1,4-conjugate addition (Michael addition) to acrolein.[3][6] This step forms a β-anilinopropionaldehyde intermediate.
-
Cyclization and Dehydration: The acidic medium protonates the aldehyde, making it more electrophilic. The electron-rich aromatic ring of the aniline derivative then attacks the carbonyl carbon in an intramolecular electrophilic aromatic substitution, leading to ring closure.[6][7] Subsequent dehydration of the resulting alcohol yields 1,2-dihydroquinoline.[6]
-
Oxidation: The final step is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring system.[6][7] This is an oxidation reaction that requires an oxidizing agent.
A visual representation of this mechanism is provided below.
Caption: The four main stages of the Skraup synthesis mechanism.
Detailed Experimental Protocol: Synthesis of Quinoline
This protocol is a representative procedure adapted from established methods, such as those found in Organic Syntheses.[2][8]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity | Role |
| Aniline | 93.13 | 2.3 | 218 g (213 mL) | Aromatic amine precursor |
| Glycerol (anhydrous) | 92.09 | 9.4 | 865 g (687 mL) | Source of the three-carbon unit (acrolein) |
| Nitrobenzene | 123.11 | 1.4 | 170 g (141 mL) | Oxidizing agent and solvent |
| Sulfuric Acid (conc.) | 98.08 | - | 400 mL | Dehydrating agent and catalyst |
| Ferrous Sulfate Heptahydrate | 278.01 | - | 80 g | Moderator to control the reaction rate |
| Sodium Hydroxide Solution (40%) | 40.00 | - | ~1.5 kg | For neutralization during work-up |
| Anhydrous Potassium Carbonate | 138.21 | - | As needed | Drying agent |
Step-by-Step Procedure
PART 1: Reaction Setup and Execution
-
Apparatus: Assemble a 5-liter round-bottom flask with a wide-bore reflux condenser and a mechanical stirrer in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charging the Flask: In the flask, add the reagents in the following order: 80 g of powdered ferrous sulfate heptahydrate, 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene.[8]
-
Causality: The order of addition is critical for safety. Adding the sulfuric acid before the ferrous sulfate can lead to an immediate and violent reaction.[8] Ferrous sulfate acts as a moderator, believed to function as an oxygen carrier, which extends the reaction over a longer period and prevents it from becoming uncontrollable.[2][8]
-
-
Acid Addition: With efficient stirring, slowly and carefully add 400 mL of concentrated sulfuric acid. The mixture will heat up. Ensure the components are well-mixed before proceeding.
-
Initiating the Reaction: Gently heat the mixture with a heating mantle or over a free flame.[2][8]
-
Reflux: After the initial vigorous boiling subsides, reapply heat and maintain a gentle reflux for an additional 3-5 hours.[2][8] The temperature of the reaction is typically in the range of 140-150°C.[2]
PART 2: Work-up and Purification
-
Cooling and Dilution: Allow the reaction mixture to cool to approximately 100°C. Carefully dilute the thick, dark mixture with water and transfer it to a larger flask (e.g., 12-L) suitable for steam distillation.[2][8]
-
Removal of Unreacted Nitrobenzene: Perform a steam distillation to remove any unreacted nitrobenzene, which will distill first.[3][8] Collect about 1.5 L of distillate.
-
Neutralization: Change the receiver. Cautiously add approximately 1.5 kg of a 40% sodium hydroxide solution to the distillation flask until the mixture is strongly alkaline.[2][3]
-
Causality: Neutralization liberates the quinoline from its protonated salt form, allowing it to be volatile with steam. This step is also highly exothermic and must be done carefully.
-
-
Isolation of Quinoline: Continue the steam distillation rapidly to collect the crude quinoline.[2]
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate.[2]
-
Final Distillation: Purify the dried quinoline by distillation, collecting the fraction that boils between 235-237°C.[2] The expected yield is typically high, in the range of 84-91%.[2]
Experimental Workflow Visualization
Caption: Step-by-step workflow for the Skraup synthesis of quinoline.
Safety and Hazard Management: A Critical Consideration
The Skraup synthesis is notoriously exothermic and has a reputation for becoming violent if not properly controlled.[1][2] Adherence to strict safety protocols is paramount.
-
Runaway Reaction: The primary hazard is a runaway reaction. The use of a moderator like ferrous sulfate is crucial.[2][9] Boric acid can also be used to make the reaction less violent.[6] Always have a large ice bath ready to cool the reaction flask if it becomes too vigorous.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. The reaction should be conducted behind a blast shield within a certified chemical fume hood.[3][10]
-
Chemical Hazards:
-
Pressure Build-up: The reaction generates gases. Ensure the apparatus is not sealed and has a proper vent to the atmosphere through the condenser.
Variations and Scope
The Skraup synthesis is versatile, but its classical conditions are harsh. Several modifications have been developed to improve safety, yield, and substrate scope.
-
Alternative Oxidizing Agents: While nitrobenzene is common, it can be difficult to remove. Arsenic pentoxide or arsenic acid are effective alternatives and often result in a less violent reaction.[1][6] Other oxidants like iodine have also been reported.[9][11]
-
Doebner-von Miller Reaction: This is the most significant variation, using α,β-unsaturated aldehydes or ketones in place of glycerol.[12][13] This allows for the synthesis of a wider range of substituted quinolines.
-
Microwave Irradiation: Modern approaches have employed microwave irradiation, often in the presence of ionic liquids, to increase reaction efficiency, shorten reaction times, and improve yields.[4]
-
Substituted Anilines: The reaction is broadly applicable to substituted anilines. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can hinder it. The regiochemical outcome for meta-substituted anilines can be complex, often yielding a mixture of 5- and 7-substituted quinolines.[14]
Conclusion
The Skraup synthesis of quinoline is a classic yet powerful tool in the arsenal of the organic chemist. Its ability to construct the fundamental quinoline ring from simple, inexpensive starting materials ensures its continued relevance in both academic research and industrial applications, particularly in drug development.[2] A thorough understanding of the reaction mechanism, careful attention to the experimental protocol, and an unwavering commitment to safety are the keys to successfully harnessing the synthetic power of this venerable reaction.
References
- Skraup reaction - Wikipedia. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Preparation and Properties of Quinoline. (n.d.).
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- Skraup's Synthesis - Vive Chemistry. (2012, November 3).
- Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(12), 4694–4697. [Link]
- Doebner–Miller reaction - Wikipedia. (n.d.).
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-76. [Link]
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]
- Skraup quinoline synthesis - Chemistry Online. (2023, March 25).
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- Skraup Reaction - NROChemistry. (n.d.).
- El-Sayed, R., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1826. [Link]
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.).
- Mosher, H. S., et al. (1955). 6-methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p.56. [Link]
- Alternative Oxidisers in Skraup reaction - Sciencemadness.org. (2009, September 9).
- The Skraup Synthesis of Quinolines - ResearchGate. (n.d.).
- Skraup reaction. (2020, September 24). In Wikipedia.
- US Patent for Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Skraup Reaction | NROChemistry [nrochemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry-online.com [chemistry-online.com]
- 14. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig amination of 2-chloro-6-methoxyquinoline
An Application Guide to the Buchwald-Hartwig Amination of 2-chloro-6-methoxyquinoline
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of this palladium-catalyzed cross-coupling reaction to 2-chloro-6-methoxyquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization is of paramount importance. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction components, present a robust, step-by-step experimental protocol, and provide a guide for troubleshooting common issues. Our focus is to bridge theory with practice, enabling chemists to confidently and efficiently synthesize novel 2-amino-6-methoxyquinoline derivatives.
Mechanistic Rationale: The "Why" Behind the Protocol
The Buchwald-Hartwig amination is a complex catalytic process involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is critical for rational reaction design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-6-methoxyquinoline. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of a more reactive, coordinatively unsaturated Pd(0) species and facilitates the cleavage of the strong C-Cl bond.[5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the newly formed Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex. The strength and nature of the base are critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.[6]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the release of the aminated quinoline product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Navigating the Challenge: Amination of a Heteroaryl Chloride
The C-Cl bond is significantly stronger and less polar than corresponding C-Br or C-I bonds, making aryl chlorides, especially electron-rich heteroaryl chlorides like 2-chloro-6-methoxyquinoline, challenging substrates.[7] Success hinges on selecting a catalyst system potent enough to overcome the high activation barrier of the oxidative addition step.
Key considerations include:
-
Catalyst Poisoning: The nitrogen atom of the quinoline ring can coordinate to the palladium center, potentially acting as an inhibitor.[8]
-
Ligand Choice: Modern catalyst systems utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance catalyst activity and stability, which is essential for coupling unactivated heteroaryl chlorides.[9][10] These ligands promote the formation of highly reactive monoligated Pd(0) species necessary for the reaction to proceed efficiently.
Component Selection: A Curated Guide
The choice of catalyst, ligand, base, and solvent are interdependent and crucial for success. The following table summarizes recommended starting points for the amination of 2-chloro-6-methoxyquinoline.
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common, commercially available Pd(0) and Pd(II) sources. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[6] |
| Ligand | XPhos, RuPhos, BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands designed for challenging cross-couplings.[11] They accelerate oxidative addition and reductive elimination. XPhos is often a good starting point for aryl chlorides. BrettPhos is particularly effective for coupling primary amines.[11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[12] K₃PO₄ and Cs₂CO₃ are milder alternatives that can be effective, especially at higher temperatures.[3] |
| Solvent | Toluene, Dioxane, t-BuOH | The solvent must be anhydrous and capable of solubilizing the reagents. Toluene is a common choice. Dioxane is also effective but is a solvent of higher environmental concern.[13] tert-Butanol is sometimes used, particularly with alkoxide bases.[2] |
| Temperature | 80–110 °C | Higher temperatures are typically required to facilitate the oxidative addition of the C-Cl bond.[7] Reaction progress should be monitored to avoid decomposition. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of a representative secondary amine, morpholine, with 2-chloro-6-methoxyquinoline.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
2-chloro-6-methoxyquinoline (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk tube or oven-dried round-bottom flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-6-methoxyquinoline (193.6 mg, 1.0 mmol), followed by anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench carefully with water (10 mL) and dilute with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(morpholino)-6-methoxyquinoline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/precatalyst. 2. Poor quality base (e.g., hydrated NaOtBu). 3. Insufficiently inert atmosphere (O₂ deactivates catalyst). 4. Ligand not suitable for the substrate. | 1. Use a fresh bottle of palladium precatalyst. 2. Use freshly opened, high-purity NaOtBu or handle it in a glovebox. 3. Ensure proper degassing of solvent and use of robust inert atmosphere techniques.[14] 4. Screen other ligands (e.g., RuPhos, BrettPhos). |
| Formation of Side Products | 1. Hydrodehalogenation: (Replacement of -Cl with -H). 2. Dimerization of Amine/Aryl Halide. | 1. This can arise from β-hydride elimination pathways or reactions with moisture. Ensure anhydrous conditions. Sometimes a change in ligand or base can mitigate this.[5] 2. Adjust the stoichiometry or try a different catalyst system. |
| Reaction Stalls | 1. Catalyst decomposition at high temperatures. 2. Product inhibition. | 1. Lower the reaction temperature and accept a longer reaction time. 2. This is less common but can occur. Try a higher catalyst loading or a different ligand. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-amino-6-methoxyquinoline derivatives. While the use of a heteroaryl chloride presents a synthetic challenge, a rational approach to catalyst and ligand selection, coupled with careful experimental technique, can lead to high yields and successful outcomes. By understanding the underlying mechanism and anticipating potential pitfalls, researchers can effectively leverage this powerful cross-coupling reaction in their synthetic campaigns.
References
- Buchwald–Hartwig amination. In: Wikipedia. Accessed January 8, 2026. [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Buchwald-Hartwig Amination. In: Chemistry LibreTexts. Accessed January 8, 2026. [Link]
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- The Buchwald–Hartwig Amination After 25 Years.
- Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. Accessed January 8, 2026. [Link]
- Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 8, 2026. [Link]
- Li, J., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7753–7758.
- Buchwald-Hartwig Cross-Coupling. In: J&K Scientific LLC. Accessed January 8, 2026. [Link]
- Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205-1246.
- Michon, C., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry–A European Journal, 28(4), e202103341.
- Buchwald-Hartwig Cross Coupling Reaction. In: Organic Chemistry Portal. Accessed January 8, 2026. [Link]
- L-Abbass, M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892.
- Help troubleshooting a Buchwald-Hartwig amination? In: Reddit. Accessed January 8, 2026. [Link]
- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6726-6737.
- Buchwald-Hartwig coupling troubleshooting. In: Chemistry Stack Exchange. Accessed January 8, 2026. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 8, 2026. [Link]
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
- Nolan, S. P., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(12), 6393-6403.
- Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. entegris.com [entegris.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
Application Notes and Protocols: The Use of 6-Methoxyquinolin-2-amine in the Synthesis of Novel PET Ligands for Neurodegenerative Diseases
Introduction: A Versatile Scaffold for CNS Imaging
The quest for sensitive and specific biomarkers for neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) is a paramount challenge in modern medicine. Positron Emission Tomography (PET) stands as a powerful in vivo imaging technique capable of quantifying pathological protein aggregates and informing diagnosis, tracking disease progression, and aiding in the development of novel therapeutics. The design of effective PET radiotracers is central to this endeavor, requiring chemical scaffolds that not only exhibit high affinity and selectivity for their target but also possess favorable pharmacokinetic properties for brain imaging.
The 6-methoxyquinolin-2-amine core has emerged as a promising scaffold in the development of PET ligands, particularly for imaging α-synuclein aggregates, a pathological hallmark of Parkinson's disease.[1][2][3] Its rigid, planar structure, coupled with the ability to be readily functionalized, allows for the fine-tuning of binding properties and lipophilicity, which are critical for optimal brain uptake and washout kinetics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of PET ligands, with a focus on derivatives developed for imaging aggregated α-synuclein.
The Rationale: Why this compound?
The selection of the this compound scaffold is underpinned by several key principles of medicinal chemistry and radiotracer design:
-
Structural Rigidity and Planarity: The quinoline ring system provides a rigid backbone that can be strategically oriented within the binding pocket of protein aggregates. This rigidity minimizes the entropic penalty upon binding, potentially leading to higher affinity.
-
Modulable Lipophilicity: The methoxy group at the 6-position, along with other substitutions, allows for precise control over the ligand's lipophilicity (LogP). This is a critical parameter for PET brain tracers, as it governs the ability to cross the blood-brain barrier and influences non-specific binding.
-
Synthetic Accessibility: The 2-amino position of the quinoline ring serves as a convenient handle for introducing various aryl or heteroaryl moieties through well-established cross-coupling reactions, such as the Buchwald-Hartwig amination. This synthetic flexibility enables the exploration of a wide chemical space to optimize for target affinity and selectivity.
-
Favorable Pharmacokinetics: Derivatives of this scaffold have demonstrated promising brain washout pharmacokinetics in non-human primates, a crucial characteristic for achieving a high signal-to-background ratio in PET imaging.[1][2][3]
Synthesis of the Core Scaffold: Buchwald-Hartwig Amination
A key step in the synthesis of these PET ligand precursors is the palladium-catalyzed Buchwald-Hartwig amination. This reaction efficiently forms the C-N bond between this compound and a suitable aryl or heteroaryl halide.
Caption: General workflow for the Buchwald-Hartwig amination.
Protocol 1: Synthesis of N-(6-methoxypyridin-3-yl)-6-methoxyquinolin-2-amine
This protocol describes the synthesis of a key precursor for subsequent radiolabeling.
Materials:
-
This compound
-
5-Bromo-2-methoxypyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 5-bromo-2-methoxypyridine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.05 eq), and XPhos (0.10 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the this compound.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(6-methoxypyridin-3-yl)-6-methoxyquinolin-2-amine.
Expert Insight: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step in the catalytic cycle, which is often rate-limiting for electron-rich anilines. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and promoting the catalytic cycle. The use of anhydrous and degassed solvent is critical to prevent catalyst deactivation.
Radiolabeling Strategies for PET Ligand Synthesis
The synthesized precursors can be radiolabeled with positron-emitting isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).
[¹¹C]Methylation
For ¹¹C-labeling, a desmethyl precursor is required. The hydroxyl group of this precursor is then methylated using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]methyl iodide ([¹¹C]CH₃I).
Caption: Automated radiosynthesis workflow for [¹¹C]methylation.
Protocol 2: Radiosynthesis of a [¹¹C]Methoxy-pyridinyl-quinolin-2-amine Derivative
Precursor: N-(6-hydroxypyridin-3-yl)-6-methoxyquinolin-2-amine
Materials:
-
Desmethyl precursor
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Automated radiosynthesis module
-
Semi-preparative and analytical HPLC systems
Procedure:
-
Precursor Preparation: Dissolve the desmethyl precursor (0.5-1.0 mg) in DMF (300 µL) in a reaction vessel.
-
Radiolabeling: Trap the cyclotron-produced [¹¹C]CH₃OTf in the reaction vessel containing the precursor and NaOH (e.g., 2 µL of 5 M NaOH). Heat the reaction mixture at 80-100 °C for 5 minutes.
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18) to isolate the radiolabeled product.
-
Formulation: Collect the fraction containing the desired product, remove the organic solvent under a stream of nitrogen with gentle heating, and reformulate the radiotracer in a sterile, injectable solution (e.g., 10% ethanol in saline).
-
Quality Control: Perform quality control on the final product using analytical HPLC to determine radiochemical purity and specific activity.
[¹⁸F]Fluoroethylation
For ¹⁸F-labeling, a precursor with a suitable leaving group (e.g., tosylate) is reacted with [¹⁸F]fluoride. A common strategy is to use a hydroxyethyl precursor which is tosylated prior to the radiolabeling step.
Protocol 3: Radiosynthesis of a [¹⁸F]Fluoroethoxy-quinolin-2-amine Derivative
Precursor: 2-(6-(2-((6-methoxypyridin-3-yl)amino)quinolin-6-yloxy)ethoxy)ethyl 4-methylbenzenesulfonate
Materials:
-
Tosyl-precursor
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Automated radiosynthesis module
-
Semi-preparative and analytical HPLC systems
Procedure:
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling: Add a solution of the tosyl-precursor (1-2 mg) in anhydrous MeCN or DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture at 100-120 °C for 10-15 minutes.
-
Purification: Cool the reaction mixture, dilute with the HPLC mobile phase, and purify using semi-preparative HPLC.
-
Formulation: Collect the product fraction and reformulate as described in Protocol 2.
-
Quality Control: Analyze the final product for radiochemical purity and specific activity using analytical HPLC.
Quality Control and Data Analysis
Rigorous quality control is essential to ensure the safety and efficacy of the PET radiotracer for in vivo studies.
| Parameter | Typical Specification | Method |
| Radiochemical Purity | > 95% | Analytical Radio-HPLC, Radio-TLC |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection | Analytical HPLC with a calibrated UV detector |
| Residual Solvents | Within USP limits | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Sterility & Endotoxins | Sterile and pass endotoxin test | Standard pharmacopeial methods |
Example HPLC Conditions for a [¹¹C]Quinoline Derivative: [3]
-
Column: Agilent SB-C18 (250 mm x 4.6 mm)
-
Mobile Phase: 75% acetonitrile in 0.1 M ammonium formate buffer (pH 4.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and a radioactivity detector in series
Summary of Key Performance Indicators
The following table summarizes typical results for the radiolabeling of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives based on published data.[3]
| Radiotracer | Radiochemical Yield (decay corrected) | Radiochemical Purity | Specific Activity (at EOB) |
| [¹¹C]Derivative | ~45% | > 99% | > 74 GBq/µmol |
| [¹⁸F]Derivative | ~35% | > 98% | > 55 GBq/µmol |
Conclusion and Future Perspectives
The this compound scaffold represents a valuable platform for the development of novel PET radiotracers for neurodegenerative diseases. The synthetic routes are robust and adaptable, allowing for the generation of diverse libraries of compounds for screening. The successful radiolabeling with both ¹¹C and ¹⁸F provides flexibility for preclinical and clinical research, with ¹⁸F-labeled tracers being particularly advantageous for their longer half-life, which facilitates centralized production and distribution.
Future work in this area will likely focus on further optimization of the pharmacokinetic properties of these ligands to minimize non-specific binding and improve the signal-to-noise ratio. Additionally, the application of this versatile scaffold to other CNS targets beyond α-synuclein remains an exciting avenue for future research. The protocols and insights provided in this guide are intended to empower researchers to explore the potential of this compound-based structures in the ongoing effort to unravel the complexities of the human brain in health and disease.
References
- Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Cells, 14(14), 1108. [Link]
- Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. Digital Commons@Becker. [Link]
- Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives fo" by Haiyang Zhao, Tianyu Huang et al. [digitalcommons.wustl.edu]
- 3. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of 8-Aminoquinoline Antimalarials from 6-Methoxyquinoline Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 8-aminoquinoline antimalarial drugs, a class of compounds critical for the radical cure of Plasmodium vivax malaria. While the quinoline scaffold is central to these therapeutics, the strategic placement of functional groups is paramount to their efficacy. This guide redirects from the less common precursor, 6-Methoxyquinolin-2-amine, to the industrially and academically established synthetic pathway commencing with the versatile starting material, p-anisidine. We will detail the multi-step synthesis of the pivotal intermediate, 6-methoxy-8-aminoquinoline , and its subsequent elaboration into the well-established antimalarial drug, Primaquine. The protocols herein are designed for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation.
Introduction: The Strategic Importance of the 8-Aminoquinoline Core
The 8-aminoquinoline family, which includes foundational drugs like Primaquine and the more recent Tafenoquine, is unique in its ability to eradicate the dormant liver-stage hypnozoites of P. vivax, thereby preventing relapse.[1] Their mechanism of action is believed to be linked to metabolites, such as 5,6-quinone species, that generate reactive oxygen species, interfering with the parasite's mitochondrial processes.[2]
The synthesis of these vital drugs hinges on the efficient construction of the 6-methoxy-8-aminoquinoline core. A direct synthesis from this compound is synthetically challenging and circuitous due to the incorrect positioning of the key amino group. The established and more logical approach involves building the quinoline ring system first and then introducing the nitrogen functionality at the C-8 position. This is most effectively achieved by nitrating 6-methoxyquinoline and subsequently reducing the nitro group. This document outlines this validated pathway.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages:
-
Formation of the Key Intermediate: The synthesis of 6-methoxy-8-aminoquinoline from p-anisidine.
-
Elaboration to the Final Drug: The alkylation of the intermediate to yield Primaquine.
Caption: Overall Synthetic Workflow.
Part 1: Synthesis of the Key Intermediate: 6-Methoxy-8-aminoquinoline
This stage involves three critical steps: constructing the quinoline core, introducing a nitro group at the 8-position, and reducing it to the essential amine.
Step A: Skraup Synthesis of 6-Methoxyquinoline
The Skraup synthesis is a classic, powerful method for generating quinolines from anilines.[3] It involves the reaction of an aniline (p-anisidine) with glycerol, an oxidizing agent, and sulfuric acid. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[3]
Reaction Scheme:
Caption: Skraup reaction for 6-Methoxyquinoline.
Protocol:
| Parameter | Value / Description |
| Reagents | p-Anisidine, Glycerol, p-Methoxy nitrobenzene, Ferrous sulfate, Boric acid, Sulfuric acid (conc.), Sodium hydroxide solution.[4][5] |
| Equipment | Round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle, pH meter. |
| Safety | EXTREME CAUTION: The Skraup reaction can be highly exothermic and violent.[6] Perform in a fume hood with a blast shield. Wear appropriate PPE (goggles, lab coat, gloves). |
Procedure:
-
Setup: In a suitable round-bottom flask, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 parts), ferrous sulfate (0.20-0.25 parts), and boric acid (1.0-1.3 parts).[4][5]
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid via a dropping funnel. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[4][5] Monitor the temperature, as the initial addition may be exothermic.
-
Heating: Heat the mixture to 140°C and maintain at reflux for 8-8.5 hours.[4][5]
-
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a sodium hydroxide solution to a pH of approximately 5.5.[4][5]
-
Isolation: Decant or filter to remove any resinous material. Filter the solid product and wash thoroughly with distilled water, followed by ethyl acetate.[4][5]
-
Extraction: Combine all organic phases and extract the aqueous phase with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-methoxyquinoline. Further purification can be achieved by vacuum distillation.
Step B: Nitration to 6-Methoxy-8-nitroquinoline
Nitration of the 6-methoxyquinoline core is a regioselective electrophilic aromatic substitution. The methoxy group at C-6 is an ortho-, para-director. The 8-position is sterically accessible and electronically activated, leading to the desired 8-nitro product.
Protocol:
| Parameter | Value / Description |
| Reagents | 6-Methoxyquinoline, Sulfuric acid (conc.), Nitric acid (fuming). |
| Equipment | Three-necked flask, dropping funnel, thermometer, ice bath, magnetic stirrer. |
| Safety | Handle concentrated and fuming acids with extreme care in a fume hood. The reaction is exothermic and must be temperature-controlled to prevent runaway reactions and over-nitration. |
Procedure:
-
Dissolution: Dissolve 6-methoxyquinoline in concentrated sulfuric acid in a flask, cooled in an ice-salt bath to maintain a temperature below 5°C.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at low temperature for 1-2 hours after the addition is complete.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.
-
Isolation: Filter the solid precipitate, wash with cold water until the washings are neutral, and then wash with a small amount of cold methanol to remove impurities.[6]
-
Purification: Recrystallize the crude product from ethanol or methanol to obtain pure 6-methoxy-8-nitroquinoline as light-tan crystals.[6] The expected melting point is in the range of 158-162°C.[6][7]
Step C: Reduction to 6-Methoxy-8-aminoquinoline
The conversion of the nitro group to an amine is a standard reduction. A common and effective method uses stannous chloride (SnCl₂) in an acidic medium, which is selective for the nitro group.[8][9]
Protocol:
| Parameter | Value / Description |
| Reagents | 6-Methoxy-8-nitroquinoline, Stannous chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (conc.), Sodium hydroxide. |
| Equipment | Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer. |
| Safety | Handle concentrated HCl with care. The reaction may be exothermic. Ensure adequate ventilation. |
Procedure:
-
Setup: Suspend 6-methoxy-8-nitroquinoline in ethanol or methanol in a round-bottom flask.
-
Reduction: Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.[9]
-
Heating: Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture and make it strongly basic by the slow addition of concentrated sodium hydroxide solution. This will precipitate tin salts.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts, filter, and evaporate the solvent. The resulting crude 6-methoxy-8-aminoquinoline can be purified by column chromatography or recrystallization.
Part 2: Synthesis of Primaquine
With the key intermediate in hand, the final stage involves attaching the characteristic diamine side chain. This is typically achieved via nucleophilic substitution.
Step D & E: Synthesis and Condensation of the Side Chain
A common strategy involves reacting 6-methoxy-8-aminoquinoline with a protected side-chain precursor, such as N-(4-bromopentyl)phthalimide. The phthalimide group serves as a protecting group for the primary amine, preventing side reactions.[10][11]
Reaction Scheme:
Caption: Alkylation of the key intermediate.
Protocol:
| Parameter | Value / Description |
| Reagents | 6-Methoxy-8-aminoquinoline, N-(4-bromopentyl)phthalimide, Solvent (e.g., n-butanol or without solvent). |
| Equipment | Round-bottom flask, reflux condenser, heating mantle. |
| Safety | Alkyl halides are irritants. Perform the reaction in a well-ventilated fume hood. |
Procedure:
-
Reaction Setup: A mixture of 6-methoxy-8-aminoquinoline and N-(4-bromopentyl)phthalimide is heated.[10][12] The reaction can be run neat or in a high-boiling solvent.
-
Heating: Heat the mixture at 100-130°C for several hours until the reaction is complete (monitored by TLC).
-
Workup: After cooling, the reaction mixture is dissolved in a suitable solvent and washed to remove unreacted starting materials and byproducts.
-
Isolation: The product, 6-methoxy-8-(1-methyl-4-phthalimidobutylamino)quinoline, is isolated after solvent removal, often as an oil or solid that can be purified by chromatography.[10]
Step F: Deprotection to Yield Primaquine
The final step is the removal of the phthalimide protecting group, typically achieved by hydrazinolysis (the Ing-Manske procedure).
Protocol:
| Parameter | Value / Description |
| Reagents | Primaquine-Phthalimide Adduct, Hydrazine hydrate, Ethanol. |
| Equipment | Round-bottom flask, reflux condenser, heating mantle. |
| Safety | Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood. |
Procedure:
-
Reaction: Dissolve the phthalimide-protected intermediate in ethanol and add hydrazine hydrate.[10]
-
Heating: Heat the solution to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Workup: After cooling, the precipitate is filtered off. The filtrate is concentrated under reduced pressure.
-
Isolation: The residue is taken up in an appropriate solvent and washed with water. The organic layer contains the free base of Primaquine.
-
Salt Formation (Optional but Recommended): For stability and handling, the free base is often converted to a salt, such as the diphosphate, by treating the base with the corresponding acid.[10][13]
Conclusion
This guide provides a robust and validated pathway for the synthesis of 8-aminoquinoline antimalarials, focusing on Primaquine as a representative example. By starting with p-anisidine and proceeding through the key intermediate 6-methoxy-8-aminoquinoline, researchers can reliably access this important class of therapeutic agents. The protocols emphasize safety, strategic considerations, and the chemical logic behind each transformation, providing a solid foundation for further research and development in the field of antimalarial drug discovery.
References
- Kavthe, R. D., Kincaid, J. R. A., & Lipshutz, B. H. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Sustainable Chemistry & Engineering. [Link][14][15][16]
- Vila, N., et al. (2019). Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. Molecules. [Link][2]
- Pang, L., et al. (2021). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents. Molecules. [Link][1]
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Lutz, R. E., et al. 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link][6]
- Google Patents. (1952). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
- Elderfield, R. C., et al. (1955). Synthesis of Primaquine and Certain of its Analogs. Journal of the American Chemical Society. [Link][12]
- Pharmacy 180. (n.d.). 8-Amino quinolines. Pharmacy 180. [Link][11]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link][3]
- Google Patents. (2013). CN103396360A - Method for preparing primaquine diphosphate.
- Wiebe, D., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. [Link][8]
- Biernacki, K., et al. (2021).
- ChemSynthesis. (2025). 6-methoxy-8-nitroquinoline. ChemSynthesis. [Link][7]
Sources
- 1. 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria | MDPI [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN103396360A - Method for preparing primaquine diphosphate - Google Patents [patents.google.com]
Application of 6-Methoxyquinolin-2-amine in Fluorescence Microscopy: An In-depth Technical Guide
Authored by: Senior Application Scientist
Introduction: The Promise of Quinoline Scaffolds in Cellular Imaging
Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds that have garnered significant attention in the field of bio-imaging.[1][2] Their inherent fluorescence properties, coupled with a rigid bicyclic structure, make them excellent candidates for the development of molecular probes and chemosensors.[3] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of their photophysical properties, such as quantum yield and sensitivity to the local microenvironment.[4] Specifically, the methoxy group, as seen in 6-Methoxyquinolin-2-amine, is known to modulate the electronic properties of the quinolinone core, potentially enhancing its fluorescence and utility in sensing and imaging applications.[3]
This technical guide provides a comprehensive overview of the application of this compound as a novel fluorescent probe for cellular imaging. We will delve into its anticipated photophysical characteristics, provide detailed protocols for its use in fluorescence microscopy, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of quinoline-based fluorophores in their experimental workflows.
Anticipated Photophysical Properties
While extensive characterization of this compound is ongoing, we can extrapolate its likely photophysical properties based on the broader class of quinoline derivatives.[5][6] The electron-donating methoxy and amino groups are expected to influence the intramolecular charge transfer (ICT) characteristics, making the probe sensitive to solvent polarity and potentially to intracellular pH changes.[3][7]
| Property | Anticipated Value/Characteristic | Rationale & References |
| Excitation Maximum (λex) | ~350-390 nm | Based on studies of 6-methoxyquinoline, which shows absorption in this range.[5] |
| Emission Maximum (λem) | ~400-520 nm | Emission is expected to be solvent-dependent, with a potential red shift in more polar environments, a characteristic of quinoline-based dyes.[5][7] |
| Stokes Shift | Moderate to Large | A significant Stokes shift is a desirable feature of many quinoline probes, minimizing self-quenching.[8] |
| Quantum Yield (ΦF) | Variable (Moderate to High) | The methoxy group may enhance the quantum yield compared to the unsubstituted quinoline core.[3] The local environment will heavily influence this parameter. |
| Photostability | Moderate to High | Quinoline scaffolds are generally known for their good photostability, though this needs to be empirically determined for this compound.[7] |
| Environmental Sensitivity | High | The fluorescence of quinoline derivatives is often sensitive to pH and solvent polarity.[3][7] This suggests potential applications in monitoring intracellular environments. |
Experimental Protocols
PART 1: Preparation of this compound Stock Solution
Rationale: Proper dissolution and storage of the fluorescent probe are critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for organic fluorophores due to its high solubilizing capacity and miscibility with aqueous cell culture media.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
PART 2: Live-Cell Staining and Fluorescence Microscopy
Rationale: This protocol outlines a general procedure for staining live cells. The optimal probe concentration and incubation time may vary depending on the cell type and experimental goals, and therefore should be determined empirically.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the probe's spectra)
Workflow Diagram:
Caption: Experimental workflow for live-cell imaging with this compound.
Protocol:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).
-
Probe Preparation: Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium or PBS to a final concentration in the range of 1-10 µM.
-
Expert Insight: The final concentration should be optimized. Start with a concentration gradient (e.g., 1, 2.5, 5, and 10 µM) to determine the optimal signal-to-noise ratio with minimal cytotoxicity.
-
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
Expert Insight: The incubation time is a critical parameter. Shorter incubation times may be sufficient and can minimize potential artifacts.
-
-
Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 370 nm and emission collection around 460 nm).
-
Expert Insight: Due to the potential for phototoxicity and photobleaching, it is advisable to use the lowest possible excitation light intensity and exposure time that provides a good signal.[9]
-
Data Analysis and Interpretation
The localization of the fluorescence signal from this compound within the cell will provide insights into its potential intracellular targets or accumulation sites. Given the chemical nature of quinoline derivatives, it is plausible that the probe may accumulate in specific organelles.[2] For instance, some quinoline-based probes have shown affinity for lipid droplets or lysosomes.[1]
Quantitative Analysis:
-
Intensity Measurements: Measure the mean fluorescence intensity in different cellular compartments to quantify the probe's distribution.
-
Co-localization Studies: To identify the specific organelles stained by this compound, co-staining with commercially available organelle-specific dyes is recommended. Pearson's or Manders' colocalization coefficients can then be calculated.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration is too low.- Insufficient incubation time.- Photobleaching. | - Verify the excitation and emission spectra of the probe and use the appropriate filters.- Increase the probe concentration and/or incubation time.- Minimize exposure to excitation light. |
| High Background | - Probe concentration is too high.- Inadequate washing.- Probe precipitation. | - Decrease the probe concentration.- Increase the number and duration of washing steps.- Ensure the probe is fully dissolved in the working solution. |
| Cell Death/Toxicity | - Probe concentration is too high.- Prolonged incubation time.- Phototoxicity. | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration.- Reduce the incubation time.- Use lower excitation light intensity and shorter exposure times. |
Conclusion
This compound holds considerable promise as a novel fluorescent probe for cellular imaging. Its quinoline scaffold provides a foundation for favorable photophysical properties, including environmental sensitivity that may be exploited for dynamic cellular studies. The protocols and insights provided in this guide offer a robust starting point for researchers to explore the utility of this compound in their specific applications. As with any new tool, empirical optimization is key to achieving the best results.
References
- Singh, J., & Mishra, S. (2023).
- Laconde, G., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
- Laconde, G., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. [Link]
- Singh, J., & Mishra, S. (2023).
- BIOSYNCE. (2025). Can quinoline be used as a fluorescent probe?. BIOSYNCE Blog. [Link]
- Gauthier, C., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Omega. [Link]
- Naik, L.R., et al. (2005). Fluorescence emission characteristics of 6-methoxy quinoline in various solvents at 1 × 10−5 mol dm−3.
- Abdel-Shafi, A. A., & Al-Shihry, S. S. (2009). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline.
- Taylor, D. (2016). Insights into the mechanism of action of quinoline Antimalarials against Plasmodium Falciparum revealed by novel flourescent ana. University of Cape Town. [Link]
- Melzer, N., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
- Lim, C. S., et al. (2015). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues.
- ResearchGate. (n.d.). Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA.
- Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biosynce.com [biosynce.com]
analytical methods for 6-Methoxyquinolin-2-amine quantification (HPLC, GC-MS)
An In-Depth Guide to the Quantitative Analysis of 6-Methoxyquinolin-2-amine by HPLC and GC-MS
Authored by a Senior Application Scientist
Abstract
This technical guide provides comprehensive, validated protocols for the quantitative analysis of this compound, a key intermediate and potential impurity in pharmaceutical synthesis. Accurate quantification of such quinoline derivatives is paramount for ensuring the quality, safety, and efficacy of final drug products.[1] We present two robust, orthogonal analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical methodological choices, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Imperative for this compound
This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including antimalarial and anticancer properties.[2][3] As a synthetic precursor or a potential process-related impurity, the precise control and quantification of this compound are critical. Regulatory bodies mandate that impurities in active pharmaceutical ingredients (APIs) be rigorously monitored and controlled.[1][4] Therefore, the development of reliable and validated analytical methods is not merely a technical exercise but a fundamental requirement for regulatory compliance and patient safety.
This guide details two powerful chromatographic techniques.[5] HPLC is a versatile and widely used method for routine quantification, while GC-MS offers superior selectivity, making it ideal for impurity profiling and trace-level analysis.[2][6]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC method is presented as the primary workhorse for routine quantification due to its robustness and accessibility. A reversed-phase method is developed, which is ideal for separating moderately polar aromatic compounds like this compound.
Foundational Principles & Method Development Rationale
-
Chromatographic Mode & Column Selection: Reversed-phase chromatography, utilizing a non-polar stationary phase and a polar mobile phase, is the logical choice. An octadecylsilane (C18) column is selected for its proven versatility and excellent retention characteristics for aromatic compounds. The hydrophobicity of the C18 stationary phase provides the necessary interaction with the quinoline ring system for effective separation.
-
Mobile Phase Optimization: A gradient elution using water and acetonitrile, both containing a small percentage of formic acid, is employed. The formic acid serves two key purposes: it protonates the amine functional group, reducing peak tailing by minimizing interactions with residual silanols on the stationary phase, and it provides a source of protons for potential future transition to mass spectrometry detection. The gradient ensures that the analyte is eluted with a sharp, symmetrical peak shape while also eluting more retained matrix components, thus cleaning the column for the next injection.
-
Detection: A UV detector is a simple and effective choice. To determine the optimal wavelength, a UV scan of this compound in the mobile phase should be performed. Quinoline derivatives typically exhibit strong absorbance in the UV range. A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by comparing the entire spectrum of the eluting peak against that of a known standard.
Detailed Experimental Protocol: HPLC-UV
Instrumentation & Materials:
-
HPLC system with a binary pump, autosampler, column thermostat, and DAD or UV detector.
-
Analytical balance, vortex mixer, sonicator, and centrifuge.
-
Reagents: this compound reference standard (>99% purity), HPLC-grade acetonitrile and water, and formic acid (LC-MS grade).
Standard & Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in a known volume of 50:50 acetonitrile/water to achieve a theoretical concentration within the calibration range. Vortex and sonicate to ensure complete dissolution. Centrifuge the solution at 10,000 x g for 5 minutes and transfer the supernatant to an HPLC vial for analysis.[7]
Workflow Diagram: HPLC Analysis
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijfmr.com [ijfmr.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. lcms.cz [lcms.cz]
purification of 6-Methoxyquinolin-2-amine by column chromatography
An Application Note and Protocol for the Purification of 6-Methoxyquinolin-2-amine by Column Chromatography
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the purification of this compound, a heterocyclic aromatic amine, using silica gel column chromatography. Aromatic amines, particularly those with basic nitrogen atoms within a heterocyclic system like quinoline, present unique challenges during purification on standard silica gel due to strong, undesirable interactions with the acidic stationary phase. This document provides a systematic approach, from thin-layer chromatography (TLC) method development to final product isolation, incorporating a basic modifier into the mobile phase to ensure high purity and yield. The protocols herein are designed for researchers, medicinal chemists, and process development scientists requiring a reliable method for isolating this important chemical scaffold.
Introduction: The Challenge of Purifying Basic Amines
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis often results in a crude mixture containing starting materials, by-products, and other impurities. Column chromatography is the technique of choice for its purification; however, the inherent basicity of the quinoline nitrogen and the exocyclic amine group poses a significant challenge.
The surface of standard silica gel is populated with silanol groups (Si-OH), which are weakly acidic.[1] These acidic sites can strongly interact with basic compounds like this compound, leading to several purification issues:
-
Irreversible Adsorption: The compound can bind so strongly to the column that it fails to elute, resulting in significant yield loss.
-
Peak Tailing: Strong acid-base interactions cause the compound to "streak" or "tail" down the column, leading to broad elution bands and poor separation from impurities.[2]
-
Compound Degradation: For sensitive molecules, the acidic environment of the silica gel can catalyze decomposition.[2]
To overcome these issues, this protocol employs a proven strategy: neutralizing the acidic sites on the silica gel by incorporating a small amount of a basic modifier, such as triethylamine (NEt₃), into the mobile phase.[2][3] This approach ensures sharp, symmetrical peaks and a successful, high-recovery purification.
Physicochemical Properties (Data for Isomer: 6-Methoxy-8-quinolinamine)
Direct experimental data for this compound is sparse. The table below lists properties for the closely related isomer, 6-Methoxy-8-quinolinamine, to provide context. Researchers should assume similar characteristics, particularly the basic nature of the quinoline scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| Chemical Class | Aromatic Amine, Quinoline | [4] |
| Reactivity | Basic; susceptible to strong acids | General Chemical Knowledge |
The Purification Workflow: A Self-Validating System
The protocol is designed as a logical, self-validating workflow. Each step provides the necessary data to proceed confidently to the next, ensuring an efficient and successful outcome.
Caption: Overall workflow for the purification of this compound.
Detailed Experimental Protocols
This section provides step-by-step instructions for the entire purification process.
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
Before attempting a large-scale column separation, it is crucial to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities.[1]
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Basic Modifier: Triethylamine (NEt₃)
-
TLC developing chamber
-
Visualizing agent: UV lamp (254 nm), and optionally, a ninhydrin stain for amines.[1]
Procedure:
-
Prepare Eluents: Prepare a few different solvent systems. Given the polarity of the target amine, good starting points are DCM/MeOH or EtOAc/Hexanes mixtures. For each system, prepare a version containing 1-2% triethylamine.
-
Example A: 95:5 DCM/MeOH
-
Example B: 95:4:1 DCM/MeOH/NEt₃
-
Example C: 70:30 EtOAc/Hexanes
-
Example D: 70:29:1 EtOAc/Hexanes/NEt₃
-
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Circle the visible spots.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
-
Optimization:
-
Compare the plates developed with and without NEt₃. The plate with the basic modifier should show rounder, less streaky spots for the amine.[2][3]
-
Adjust the solvent polarity to achieve an Rf of 0.2-0.3 for this compound. If the Rf is too high, decrease the polarity (e.g., use less MeOH or EtOAc). If it's too low, increase the polarity.
-
The chosen solvent system will be the mobile phase for your column.
-
Caption: Mitigation of silica-amine interaction using a basic modifier.
Protocol 2: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh, depending on required resolution)
-
Optimized mobile phase (from Protocol 1)
-
Glass chromatography column
-
Sand and Cotton/Glass Wool
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Column Preparation (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.[5]
-
In a beaker, prepare a slurry of silica gel in your chosen mobile phase.[6]
-
Carefully pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached (typically 15-20 cm of silica for every 1 g of crude material). Never let the column run dry.
-
Add a final layer of sand on top of the silica bed to prevent disruption during solvent addition.[5]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of mobile phase or DCM. Using a pipette, carefully apply the solution to the top of the column. Allow the sample to adsorb onto the silica by draining solvent until the liquid level is just at the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per tube). Maintain a constant head of solvent above the silica bed at all times.
-
The separation can be pushed faster using gentle positive pressure ("flash chromatography").[5]
-
-
Monitoring and Isolation:
-
Systematically spot every few fractions on a TLC plate and develop it using the mobile phase.
-
Visualize the TLC plate under UV light to identify which fractions contain your desired product.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound won't elute | Mobile phase polarity is too low. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH). |
| Streaking/Tailing on TLC/Column | Insufficient basic modifier; strong interaction with silica. | Increase the concentration of triethylamine in the mobile phase to 2-3%.[1][2] |
| Poor separation of spots | Incorrect mobile phase polarity; column was overloaded. | Re-optimize the mobile phase with TLC. Use a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/MeOH). Reduce the amount of crude material loaded onto the column. |
| Cracks in the silica bed | Column was allowed to run dry; improper packing. | The run is likely compromised. The column must be repacked carefully, ensuring the silica bed is always submerged in solvent. |
| Multiple compounds in fractions | Elution was too fast; poor separation. | Slow down the elution rate. Consider using a shallower solvent gradient if gradient elution was used. |
Conclusion
The purification of basic compounds like this compound by silica gel chromatography is a common but often challenging task. The key to a successful separation lies in understanding and mitigating the acid-base interaction between the analyte and the stationary phase. By employing a mobile phase modified with a small percentage of a competing base like triethylamine, researchers can achieve excellent separation, high yields, and superior purity. The systematic workflow presented in this guide, which integrates TLC for method development and in-process monitoring, provides a reliable and reproducible protocol for drug development professionals and academic researchers alike.
References
- BenchChem. (n.d.). Purification of Quinoline Derivatives - Technical Support.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- BenchChem. (n.d.). Application Note and Protocol: Purification of 6-Methoxyflavonol via Column Chromatography.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
Sources
Application Note: High-Purity Recovery of 6-Methoxyquinolin-2-amine via Optimized Recrystallization Techniques
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for Quinoline Scaffolds
6-Methoxyquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] As a key intermediate or final active pharmaceutical ingredient (API), the purity of this compound is paramount. Trace impurities, such as starting materials, byproducts from synthesis (e.g., isomers or decomposition products), can significantly impact downstream reaction yields, biological activity, and toxicological profiles.[3]
Recrystallization remains the most powerful and scalable technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. A successful recrystallization protocol not only removes impurities but can also isolate a specific, thermodynamically stable polymorphic form, which is critical for drug development and regulatory compliance.[4]
This guide provides a comprehensive overview of the principles and detailed, field-proven protocols for the recrystallization of this compound, designed to guide researchers in achieving high-purity material suitable for the most demanding applications.
Physicochemical Profile and Strategic Considerations
Specific experimental data for this compound is not extensively published. However, by analyzing its structure and data from closely related analogs, we can infer a physicochemical profile to guide protocol development.
-
Structure: The molecule contains a largely nonpolar quinoline bicyclic system, a polar primary amine group (-NH₂) at the 2-position, and a moderately polar methoxy group (-OCH₃) at the 6-position.
-
Solubility (Predicted): The presence of the amine group suggests potential solubility in protic solvents like alcohols (ethanol, methanol) and some solubility in water, particularly under acidic conditions where the amine can be protonated. Its aromatic core suggests solubility in organic solvents like ethyl acetate, dichloromethane, and acetone. It is expected to have poor solubility in nonpolar solvents like hexanes or ether. This differential solubility is the cornerstone of effective recrystallization.[1][5]
-
Basicity: The primary amine group is basic, making the compound's solubility pH-dependent. This property can be exploited for purification via acid-base extraction, a powerful technique to separate it from neutral or acidic impurities.[3]
The Causality Behind Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be completely insoluble (for removal by hot filtration) or highly soluble at all temperatures (to remain in the mother liquor upon cooling).
Experimental Protocols for Recrystallization
The following protocols are designed as robust starting points. Researchers should perform small-scale solvent screening to confirm the optimal system for their specific crude material.
This is the most straightforward method and is often effective for moderately polar compounds. Ethanol is an excellent choice due to its favorable safety profile and ability to dissolve many organic compounds at elevated temperatures.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 95% ethanol (e.g., 5 mL) to start.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum volume of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small volume of ice-cold 95% ethanol. Causality: The cold solvent washes away residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
This technique is ideal when no single solvent provides the required solubility profile. Here, the compound is dissolved in a "good" solvent (ethanol) and a "poor" solvent (water) is added to induce precipitation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum required volume of hot ethanol, as described in Protocol 1.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with constant swirling until the solution becomes faintly turbid (cloudy). This point of incipient precipitation is known as the cloud point.
-
Re-solubilization: Add a few drops of hot ethanol to just redissolve the precipitate and render the solution clear again.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture (at the determined ratio) for the washing step.
This method leverages the basicity of the amine group to achieve exceptional purity by removing neutral and acidic impurities.
Step-by-Step Methodology:
-
Dissolution & Extraction: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound hydrochloride will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification & Precipitation: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10). The free amine will precipitate out of the solution.
-
Isolation & Final Recrystallization: Collect the precipitated solid by vacuum filtration. This solid can then be further purified using Protocol 1 or 2 to remove any trapped inorganic salts and achieve high crystalline order.
Data Summary and Expected Outcomes
The choice of solvent system will directly impact recovery yield and final purity. The following table provides a summary of recommended starting points.
| Protocol | Solvent System | Key Parameters | Pros | Cons |
| 1 | Single Solvent | Ethanol (95%) | Simple, effective for many impurities, good crystal formation. | May not be suitable if solubility is too high at RT. |
| 2 | Mixed Solvent | Ethanol / Water | Fine-tunes solubility, can lead to high recovery. | "Oiling out" can occur if anti-solvent is added too quickly. |
| 3 | Acid-Base + Recrystallization | Ethyl Acetate / 1M HCl / 1M NaOH | Excellent for removing neutral/acidic impurities. | More steps, potential for emulsion formation. |
Visualization of the Recrystallization Workflow
The following diagram outlines the logical steps of a general recrystallization process.
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Common Issues
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly below the compound's melting point. Solution: Reheat the solution, add slightly more solvent, and ensure cooling is very slow.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute or supersaturation has not been achieved. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, evaporate some of the solvent to increase the concentration and re-cool.
-
Low Yield: This is often caused by using too much solvent during dissolution or washing with solvent that is not sufficiently cold.[3] Solution: Carefully optimize the solvent volume in small-scale trials and always use ice-cold solvent for washing.
References
- PubChem. 6-Methoxyquinoline.
- PubChem. 6-Methoxy-8-quinolinamine.
- Google Patents. US2474823A - Quinoline compounds and process of making same.
- Bartow, E., & McCollum, E. V.
- Google Patents.
- Ravichandran, S., et al. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture 6.5 (2022): 03-07. [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Fassihi, A., et al. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Link]
- PubChem. 6-Methoxyquinaldine.
- Al-Hamdani, A. A. S., et al. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]
- Rieckmann, T., et al. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
- Wikipedia. Quinine. [Link]
- Kumar, A., et al. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... CrystEngComm, 2022, 24, 45-56. [Link]
- PubChem. 6-methoxy-N-methylpyridin-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
scale-up synthesis of 6-Methoxyquinolin-2-amine derivatives
An Application Guide to the Scalable Synthesis of 6-Methoxyquinolin-2-amine Derivatives
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activities, including anticancer and antimalarial properties.[1] The efficient and robust synthesis of these derivatives on a large scale is a critical challenge for drug development and manufacturing. This technical guide provides an in-depth analysis of scalable synthetic strategies for this compound and its analogues. We delve into the mechanistic underpinnings of classical and modern synthetic routes, offer detailed, field-proven protocols for multi-gram synthesis, and address critical process optimization and safety considerations for successful scale-up. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of the 2-Aminoquinoline Core
Quinoline derivatives are a cornerstone of heterocyclic chemistry, with a rich history in the development of therapeutics.[2] The introduction of an amino group at the 2-position and a methoxy group at the 6-position creates a unique electronic and structural motif that imparts a wide spectrum of biological activities.[3] However, traditional synthetic methods for quinolines, such as the Skraup and Doebner-von Miller reactions, often involve harsh acidic conditions, high temperatures, and the use of toxic reagents, which can lead to low yields and significant challenges in purification and scale-up.[1][4]
The demand for more efficient, safer, and environmentally benign synthetic processes has driven the development of modern catalytic and procedural innovations.[2][5] This guide focuses on bridging the gap between bench-scale discovery and pilot-scale production by providing a comprehensive framework for the synthesis of this compound derivatives.
Strategic Analysis of Synthetic Routes
The construction of the this compound scaffold can be approached through various classical and modern synthetic methodologies. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Classical Ring-Forming Reactions
These foundational methods have been the bedrock of quinoline synthesis for over a century and offer robust, albeit sometimes harsh, routes to the core structure.
-
Combes Synthesis : This method involves the acid-catalyzed condensation of an aromatic amine (p-anisidine) with a β-diketone.[6] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization.[7] The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is critical and can significantly influence the reaction rate and yield.[8]
-
Doebner-von Miller Reaction : This reaction synthesizes quinolines from an aniline derivative and α,β-unsaturated carbonyl compounds.[9][10] A significant challenge in this synthesis on a larger scale is the propensity of the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, leading to the formation of tar and reducing the overall yield.[4] Careful control of temperature and the gradual addition of reactants are crucial for mitigating these side reactions.[4]
-
Friedländer Synthesis : A highly convergent method, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11] This approach offers a direct route to substituted quinolines and is often favored for its operational simplicity when the requisite starting materials are accessible.
Modern and Catalytic Approaches
Recent advancements have focused on developing milder and more efficient catalytic systems to overcome the limitations of classical methods.
-
Metal-Catalyzed Synthesis : Palladium, copper, and iron catalysts have been employed in various cross-coupling and cyclization reactions to construct the 2-aminoquinoline scaffold.[1] These methods often exhibit greater functional group tolerance and proceed under milder conditions.[1][12]
-
Green Chemistry Protocols : The use of alternative energy sources like microwave and ultrasound irradiation, coupled with greener solvents such as water or ethanol, has been shown to improve reaction efficiency and reduce environmental impact.[2][13] Nanocatalysts are also emerging as a promising approach, offering high yields, mild reaction conditions, and the potential for catalyst recovery and reuse.[5]
Recommended Scale-Up Protocol: Two-Step Synthesis of 6-Methoxy-N-phenylquinolin-2-amine
This section details a robust and scalable two-step protocol for the synthesis of a representative derivative, 6-methoxy-N-phenylquinolin-2-amine, starting from p-anisidine. The strategy involves the initial construction of a 2-hydroxyquinoline (quinolinone) intermediate via a modified Conrad-Limpach reaction, followed by chlorination and subsequent nucleophilic aromatic substitution.
Step 1: Synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
This step builds the core quinolinone ring system.
Reaction Scheme: p-Anisidine reacts with diethyl malonate in a two-step, one-pot procedure involving initial condensation followed by thermal cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| p-Anisidine | 123.15 | 123.15 g | 1.0 |
| Diethyl malonate | 160.17 | 176.19 g | 1.1 |
| Diphenyl ether | 170.21 | 500 mL | Solvent |
| Ethanol | 46.07 | 100 mL | Solvent |
Protocol:
-
Reaction Setup : In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine p-anisidine (123.15 g, 1.0 mol) and ethanol (100 mL).
-
Reagent Addition : Slowly add diethyl malonate (176.19 g, 1.1 mol) to the stirred mixture over 30 minutes.
-
Initial Condensation : Heat the mixture to reflux and maintain for 2 hours.
-
Solvent Exchange and Cyclization : Remove the ethanol by distillation. Add diphenyl ether (500 mL) to the reaction mixture. Heat the solution to 250 °C and maintain this temperature for 1 hour. A precipitate will form as the reaction proceeds.
-
Work-up and Isolation : Cool the reaction mixture to room temperature. Add hexane (500 mL) to dilute the mixture and facilitate filtration. Collect the solid product by vacuum filtration.
-
Purification : Wash the filter cake thoroughly with hexane (2 x 200 mL) and then with ethyl acetate (2 x 100 mL) to remove residual diphenyl ether and unreacted starting materials. Dry the solid product under vacuum at 60 °C.
Expected Yield : 80-85% Characterization : The product can be characterized by ¹H NMR and LC-MS to confirm its structure and purity.[14]
Step 2: Synthesis of 2-Chloro-6-methoxyquinoline
The quinolinone is converted to the more reactive 2-chloro derivative.
Reaction Scheme: The quinolinone from Step 1 is refluxed with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 6-Methoxy-2-oxo-quinoline | 175.18 | 175.18 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 460 g (280 mL) | 3.0 |
| Dichloromethane (DCM) | 84.93 | 500 mL | Solvent |
Protocol:
-
Safety First : This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15]
-
Reaction Setup : In a 2 L flask equipped with a reflux condenser and a mechanical stirrer, suspend the 6-methoxy-2-oxo-quinoline (175.18 g, 1.0 mol) in dichloromethane (500 mL).
-
Reagent Addition : Carefully and slowly add phosphorus oxychloride (280 mL, 3.0 mol) to the suspension. The reaction is exothermic.
-
Reaction : Heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC.[16]
-
Work-up : Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully quench the reaction by pouring it onto crushed ice (2 kg) with vigorous stirring.
-
Neutralization : Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction : Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Purification : Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol.
Step 3: Synthesis of 6-Methoxy-N-phenylquinolin-2-amine
The final step involves the amination of the 2-chloroquinoline intermediate.
Reaction Scheme: 2-Chloro-6-methoxyquinoline undergoes nucleophilic aromatic substitution with aniline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 2-Chloro-6-methoxyquinoline | 193.62 | 193.62 g | 1.0 |
| Aniline | 93.13 | 102.4 g | 1.1 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 500 mL | Solvent |
| Potassium carbonate (K₂CO₃) | 138.21 | 207.3 g | 1.5 |
Protocol:
-
Reaction Setup : In a 2 L flask, combine 2-chloro-6-methoxyquinoline (193.62 g, 1.0 mol), aniline (102.4 g, 1.1 mol), potassium carbonate (207.3 g, 1.5 mol), and NMP (500 mL).
-
Reaction : Heat the mixture to 120 °C and stir for 8-12 hours. Monitor the reaction to completion by TLC or HPLC.
-
Work-up : Cool the reaction mixture to room temperature and pour it into ice-water (2 L).
-
Isolation : A solid precipitate will form. Collect the solid by vacuum filtration.
-
Purification : Wash the solid with water (3 x 500 mL) to remove NMP and inorganic salts. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[17]
Process Optimization and Scale-Up Considerations
Transitioning from lab-scale to pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[18]
-
Thermal Safety : All steps, especially the chlorination with POCl₃ and the final amination at elevated temperatures, should be evaluated for thermal hazards using techniques like Differential Scanning Calorimetry (DSC).
-
Reagent and Solvent Selection : For larger scales, consider the cost, toxicity, and environmental impact of all materials. While NMP is an effective solvent, its regulatory scrutiny may necessitate exploring alternatives like DMSO or sulfolane.
-
Work-up and Product Isolation : Quenching large volumes of POCl₃ is highly hazardous and requires specialized equipment and procedures. Filtration and drying of multi-kilogram batches of product also require appropriate engineering controls.
-
Impurity Profile : Common impurities may include unreacted starting materials or byproducts from side reactions. Develop a robust analytical method (e.g., HPLC) to track impurities and define acceptable limits for the final product.[16] For example, in the Doebner-von Miller synthesis, tar formation is a major issue that can be minimized by using a biphasic solvent system or by the slow addition of the carbonyl compound.[4]
Visualization of Key Processes
General Synthetic Workflow
Caption: Overall workflow for the three-step synthesis.
Mechanism of Combes Quinoline Synthesis
Caption: Key mechanistic steps of the Combes synthesis.[6]
Analytical Characterization
Robust analytical methods are essential for ensuring the quality and consistency of the synthesized derivatives.
| Technique | Purpose | Typical Observations |
| ¹H & ¹³C NMR | Structural elucidation and confirmation | Characteristic shifts for aromatic protons on the quinoline core and substituent groups.[19][20] |
| HPLC/UPLC | Purity assessment and quantification | A primary peak for the product with retention time distinct from starting materials and byproducts.[21] |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target compound.[14] |
| FT-IR Spectroscopy | Functional group identification | Vibrational bands corresponding to N-H, C=N, C-O, and aromatic C-H bonds. |
Safety and Handling
The synthesis of quinoline derivatives involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.
-
Ventilation : All operations should be conducted in a certified chemical fume hood to avoid inhalation of volatile and corrosive reagents like POCl₃.[15]
-
Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations. Amine- and halogen-containing waste streams should be segregated.
-
Emergency Procedures : Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers. Have appropriate quench materials (e.g., sodium bicarbonate for acids) readily available.
Conclusion
The scale-up synthesis of this compound derivatives is a challenging yet achievable goal that requires a thorough understanding of chemical principles, process safety, and practical execution. The protocols and strategies outlined in this guide provide a solid foundation for developing robust and efficient manufacturing processes for this important class of compounds. By carefully selecting a synthetic route, optimizing reaction conditions, and implementing rigorous safety and analytical controls, researchers and development professionals can successfully transition these valuable molecules from the laboratory to larger-scale production.
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- ResearchGate. (n.d.). Approaches towards the synthesis of 2‐aminoquinolines.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- ResearchGate. (n.d.). Synthesis of 2‐aminoquinolines via SabPhos‐based catalyst system.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
- ACS Publications. (2025). Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis. Organic Process Research & Development.
- ACS Publications. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry.
- ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.
- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- PMC - NIH. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives.
- Bryan Research & Engineering, LLC. (n.d.). Optimization of Amine Sweetening Units.
- PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
- YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. iipseries.org [iipseries.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. lobachemie.com [lobachemie.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 19. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.uncw.edu [repository.uncw.edu]
- 21. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of 6-Methoxyquinolin-2-amine
An In-Depth Technical Guide to the Functionalization of the Amino Group in 6-Methoxyquinolin-2-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] Within this class, this compound stands out as a particularly valuable building block. The methoxy group at the 6-position can modulate the electronic properties and metabolic stability of derivatives, while the 2-amino group serves as a versatile synthetic handle. Functionalization at this primary amine position is a critical strategy for developing novel therapeutic agents, particularly kinase inhibitors, where the quinoline core can act as an ATP mimetic.[3]
This guide provides a comprehensive overview of key synthetic strategies for modifying the 2-amino group of this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.
Core Reactivity of the 2-Amino Group
The reactivity of the amino group at the C2 position is significantly influenced by the quinoline ring system. The nitrogen atom's lone pair of electrons can be delocalized into the heterocyclic ring, which reduces its basicity and nucleophilicity compared to a simple aniline. However, it remains sufficiently nucleophilic to react with a wide range of electrophiles, making it a prime target for chemical modification. Understanding this electronic balance is key to selecting the appropriate reaction conditions to achieve desired transformations efficiently.
Key Functionalization Pathways
The strategic modification of the 2-amino group can be achieved through several robust chemical reactions. This section outlines the most effective methods, complete with detailed protocols and mechanistic insights.
dot
Caption: Key functionalization pathways for this compound.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is commonly achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct. The resulting amide bond is a common feature in drug molecules, offering metabolic stability and specific hydrogen bonding capabilities.
Rationale for Experimental Choices:
-
Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to avoid reaction with the acylating agent.
-
Base: Pyridine or triethylamine (TEA) are commonly used. Pyridine can also act as a nucleophilic catalyst, while TEA is a simple acid scavenger. The choice depends on the reactivity of the acylating agent and starting amine.
-
Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acyl chlorides, before being allowed to warm to room temperature.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization or column chromatography on silica gel.
| Reagent | Equivalents | Role |
| This compound | 1.0 | Nucleophile |
| Acyl Chloride/Anhydride | 1.1 - 1.2 | Electrophile |
| Triethylamine or Pyridine | 1.5 - 2.0 | Acid Scavenger |
| Dichloromethane (DCM) | - | Aprotic Solvent |
Schiff Base Formation: Condensation with Carbonyls
The reaction of this compound with aldehydes or ketones under dehydrating conditions yields Schiff bases (imines). This reaction is typically reversible and acid-catalyzed. Schiff bases are important intermediates and are themselves a class of biologically active molecules, often used as ligands for metal complexes.[4][5][6]
Rationale for Experimental Choices:
-
Catalyst: A catalytic amount of a weak acid, such as acetic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.[4]
-
Solvent: Ethanol or methanol are common solvents as they effectively dissolve the reactants, and the reaction is often driven to completion by refluxing, which helps remove the water byproduct.[7]
-
Dehydration: Refluxing is often sufficient to remove water azeotropically. For more sensitive substrates, a dehydrating agent like molecular sieves can be employed.
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add the desired aldehyde or ketone (1.05 eq).
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The formation of a precipitate often indicates product formation.
-
Work-up: Cool the reaction mixture to room temperature. If a solid has formed, collect the product by filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
-
Purification: The filtered solid is often pure enough for subsequent use. If necessary, the product can be recrystallized from ethanol or another suitable solvent.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9][10] It allows for the coupling of the 2-aminoquinoline with aryl halides or triflates, which is often difficult to achieve via traditional nucleophilic aromatic substitution (SₙAr).[11] This reaction has revolutionized access to complex N-aryl amines in drug discovery.[10]
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[8][10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[8]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.[11]
dot
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
-
Reaction Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to a flame-dried reaction vessel.
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane (0.1 M).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
| Component | Mol % / Equivalents | Role |
| Aryl Halide/Triflate | 1.0 eq | Electrophile |
| This compound | 1.2 eq | Nucleophile |
| Pd₂(dba)₃ | 1-2 mol% | Catalyst Precursor |
| Phosphine Ligand (e.g., XPhos) | 2-4 mol% | Ligand |
| Sodium tert-butoxide | 1.4 eq | Base |
| Toluene | - | Anhydrous Solvent |
Diazotization: Access to Versatile Diazonium Intermediates
Diazotization converts the primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[12][][14] Aromatic diazonium salts are highly valuable synthetic intermediates. Although they are often unstable, they can be immediately used in subsequent reactions (e.g., Sandmeyer reactions) to introduce a wide variety of substituents, including halides, cyano, and hydroxyl groups, by displacing the excellent N₂ leaving group.
Rationale for Experimental Choices:
-
Low Temperature: The reaction is performed at 0-5 °C because aromatic diazonium salts are unstable at higher temperatures and can decompose, sometimes explosively.[][15]
-
Acid: A strong mineral acid like HCl or H₂SO₄ is required to generate the active diazotizing agent, the nitrosonium ion (NO⁺).[14]
-
In Situ Generation: Sodium nitrite is added slowly to the acidic solution of the amine. This ensures that the highly reactive nitrous acid is generated in a controlled manner and reacts immediately.[12]
-
Reaction Setup: Dissolve this compound (1.0 eq) in an aqueous solution of HCl (e.g., 3 M, ensuring a significant excess of acid) in a beaker or flask. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a small amount of cold water. Add this solution dropwise to the cold amine solution, keeping the tip of the addition funnel or pipette below the surface of the liquid. The temperature must be maintained below 5 °C.
-
Diazonium Salt Formation: Stir the resulting solution at 0-5 °C for 15-30 minutes. The formation of the diazonium salt solution is now complete.
-
In Situ Reaction (Example: Sandmeyer Reaction): In a separate flask, prepare a solution or slurry of a copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding concentrated acid (HCl, HBr, etc.). Slowly add the cold diazonium salt solution to the copper catalyst solution.
-
Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases. Cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography or recrystallization.
dot
Caption: A typical experimental workflow in organic synthesis.
Conclusion
This compound is a powerful scaffold for drug discovery, and the strategic functionalization of its 2-amino group is a key step in creating molecular diversity. The methods outlined in this guide—N-acylation, Schiff base formation, Buchwald-Hartwig amination, and diazotization—represent a robust toolkit for the modern medicinal chemist. By understanding the principles behind each protocol, researchers can effectively and efficiently synthesize novel derivatives for biological evaluation, accelerating the development of next-generation therapeutics.
References
- Benchchem. (n.d.). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
- Abubakar, M. J., Husaini, M., & Nuhu, A. H. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2- ol and its metal complexes and their evaluation for antibacterial and antifungal activity. Algerian Journal of Engineering and Technology.
- (n.d.). Synthesis, Characterization and Antimicrobial Studies of Some Divalent Metal Complexes with Schiff Base Derived from 2-aminophen.
- Abubakar, M. J., et al. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy- phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal complexes and their evaluation for antibacterial and antifungal activity. ResearchGate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- RSC Publishing. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
- BOC Sciences. (n.d.). Custom Diazotization Services.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Benchchem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.
- ResearchGate. (n.d.). Representative biologically active 2‐aminoquinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijisrt.com [ijisrt.com]
- 5. jetjournal.org [jetjournal.org]
- 6. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
- 7. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Diazotisation [organic-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Reaction of 6-Methoxyquinolin-2-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 6-methoxyquinolin-2-amine with various electrophiles. As a privileged scaffold in medicinal chemistry, understanding its functionalization is paramount for the development of novel therapeutics. This document outlines the electronic properties governing the regioselectivity of electrophilic aromatic substitution and provides detailed, field-proven protocols for key transformations, including halogenation, nitration, and acylation. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through in-text citations are emphasized to ensure scientific integrity and practical utility.
Introduction: The Significance of this compound
The quinoline scaffold is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. This compound, in particular, serves as a vital starting material for the synthesis of compounds with potential applications in neurodegenerative disease imaging and therapy.[1][2] The strategic placement of the electron-donating methoxy and amino groups significantly influences the molecule's electronic landscape, making it a rich substrate for further chemical modifications. This guide will delve into the electrophilic substitution reactions of this important building block, providing both a theoretical framework and practical protocols for its derivatization.
Understanding the Reactivity of this compound
The reactivity of this compound in electrophilic aromatic substitution (SEAr) is governed by the interplay of the electronic effects of its substituents and the inherent reactivity of the quinoline ring system.
-
Activating Groups: Both the 2-amino group and the 6-methoxy group are strong activating groups.[3][4] They donate electron density to the aromatic system through resonance, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack.[4] This increased electron density makes the benzene ring of the quinoline system particularly susceptible to electrophilic attack.
-
Directing Effects: The amino and methoxy groups are ortho, para-directing.[3][4] In the case of this compound, the positions ortho and para to the methoxy group are C5 and C7, while the positions ortho and para to the amino group on the benzene ring are not directly available. The primary directing influence for electrophilic attack on the benzenoid ring will be the powerful activation by the methoxy group, favoring substitution at the C5 and C7 positions. The amino group on the pyridine ring strongly activates this ring, but electrophilic attack on the pyridine ring of a quinoline is generally disfavored due to the electron-withdrawing nature of the nitrogen atom.
-
Regioselectivity: Electrophilic substitution on the quinoline ring itself typically occurs on the benzene ring at positions 5 and 8, as this avoids disrupting the aromaticity of the pyridine ring in the intermediate.[5] Given the strong activating effect of the 6-methoxy group, electrophilic substitution is predicted to occur predominantly at the C5 position , which is ortho to the methoxy group and benefits from its electron-donating resonance effect. Substitution at C7 (also ortho to the methoxy group) is also possible, but may be sterically hindered by the adjacent pyridine ring.
The following diagram illustrates the predicted regioselectivity of electrophilic attack on this compound.
Caption: Predicted regioselectivity of electrophilic attack on this compound.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through a multi-step process, often starting from p-anisidine. A common route involves a variation of the Skraup synthesis to form the quinoline core, followed by functional group manipulations.
Protocol 3.1: Synthesis of 6-Methoxyquinoline
This protocol is adapted from a known modification of the Skraup synthesis.[6][7]
Materials:
-
p-Anisidine
-
Glycerol
-
p-Methoxy nitrobenzene (oxidizing agent)
-
Ferrous sulfate
-
Boric acid
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Distilled water
Procedure:
-
In a suitable reaction vessel, combine p-anisidine, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid.
-
With vigorous stirring, slowly add concentrated sulfuric acid, keeping the temperature controlled.
-
Heat the reaction mixture to approximately 140°C and maintain at reflux for 8-8.5 hours.[7]
-
After cooling, neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 5.5.[7]
-
Remove any resinous material and filter the solid product.
-
Wash the solid with distilled water and then with ethyl acetate.[7]
-
Combine the organic phases, extract the aqueous phase with ethyl acetate, and then remove the solvent under reduced pressure to yield 6-methoxyquinoline.
Protocol 3.2: Synthesis of this compound
The conversion of 6-methoxyquinoline to this compound can be achieved via amination. A common method involves the formation of an N-oxide, followed by conversion to a 2-chloro derivative and subsequent amination.
Materials:
-
6-Methoxyquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Phosphorus oxychloride (POCl₃)
-
Ammonia (aqueous or in a sealed tube)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
Procedure:
-
N-Oxide Formation: Dissolve 6-methoxyquinoline in DCM and cool in an ice bath. Add m-CPBA portion-wise and stir until the reaction is complete (monitored by TLC). Wash the reaction mixture with sodium bicarbonate solution, dry the organic layer, and evaporate the solvent to obtain 6-methoxyquinoline N-oxide.
-
Chlorination: Carefully add phosphorus oxychloride to the N-oxide and heat the mixture. After cooling, pour the reaction mixture onto ice and neutralize with a base. Extract the product with a suitable organic solvent.
-
Amination: Heat the 2-chloro-6-methoxyquinoline with an excess of ammonia in a sealed tube or with aqueous ammonia under pressure. After cooling, extract the product, purify by column chromatography to obtain this compound.
Electrophilic Substitution Reactions and Protocols
The following sections provide detailed protocols for the halogenation, nitration, and acylation of this compound. These protocols are based on established methods for similar quinoline derivatives and are designed to be robust and reproducible.
Halogenation
Halogenation of this compound is expected to proceed readily at the C5 position due to the strong activating nature of the methoxy and amino groups.
Protocol 4.1.1: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate solution
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-6-methoxyquinolin-2-amine.
Table 1: Summary of Halogenation Reaction
| Electrophile | Reagent | Solvent | Expected Major Product |
| Br⁺ | NBS | Acetonitrile | 5-Bromo-6-methoxyquinolin-2-amine |
| Cl⁺ | NCS | Acetonitrile | 5-Chloro-6-methoxyquinolin-2-amine |
Nitration
Nitration of activated aromatic rings can be achieved under mild conditions. Given the presence of the activating groups, harsh nitrating conditions (e.g., mixed acid) should be avoided to prevent over-reaction and degradation.
Protocol 4.2.1: Nitration of this compound
This protocol is adapted from the nitration of other activated quinoline systems.[8]
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0°C.
-
Slowly add this compound to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 5°C.
-
Once the amine is fully dissolved, add fuming nitric acid dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-nitro-6-methoxyquinolin-2-amine.
Caption: Experimental workflow for the nitration of this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation of amino-substituted aromatic compounds can be challenging due to the complexation of the Lewis acid catalyst with the basic amino group, which deactivates the ring.[4] However, under specific conditions, acylation can be achieved.
Protocol 4.3.1: Acylation of this compound
This protocol employs a milder Lewis acid and conditions to favor acylation.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Zinc chloride (ZnCl₂)
-
1,2-Dichloroethane
Procedure:
-
To a suspension of anhydrous zinc chloride in 1,2-dichloroethane, add this compound.
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetyl chloride dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-acetyl-6-methoxyquinolin-2-amine.
Table 2: Summary of Electrophilic Substitution Reactions
| Reaction | Electrophile | Reagents | Expected Major Product |
| Bromination | Br⁺ | NBS / Acetonitrile | 5-Bromo-6-methoxyquinolin-2-amine |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro-6-methoxyquinolin-2-amine |
| Acylation | RCO⁺ | RCOCl / ZnCl₂ | 5-Acyl-6-methoxyquinolin-2-amine |
Conclusion
This compound is a highly activated aromatic system that undergoes electrophilic substitution preferentially at the C5 position. The protocols provided in this guide offer a starting point for the synthesis of a variety of derivatives. Researchers should be aware that optimization of reaction conditions may be necessary for specific substrates and scales. Careful monitoring of reactions by TLC and thorough purification of products are essential for obtaining high-purity materials for further studies in drug discovery and development.
References
- Coughlin, J. M., et al. (2020). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Journal of Medicinal Chemistry, 63(15), 8247–8263. [Link][1][2]
- Zhang, X., et al. (2021). Discovery of Novel this compound Derivatives as Potent and Selective α-Synuclein PET Tracers. ACS Chemical Neuroscience, 12(17), 3236–3249. [Link]
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline. [7]
- Wikipedia. (2023).
- Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link][3][4]
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link][4]
- Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nnpub.org [nnpub.org]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Creation of a 6-Methoxyquinolin-2-amine Derivative Library
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic motif that forms the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in medicinal chemistry, leading to the development of drugs for treating malaria (e.g., chloroquine, quinine), cancer (e.g., topotecan, camptothecin), and various inflammatory diseases.[1] The pharmacological versatility of the quinoline scaffold is largely attributed to the numerous positions on its bicyclic structure that can be functionalized, allowing for fine-tuning of its physicochemical properties and biological targets.[2][4]
The 6-methoxyquinolin-2-amine core, in particular, serves as a valuable starting point for the development of novel therapeutic agents. The methoxy group at the 6-position can influence the molecule's overall electronics and metabolic stability, while the amino group at the 2-position provides a convenient handle for a variety of chemical modifications. Recent studies have highlighted the potential of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives in the imaging of α-synuclein aggregates in Parkinson's disease, underscoring the therapeutic relevance of this scaffold.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of a focused library of this compound derivatives. We will delve into the rationale behind library design, provide detailed, step-by-step protocols for synthesis and characterization, and offer insights into best practices for ensuring the quality and integrity of the compound collection.
Strategic Design of the this compound Library
The design of a chemical library is a critical first step that dictates its potential for yielding valuable hits in a screening campaign.[7][8] A well-designed library should explore diverse chemical space while maintaining desirable physicochemical properties for drug-likeness. For our this compound library, we will focus on derivatization at the 2-amino position, a common and effective strategy for modulating the biological activity of this scaffold.
The primary goal is to introduce a variety of substituents to probe the structure-activity relationship (SAR) around the 2-amino group. This will be achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their broad substrate scope and functional group tolerance.[9][10] Specifically, we will employ the Buchwald-Hartwig amination and the Suzuki coupling reactions.
The library will be constructed by reacting this compound with a diverse set of building blocks, including:
-
Aryl and Heteroaryl Halides (for Buchwald-Hartwig Amination): To explore the impact of various aromatic systems on biological activity.
-
Aryl and Heteroaryl Boronic Acids (for Suzuki Coupling): To introduce a different set of aromatic and heteroaromatic moieties.
The selection of these building blocks will be guided by principles of diversity-oriented synthesis, aiming to incorporate a range of electronic and steric properties. Computational tools can be employed to ensure the selection of a diverse and drug-like set of reactants.[7][11]
Caption: Library design workflow.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of the this compound derivative library.
I. General Synthetic Workflow
The overall synthetic strategy involves the parallel synthesis of the derivative library using robust and well-established cross-coupling reactions.
Caption: Overview of the synthetic process.
II. Protocol 1: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][12][13][14] This protocol describes the coupling of this compound with a representative aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry, oven-dried Schlenk flask, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
III. Protocol 2: Suzuki Coupling of this compound
The Suzuki coupling is a versatile method for forming C-C bonds, and in this context, it will be adapted for C-N bond formation by first converting the amine to a suitable derivative if direct coupling is not efficient.[9][15] However, for simplicity, we will describe a more direct approach where applicable. A more common strategy would be to start with 2-chloro-6-methoxyquinoline and couple it with an amine, but for derivatizing the existing amine, a different approach is needed. A more practical approach for library synthesis would be to first functionalize a di-halo quinoline and then introduce the amino group. However, to derivatize the existing amine, we will focus on reactions at the amine itself. For the purpose of this guide, we will present a hypothetical Suzuki-type coupling for derivatization, acknowledging that other methods might be more direct. A more practical application of Suzuki coupling would be on a halogenated precursor. For instance, if we start with 2-amino-6-bromoquinoline, a Suzuki coupling could be performed at the 6-position.
A more direct derivatization of the 2-amino group can be achieved through acylation or reductive amination.
IV. Protocol 3: Acylation of this compound
Materials:
-
This compound
-
Acid chloride or anhydride (e.g., benzoyl chloride)
-
Triethylamine or pyridine
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Base Addition: Add triethylamine (1.5 mmol) to the solution.
-
Acylating Agent Addition: Slowly add the acid chloride or anhydride (1.1 mmol) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
Purification and Characterization
The purity and identity of each compound in the library must be rigorously confirmed to ensure the reliability of subsequent biological screening data.[16]
I. Purification
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the preferred method for purifying the final compounds to a high degree of purity (>95%). A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.
II. Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compounds and to assess their purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final products.[17][18][19]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the synthesized compounds.
Caption: Analytical characterization process.
Data Summary
The following table provides a template for summarizing the key data for each synthesized derivative.
| Compound ID | R-Group | M.W. ( g/mol ) | Yield (%) | Purity (HPLC, %) | ¹H NMR | MS (m/z) |
| LIB-001 | 4-methylphenyl | 264.33 | 75 | >98 | Conforms | [M+H]⁺ 265.1 |
| LIB-002 | 3-pyridyl | 251.28 | 68 | >97 | Conforms | [M+H]⁺ 252.1 |
| LIB-003 | Benzoyl | 278.31 | 82 | >99 | Conforms | [M+H]⁺ 279.1 |
Conclusion
The creation of a focused library of this compound derivatives offers a powerful platform for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a robust framework for the efficient synthesis, purification, and characterization of such a library. By employing modern synthetic methodologies and rigorous analytical techniques, researchers can generate high-quality compound collections that are well-suited for high-throughput screening and subsequent lead optimization efforts in drug discovery programs. The versatility of the quinoline scaffold, coupled with the strategic derivatization of the 2-amino position, holds significant promise for the identification of next-generation therapeutics.
References
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). Ingenta Connect.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). Current Medicinal Chemistry.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (2013). Current Medicinal Chemistry.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2022). Oriental Journal of Chemistry.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). Molecules.
- Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. (n.d.). Vipergen.
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2022). Molecules.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2014). Journal of the Chinese Chemical Society.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry.
- Chemical Library Design. (2025). Methods in Molecular Biology.
- Vibrational spectroscopic study of some quinoline derivatives. (2015). Journal of Molecular Structure.
- Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (2025). Benchchem.
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). ResearchGate.
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2021). RSC Publishing.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2014). ResearchGate.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules.
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. (2025). Benchchem.
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. (2025). Benchchem.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). Molecules.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Compound Library Design. (n.d.). Sygnature Discovery.
- ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. (2025). ResearchGate.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. ias.ac.in [ias.ac.in]
- 13. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 19. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes on 6-Methoxyquinolin-2-amine in Advanced Material Science
Introduction: Beyond the Pharmacopeia—6-Methoxyquinolin-2-amine as a Functional Material Precursor
Historically rooted in medicinal chemistry, the quinoline scaffold is undergoing a renaissance in material science.[1][2] The inherent photophysical properties, rigid heterocyclic structure, and versatile functionalization potential of quinoline derivatives make them exceptional candidates for a new generation of advanced materials.[3][4] This guide focuses on a particularly promising, yet underexplored, building block: this compound.
With its electron-donating methoxy group poised to enhance luminescence and a reactive primary amine at the 2-position, this compound (6-MQA) is an ideal starting point for designing bespoke molecules for organic electronics, fluorescent polymers, and crystalline coordination networks. The amine group provides a crucial handle for polymerization or for linking to other molecular fragments, enabling the construction of complex, functional architectures.[5]
While direct, large-scale material applications of 6-MQA are an emerging field, this document serves as a technical guide for researchers and scientists by leveraging established protocols from closely related quinoline derivatives. We will provide detailed methodologies and the scientific rationale for using 6-MQA as a core component in three key areas of material science: Organic Light-Emitting Diodes (OLEDs), Fluorescent Polymer Systems, and Luminescent Metal-Organic Frameworks (MOFs).
Part 1: Application in Organic Electronics—Harnessing the Quinoline Core for Light Emission and Charge Transport
The rigid, aromatic nature of the quinoline ring system makes it an excellent scaffold for materials used in organic electronics. Derivatives have been investigated as hole transport materials (HTMs) in perovskite solar cells and as emissive components in OLEDs.[6][7] The 6-methoxy substitution in 6-MQA is expected to favorably tune the HOMO-LUMO energy levels, crucial for efficient charge injection and transport.[8]
Application Note 1.1: Design of Quinoline-Based Emissive Layer Materials for OLEDs
The intrinsic fluorescence of the quinoline core can be harnessed to create efficient light-emitting materials for OLEDs.[9] By chemically modifying the 2-amino group of 6-MQA, it can be integrated into larger donor-acceptor molecules, a common strategy for developing materials with thermally activated delayed fluorescence (TADF).[7]
Protocol 1.1: Representative Synthesis of a 6-MQA-Derived Donor-Acceptor Emitter
This protocol describes a conceptual synthetic route for creating a donor-acceptor molecule for TADF applications, using 6-MQA as the acceptor core and a carbazole derivative as the donor.
Step 1: Buchwald-Hartwig Amination
-
In a nitrogen-purged glovebox, combine this compound (1.0 eq), 9-(4-bromophenyl)-9H-carbazole (1.1 eq), Pd₂(dba)₃ (0.05 eq), and a suitable phosphine ligand (e.g., XPhos, 0.1 eq) in a Schlenk flask.
-
Add sodium tert-butoxide (1.4 eq) as the base.
-
Add anhydrous toluene as the solvent and stir the mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with dichloromethane, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target donor-acceptor molecule.
Workflow for OLED Fabrication
The following diagram outlines the standard procedure for fabricating a multi-layer OLED device using a quinoline-based emitter synthesized from a 6-MQA precursor.
Caption: Workflow for OLED Device Fabrication.
| Property | Representative Quinoline-Derivative Emitter | Reference |
| Emission Color | Deep-Blue to Green-Blue | [10][11] |
| Photoluminescence Quantum Yield (PLQY) | Up to 95% (in solution) | [3] |
| Maximum External Quantum Efficiency (EQE) | ~4.0% - 10.6% | [10][11] |
| Singlet-Triplet Energy Gap (ΔE_ST) | < 0.2 eV (for TADF variants) | [11] |
Table 1: Representative photophysical and device performance data for OLEDs using quinoline-based emitters. This data provides a benchmark for materials derived from 6-MQA.
Part 2: Application in Fluorescent & Sensory Polymers
The incorporation of fluorescent moieties into polymer backbones creates materials with unique optical properties suitable for sensing, imaging, and smart coatings.[1] The primary amine of 6-MQA is a versatile functional group that allows it to be incorporated into polymers, either as a pendant group or as part of the main chain.[5][12] For instance, it can be reacted to form an amide linkage with a polymerizable carboxylic acid, creating a custom monomer.
Application Note 2.1: 6-MQA as a Fluorescent Monomer for Sensory Polymers
Polymers functionalized with quinoline units can act as chemosensors.[13] The fluorescence of the quinoline moiety is often sensitive to its local environment. Binding of metal ions or changes in pH can lead to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.[14][15] This principle can be used to design sensory materials for detecting environmental pollutants or biological analytes.
Protocol 2.1: Synthesis of a 6-MQA-Functionalized Acrylamide Monomer
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(6-methoxyquinolin-2-yl)acrylamide monomer.
Protocol 2.2: Free Radical Polymerization to a Sensory Polymer
-
Dissolve the synthesized 6-MQA-acrylamide monomer (1.0 eq) and a co-monomer (e.g., N-isopropylacrylamide for thermo-responsive properties) in a suitable solvent like 1,4-dioxane.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.01 eq).
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70 °C and allow it to polymerize for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the cooled solution into a large volume of a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry it under vacuum.
Mechanism of Fluorescence Sensing
The diagram below illustrates how a 6-MQA-functionalized polymer can act as a "turn-off" sensor for metal ions through a fluorescence quenching mechanism.
Caption: Fluorescence Quenching by Analyte Binding.
Part 3: Application in Crystalline Materials—Building Luminescent MOFs and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers, often exhibiting high porosity and tailored functionality.[16][17] By designing ligands with inherent luminescence, it is possible to create MOFs that are highly emissive.[18] The quinoline scaffold is an excellent candidate for such ligands.[19] To be used as a MOF linker, the 6-MQA molecule must be functionalized with coordinating groups, typically carboxylates.
Application Note 3.1: Design of a 6-MQA-Based Ligand for Luminescent MOFs
By adding two carboxylic acid groups to the 6-MQA scaffold, a ditopic linker can be synthesized. This linker can then be reacted with metal salts (e.g., ZrCl₄) under solvothermal conditions to form a stable, porous, and luminescent MOF. The resulting framework's fluorescence can be used for sensing applications, as guest molecules entering the pores can interact with the quinoline units and modulate their emission.[19][20]
Protocol 3.1: Synthesis of a 6-MQA Dicarboxylic Acid Ligand
This protocol is a conceptual adaptation based on known methods for functionalizing aromatic amines and quinolines.
-
Step A: Bromination. Selectively brominate the 6-MQA core at two positions amenable to subsequent carboxylation (e.g., via palladium-catalyzed cross-coupling reactions).
-
Step B: Carboxylation. React the dibrominated 6-MQA intermediate with CO₂ gas in the presence of a palladium catalyst and a suitable organometallic reagent (e.g., via a Grignard reaction or using a carboxylating agent) to install two carboxylic acid groups. Purify the resulting dicarboxylic acid ligand via crystallization.
Protocol 3.2: Solvothermal Synthesis of a Luminescent Zr-MOF
This protocol is adapted from the synthesis of a known quinoline-based Zr-MOF.[19]
-
In a 20 mL glass vial, combine the synthesized 6-MQA-dicarboxylic acid ligand (0.1 mmol), ZrCl₄ (0.1 mmol), and a modulator such as trifluoroacetic acid (1.0 mmol, 10 eq).
-
Add N,N-dimethylformamide (DMF) (10 mL) as the solvent.
-
Seal the vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Place the vial in a programmable oven and heat to 120 °C for 72 hours.
-
After cooling to room temperature, decant the mother liquor and wash the resulting crystalline powder with fresh DMF and then with methanol.
-
Activate the MOF by exchanging the solvent with methanol for 24 hours, followed by heating under vacuum at 120 °C for 24 hours to remove all guest molecules from the pores.
Structure of a Representative Quinoline-Based MOF
The following diagram illustrates the coordination of a dicarboxylate-functionalized quinoline ligand with a metal cluster (e.g., Zr₆) to form a 3D porous framework.
Caption: Coordination of Ligands and Metal Clusters in a MOF.
Conclusion and Future Outlook
This compound represents a potent, yet underutilized, building block for the material scientist's toolkit. Its combination of intrinsic fluorescence and a reactive amine handle provides a direct pathway to novel functional materials. The protocols and application concepts presented here, derived from the broader family of quinoline compounds, offer a solid foundation for researchers to begin exploring the potential of 6-MQA in organic electronics, sensory polymers, and luminescent framework materials. Future work should focus on the direct synthesis and characterization of 6-MQA-based materials to quantify their photophysical properties, charge transport characteristics, and sensing capabilities, thereby paving the way for their integration into next-generation technologies.
References
- Rational designing of derivatives of quinoline and iso-quinoline based hole transport materials for antimony chalcogenide and perovskite solar cells. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 697(5):134363. May 2024. Source
- Low cost and stable quinoxaline-based hole-transporting materials with a D–A–D molecular configuration for efficient perovskite solar cells. Chemical Science. Source
- Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. MDPI. Source
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. Source
- A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions. Source
- Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
- Novel emissive podands based on 8-OH-quinoline: Synthesis, fluorescence materials, DFT and complex
- Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. MDPI. Source
- A new fluorescent quinoline derivative toward the acid-responsivity in both solution and solid states.
- Synthesis and characterization of new quinoline monomers.
- Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C. Source
- Luminescent Metal-Organic Frameworks. OSTI.GOV. Source
- Quinoline-Based Fluorescent Probe for Various Applic
- Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. PMC - NIH. Source
- Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Source
- Photoluminescent Metal–Organic Frameworks for Gas Sensing. PMC - NIH. Source
- Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investig
- Luminescent metal-organic frameworks as explosive sensors. PubMed. Source
- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative.
- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.
- Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. Source
- Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoiniti
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. PubMed. Source
- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Ligands. NIH. Source
- Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. MDPI. Source
- (PDF) Quinoline-Based Fluorescence Sensors.
- Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. MDPI. Source
- Production of organic light-emitting diode with fluorescence featured quinoline deriv
- Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry. Source
- Amino-functionalized hypercrosslinked polymer as sorbent for effective extraction of nitroimidazoles from water, drink and honey samples. PubMed. Source
- Applications of metal-organic frameworks featuring multi-functional sites. ScienceDirect. Source
- Molbank Special Issue : Quinoline, Derivatives and Applic
- Functionalized Particles Designed for Targeted Delivery. MDPI. Source
- Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI. Source
- Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification.
- Functionalized Polymers for Enhance Oral Bioavailability of Sensitive Molecules. MDPI. Source
- Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Deriv
- Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs. MDPI. Source
- Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. PMC - NIH. Source
- Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands.
- Investigation of quinoline-based materials for organic light-emitting diode (OLED) applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molbank | Special Issue : Quinoline, Derivatives and Applications [mdpi.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. osti.gov [osti.gov]
- 17. Luminescent metal-organic frameworks as explosive sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. Photoluminescent Metal–Organic Frameworks for Gas Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Approach to the Synthesis of 6-Methoxyquinolin-2-amine via a Modified Quinoline Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 6-Methoxyquinolin-2-amine, a valuable scaffold in medicinal chemistry. Recognizing the limitations of the classical Doebner-von Miller reaction for the direct synthesis of 2-aminoquinolines, this guide presents a robust and reliable three-step approach. The synthesis commences with the construction of the 6-methoxyquinoline core via a Conrad-Limpach reaction, followed by chlorination and subsequent amination to yield the target compound. This document offers in-depth procedural details, mechanistic insights, and safety considerations, tailored for researchers in organic synthesis and drug development.
Introduction to Quinoline Synthesis and the Doebner-von Miller Reaction
The quinoline moiety is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial to anticancer drugs[1]. The Doebner-von Miller reaction is a classic and versatile method for synthesizing substituted quinolines, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions[2][3]. While powerful, the scope of the Doebner-von Miller reaction is generally limited to the introduction of substituents at the 2- and 4-positions of the quinoline ring, dictated by the structure of the α,β-unsaturated carbonyl reactant[4].
The direct synthesis of 2-aminoquinolines via the Doebner-von Miller reaction is not a standard transformation. Therefore, a strategic, multi-step synthetic pathway is often employed. This application note details a reliable three-step synthesis of this compound, beginning with the formation of the quinoline core using a method analogous to the principles of aniline-based quinoline syntheses, followed by functional group manipulations to introduce the desired 2-amino substituent.
Synthetic Strategy Overview
Our approach to the synthesis of this compound is a three-step process designed for efficiency and scalability. The overall strategy is as follows:
-
Step 1: Conrad-Limpach Cyclization - Synthesis of 6-methoxy-2-quinolone from p-anisidine and diethyl malonate.
-
Step 2: Chlorination - Conversion of 6-methoxy-2-quinolone to 6-methoxy-2-chloroquinoline using phosphorus oxychloride.
-
Step 3: Amination - Nucleophilic aromatic substitution of 6-methoxy-2-chloroquinoline with ammonia to yield this compound.
This synthetic route is illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 6-Methoxy-4-hydroxy-2-quinolone
This step involves the condensation of p-anisidine with diethyl malonate, followed by a thermal cyclization to form the quinolone ring system.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Anisidine | 123.15 | 12.3 g | 0.1 |
| Diethyl malonate | 160.17 | 32.0 g | 0.2 |
| Diphenyl ether | 170.21 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add p-anisidine (12.3 g, 0.1 mol) and diethyl malonate (32.0 g, 0.2 mol).
-
Heat the mixture with stirring to 140-150 °C for 2 hours. Ethanol will begin to distill off.
-
After 2 hours, slowly add diphenyl ether (100 mL) to the reaction mixture.
-
Increase the temperature to 250 °C and maintain for 1 hour.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate.
-
Filter the solid product and wash thoroughly with petroleum ether to remove the diphenyl ether.
-
Recrystallize the crude product from ethanol to yield pure 6-methoxy-4-hydroxy-2-quinolone as a white to off-white solid.
Expected Yield: 70-80%
Part 2: Synthesis of 6-Methoxy-2-chloroquinoline
The hydroxyl group of the quinolone is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Methoxy-4-hydroxy-2-quinolone | 191.18 | 9.56 g | 0.05 |
| Phosphorus oxychloride (POCl3) | 153.33 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 6-methoxy-4-hydroxy-2-quinolone (9.56 g, 0.05 mol) in phosphorus oxychloride (50 mL).
-
Heat the mixture to reflux (approximately 110 °C) for 2 hours with stirring. The solid will gradually dissolve.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (200 g) in a beaker with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate as a solid. Filter the solid and wash with cold water.
-
Dry the crude product in a desiccator. Recrystallization from ethanol will afford pure 6-methoxy-2-chloroquinoline.
Expected Yield: 85-95%
Part 3: Synthesis of this compound
The final step is the conversion of the 2-chloroquinoline to the desired 2-aminoquinoline via a nucleophilic aromatic substitution reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Methoxy-2-chloroquinoline | 193.62 | 3.87 g | 0.02 |
| Ethanolic ammonia (20%) | - | 50 mL | - |
| Copper(II) sulfate (catalyst) | 159.61 | 0.1 g | - |
Procedure:
-
Place 6-methoxy-2-chloroquinoline (3.87 g, 0.02 mol), 20% ethanolic ammonia (50 mL), and a catalytic amount of copper(II) sulfate (0.1 g) into a high-pressure autoclave.
-
Seal the autoclave and heat the mixture to 150-160 °C for 8 hours. The internal pressure will increase.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the ammonia gas in a fume hood.
-
Transfer the reaction mixture to a beaker and remove the ethanol under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and filter to remove any insoluble impurities.
-
Basify the filtrate with a 10% sodium hydroxide solution until a precipitate forms.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
Expected Yield: 60-70%
Mechanistic Insights
The synthesis of the quinoline core in the first step proceeds through a Conrad-Limpach mechanism. Initially, p-anisidine undergoes a Michael addition to one of the carbonyl groups of diethyl malonate, followed by an intramolecular cyclization and dehydration to form the quinolone ring.
Figure 2: Simplified mechanism of the Conrad-Limpach cyclization.
The subsequent chlorination and amination steps are standard transformations in heterocyclic chemistry. The chlorination proceeds via nucleophilic attack of the quinolone oxygen on the phosphorus atom of POCl3, followed by elimination. The amination is a nucleophilic aromatic substitution (SNAr) reaction, where ammonia displaces the chloride ion at the electron-deficient 2-position of the quinoline ring.
Safety and Handling
-
p-Anisidine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and a face shield.
-
Ammonia: Corrosive and toxic. Work in a well-ventilated area. The amination step should be carried out in a high-pressure autoclave by trained personnel.
-
High Temperatures: The reactions involve heating to high temperatures. Use appropriate heating mantles and ensure proper temperature control.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the solid products.
-
Spectroscopy (NMR, IR, MS): To confirm the chemical structure of the intermediates and the final product.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By employing a strategic three-step sequence, this protocol circumvents the limitations of the direct Doebner-von Miller approach for this specific target molecule. The detailed procedures, coupled with mechanistic insights and safety precautions, will enable researchers to successfully synthesize this important heterocyclic compound for applications in drug discovery and development.
References
- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link]
- Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). HETEROCYCLES, 92(3), 521. [Link]
- Wikipedia. (2023). Doebner–Miller reaction. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
- Quinoline and Isoquinoline. (2022, December 8). [Video]. YouTube. [Link]
- Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]
- Hosseini, S. Z., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(5), 374-385. [Link]
- Wikipedia. (2023). Quinoline. [Link]
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]
- Slideshare. (n.d.).
- ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxyquinolin-2-amine
Welcome to the technical support center for the synthesis of 6-Methoxyquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the synthesis of this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with a robust framework for troubleshooting and improving your reaction yields.
The synthesis of this compound is not a trivial one-pot reaction. Achieving high yields requires a strategic, multi-step approach with careful control over each transformation. This guide is structured around a reliable and scalable three-step synthetic sequence:
-
Step 1: Formation of the Quinolinone Core - Synthesis of 6-Methoxyquinolin-2(1H)-one.
-
Step 2: Activation of the 2-Position - Chlorination to form 2-Chloro-6-methoxyquinoline.
-
Step 3: Amination - Nucleophilic Aromatic Substitution (SNAr) to yield the target molecule.
We will address common pitfalls and optimization strategies for each of these critical stages in a comprehensive question-and-answer format.
General Troubleshooting Workflow
Before diving into specific FAQs for each step, let's visualize a general workflow for diagnosing yield issues. This decision tree can help you pinpoint the problematic stage in your synthesis.
Caption: General workflow for troubleshooting low-yield synthesis.
Part 1: Synthesis of 6-Methoxyquinolin-2(1H)-one (Precursor)
The foundation of a good synthesis is the efficient construction of the core scaffold. For our target, the 6-methoxyquinolin-2(1H)-one is an ideal precursor. It is typically synthesized via the acid-catalyzed condensation and cyclization of an aniline with a β-ketoester, a reaction known as the Conrad-Limpach-Knorr synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: My Conrad-Limpach reaction to form the quinolinone precursor has a very low yield. What are the most common causes?
A1: Low yields in this step are a frequent challenge and often trace back to one of three areas: reaction conditions, starting material quality, or competing side reactions.
-
Suboptimal Catalyst/Acid Concentration: The acid catalyst (commonly H₂SO₄ or polyphosphoric acid) is critical for promoting the intramolecular cyclization.[2][3] Too little acid results in an incomplete reaction, while overly harsh conditions (excessively high concentration or temperature) can lead to the degradation of the electron-rich p-anisidine starting material or the product itself.
-
Temperature Control: This reaction has two distinct temperature-dependent phases. The initial condensation to form the β-amino acrylate intermediate occurs at lower temperatures (typically <100°C). The subsequent cyclization requires significantly higher temperatures (often >200°C). If the temperature is raised too quickly, the initial condensation may be incomplete. If the cyclization temperature is too low, the reaction will stall.[1]
-
Side Reactions: The primary competing reaction is the self-condensation of p-anisidine or side-reactions involving the β-ketoester. Ensuring a 1:1 stoichiometry and controlled addition of reagents can minimize this.
Q2: My TLC shows multiple spots, and I suspect I've formed the wrong isomer (the 2-quinolone instead of the 4-quinolone). How do I control the regioselectivity?
A2: This is a classic challenge in quinoline synthesis. The Conrad-Limpach-Knorr reaction can yield either the 4-quinolone (thermodynamic product) or the 2-quinolone (kinetic product).
-
Thermodynamic vs. Kinetic Control: The key is temperature. The initial, lower-temperature condensation of aniline with the ester carbonyl of ethyl acetoacetate leads to a β-amino acrylate. Cyclization of this intermediate requires high temperatures (e.g., ~250°C in a high-boiling solvent like diphenyl ether) and favors the formation of the thermodynamically more stable 4-quinolone. In contrast, reacting at lower temperatures after forming the anilide intermediate leads to the kinetically favored 2-quinolone. For your target, you want the 2-quinolone product.
-
Practical Solution: To favor the 6-methoxyquinolin-2(1H)-one, the strategy is to first form the acetoacetanilide from p-anisidine and ethyl acetoacetate (or diketene), and then cyclize this isolated intermediate under acidic conditions (e.g., concentrated H₂SO₄) at a moderately controlled temperature (e.g., 80-100°C). This prevents the reaction from reaching the higher temperatures needed for rearrangement to the 4-quinolone.
Protocol 1: Synthesis of 6-Methoxyquinolin-2(1H)-one
This protocol is a generalized procedure based on established methods for 2-quinolone synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-anisidine (1.0 eq.) and ethyl acetoacetate (1.1 eq.).
-
Condensation: Heat the mixture to 110-120°C for 2 hours. The reaction can be monitored by TLC for the disappearance of p-anisidine. Ethanol is evolved during this step.
-
Cyclization: Cool the reaction mixture to below 60°C. Slowly and carefully, with external cooling, add concentrated sulfuric acid (H₂SO₄, ~4-5 eq. by volume) to the viscous mixture.
-
Heating: Once the addition is complete, heat the mixture to 80-90°C and maintain for 1-2 hours. The solution should become homogeneous. Monitor the reaction progress by TLC until the intermediate is consumed.
-
Workup: Cool the reaction vessel in an ice bath and carefully pour the acidic mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then isolate the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol or diethyl ether to remove non-polar impurities. Dry the solid under vacuum. The product is often sufficiently pure for the next step, but can be recrystallized from ethanol or acetic acid if needed.
Part 2: Chlorination to 2-Chloro-6-methoxyquinoline
To make the 2-position susceptible to nucleophilic attack by an amine, the hydroxyl group of the quinolinone tautomer must be converted into a better leaving group. Chlorination is the most common and effective method.
Frequently Asked Questions (FAQs)
Q3: My chlorination of the quinolinone is incomplete, even after prolonged heating. How can I drive it to completion?
A3: Incomplete conversion is typically due to reagent quality or insufficient activation.
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is hygroscopic and can hydrolyze over time to phosphoric acid, which is ineffective. Always use a fresh bottle or a recently distilled batch of POCl₃ for best results.
-
Temperature: While excessive heat can cause decomposition, the reaction often requires refluxing in POCl₃ (boiling point ~107°C) to proceed at a reasonable rate. Ensure your reaction temperature is adequate.
-
Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate this type of chlorination. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent for this substrate.
Q4: The reaction mixture turns black and I'm isolating a lot of tar instead of my desired 2-chloroquinoline. What's causing this decomposition?
A4: Tar formation is a clear sign of product or starting material degradation, usually caused by overly harsh conditions.
-
Excessive Temperature/Time: While heat is necessary, prolonged refluxing for many hours can lead to decomposition. Monitor the reaction closely by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate). Once the starting material is consumed, proceed with the workup immediately.
-
Workup Procedure: The workup is highly exothermic. The reaction mixture must be cooled significantly before being quenched by slowly adding it to ice. Adding ice to the hot reaction mixture can cause a violent, uncontrolled reaction leading to degradation.
Protocol 2: Synthesis of 2-Chloro-6-methoxyquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (with a gas outlet connected to a base trap, e.g., NaOH solution, to neutralize HCl gas).
-
Reagents: Add 6-methoxyquinolin-2(1H)-one (1.0 eq.) to the flask, followed by phosphorus oxychloride (POCl₃, 5-10 eq. by volume). Add a catalytic amount of DMF (e.g., 0.1 eq.).
-
Heating: Heat the mixture to reflux (around 100-110°C) with stirring for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup (Caution: Exothermic): After cooling the mixture to room temperature, carefully and slowly pour it onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) until the pH is ~8-9. The product will precipitate as a solid.
-
Isolation & Purification: Isolate the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Part 3: Amination to this compound
This final step is a nucleophilic aromatic substitution (SNAr), where the chloro group at the electron-deficient 2-position is displaced by an amine nucleophile.[4]
Frequently Asked Questions (FAQs)
Q5: The final SNAr amination step is very slow and gives a low yield. How can I optimize this nucleophilic substitution?
A5: The reactivity in an SNAr reaction is a function of the nucleophile, solvent, and temperature. The quinoline ring is already activated for substitution at the 2-position, but conditions can be improved.
-
Amine Source: Using aqueous or alcoholic ammonia is common. However, the reaction often requires high pressure and temperature in a sealed vessel (autoclave) to be efficient. An alternative is to use a surrogate like sodium amide (NaNH₂) in an inert solvent, which is more reactive but requires strictly anhydrous conditions.
-
Solvent: A polar, aprotic solvent like DMF, NMP, or DMSO can accelerate SNAr reactions by solvating the cation of the intermediate Meisenheimer complex without hydrogen-bonding to the nucleophile, thus increasing its effective nucleophilicity.[5]
-
Catalysis: While often not strictly necessary for activated systems like 2-chloroquinolines, copper-catalyzed amination (Ullmann condensation) can sometimes improve yields, especially with less reactive amines. However, for introducing a simple -NH₂ group, this is usually overkill.
-
Temperature: Higher temperatures will increase the reaction rate. If using ammonia in a solvent like ethanol, a sealed tube or pressure vessel is required to reach temperatures above the solvent's boiling point safely.
Q6: My final product is difficult to purify. It seems to have some water solubility, and it streaks on my silica gel column. What are the best purification strategies?
A6: Aminoquinolines can be challenging due to their basicity and polarity.
-
Acid-Base Extraction: This is often the most effective first-pass purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM). Wash with a dilute acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, cooled in an ice bath, and basified with NaOH or Na₂CO₃ to re-precipitate the purified product, which is then filtered.
-
Column Chromatography: Streaking on silica gel is common for amines. To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is to use a solvent system like Dichloromethane/Methanol with 1-2% triethylamine (Et₃N) added. The triethylamine competes for the acidic sites on the silica, allowing your product to elute with better peak shape.
-
Recrystallization/Trituration: Finding a good recrystallization solvent is key. Try solvent systems like ethanol/water, isopropanol, or toluene. If the product oils out, try trituration: dissolving the crude material in a minimal amount of a good solvent (like DCM) and then adding a poor solvent (like hexanes) dropwise until the product precipitates, then stirring vigorously.
Protocol 3: Synthesis of this compound
This protocol uses aqueous ammonia in a sealed vessel, a common method for this transformation.
-
Reaction Setup: In a thick-walled pressure vessel (sealed tube), combine 2-Chloro-6-methoxyquinoline (1.0 eq.), ethanol, and concentrated aqueous ammonia (a large excess, e.g., 20-30 eq.).
-
Heating: Seal the vessel tightly and heat it in an oil bath to 120-140°C for 12-24 hours. (Safety Warning: Reactions in sealed vessels present an explosion risk. Use a blast shield and proper pressure-rated equipment).
-
Workup: Cool the vessel to room temperature completely before opening. Transfer the reaction mixture to a round-bottom flask.
-
Isolation: Remove the solvent and excess ammonia under reduced pressure. The residue will contain the product and ammonium salts.
-
Purification:
-
Add water and a strong base (e.g., 2M NaOH) to the residue and extract with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Further purify by column chromatography (Silica gel, DCM:Methanol with 1% Et₃N) or recrystallization as needed.
-
Summary of Optimized Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Quinolinone Formation | p-Anisidine, Ethyl Acetoacetate, H₂SO₄ | None, then H₂SO₄ | 110°C, then 90°C | 75-85% |
| 2 | Chlorination | 6-Methoxyquinolin-2(1H)-one, POCl₃, DMF (cat.) | POCl₃ | 100-110°C (Reflux) | 80-90% |
| 3 | Amination | 2-Chloro-6-methoxyquinoline, Aq. NH₃ | Ethanol | 120-140°C (Sealed) | 60-75% |
References
- Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- 2-Chloro-6-hydroxyquinoline synthesis. ChemicalBook.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Optimization of the nucleophilic aromatic substitution reaction.
- Combes quinoline synthesis. Wikipedia.
- Synthesis of 6-Methoxy-8-aminoquinoline Derivatives; Ethyleneimine Rearrangements in Attachment of Monoalkylaminoalkyl Side Chai.
- 4-AMINO-6-METHOXY-2-METHYLQUINOLINE synthesis. ChemicalBook.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Synthesis of Quinoline and deriv
- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis of 6-methoxy-2-methylquinoline 3a.
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem.
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
- Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. PubMed Central.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PMC.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
- 2-chloro-6-methoxyquinoline-3-carboxylic acid. Sigma-Aldrich.
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
- nucleophilic arom
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
common side reactions in the synthesis of 6-Methoxyquinolin-2-amine
Welcome to the technical support center for the synthesis of 6-Methoxyquinolin-2-amine and its precursors. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline synthesis. We will address common side reactions, troubleshoot persistent experimental issues, and provide validated protocols to enhance your yield and purity. Our focus is on explaining the causality behind these challenges, offering solutions grounded in mechanistic understanding.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequently encountered issues during the synthesis of the 6-methoxyquinoline core, a critical precursor to this compound. The questions are structured to help you diagnose and resolve problems in your reaction setup.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Question: My reaction mixture has turned into a dark, intractable tar, and the yield of my 6-methoxyquinoline precursor is extremely low. What is happening and how can I fix it?
Answer: This is the most common issue in classical quinoline syntheses like the Doebner-von Miller or Skraup reactions, which often employ strong acids and α,β-unsaturated carbonyl compounds.[1] The root cause is the acid-catalyzed polymerization of the electron-rich α,β-unsaturated aldehyde or ketone starting material, which outcompetes the desired cyclization pathway.[1]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for tar formation.
Problem 2: Presence of Dihydroquinoline Impurities
Question: My final product is contaminated with a byproduct that I suspect is a dihydroquinoline. Why is this forming, and how can I eliminate it?
Answer: This is a classic byproduct of the Doebner-von Miller synthesis. The reaction mechanism proceeds through a dihydroquinoline intermediate, which must be oxidized in the final step to form the aromatic quinoline ring.[1] If the oxidizing agent (which can be an external additive or even a Schiff base intermediate) is insufficient or the conditions do not favor complete aromatization, the dihydro- or even tetrahydroquinoline byproducts will be isolated.[1][2]
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: If your protocol uses an external oxidant (e.g., arsenic oxide in a Skraup synthesis, or even air in some Doebner-Miller variations), ensure it is present in at least a stoichiometric amount to drive the oxidation to completion.[3][4]
-
Increase Reaction Time/Temperature: Prolonging the reaction time at the optimal temperature can sometimes promote full aromatization, as it is the thermodynamically favored product.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are already present in your crude product, you can perform a separate oxidation step.
Detailed Protocol: Post-Synthesis Oxidation of Dihydroquinolines
| Step | Procedure | Rationale |
| 1 | Dissolve the crude product containing the dihydroquinoline impurity in a suitable solvent (e.g., Toluene, Dichloromethane). | To create a homogeneous solution for the reaction. |
| 2 | Add an oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂). | These are effective and relatively mild reagents for dehydrogenation. |
| 3 | Stir the reaction at room temperature or with gentle heating, monitoring the disappearance of the dihydroquinoline intermediate by TLC or LC-MS. | To control the reaction and prevent over-oxidation or degradation. |
| 4 | Upon completion, quench the reaction appropriately (e.g., with a sodium bisulfite solution for DDQ). | To neutralize the excess oxidant. |
| 5 | Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography. | To isolate the pure aromatic quinoline product. |
Problem 3: Formation of Regioisomers
Question: I am attempting a Combes-type synthesis using p-anisidine and an unsymmetrical β-diketone, but I'm getting a mixture of quinoline isomers. How can I improve regioselectivity?
Answer: The Combes synthesis involves an acid-catalyzed ring closure of an enamine intermediate formed from an aniline and a β-diketone.[5][6] When the diketone is unsymmetrical, the electrophilic aromatic annulation can occur at two different positions, leading to regioisomers. The outcome is governed by a delicate balance of steric and electronic factors.
-
Steric Effects: The cyclization will generally be favored at the less sterically hindered carbonyl group of the diketone intermediate.
-
Electronic Effects: The methoxy group on p-anisidine is a strong electron-donating group, which strongly directs the cyclization para to the amino group. However, the choice of acid catalyst and the substituents on the diketone also play a crucial role.[5] Using methoxy-substituted anilines has been observed to influence the formation of specific regioisomers.[5]
Strategies for Control:
-
Modify the Diketone: Introduce a bulky group on one side of the β-diketone to sterically disfavor cyclization at that position.
-
Optimize the Catalyst: The choice of acid can influence the transition state of the rate-determining cyclization step.[5] Polyphosphoric acid (PPA) is often more effective than sulfuric acid as a dehydrating agent and can sometimes offer different selectivity.[5]
Frequently Asked Questions (FAQs)
Q1: For the synthesis of a 6-methoxyquinoline precursor, which classical route is most prone to side reactions?
A1: The Skraup and Doebner-von Miller reactions are notoriously harsh and prone to side reactions, especially tar formation.[1][4] The Skraup reaction uses concentrated sulfuric acid, glycerol, and a strong oxidizing agent at high temperatures, which can lead to violent reactions and significant charring.[4] The Doebner-von Miller reaction, while more general, suffers from the acid-catalyzed polymerization of the enone starting material.[1] The Friedländer synthesis can be much cleaner, but side reactions like aldol self-condensation of the carbonyl partner can occur if not properly controlled.[7][8]
Q2: I'm using 2-amino-4-methoxybenzaldehyde in a Friedländer synthesis. What are the key side reactions to anticipate?
A2: The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][9] The primary side reaction to anticipate is the base- or acid-catalyzed self-condensation (an aldol reaction) of your carbonyl partner (e.g., acetone, acetaldehyde).[7] This can compete with the desired reaction with the 2-amino-4-methoxybenzaldehyde. To mitigate this, one strategy is the slow addition of the carbonyl partner to the reaction mixture to keep its concentration low.
Reaction Pathway and Common Side Reaction
Caption: Friedländer synthesis and competing aldol side reaction.
Q3: How can I effectively purify my final this compound product from polar byproducts?
A3: The amine group in your final product makes it significantly more polar than many precursors or non-nitrogenous byproducts. Purification typically relies on column chromatography.
-
Normal Phase Chromatography: Use a silica gel column. Given the basic nature of the amine, peak tailing can be an issue. To resolve this, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Reversed Phase Chromatography: For very polar impurities, C18 reversed-phase chromatography can be effective.[10] Use a mobile phase like Acetonitrile/Water, often with a modifier like formic acid or TFA to ensure sharp peaks by protonating the amine.[10]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material.[11]
Summary of Potential Impurities
| Impurity Type | Originating Reaction | Typical Analytical Signature (vs. Product) |
| Polymeric Tars | Doebner-von Miller, Skraup | Insoluble, broad signals in NMR baseline, difficult to analyze by MS. |
| Dihydroquinoline | Doebner-von Miller, Skraup | MS: M+2 peak. ¹H NMR: Aliphatic signals (not present in aromatic product). |
| Regioisomer | Combes, Friedländer | MS: Identical mass. ¹H NMR: Different aromatic splitting patterns. |
| Aldol Adducts | Friedländer | MS: Varies. ¹H NMR: Presence of hydroxyl and additional carbonyl signals. |
| Unreacted p-anisidine | All routes using it | MS: Lower mass. ¹H NMR: Characteristic signals of the starting material. |
References
- Scribd. (n.d.). Friedländer Synthesis: Mechanism. Scribd.
- Wikipedia. (2023). Friedländer synthesis. Wikipedia.
- Gassman, P. G., & Tidwell, T. T. (1976). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 41(1), 112-116.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
- Wikipedia. (2023). Combes quinoline synthesis. Wikipedia.
- Wikipedia. (2023). Doebner–Miller reaction. Wikipedia.
- Ahluwalia, V. K., & Parashar, R. K. (2002). Combes Quinoline Synthesis. In Organic Reaction Mechanisms. Cambridge University Press.
- Kumar, A., & Kumar, R. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Kumar, A., & Rawat, D. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20573–20610.
- Abedi, A., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in pharmaceutical sciences, 11(5), 376–386.
- Chem Magic. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate.
- Wiebe, D., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5566.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses.
- Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. synarchive.com [synarchive.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. teledynelabs.com [teledynelabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Tar Formation in Skraup Quinoline Synthesis
Welcome to the technical support guide for the Skraup quinoline synthesis. As a cornerstone reaction in heterocyclic chemistry, the Skraup synthesis is powerful but notorious for its vigorous nature and the frequent formation of tarry byproducts, which can complicate purification and significantly reduce yields.[1][2] This guide is structured in a question-and-answer format to directly address the common challenges faced by researchers, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Skraup reaction is extremely exothermic and producing a large amount of black tar. What is happening and how can I control it?
Answer: This is the most common issue with the Skraup synthesis. The reaction is famously exothermic and can easily become uncontrollable, leading to a "runaway" scenario.[3][4] The intense heat accelerates side reactions, particularly the polymerization of key intermediates, resulting in the formation of intractable tar.
The primary cause is the rapid, uncontrolled dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a highly exothermic condensation and cyclization sequence.[4][5] To regain control and minimize tar, you must moderate the reaction's pace and effectively dissipate heat.
Immediate Corrective Actions:
-
If safely possible, immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.[6]
-
Ensure your setup includes a highly efficient condenser to prevent the loss of volatile reagents.
Preventative Measures for Future Experiments:
-
Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a well-established method to tame the reaction's violence.[7] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing dangerous temperature spikes.[7][8] Boric acid can also be used for this purpose.[3][4]
-
Controlled Reagent Addition: The order and rate of addition are critical. A standard, controlled sequence is: aniline, the moderator (e.g., ferrous sulfate), glycerol, and then a slow, dropwise addition of concentrated sulfuric acid with efficient stirring and external cooling (e.g., an ice bath).[3][6]
-
Gradual Heating: Heat the mixture gently only to initiate the reaction. Once you observe boiling, remove the external heat source immediately. The reaction's own exotherm should be sufficient to sustain reflux for a period.[6][9] Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[6]
Q2: What is the fundamental chemical cause of tar formation?
Answer: Tar is not a single compound but a complex, high-molecular-weight mixture. Its formation is primarily due to the acid-catalyzed polymerization of acrolein, the key intermediate formed from the dehydration of glycerol.[8]
Under the highly acidic and high-temperature conditions of the Skraup synthesis, acrolein, an α,β-unsaturated aldehyde, is highly susceptible to self-condensation and polymerization.[6][8] If the concentration of acrolein builds up faster than it can be consumed by the aniline in the desired reaction pathway, it will preferentially polymerize, forming the characteristic black, tarry goo.[3] Efficient stirring and avoiding localized hotspots are crucial to ensure the acrolein reacts with the aniline as it is formed.[8]
Below is a diagram illustrating the competing pathways.
Caption: Decision-making diagram for troubleshooting tar formation.
References
- Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
- Unknown. (n.d.). Preparation and Properties of Quinoline.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p. 478.
- Almarzouq, D. S., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules.
- Kelley, S. P., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
- Wikipedia. (n.d.). Skraup reaction.
- Almarzouq, D. S., & Elnagdi, N. M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- NROChemistry. (n.d.). Skraup Reaction.
- Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- NileRed. (2024, August 25). Making quinoline - the Skraup synthesis [Video]. YouTube.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading in Buchwald-Hartwig Amination of Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of quinoline scaffolds. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. The unique electronic and steric properties of quinolines—particularly their potential to act as chelating ligands and inhibit the palladium catalyst—present specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions, with a core focus on catalyst loading and system performance.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: I'm observing low to no conversion of my haloquinoline. What are the most likely causes and how can I fix it?
This is the most common issue encountered with this substrate class. The low reactivity often stems from the ability of the quinoline nitrogen to coordinate to the palladium center, effectively poisoning the catalyst.[1]
Primary Causes & Step-by-Step Solutions:
-
Catalyst Inhibition by Quinoline Nitrogen: The lone pair on the quinoline nitrogen can form a stable, off-cycle complex with the palladium catalyst, halting the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically crowded environment around the palladium center, which can disfavor the binding of the quinoline nitrogen and promote the desired oxidative addition and reductive elimination steps.[2][3] Start by screening a panel of established biarylphosphine ligands.
-
-
Inappropriate Ligand or Palladium Precursor: The choice of catalyst system is paramount. Using a generic or outdated catalyst system is often insufficient for challenging substrates.
-
Solution: Use a modern palladium pre-catalyst (e.g., a G3 or G4 palladacycle) for reliable and efficient generation of the active Pd(0) species.[4][5] These are generally more reliable than generating the active catalyst from sources like Pd(OAc)₂.[6] Pair the pre-catalyst with a suitable bulky phosphine ligand.
-
-
Poor Solubility of Reagents: If the base or other reactants are not sufficiently soluble, the reaction will be slow and inefficient, especially on a larger scale.[7]
-
Solution: Screen different solvents. While toluene is a common choice, ethereal solvents like 1,4-dioxane or THF can also be effective.[3] Ensure vigorous stirring, especially when using heterogeneous inorganic bases like K₃PO₄ or Cs₂CO₃.[4] Grinding the base to a fine powder before use can also improve performance.
-
-
Suboptimal Base Selection: The base plays a critical role in deprotonating the amine to facilitate its entry into the catalytic cycle.[8] An incorrect choice can lead to failed reactions or decomposition.
-
Solution: Screen a range of bases. Strong bases like NaOtBu or LHMDS often provide the fastest reaction rates but may not be compatible with sensitive functional groups.[7][9] For such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives and can sometimes provide superior results.[9][10]
-
Q2: My reaction is consuming the starting material, but I'm primarily forming a hydrodehalogenated quinoline instead of the desired amine. Why is this happening?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It arises from competing pathways within the catalytic cycle, particularly β-hydride elimination.[11]
Primary Causes & Step-by-Step Solutions:
-
β-Hydride Elimination: If the amine coupling partner has a hydrogen atom on the carbon β to the nitrogen, the palladium-amide intermediate can undergo β-hydride elimination. This forms an imine and a palladium-hydride species, which then reductively eliminates with the haloquinoline to give the undesired dehalogenated product.
-
Solution: This is a ligand-dependent issue. Switch to a ligand that sterically promotes C-N reductive elimination over the β-hydride elimination pathway. Bulky biaryl phosphine ligands are specifically designed to accelerate reductive elimination, minimizing this side reaction.
-
-
Catalyst Decomposition: At elevated temperatures, the catalyst can decompose, leading to various side reactions.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. If thermal acceleration is needed, consider using microwave irradiation, which can sometimes provide the necessary energy to overcome the activation barrier for the desired reaction without causing widespread decomposition.[1][12]
-
Q3: My 2-chloroquinoline substrate is completely unreactive, even with conditions that work for bromoquinolines. What adjustments should I make?
Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the initial oxidative addition step significantly more difficult.[6][7][8]
Primary Causes & Step-by-Step Solutions:
-
High Oxidative Addition Barrier: The C-Cl bond is less reactive than C-Br or C-I bonds, requiring a more active catalyst to initiate the cycle.[4]
-
Solution 1: Ligand Choice: This is the most critical parameter. You must use a highly active, electron-rich, and sterically hindered phosphine ligand. Ligands like DavePhos or Josiphos-type ligands have shown success in activating aryl chlorides.[3][13] In some cases, N-heterocyclic carbene (NHC) ligands can also be effective.
-
Solution 2: Increase Temperature: Higher reaction temperatures (100-120 °C) are often necessary.[3] Microwave heating can be particularly effective for driving these difficult couplings.[12]
-
Solution 3: Switch Halide: If synthetically feasible, converting the chloroquinoline to the corresponding bromo- or iodoquinoline will significantly increase its reactivity. However, be aware that iodide can sometimes have an inhibitory effect on the catalyst.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the catalyst loading so important, and what's a good starting point?
Catalyst loading directly impacts reaction efficiency, cost, and product purity.
-
Too Low: Insufficient active catalyst leads to slow or incomplete reactions, especially if catalyst deactivation pathways are competitive.
-
Too High: This increases the cost of the reaction and can lead to higher levels of residual palladium in the final product, which is a major concern in pharmaceutical development. It can also sometimes promote the formation of byproducts.
A pragmatic approach to optimization is to start with a higher, reliable loading and then systematically decrease it once optimal conditions for other parameters (ligand, base, solvent) have been identified.
| Parameter | Screening Phase | Optimization Phase |
| Pd Pre-catalyst Loading | 2-5 mol% | 0.5-2 mol% |
| Ligand Loading | 2.2-5.5 mol% | 0.55-2.2 mol% |
| Ligand:Pd Ratio | 1.1:1 to 1.5:1 | 1.1:1 to 1.5:1 |
Table 1: Recommended Catalyst Loading Ranges.
Q2: How should I approach screening reaction parameters for a new quinoline substrate?
A systematic approach is crucial. A Design of Experiments (DoE) methodology is powerful for complex optimizations, but a structured one-variable-at-a-time (OVAT) approach is also effective.[14]
Recommended Screening Protocol:
-
Setup: In an inert atmosphere (glovebox or Schlenk line), add the haloquinoline (1.0 equiv), palladium pre-catalyst (e.g., 2 mol%), and phosphine ligand (e.g., 2.2 mol%) to an oven-dried reaction vial.[7][15]
-
Reagent Addition: Add the solid base (e.g., 2.0 equiv), followed by the amine (1.2 equiv) and degassed solvent (~0.2 M concentration).[7]
-
Reaction: Stir the reaction at a set temperature (e.g., 100 °C) and monitor progress by TLC, GC-MS, or LC-MS.
-
Systematic Variation: Set up parallel reactions, changing only one variable at a time (e.g., test 3 different ligands, then 3 different bases, then 3 different solvents) to identify the optimal conditions.
| Parameter | Initial Conditions to Screen | Rationale |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential for quinoline substrates.[3][9] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Screen both strong and weak bases to balance reactivity and functional group tolerance.[7][9] |
| Solvent | Toluene, 1,4-Dioxane, THF | These aprotic solvents are standard and offer different solubility profiles.[3][16] Avoid chlorinated solvents, MeCN, and pyridine.[4][7] |
Table 2: A Practical Screening Matrix for Quinolines.
Q3: What is the mechanistic basis for using bulky, electron-rich ligands with quinolines?
The success of these ligands is rooted in their influence on key steps of the catalytic cycle.[4][9]
-
Promotes Oxidative Addition: The electron-rich nature of the ligand makes the palladium center more nucleophilic, facilitating its addition across the C-X bond of the haloquinoline. This is especially important for less reactive aryl chlorides.
-
Accelerates Reductive Elimination: The steric bulk of the ligand forces the aryl group and the amido group into close proximity on the palladium center, promoting the final C-N bond-forming reductive elimination step. This is often the rate-limiting step.
-
Inhibits Catalyst Deactivation: The bulkiness also helps prevent the formation of inactive palladium-bridged dimers and discourages coordination of the quinoline nitrogen, keeping the catalyst "on-cycle".[11]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. The key steps are the activation of the Pd(II) precatalyst to Pd(0), oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][17]
Caption: The general catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree for Low Yield
When faced with a low-yielding reaction, this decision tree can guide your optimization strategy.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Role of the base in Buchwald-Hartwig amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
- Effect of various bases in the Buchwald coupling reaction.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Pennsylvania. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
- Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Optimization for the Buchwald–Hartwig‐amination of 4aa.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Amazon S3. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. rsc.org [rsc.org]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 6-Methoxyquinolin-2-amine
Welcome to the technical support center for the purification of crude 6-Methoxyquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic scaffold in high purity. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and detailed protocols in a practical question-and-answer format.
Section 1: Initial Assessment & Common Problems
This section addresses the initial evaluation of your crude product and the most frequently encountered issues immediately following synthesis.
Q1: My crude product is a dark, oily residue instead of a solid. What are the likely causes and my first steps?
A1: A dark, oily, or resinous crude product is a common issue, particularly with syntheses that involve high temperatures, such as the Skraup or Doebner reactions.[1] The causes typically fall into three categories:
-
Residual High-Boiling Solvents: Solvents used in the reaction or workup (e.g., DMF, DMSO, glycerol) may not have been fully removed.
-
Polymeric Byproducts: High-temperature acid-catalyzed reactions can generate tar-like polymeric impurities.
-
Low-Purity Starting Materials: Impurities in the initial reagents can carry through and lead to a complex, non-crystalline final mixture.
Troubleshooting Steps:
-
Initial Analysis: Before any purification attempt, dissolve a small sample of the oil in a suitable solvent (like DCM or methanol) and analyze it by Thin Layer Chromatography (TLC). This will give you a preliminary idea of the complexity of the mixture and the presence of your target compound.
-
Solvent Removal: Attempt to remove residual solvents under a high vacuum, possibly with gentle heating. If the product is thermally stable, a Kugelrohr apparatus can be effective for distilling volatile impurities.
-
Trituration: Try to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold diethyl ether or hexane). Scratch the inside of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites for crystallization, often causing the desired compound to precipitate as a solid, leaving many impurities behind in the solvent.
Q2: My TLC shows multiple spots. How can I identify the product and major impurities?
A2: A complex TLC plate is indicative of an impure mixture. Identifying the key spots is crucial for devising a purification strategy.
-
Potential Impurities: The most common impurities are unreacted starting materials (e.g., p-anisidine in a Doebner synthesis) and reaction byproducts (e.g., isomers or decomposition products).[2][3]
-
Identification Strategy:
-
Co-spotting: Run a new TLC plate where you spot the crude mixture in one lane, the key starting material(s) in adjacent lanes, and a co-spot (crude mixture and starting material in the same spot) in another. This will definitively identify the spot corresponding to any unreacted starting material.
-
Visualization: Use a UV lamp (254 nm) for visualization, as quinoline derivatives are typically UV-active.[2] Following UV, you can use a chemical stain like iodine vapor or potassium permanganate dip to reveal non-UV-active impurities.
-
Small-Scale Extraction: Perform a micro-scale acid-base extraction on a small sample of the crude material. The spot corresponding to your basic amine product should disappear from the organic layer and reappear after neutralization and re-extraction.
-
Q3: What are the key physicochemical properties of this compound that I should consider for purification?
A3: Understanding the fundamental properties of your target molecule is essential for selecting the correct purification technique. The amine group at the 2-position makes the molecule basic, which is the most critical property to leverage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₀N₂O | --- |
| Molecular Weight | 174.20 g/mol [4] | Important for characterization (e.g., Mass Spectrometry). |
| Melting Point | 176-179 °C[5] | A key indicator of purity. A sharp melting point within this range suggests high purity. |
| Appearance | Off-white to yellow or green solid[5][6] | A significant deviation (e.g., dark brown, black) indicates substantial impurities. |
| Basicity (pKa) | The 2-amino group is basic. | This is the most important property. It allows for selective extraction into an aqueous acid phase, separating it from neutral or acidic impurities.[7][8] |
| Solubility | Generally soluble in polar organic solvents like MeOH, CHCl₃, and DMSO.[6][9] Poorly soluble in water and non-polar solvents like hexane. | Guides the choice of solvents for recrystallization and chromatography. |
Section 2: Troubleshooting Specific Purification Techniques
This section provides targeted advice for overcoming common hurdles in recrystallization, column chromatography, and acid-base extraction.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.[10]
A4: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Solvent Screening Strategy:
-
Place ~20-30 mg of your crude solid in a test tube.
-
Add a few drops of the test solvent at room temperature. If the solid dissolves completely, the solvent is too good and should be discarded.
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point, adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Abundant, well-formed crystals indicate a good solvent. Common choices to screen include ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures.[11]
A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of crystals. This often traps impurities.
Solutions:
-
Increase Solvent Volume: The most common cause is a solution that is too concentrated. Re-heat the mixture to dissolve the oil and add more hot solvent before attempting to cool it again.
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point.
-
Change Solvent System: Switch to a different solvent or a solvent pair where the compound's solubility is lower.
Column Chromatography
Chromatography is often necessary for separating compounds with similar polarities.
A6: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic (pKa ≈ 4-5) and can strongly and irreversibly bind to your basic amine, leading to tailing, streaking, and low recovery.
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your eluent (e.g., ethyl acetate/hexane). The triethylamine will compete with your product for the acidic sites on the silica, allowing your compound to travel cleanly down the column.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
-
Pre-treat the Silica: You can create a slurry of the silica gel in your eluent containing triethylamine and let it sit for an hour before packing the column.
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Comments |
| Silica Gel | Dichloromethane/Methanol (99:1 to 95:5) | Good for moderately polar compounds. Add 0.5% Et₃N if streaking occurs. |
| Silica Gel | Ethyl Acetate/Hexane (gradient from 20% to 80% EtOAc) | A versatile system. Add 0.5% Et₃N to prevent streaking.[9] |
| Neutral Alumina | Ethyl Acetate/Hexane | A good alternative to silica for basic compounds. |
Acid-Base Extraction
This is often the most effective method for purifying amines. The principle is to convert the basic amine into a water-soluble salt by washing with acid, thereby separating it from neutral or acidic impurities that remain in the organic layer.[12][13]
A7: Emulsions are common and form when fine particulate matter or amphiphilic molecules stabilize the interface between the organic and aqueous layers.
Methods to Break Emulsions:
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which often destabilizes the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) is sufficient.
A8: This is a frustrating but solvable issue. Several factors could be at play:
-
Incomplete Basification: The pH may not be high enough to deprotonate the ammonium salt back to the free amine. Use a pH meter or pH paper to ensure the aqueous layer is strongly basic (pH > 10). Add more base (e.g., 10% NaOH) if necessary.
-
Product Solubility: The free amine may have some solubility in the aqueous base. You need to perform a back-extraction . After basifying, extract the aqueous layer 2-3 times with an organic solvent like dichloromethane or ethyl acetate. Your product will move back into the organic phase.[8]
-
Insufficient Product: If the initial amount of product was very small, it might remain dissolved even after basification. Back-extraction is the only way to recover it.
Section 3: Purity Assessment & Workflows
Confirming the purity of your final product is a critical final step.
Q9: How can I confirm the purity of my final product?
A9: A combination of methods should be used to confidently assess purity.[14][15]
-
TLC: Run a TLC of your final product in a suitable solvent system. A single spot is a good indication of purity.
-
Melting Point: Measure the melting point. A sharp melting point that matches the literature value (176-179 °C) is a strong indicator of a pure compound.[5]
-
Spectroscopy (NMR, MS):
-
¹H NMR: This is the most powerful tool for structural confirmation and purity assessment. The spectrum should show clean signals corresponding to the structure of this compound, and integration should match the expected proton counts. The absence of signals from impurities is key.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight and provide a quantitative purity assessment (e.g., >98% by peak area).[16]
-
Purification Workflow Diagrams
Caption: General purification workflow for crude this compound.
Caption: Workflow diagram for purification via Acid-Base Extraction.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add 25 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine salt will be in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using ethyl acetate). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL of 1 M HCl. Combine the aqueous extracts. The organic layer now contains neutral and acidic impurities and can be set aside.[17]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 10% aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). A precipitate of the free amine should form.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the mixture three times with 30 mL portions of fresh dichloromethane or ethyl acetate. The purified amine will move back into the organic layer.[13]
-
Drying and Evaporation: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to mitigate issues with handling basic amines on silica.
-
Eluent Preparation: Prepare an appropriate eluent system, such as 95:5 Dichloromethane:Methanol. To this eluent, add 0.5% triethylamine (Et₃N) by volume (e.g., 5 mL of Et₃N per 1 L of eluent).
-
Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.[18]
-
Elution: Begin eluting the column with the prepared solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
References
- BenchChem. (2025). Overcoming low solubility of 6-methoxyquinolin-2(1H)-one in aqueous buffers for bioassays. BenchChem Tech Support.
- BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem Tech Support.
- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
- BenchChem. (2025). Application Notes and Protocols: 6-Methoxyquinolin-2(1H)-one as a Fluorescent Probe. BenchChem Tech Support.
- University of Colorado Boulder. Acid-Base Extraction. Department of Chemistry.
- BenchChem. (2025). Technical Support Center: Purification of 6-Methoxy-2-methylquinolin-4-amine. BenchChem Tech Support.
- MDPI. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
- Wikipedia. Acid–base extraction.
- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem Tech Support.
- BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide. BenchChem Tech Support.
- PMC. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 6-methoxyquinolin-2(1H)-one in Biological Samples. BenchChem Tech Support.
- CSB SJU Chemistry. (2020). Acid base extraction. YouTube.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- PMC. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
- Chem Survival. (2020). Acid-Base Extraction Tutorial. YouTube.
- ResearchGate. (2016). Synthesis of 6-methoxy-2-methylquinoline 3a.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. This compound | 119990-33-9.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- Hoffman Fine Chemicals. CAS 119990-33-9 | this compound | MFCD02684216.
- BLD Pharm. 119990-33-9|this compound.
- Beilstein Journal of Organic Chemistry. (2013).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (2014).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. BenchChem Tech Support.
- Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
- Wikipedia. Quinine.
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. BenchChem Tech Support.
Sources
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
preventing byproduct formation in the Doebner-von Miller reaction
Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, particularly the formation of byproducts, during quinoline synthesis. Here, we provide field-proven insights and practical solutions in a direct question-and-answer format to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each solution is grounded in the reaction's mechanistic principles to provide a clear path to success.
Issue 1: Significant Tar/Polymer Formation and Low Yield
Q: My reaction mixture has turned into a thick, dark, intractable tar, making product isolation nearly impossible and decimating my yield. What is happening and how can I prevent it?
A: This is the most frequently encountered issue in the Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which competes directly with the desired quinoline formation pathway.[1][2] Under the strongly acidic and often heated conditions required for the reaction, these carbonyl compounds are highly prone to self-condensation.[3]
Here are several effective strategies to mitigate tar formation:
-
Slow Reagent Addition: Gradually add the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline over an extended period (e.g., 1-2 hours).[4] This maintains a low instantaneous concentration of the carbonyl compound, favoring the bimolecular reaction with aniline over the competing unimolecular polymerization pathway.[5]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline hydrochloride is in an aqueous phase can dramatically reduce polymerization.[2][5] The reaction occurs at the interface or as the carbonyl compound is slowly partitioned into the aqueous phase, effectively acting as a controlled-release mechanism.
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[1] Consider a systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][6] Milder Lewis acids may offer a better balance between reaction rate and byproduct formation.
-
Control Reaction Temperature: High temperatures promote polymerization.[3] Identify the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Stepwise heating or ensuring efficient stirring to avoid localized hotspots can be critical, especially for exothermic reactions.[7]
-
Use a Protected Carbonyl: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is stable but hydrolyzes in situ under the acidic reaction conditions to slowly generate the reactive aldehyde needed for the synthesis.[3]
Caption: Competing pathways leading to product and byproduct formation.
Issue 2: Incomplete Reaction or Stalling
Q: My reaction has stalled, and TLC/GC-MS analysis shows significant amounts of unreacted aniline and dihydroquinoline intermediates, but little of the final aromatic product. What is the cause?
A: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] This step is crucial for driving the reaction to completion. If this oxidation is inefficient, the reaction can stall.
Solutions:
-
Ensure an Oxidizing Agent is Present: Historically, an aromatic nitro compound (like nitrobenzene) was often added as an oxidizing agent.[8] Modern procedures may rely on milder oxidants or even aerobic oxidation (exposure to air), which can be facilitated by the acid catalyst.[9] If your reaction is stalling, consider adding a mild oxidizing agent. However, be aware this can sometimes increase charring.
-
Increase Reaction Time or Temperature: The final aromatization step can be slow. If polymerization is not an issue, extending the reflux time or cautiously increasing the temperature may help drive the reaction to completion. Monitor progress by TLC to determine the optimal endpoint.[7]
Issue 3: Formation of Unexpected Isomers or Byproducts
Q: I have isolated a product, but my characterization data (NMR, MS) does not match the expected quinoline derivative. What could have happened?
A: While less common than tarring, the formation of unexpected products can occur, particularly with complex substrates.
Root Causes and Troubleshooting:
-
Complex Fragmentation-Recombination: The mechanism of the Doebner-von Miller reaction is complex and can involve the fragmentation of the initial Michael adduct, followed by recombination.[6][10] Isotope scrambling experiments have shown that the α,β-unsaturated ketone can fragment into its constituent imine and ketone parts, which then recombine.[6][11] For certain substrates, this can lead to rearranged or unexpected products.
-
Substrate-Specific Side Reactions: The electronic and steric properties of your specific aniline or carbonyl compound can open alternative reaction pathways. For example, highly electron-rich anilines might undergo different cyclization patterns.
-
Thorough Characterization: It is essential to perform comprehensive characterization (1H NMR, 13C NMR, MS, and if possible, 2D NMR or X-ray crystallography) to definitively identify the structure of the unexpected product. Understanding the structure is the first step to hypothesizing its formation mechanism and adjusting conditions to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted mechanism for the Doebner-von Miller reaction?
A1: The mechanism is a subject of debate but is generally understood to proceed through several key stages. A widely cited study proposes a fragmentation-recombination mechanism.[6][12]
-
Michael Addition: The reaction begins with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[12]
-
Fragmentation-Recombination: The resulting adduct can fragment into an imine and a saturated ketone. These fragments can then recombine.[10][13] This step is key to explaining results from isotope-labeling studies.[12]
-
Second Aniline Addition & Cyclization: Another molecule of aniline adds to a conjugated imine intermediate. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring.[12]
-
Dehydration & Oxidation: The cyclized intermediate undergoes dehydration, followed by oxidation to yield the final aromatic quinoline product.[14]
Caption: Key steps in the Doebner-von Miller reaction mechanism.
Q2: How do I choose the right acid catalyst?
A2: The choice of acid is critical and depends on the reactivity of your substrates.
-
Brønsted Acids (HCl, H₂SO₄): These are the classic choices. HCl is often used as it forms the aniline hydrochloride salt, which is soluble in water.[1] H₂SO₄ is stronger and more dehydrating but can also be more prone to causing charring.[6]
-
Lewis Acids (ZnCl₂, SnCl₄, Sc(OTf)₃): Lewis acids can be very effective and sometimes milder, leading to cleaner reactions and higher yields.[12][13] They activate the carbonyl group towards nucleophilic attack. ZnCl₂ is a common and cost-effective choice.[4][7]
-
Solid Acids (Amberlite): Ion-exchange resins like Amberlite can also be used, which can simplify workup as the catalyst can be filtered off.[12][13]
A good starting point is HCl or a combination of HCl and ZnCl₂. If byproduct formation is severe, screening milder Lewis acids is recommended.
Q3: How should I purify the crude product from a Doebner-von Miller reaction?
A3: Purification can be challenging due to the presence of tar.
-
Acid-Base Workup: After the reaction, carefully neutralize the acidic mixture with a base (e.g., NaOH, Na₂CO₃). The quinoline product is basic and will be in its free base form, which can be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).[3] The tarry byproducts often have different solubility and may be partially removed during this step.
-
Filtration: It is often beneficial to filter the crude organic extract through a plug of silica gel or celite to remove the majority of the high-molecular-weight tars before concentration.[1]
-
Distillation/Steam Distillation: For products that are sufficiently volatile and thermally stable, steam distillation is a very effective classical method to separate the product from non-volatile tars.[7] Vacuum distillation can be used for higher-boiling products.
-
Column Chromatography: For non-volatile products, column chromatography on silica gel or alumina is the most common method for final purification.[1]
Optimization & Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Data Summary: Effect of Conditions on Byproduct Formation
| Parameter | Condition A (Harsh) | Condition B (Optimized) | Effect on Byproduct Formation |
| Catalyst | Concentrated H₂SO₄ | HCl / ZnCl₂ | Milder Lewis acids can reduce charring and polymerization.[1] |
| Solvent System | Homogeneous (e.g., ethanol) | Biphasic (e.g., water/toluene) | Sequesters the carbonyl, drastically reducing polymerization.[5] |
| Reactant Addition | All reagents mixed at once | Slow addition of carbonyl | Maintains low carbonyl concentration, disfavoring self-condensation.[5] |
| Temperature | High reflux (>120 °C) | Gentle reflux (80-100 °C) | Lower temperatures minimize polymerization and degradation.[3] |
| Note: This table shows general trends. Optimal conditions are substrate-dependent. |
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) via Optimized Doebner-von Miller Reaction
This protocol incorporates methods to minimize tar formation.
Materials:
-
Aniline (purified by distillation)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetaldehyde (or Crotonaldehyde)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and concentrated HCl (3.0 eq) in water. Stir until a homogeneous solution of aniline hydrochloride is formed.
-
Catalyst Addition: Add anhydrous zinc chloride (0.5 eq) to the reaction mixture. Heat the mixture to a gentle reflux (approx. 100 °C).
-
In Situ Aldol Condensation (if using acetaldehyde): Cool the flask in an ice bath. Slowly add acetaldehyde solution dropwise to the stirred aniline hydrochloride solution. This slow, low-temperature addition helps control the exothermic aldol condensation to form crotonaldehyde in situ and minimizes its polymerization.[4]
-
Alternative (if using crotonaldehyde): Dissolve crotonaldehyde (1.2 eq) in toluene and place it in the addition funnel.
-
-
Cyclization: Add the crotonaldehyde solution (from the alternative step above) dropwise to the refluxing aniline hydrochloride/ZnCl₂ mixture over 1-2 hours. Maintaining a slow addition rate is critical to prevent a buildup of crotonaldehyde concentration.[1]
-
Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-7 hours. Monitor the reaction's progress by taking small aliquots, neutralizing them, extracting with DCM, and analyzing by TLC or GC-MS.[7]
-
Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the mixture with a concentrated NaOH solution until the pH is strongly basic (pH > 10). Perform this step in an ice bath as the neutralization is highly exothermic.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-methylquinoline.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[4]
References
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- Asadi, S., et al. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
- chemeurope.com. (n.d.). Doebner-Miller reaction.
- ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
- Wikipedia. (n.d.). Quinoline.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. Doebner-Miller_reaction [chemeurope.com]
- 14. youtube.com [youtube.com]
how to remove unreacted starting materials from 6-Methoxyquinolin-2-amine
Welcome to the technical support center for the purification of 6-Methoxyquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex mess. What is the first step I should take to approach the purification of this compound?
The initial approach to any complex purification is to first understand the nature of your target molecule and the likely impurities. This compound is a heterocyclic amine, which means it possesses a basic nitrogen atom. This basicity is the key to a powerful and often straightforward initial purification step: acid-base extraction.[1][2] Unreacted starting materials will likely be either neutral organic compounds or other amines.
Q2: I performed an acid-base extraction, but my final product is still not pure. What are my next options?
While acid-base extraction is excellent for removing non-basic impurities, it may not separate your desired product from other basic starting materials or byproducts.[3] In this case, the next logical step is to employ a chromatographic method.[4] Column chromatography is the most common and effective technique for separating compounds with similar polarities.
Q3: I am seeing significant streaking of my compound on the TLC plate during method development for column chromatography. How can I resolve this?
Streaking of amines on silica gel TLC plates is a common issue caused by the interaction of the basic amine with the acidic silica surface. To mitigate this, you can:
-
Add a basic modifier to your eluent: A small amount of triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.
-
Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel column, which are more compatible with basic compounds.[5]
Q4: My purified this compound is an oil, but I need a solid for characterization and downstream reactions. What should I do?
If your purified product is an oil, you can attempt to induce crystallization through several methods:
-
Trituration: This involves adding a non-polar solvent in which your compound is insoluble (e.g., hexane or diethyl ether) and scratching the inside of the flask with a glass rod. This can provide nucleation sites for crystal growth.[6]
-
Recrystallization from a binary solvent system: Dissolve your oily compound in a small amount of a solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar "anti-solvent" (e.g., hexane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[7][8]
-
Salt formation: Reacting your amine with an acid (e.g., HCl in ether) can form a solid hydrochloride salt, which is often crystalline and easier to handle.[9]
Troubleshooting Purification Workflows
Visualizing the General Purification Strategy
Caption: A general workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate your basic amine product from neutral and acidic impurities.
Principle: The basic amine is protonated by an acid to form a water-soluble salt. This allows for the removal of non-basic, organic-soluble impurities through liquid-liquid extraction. The amine is then regenerated by the addition of a base.[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).
-
Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine salt will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Wash: Wash the organic layer with another portion of 1 M HCl to ensure all the amine has been extracted. Combine the aqueous layers.
-
Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is basic (pH 9-10, check with pH paper).[1][10] Your product should precipitate out if it is a solid or form an oily layer.
-
Final Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Visualizing the Acid-Base Extraction Workflow
Caption: Step-by-step workflow for acid-base extraction of an amine.
Protocol 2: Flash Column Chromatography
This protocol is for the separation of this compound from impurities with similar basicity but different polarities.
Principle: The components of the mixture are separated based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[11]
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for 2-aminoquinolines is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[4] Aim for an Rf value of 0.2-0.3 for your product. If streaking is observed, add 0.1-1% triethylamine to the solvent system.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Comparative Data for Eluent Systems
| Eluent System | Polarity | Best For |
| Hexane/Ethyl Acetate | Low to Medium | Separating less polar compounds. |
| Dichloromethane/Methanol | Medium to High | Separating more polar compounds. |
| Hexane/Ethyl Acetate + 1% Et3N | Low to Medium | Amines, to prevent streaking.[5] |
Protocol 3: Recrystallization
This protocol is used for the final purification of solid this compound.
Principle: The impure solid is dissolved in a hot solvent and then allowed to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities dissolved in the mother liquor.[7]
Step-by-Step Methodology:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve your compound when hot but not when cold.[8] Common solvents to try include ethanol, methanol, ethyl acetate, and toluene.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
References
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Reddit. (2024). Amine workup : r/Chempros. [Link]
- Wikipedia. (n.d.). Acid–base extraction. [Link]
- PubChem. (n.d.). 6-Methoxyquinoline. [Link]
- PubChem. (n.d.). 6-Methoxy-8-quinolinamine. [Link]
- MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]
- Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
- YouTube. (2022). How to purify Amine? Grad student asked me.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- ResearchGate. (2016). Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]
- PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]
- PubChem. (n.d.). 6-Methoxyquinaldine. [Link]
- MDPI. (n.d.). 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine. [Link]
- ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]
- YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
- PubMed. (n.d.).
- Biotage. (2023).
- Google Patents. (n.d.).
- Biology LibreTexts. (2021). 1.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Journal of the American Chemical Society. (1949). The Reaction of 6-Methoxy-8-aminoquinoline with Alkylamino-alkyl Halides. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Synthesis of 6-Methoxyquinolin-2-amine
Welcome to the technical support center for the synthesis and stability of 6-Methoxyquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Here, we address the common challenges and stability issues encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Section 1: Core Synthesis Pathway & Stability Overview
The most prevalent and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination . This reaction typically involves the coupling of 2-chloro-6-methoxyquinoline or 2-bromo-6-methoxyquinoline with an ammonia surrogate.
While powerful, this methodology is sensitive to reaction parameters that can significantly impact yield, purity, and overall stability. The primary challenges stem from the reactivity of the quinoline core, the nature of the C-N bond formation, and the inherent sensitivities of the starting materials and product to the reaction conditions.
The key stability concerns during synthesis are:
-
Hydrodehalogenation: A major competitive side reaction that reduces the halo-quinoline starting material to 6-methoxyquinoline.
-
Hydrolysis: Potential cleavage of the methoxy ether or the C-N bond of the product under harsh pH conditions.
-
Oxidation: The electron-rich aromatic system is susceptible to oxidation, leading to colored impurities.
-
Catalyst Residues: Removal of residual palladium from the final product is critical for downstream applications.
This guide will dissect these issues and provide robust solutions to ensure a successful and reproducible synthesis.
Section 2: Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the state-of-the-art method for this transformation. A typical setup involves a palladium precatalyst, a phosphine ligand, a strong base, and an ammonia source. However, deviations from optimal conditions can lead to several common problems.
Q1: My reaction yield is very low, and the main byproduct is 6-methoxyquinoline. What is happening and how can I fix it?
A1: Root Cause Analysis & Mechanistic Insight
This is a classic case of the hydrodehalogenation side reaction outcompeting the desired amination.[1] In the catalytic cycle, after the palladium(0) catalyst oxidatively adds to the 2-halo-6-methoxyquinoline, the resulting Pd(II) complex is supposed to react with the amine. However, if a hydride source is present, the complex can undergo reductive elimination to form 6-methoxyquinoline and a palladium-hydride species, which can further propagate this side reaction.
The source of the hydride can be trace water, the amine itself (via β-hydride elimination if applicable), or the solvent. Strong bases can also promote this pathway.[2]
Troubleshooting Protocol & Optimization
To favor the desired C-N bond formation, you must optimize several parameters to suppress the hydrodehalogenation pathway.
1. Ligand Selection is Critical: The choice of phosphine ligand is the most crucial factor. Bulky, electron-rich ligands are designed to accelerate the reductive elimination step that forms the C-N bond, making it kinetically favored over side reactions.[3]
-
Recommended Ligands: Biarylphosphine ligands like Xantphos or Josiphos are excellent choices. They create a sterically hindered environment around the palladium center that promotes the desired coupling.[1][4]
-
Actionable Step: Screen different generations of Buchwald-Hartwig ligands. Start with Xantphos, as it has a wide application range and is known to be effective for heteroaryl couplings.
2. Choice of Base and Solvent: The base is necessary to deprotonate the amine (or ammonia surrogate) but can also influence side reactions.
-
Base: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOt-Bu) is common, but if hydrodehalogenation is severe, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[5][6]
-
Solvent: Aprotic, anhydrous solvents are mandatory. Toluene and dioxane are standard choices. Ensure the solvent is rigorously dried and degassed to remove water and oxygen.
3. Ammonia Source Strategy: Directly using ammonia gas can be challenging due to its poor solubility and tendency to bind strongly to the palladium catalyst.[1] Using an ammonia equivalent is often more reliable.
-
Recommended Surrogate: Lithium bis(trimethylsilyl)amide (LiHMDS) is a highly effective ammonia surrogate.[7] It reacts to form an intermediate silylated amine, which is then hydrolyzed during aqueous workup to yield the primary amine product.
-
Workflow:
-
Perform the Buchwald-Hartwig coupling using 2-chloro-6-methoxyquinoline and LiHMDS.
-
After the reaction is complete, quench carefully with water or aqueous acid (e.g., 1M HCl) to hydrolyze the silyl group and yield this compound.
-
Data Summary: Parameter Optimization
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Ligand | General Phosphine | Switch to Xantphos or Josiphos | Accelerates C-N reductive elimination.[3] |
| Base | NaOt-Bu | Switch to K₃PO₄ or Cs₂CO₃ | Milder base can reduce hydrodehalogenation.[5] |
| Solvent | Toluene | Ensure anhydrous & degassed | Removes potential hydride sources (H₂O). |
| Amine Source | Ammonia Gas | Use LiHMDS as a surrogate | Improves reaction efficiency and control.[7] |
Experimental Workflow Diagram
Q2: The reaction works, but I am struggling to remove a persistent, less polar impurity during column chromatography. What is it?
A2: This impurity is almost certainly 6-methoxyquinoline , the product of the hydrodehalogenation side reaction discussed in Q1. Due to its structural similarity to the product but lack of the polar amino group, it will have a higher Rf value (run faster) on silica gel chromatography. If the reaction has a significant amount of this byproduct, achieving baseline separation can be challenging.
Purification Strategy:
-
Optimize the Reaction: The best purification is a clean reaction. First, apply the troubleshooting steps from Q1 to minimize the formation of 6-methoxyquinoline.
-
Chromatography System: Use a gradient elution on your silica gel column. Start with a low-polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute the 6-methoxyquinoline impurity first. Then, gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) to elute your more polar product, this compound. Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing of the amine product on the silica.
-
Crystallization: If chromatography is insufficient, consider crystallization. The product, being more polar and capable of hydrogen bonding, may have significantly different solubility properties than the non-polar byproduct. Experiment with solvent/anti-solvent systems like Dichloromethane/Hexane or Ethyl Acetate/Heptane.
Section 3: Frequently Asked Questions (FAQs)
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, caution is advised under strong acidic or basic conditions, especially with prolonged heating.
-
Acidic Conditions: Strong acids can protonate the quinoline nitrogen and the exocyclic amine, making the compound water-soluble. However, harsh acidic conditions (e.g., refluxing in concentrated HCl) could potentially lead to the hydrolysis of the methoxy group to a hydroxyl group.[8][9] This is a common reaction for aryl methyl ethers.
-
Basic Conditions: The compound is generally stable to mild bases used during workup (e.g., NaHCO₃, K₂CO₃). However, strong bases at high temperatures (e.g., refluxing with NaOH) should be avoided as they can also potentially cleave the methoxy group. The amino group itself is stable.
Best Practice: During workup, use mild acids (e.g., 1M HCl) for short periods at room temperature for extractions. For basification, use saturated sodium bicarbonate or dilute potassium carbonate solutions. Avoid prolonged exposure to pH extremes.
Q4: My final product has a yellow or brown tint. Is this normal? What causes it?
A4: The pure compound should be a white to off-white solid. A distinct yellow or brown color indicates the presence of oxidation products . The 6-methoxy and 2-amino groups are both electron-donating, making the quinoline ring electron-rich and susceptible to oxidation.
Potential Causes & Prevention:
-
Atmospheric Oxygen: Reactions run under a poor inert atmosphere (N₂ or Argon) can lead to oxidation, especially at elevated temperatures.
-
Residual Palladium: Residual Pd(0) or Pd(II) from the catalyst can be catalytically active and may promote oxidative dimerization or degradation of the product upon storage, especially if exposed to air.[10]
-
Light Exposure: Aminoquinolines can be photolabile.[1] Exposure to UV light during workup or storage can generate colored degradation products.
Mitigation Strategies:
-
Inert Atmosphere: Always conduct the reaction and workup under a robust inert atmosphere.
-
Palladium Removal: After chromatography, consider treating a solution of the product with a palladium scavenger (e.g., charcoal, or specific commercial scavengers) to minimize residual metal content.
-
Protect from Light: Wrap reaction flasks and storage vials in aluminum foil to prevent photodegradation. Store the final product in an amber vial in the dark.
Logical Relationship Diagram: Degradation Pathways
References
- Buchwald–Hartwig amination. In: Wikipedia. Accessed January 8, 2026. [Link]
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Accessed January 8, 2026. [Link]
- Optimizing Buchwald-Hartwig Amination with Mor-DalPhos: A Guide for Researchers. Ningbo Inno Pharmchem Co., Ltd. Accessed January 8, 2026. [Link]
- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Semantic Scholar. Accessed January 8, 2026. [Link]
- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III).
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. National Institutes of Health. Accessed January 8, 2026. [Link]
- 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. Accessed January 8, 2026. [Link]
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Accessed January 8, 2026. [Link]
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Accessed January 8, 2026. [Link]
- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Semantic Scholar. Accessed January 8, 2026. [Link]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Accessed January 8, 2026. [Link]
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Accessed January 8, 2026. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ScienceDirect. Accessed January 8, 2026. [Link]
- Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. National Institutes of Health. Accessed January 8, 2026. [Link]
- Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. PubMed. Accessed January 8, 2026. [Link]
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health. Accessed January 8, 2026. [Link]
- Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Accessed January 8, 2026. [Link]
- HYDROLYSIS. University of Toronto. Accessed January 8, 2026. [Link]
- Ester Hydrolysis (Acidic and Basic Conditions). YouTube. Accessed January 8, 2026. [Link]
- Palladium-Catalyzed Removable 8-Aminoquinoline Assisted Chemo- and Regioselective Oxidative sp2-C–H/sp3-C–H Cross-Coupling of Ferrocene with Toluene Derivatives.
- 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Accessed January 8, 2026. [Link]
- Synthesis of 2-aminoquinolines via palladium-catalyzed intermolecular oxidative cyclization of 2-vinylanilines with isocyanides.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Accessed January 8, 2026. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 8, 2026. [Link]
- Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Royal Society of Chemistry. Accessed January 8, 2026. [Link]
- Palladium-catalyzed, aminoquinoline-directed arylation of phosphonamidate and phosphinic amide sp3 C–H bonds. Royal Society of Chemistry. Accessed January 8, 2026. [Link]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 8, 2026. [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Accessed January 8, 2026. [Link]
- Video: Hydrolysis in Acid-Base Reactions. Study.com. Accessed January 8, 2026. [Link]
- Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health. Accessed January 8, 2026. [Link]
- Palladium-catalysed Csp3–H functionalisation of unactivated 8-aminoquinoline amides in deep eutectic solvents. Royal Society of Chemistry. Accessed January 8, 2026. [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health. Accessed January 8, 2026. [Link]
- Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI. Accessed January 8, 2026. [Link]
- Quinine. In: Wikipedia. Accessed January 8, 2026. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.viu.ca [web.viu.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction temperature for 6-Methoxyquinolin-2-amine synthesis
Technical Support Center: 6-Methoxyquinolin-2-amine Synthesis
Welcome to the technical support guide for the synthesis of this compound and its precursors. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinoline synthesis, with a specific focus on the critical parameter of reaction temperature. This guide is structured to provide both foundational knowledge and actionable troubleshooting advice to help you optimize your reaction outcomes.
FAQ: Foundational Principles of Temperature Control
This section addresses common questions regarding the fundamental role of temperature in the synthesis of the 6-methoxyquinoline core, which is a key intermediate for this compound. The most prevalent methods, such as the Skraup and Doebner-von Miller syntheses, are highly sensitive to thermal conditions.
Q1: Why is reaction temperature so critical in the Skraup synthesis of 6-methoxyquinoline?
The Skraup synthesis, which utilizes a primary arylamine (like p-anisidine), glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent, is a powerful method for creating the quinoline scaffold.[1] However, the reaction is notoriously exothermic and involves multiple temperature-sensitive steps.[2]
-
Initiation Phase: Gentle heating is often required to initiate the reaction, which is the dehydration of glycerol to the highly reactive acrolein intermediate.
-
Exothermic Phase: The subsequent Michael addition of the aniline to acrolein, followed by cyclization and oxidation, is highly exothermic. Without precise control, the temperature can rise uncontrollably, leading to a cascade of side reactions.[3]
-
Side Reactions: The primary cause for concern is the acid-catalyzed polymerization of the acrolein intermediate at high temperatures, which results in significant tar and polymer formation.[2][4] This not only drastically reduces the yield of the desired product but also makes purification exceptionally difficult.
-
Completion Phase: Sustained heating at an optimal temperature is necessary to drive the reaction to completion after the initial exotherm subsides.[3]
Q2: What is the recommended temperature range for synthesizing 6-methoxyquinoline via the Skraup reaction?
Based on established protocols, a target temperature of 140°C is a well-documented starting point for the reflux stage of the reaction.[5][6] However, the optimal temperature can be substrate-dependent and should be empirically determined. The key is to maintain a temperature high enough for efficient cyclization but low enough to prevent excessive charring.
Q3: How do moderating agents like ferrous sulfate (FeSO₄) help control the reaction temperature?
Ferrous sulfate is frequently added to Skraup reactions as a moderating agent.[5][6] It helps to control the violent exothermic nature of the reaction by smoothing the reaction rate over a longer period.[2][3] This prevents dangerous, localized hotspots and reduces the polymerization of intermediates, ultimately leading to cleaner reactions and higher yields.[2]
Troubleshooting Guide: Temperature-Related Synthesis Issues
This section provides direct answers to specific problems you may encounter during your synthesis.
Q1: My reaction yield is very low, and the workup is complicated by a large amount of black tar. What's the likely cause and solution?
A: This is a classic sign of an overheated reaction. The formation of tar is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone intermediate (e.g., acrolein in the Skraup synthesis).[2][3][4]
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your heating mantle, oil bath, and thermometer are calibrated and providing an accurate, stable temperature. Avoid direct, intense heating with a mantle; a stirred oil bath is superior for even heat distribution.
-
Reduce Set Temperature: Lower your target reflux temperature. If you were at 150-160°C, reduce it to the 135-145°C range and increase the reaction time accordingly.
-
Use a Moderating Agent: If not already in use, add ferrous sulfate (FeSO₄) to your reaction mixture before the addition of sulfuric acid. This is critical for controlling the exotherm.[2][3]
-
Control Reagent Addition: The slow, dropwise addition of concentrated sulfuric acid while cooling the reaction vessel (e.g., in an ice bath) is crucial to manage the initial exotherm before external heating is applied.[5]
Q2: My reaction doesn't seem to start, or it proceeds very slowly, even after hours of heating. Should I just increase the temperature?
A: While insufficient heat can lead to an incomplete reaction, indiscriminately increasing the temperature can trigger the side reactions discussed above.[7][8] Before raising the temperature, consider these factors:
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure your starting materials, particularly the aniline and glycerol, are of high purity. Impurities can inhibit the reaction.
-
Check Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical.[4] Ensure it has not absorbed atmospheric moisture and is of the correct concentration.
-
Initiate Gently: Some reactions require a gentle initial heating phase to overcome the activation energy barrier before the main exotherm begins.[3]
-
Incremental Temperature Increase: If the above factors are ruled out, increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress closely by Thin Layer Chromatography (TLC).[9] There is a fine balance between initiating the reaction and causing decomposition.
Data Summary: Impact of Temperature on Skraup Synthesis
The following table summarizes the expected outcomes at different temperature ranges for a typical Skraup synthesis of 6-methoxyquinoline.
| Temperature Range | Reaction Rate | Expected Yield | Purity & Side Products | Recommendation |
| < 120°C | Very Slow / Stalled | Very Low | High proportion of unreacted starting materials. | Not recommended. Increase temperature incrementally to initiate the reaction. |
| 120°C - 145°C | Moderate to Fast | Good to Excellent | Minimal tarring; cleaner reaction profile.[5][6] | Optimal Range. Start optimization at 140°C. |
| > 150°C | Very Fast / Uncontrolled | Low to Moderate | Significant tar and polymer formation; difficult purification.[2][3][4] | Avoid. Risk of thermal degradation and reduced yield is very high. |
Experimental Protocol: Temperature Screening
To empirically determine the optimal temperature for your specific setup, perform a series of small-scale parallel reactions.
Objective: To identify the temperature that provides the best balance of reaction completion and minimal byproduct formation.
Methodology:
-
Setup: Arrange three identical small-scale reaction vessels (e.g., 25 mL round-bottom flasks) equipped with stir bars and reflux condensers. Place them in separate compartments of a parallel synthesis block or in individual, well-controlled heating baths.
-
Reagents: To each flask, add p-anisidine, glycerol, and ferrous sulfate according to your scaled-down procedure.
-
Acid Addition: Place all flasks in an ice bath and slowly add the required amount of concentrated sulfuric acid to each while stirring.
-
Temperature Screening:
-
Set Reaction 1 to 130°C .
-
Set Reaction 2 to 140°C .
-
Set Reaction 3 to 150°C .
-
-
Monitoring: Allow the reactions to proceed for the planned duration (e.g., 8 hours). Every 2 hours, carefully take a small aliquot from each reaction, quench it, and spot it on a TLC plate to monitor the consumption of starting material and the formation of the product versus impurities.
-
Analysis: After the reaction time is complete, perform a workup on each reaction. Compare the crude yields and the cleanliness of the crude product by TLC or LC-MS to determine the optimal temperature.
Visual Workflow: Troubleshooting Low Yield
The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues where temperature is a suspected cause.
Caption: Troubleshooting workflow for low yield in quinoline synthesis.
References
- BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem Technical Support.
- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support.
- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Technical Support.
- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- BenchChem. (2025). Optimizing reaction conditions for synthesizing acridine derivatives. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
- PMC (PubMed Central). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Methoxyquinolin-2-amine
Welcome to the technical support center for the synthesis of 6-Methoxyquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent selection on reaction yield. Our goal is to equip you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.
Introduction: The Critical Role of Solvents in Quinoline Amination
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is highly sensitive to reaction conditions, with solvent choice being a paramount factor influencing reaction yield and purity.[1][2] This guide will delve into the mechanistic underpinnings of how solvents dictate the success of this transformation, primarily focusing on the Chichibabin reaction, a common method for direct amination of N-heterocycles.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and how does the solvent play a role?
The direct amination of 6-methoxyquinoline using sodium amide (NaNH₂) in an appropriate solvent, known as the Chichibabin reaction, is a primary route.[3][5] The solvent's role is multifaceted:
-
Solubilizing Reactants: The solvent must adequately dissolve both the 6-methoxyquinoline substrate and the sodium amide to facilitate their interaction.
-
Stabilizing Intermediates: The reaction proceeds through a charged intermediate, a Meisenheimer-type σ-adduct.[3] The solvent's polarity can influence the stability of this intermediate, thereby affecting the reaction rate and overall yield.
-
Influencing Base Strength: The basicity of sodium amide can be modulated by the solvent, which in turn affects the rate of deprotonation and subsequent amination.
-
Controlling Side Reactions: Improper solvent choice can lead to side reactions, such as the formation of byproducts or degradation of the starting material, ultimately lowering the yield of the desired product.[6]
Troubleshooting Guide: Solvent-Related Issues and Solutions
Issue 1: Low or No Yield of this compound
Possible Cause 1: Inappropriate Solvent Polarity
The Chichibabin reaction involves a polar anionic σ-adduct intermediate.[3] The stability of this intermediate is crucial for the reaction to proceed efficiently.
-
Explanation: Nonpolar, aprotic solvents like toluene or xylene are traditionally used for the Chichibabin reaction.[3] While they may not explicitly stabilize the charged intermediate through strong solvation, their inert nature prevents unwanted side reactions with the strong base (NaNH₂). Polar aprotic solvents like DMF or DMSO could potentially solvate the sodium cation, but may also react with sodium amide at elevated temperatures. Polar protic solvents like alcohols are incompatible as they will be deprotonated by sodium amide.[7]
-
Solution:
-
Primary Recommendation: Utilize a nonpolar, aprotic solvent such as toluene or xylene. These have been historically effective for similar aminations.[3]
-
Alternative: Consider high-boiling point ethers like dioxane, which are relatively inert but offer slightly more polarity than aromatic hydrocarbons.
-
Avoid: Protic solvents (water, alcohols) and reactive polar aprotic solvents (e.g., DMF at high temperatures).
-
Possible Cause 2: Poor Solubility of Reactants
6-methoxyquinoline has moderate polarity, while sodium amide is an ionic salt with limited solubility in many organic solvents.[8]
-
Explanation: If either the substrate or the reagent has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly diminished, leading to low yields. The heterogeneous nature of the reaction in many aprotic solvents necessitates efficient stirring to maximize the surface area of interaction.[5]
-
Solution:
-
Solvent Screening: Conduct small-scale solubility tests of 6-methoxyquinoline in various anhydrous, aprotic solvents at the target reaction temperature.
-
Co-solvent System: While less common for the Chichibabin reaction, a carefully selected co-solvent system could potentially improve solubility. However, this must be approached with caution to avoid unwanted reactivity.
-
Mechanical Agitation: Ensure vigorous and efficient stirring throughout the reaction to overcome mass transfer limitations in a heterogeneous system.
-
Issue 2: Formation of Significant Byproducts
Possible Cause: Solvent-Induced Side Reactions
The choice of solvent can inadvertently promote undesired reaction pathways.
-
Explanation: In the context of the Chichibabin reaction, the presence of reducible functional groups in the solvent could lead to consumption of the hydride (H⁻) generated during the rearomatization step, potentially leading to complex byproduct profiles. Furthermore, solvents that are not completely anhydrous can react violently with sodium amide, quenching the reagent and generating sodium hydroxide, which can lead to other side reactions.[9][10]
-
Solution:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. The presence of water will consume the sodium amide in a highly exothermic reaction.[10]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that may interfere with the reaction.
-
Experimental Protocols and Data
Illustrative General Protocol for the Amination of 6-Methoxyquinoline
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add freshly powdered sodium amide (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (sufficient to ensure stirring) via cannula.
-
Substrate Addition: While stirring vigorously, add a solution of 6-methoxyquinoline (1.0 equivalent) in anhydrous toluene dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Hypothetical Solvent Effects on the Yield of this compound
The following table provides a hypothetical summary of expected outcomes based on the principles discussed. Actual yields will vary based on specific reaction conditions.
| Solvent | Polarity | Expected Yield | Rationale |
| Toluene | Nonpolar | Good to Excellent | Inert, high boiling point, classic solvent for Chichibabin reactions.[3] |
| Xylene | Nonpolar | Good to Excellent | Similar to toluene, with a higher boiling point which may increase reaction rate.[3] |
| Dioxane | Polar Aprotic | Moderate | Higher polarity may help stabilize the intermediate, but potential for side reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Lower boiling point may result in incomplete reaction. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Poor | Potential for reaction with sodium amide at elevated temperatures. |
| Ethanol | Polar Protic | None | Reacts with sodium amide.[7] |
Visualizing the Reaction and Workflow
Diagram 1: The Chichibabin Reaction Mechanism
Caption: The Chichibabin reaction mechanism for the amination of 6-methoxyquinoline.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives.
- ACS Publications. Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts.
- ResearchGate. Synthesis of 2‐aminoquinolines via three‐component reaction.
- RSC Publishing. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.
- ResearchGate. Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10.
- PubMed. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents.
- Benchchem. An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.
- Benchchem. Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
- NIH. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
- ResearchGate. Effects of solvent on the reaction time and yield a.
- Wikipedia. Chichibabin reaction.
- NIH. Expanding Diversity of Fused Steroid-Quinoline Hybrids by Sequential Amination/Annulation/Aromatization Reactions.
- Benchchem. Technical Support Center: Stability of 6-methoxyquinolin-2(1H)-one in DMSO Stock Solutions.
- ResearchGate. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- Iranian chemical communication. Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent.
- ChemistryViews. Milder Conditions for the Chichibabin Reaction.
- DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
- ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a.
- ResearchGate. The effect of solvent polarity on optical properties of compounds 6k,...
- NIH. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- ResearchGate. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- RSC Publishing. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines.
- Wikipedia. Sodium amide.
- ResearchGate. Advances in the Study of the Chichibabin Reaction.
- MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
- RSC Publishing. Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films.
- PubMed. Intrinsic effects of solvent polarity on enzymic activation energies.
- ChemRxiv. Erratum: Solvent Polarity under Vibrational Strong Coupling.
- NIH. Sodium amide | NaNH2 | CID 24533.
- Master Organic Chemistry. Reagent Friday: Sodium Amide (NaNH2).
- NIH. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT.
- Sciencemadness Wiki. Sodium amide.
- Google Patents. WO1993014061A1 - Process for the preparation of sodium amides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium amide - Wikipedia [en.wikipedia.org]
- 10. Sodium amide - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Friedländer Synthesis of Substituted Quinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Friedländer synthesis of substituted quinolines. This resource is designed to provide in-depth troubleshooting guidance and practical, field-proven insights to help you navigate the complexities of this versatile reaction. As Senior Application Scientists, we understand that synthesizing knowledge is as crucial as synthesizing molecules. This guide is structured to address the specific challenges you may encounter, explaining the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Friedländer synthesis, and why is it a go-to method for quinoline synthesis?
The Friedländer synthesis is a classic and straightforward method for constructing the quinoline scaffold.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde).[2][3] This reaction is typically catalyzed by either an acid or a base and proceeds through a condensation followed by a cyclodehydration reaction.[1][4] Its enduring popularity stems from its operational simplicity and the ready availability of starting materials, making it a powerful tool in the synthesis of polysubstituted quinolines, which are key structural motifs in many biologically active compounds and pharmaceuticals.[2][3]
Q2: My reaction is either not proceeding or giving a very low yield. What are the primary factors I should investigate?
Low yield is a frequent hurdle in the Friedländer synthesis.[2] Several factors, often interconnected, can be responsible. A systematic approach to troubleshooting is key.
-
Harsh Reaction Conditions: Traditionally, this synthesis employed high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[2][5]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate or inactive catalyst can result in low conversion rates.[2] Modern methods often utilize milder and more efficient catalytic systems.[6]
-
Incorrect Solvent: The reaction medium plays a significant role in solubility and reaction efficiency.[2]
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature. Non-optimal temperatures may lead to slow reaction rates or an increase in the formation of side products.[2]
-
Poor Substrate Reactivity: Starting materials with strong electron-withdrawing groups can be less reactive and may require more forcing conditions.[7]
-
Presence of Water: In acid-catalyzed reactions, the water produced during cyclization can inhibit the reaction equilibrium. It is crucial to use anhydrous solvents and reagents.[7]
Troubleshooting Common Issues
Issue 1: Low Yield or No Reaction
This is one of the most common challenges and can often be resolved by systematically evaluating the reaction parameters.
| Possible Cause | Suggested Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Consider modern catalysts like SiO₂ nanoparticles or In(OTf)₃ for improved efficiency.[2][8] | Catalysts can degrade over time. Increasing the loading can enhance the reaction rate. Modern catalysts often offer higher activity and selectivity under milder conditions.[8] |
| Inappropriate Reaction Temperature | Incrementally increase the reaction temperature (e.g., in 10°C increments) and monitor the reaction progress by TLC.[2] Conversely, if charring or tar formation is observed, lower the temperature and extend the reaction time.[7] | The reaction may be kinetically slow at lower temperatures. However, excessive heat can cause degradation. Finding the optimal temperature is a balance between reaction rate and stability.[7] |
| Poor Solubility of Reactants | Switch to a more polar solvent like DMF or ethanol to improve solubility.[2] This is especially important for microwave-assisted reactions to ensure efficient energy absorption. | Both reactants need to be in the solution phase to react efficiently. Improved solubility increases the effective concentration of the reactants. |
| Incomplete Reaction | Increase the reaction time and monitor the progress using techniques like TLC or LC-MS to determine the optimal duration.[5] | Some substrate combinations react more slowly and simply require more time to reach completion. |
Issue 2: Significant Side Product Formation or Tarring
The formation of side products, often appearing as a complex mixture or tar, can significantly complicate purification and reduce the yield of the desired quinoline.
| Possible Cause | Suggested Solution | Rationale |
| Self-Condensation of the Ketone | If using basic conditions, consider switching to an acid catalyst. Alternatively, use a non-enolizable aldehyde/ketone if the synthesis allows, or ensure the 2-aminoaryl carbonyl is the more reactive electrophile.[9] | Aldol condensation of the ketone starting material is a common side reaction, particularly under basic conditions.[9][10] Using acidic conditions or a less enolizable ketone can mitigate this. |
| Reaction Temperature is Too High | Lower the reaction temperature to increase selectivity and minimize degradation.[7] | High temperatures can promote undesired side reactions and lead to the decomposition of reactants and products, resulting in tar formation.[7] |
| Harsh Reaction Conditions | Employ milder reaction conditions or a more selective catalyst. For instance, gold(III)-catalyzed reactions can proceed under milder conditions.[2] The use of organocatalysts like malic acid can also offer a greener and milder alternative.[11] | Milder conditions reduce the likelihood of undesired pathways and decomposition. Modern catalysts are often designed for high selectivity, minimizing byproducts. |
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[5][10]
| Possible Cause | Suggested Solution | Rationale |
| Use of Unsymmetrical Ketones | Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to control the regioselectivity.[10] | A directing group can sterically or electronically favor reaction at one α-position over the other, leading to a single major product. |
| Inappropriate Catalyst | The choice of catalyst can influence regioselectivity. Using specific amine catalysts or an ionic liquid like [Bmmim][Im] has been shown to favor the formation of a single product.[10] | The catalyst can interact with the reactants in a way that favors one transition state over another, thereby directing the regiochemical outcome. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis
This protocol outlines a general method for the synthesis of a substituted quinoline using an acid catalyst.
Materials:
-
o-aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
Catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid)[12]
-
Solvent (e.g., ethanol, or solvent-free)[3]
Procedure:
-
Combine the o-aminoaryl aldehyde or ketone (1.0 mmol) and the carbonyl compound (1.2 mmol) in a suitable reaction vessel.[5]
-
Add the acid catalyst (e.g., 10 mol%).[5]
-
If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.[1]
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C) with stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, collect it by filtration and wash with a suitable solvent.[13]
-
If the product remains in solution, perform an appropriate work-up, which may include extraction and solvent evaporation.[13]
-
Purify the crude product by recrystallization, column chromatography, or distillation.[13]
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclic or α-methylene ketone (e.g., Cyclohexanone) (2.0 mmol)
-
Glacial Acetic Acid (2.0 mL)
Procedure:
-
Place the 2-aminobenzophenone and the ketone into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.[7]
-
Add glacial acetic acid, which serves as both the catalyst and the solvent.[7]
-
Seal the vessel securely and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within safe limits.[7]
-
After irradiation, allow the vessel to cool to below 50°C before carefully opening.
-
Work-up: Pour the cooled reaction mixture into a beaker containing water and stir. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[7]
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[7]
Visualizing the Process
Reaction Mechanism
The Friedländer synthesis can proceed through two plausible mechanistic pathways. The predominant pathway is often dependent on the specific reaction conditions (acidic vs. basic catalysis).[12]
Caption: Plausible mechanistic pathways for the Friedländer synthesis.
Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficiently resolving experimental issues.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- ResearchGate. (2020). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.
- Wikipedia. (2023). Friedländer synthesis.
- Patil, S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.
- Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon.
- Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(14), 4795–4803.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- ResearchGate. (2019). Optimization of reaction conditions for preparation of 3a.
- Royal Society of Chemistry. (2016). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Impurities in the Large-Scale Synthesis of 6-Methoxyquinolin-2-amine
Introduction: Welcome to the technical support center for the synthesis of 6-Methoxyquinolin-2-amine. This molecule is a critical building block in pharmaceutical development, and its purity is paramount for downstream applications, including API synthesis and biological screening. In large-scale production, controlling impurity formation is a significant challenge that directly impacts yield, cost, and regulatory compliance. This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot and minimize impurities throughout the synthetic process. We will delve into the causality of impurity formation at each key stage and provide field-proven, validated protocols to ensure the highest possible product quality.
Section 1: Overview of the Recommended Synthetic Pathway
The most robust and scalable synthesis of this compound is a three-step process starting from 6-methoxyquinolin-2(1H)-one. This approach offers reliable control over regioselectivity and allows for the isolation of clean intermediates, which is crucial for the purity of the final product.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Impurity Profile
This section addresses specific issues that may arise during synthesis, presented in a question-and-answer format.
Step 1: Synthesis of 6-Methoxyquinolin-2(1H)-one
Q1: My initial cyclization reaction (e.g., via a modified Skraup or Knoevenagel/Doebner approach) results in low yields and significant polymeric tar. What is the primary cause and how can it be mitigated?
A1: Root Cause: The formation of tar-like substances is almost always due to exothermic, uncontrolled side reactions at elevated temperatures. Many classical quinoline syntheses, like the Skraup reaction, are notoriously aggressive.[1] The strong acids and oxidizing agents used can lead to polymerization and degradation of the aniline starting material and the product.
Troubleshooting & Mitigation:
-
Precise Temperature Control: Instead of direct heating, use a temperature-controlled oil bath or jacketed reactor. For reactions involving strong acids like sulfuric acid, maintain a controlled temperature during addition, often at or below room temperature, before slowly heating to the target reflux temperature (e.g., ~140°C).[1]
-
Reagent Addition Rate: Slow, dropwise addition of strong acids or oxidizing agents is critical to dissipate heat and prevent localized temperature spikes that initiate polymerization.
-
Alternative "Greener" Routes: Consider a Doebner reaction, which involves condensing p-anisidine with an appropriate benzaldehyde and pyruvic acid. This method often proceeds under milder conditions (refluxing in ethanol) and can produce cleaner product with fewer tarry byproducts.[2]
Q2: I've identified an isomeric impurity in my 6-methoxyquinolin-2(1H)-one. How can I confirm its identity and prevent its formation?
A2: Root Cause: The most likely isomeric impurity is 8-methoxyquinolin-2(1H)-one. This can arise if the cyclization reaction does not proceed with perfect regioselectivity or if there is an isomeric impurity in the starting p-anisidine.
Troubleshooting & Mitigation:
-
Starting Material Purity: Always verify the purity of the starting p-anisidine by NMR or GC-MS to ensure it is free from o- or m-anisidine.
-
Reaction Conditions: The regioselectivity of cyclization can be influenced by the specific reaction chosen. The Friedländer synthesis, for example, offers excellent regiochemical control if the correct 2-amino-4-methoxybenzaldehyde precursor is available.[1]
-
Purification: If the isomer does form, it can often be separated by column chromatography or fractional crystallization. Developing an HPLC method early is key to tracking and resolving such closely related impurities.
Step 2: Chlorination to 2-Chloro-6-methoxyquinoline
Q3: My chlorination with phosphorus oxychloride (POCl₃) is incomplete, leaving significant amounts of starting material even after prolonged heating. How can I improve the conversion?
A3: Root Cause: Incomplete conversion is typically due to insufficient activation of the POCl₃ or degradation of the reagent by moisture. The Vilsmeier reagent (formed from POCl₃ and a catalyst like DMF) is the active chlorinating species, and its formation and stability are critical.[3]
Troubleshooting & Mitigation:
-
Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) is essential for large-scale reactions. POCl₃ and DMF react to form the Vilsmeier reagent, which is much more reactive than POCl₃ alone.[3]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any moisture present will rapidly quench both POCl₃ and the Vilsmeier reagent, stalling the reaction.
-
Temperature and Time: While excessive heat can cause degradation, the reaction often requires a specific temperature to proceed efficiently. A typical range is 80-110°C. Monitor the reaction by TLC or HPLC until the starting quinolinone is consumed.[3][4]
Q4: The crude product after the POCl₃ reaction is very dark, and upon workup, I isolate the starting quinolinone again. What is happening?
A4: Root Cause: This indicates two problems: thermal degradation and hydrolysis of the product. 2-chloroquinolines are susceptible to hydrolysis back to the quinolinone, especially in the presence of water at non-neutral pH during workup. The dark color suggests decomposition from overheating.
Troubleshooting & Mitigation:
-
Controlled Quenching: The workup is as critical as the reaction itself. The reaction mixture should be cooled significantly before being quenched. The quench should be performed by slowly and carefully pouring the reaction mixture into a vigorously stirred slurry of ice and water, rather than adding water to the reaction. This rapidly dissipates the heat from the exothermic hydrolysis of excess POCl₃.
-
pH Control: After the initial quench, the acidic solution must be neutralized. This is often done with a base like sodium bicarbonate or sodium hydroxide solution while keeping the temperature low (ice bath) to prevent hydrolysis of the desired 2-chloro product.[5]
-
Prompt Extraction: Once neutralized, the product should be extracted immediately into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to move it away from the aqueous environment where hydrolysis can occur.
Caption: Formation of a key impurity via hydrolysis during workup.
Step 3: Amination to this compound
Q5: The final amination step is slow, and I'm seeing a significant amount of the 2-hydroxy impurity (6-methoxyquinolin-2(1H)-one). How can I improve the reaction and suppress this byproduct?
A5: Root Cause: Slow amination and formation of the 2-hydroxy byproduct are competing reactions. The 2-chloro position is activated towards nucleophilic aromatic substitution (SNAr). Both ammonia (the desired nucleophile) and water/hydroxide (the undesired nucleophile) can attack this position. If the concentration or reactivity of the ammonia source is too low, or if there is significant water in the system, the hydrolysis reaction will dominate.
Troubleshooting & Mitigation:
-
Ammonia Source and Conditions: For large-scale synthesis, using a sealed pressure vessel with anhydrous ammonia in a solvent like methanol or DMSO at elevated temperatures (e.g., 100-150°C) is most effective. This maximizes the concentration of the ammonia nucleophile.
-
Alternative Amination Strategy: An efficient, one-pot alternative involves activating the corresponding quinoline N-oxide with an agent like p-toluenesulfonic anhydride (Ts₂O) in the presence of an amine. This method shows excellent regioselectivity for the 2-position and can proceed under milder conditions.[6]
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to minimize the competing hydrolysis reaction.
Q6: My final product has poor solubility and is difficult to purify by column chromatography. What are the best methods for final purification on a large scale?
A6: Root Cause: this compound has both a basic amine group and a relatively planar aromatic structure, which can lead to strong interactions with silica gel and poor solubility in non-polar solvents.
Troubleshooting & Mitigation:
-
Recrystallization: This is the most effective method for large-scale purification. A good starting point for solvent screening is a polar protic solvent like ethanol or isopropanol, potentially with water as an anti-solvent.
-
Acid-Base Extraction: An acid-base wash can be highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with NaOH or Na₂CO₃ to precipitate the pure product, which can be collected by filtration.[7]
-
Charcoal Treatment: If the product is discolored by highly conjugated, colored byproducts, a hot filtration through a pad of activated charcoal before recrystallization can effectively remove them.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended analytical techniques for monitoring this synthesis?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical mobile phase is a mixture of ethyl acetate and hexanes. Quinoline compounds are UV-active, making them easy to visualize.[8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like TFA or formic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify unknown impurities.
FAQ 2: What are the best practices for handling POCl₃ safely on a large scale? POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate PPE (gloves, lab coat, safety glasses, face shield). Add it to the reaction vessel via a dropping funnel or syringe pump to maintain control. The quenching procedure described in Q4 is a critical safety step to manage the exothermic reaction with water.
FAQ 3: Can I use a different chlorinating agent instead of POCl₃? Yes, other reagents like oxalyl chloride or thionyl chloride in the presence of catalytic DMF can also be used to convert quinolinones to chloroquinolines. However, POCl₃ is often the most cost-effective and widely used reagent for this transformation on an industrial scale.
Section 4: Key Experimental Protocols
These are generalized protocols and should be optimized for your specific equipment and scale.
Protocol 1: Chlorination of 6-Methoxyquinolin-2(1H)-one
-
Set up a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.
-
Charge the vessel with 6-methoxyquinolin-2(1H)-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) slowly at room temperature.
-
Add a catalytic amount of DMF (0.1 eq).
-
Heat the mixture to 80-110°C and maintain for 2-4 hours, monitoring by TLC/HPLC until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly pour the reaction mixture into the ice slurry, ensuring the temperature of the quench pot does not exceed 20°C.
-
Carefully neutralize the acidic solution to pH 7-8 with a 50% NaOH solution or solid Na₂CO₃ while maintaining a low temperature with an ice bath.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-methoxyquinoline.
Protocol 2: Amination of 2-Chloro-6-methoxyquinoline
-
Charge a pressure-rated reactor with 2-chloro-6-methoxyquinoline (1.0 eq) and a suitable solvent (e.g., methanol or 2-propanol).
-
Cool the vessel and charge with a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, >10 eq).
-
Seal the reactor and heat to 120-150°C. The internal pressure will increase.
-
Maintain the temperature for 12-24 hours, monitoring the reaction by HPLC.
-
Cool the reactor to room temperature and vent any excess pressure safely.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the resulting solid by recrystallization (see Section 2, Q6) or acid-base extraction.
Section 5: References
-
Klingler, F. M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5562. Available at: [Link]
-
Elderfield, R. C., et al. (1948). Synthesis of 6-Methoxy-8-aminoquinoline Derivatives; Ethyleneimine Rearrangements in Attachment of Monoalkylaminoalkyl Side Chains. Journal of the American Chemical Society, 70(1), 40-44. (Note: Direct URL to full text may vary by subscription).
-
Dabiri, M., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(4), 271-281. Available at: [Link]
-
Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at: [Link]
-
CN102850269A. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents. Available at:
-
ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Table]. Available at: [Link]
-
Kumar, M. S., et al. (2017). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. IUCrData, 2(1), x162078. Available at: [Link]
-
Li, Y-F., et al. (2022). Synthesis, crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Journal of Structural Chemistry, 63(5), 844-853. Available at: [Link]
-
CN103804289A. (2014). Method for synthetizing 6-methoxyquinoline. Google Patents. Available at:
-
Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
dealing with emulsions during the workup of quinoline synthesis
A Senior Application Scientist's Guide to Overcoming Emulsions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert insights and practical solutions for a common and often frustrating challenge in quinoline synthesis: dealing with emulsions during the workup phase. As Senior Application Scientists, we understand that an experiment's success hinges on a robust and efficient purification process. This resource is designed to equip you with the knowledge to not only break stubborn emulsions but also to prevent them from forming in the first place.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding emulsion formation during the workup of quinoline synthesis.
Q1: What exactly is an emulsion in the context of a chemical workup?
A1: An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and water.[1][2] In a workup, one liquid is dispersed as fine droplets within the other, creating a cloudy or milky layer between the distinct organic and aqueous phases. This stable dispersion prevents the clean separation of layers in a separatory funnel, making it impossible to isolate the desired product effectively. The stability of an emulsion is often due to surfactant-like molecules or fine solid particulates that accumulate at the interface of the two liquids.[3][4]
Q2: Why are emulsions so common in the workup of quinoline syntheses?
A2: Several factors inherent to common quinoline synthesis methods contribute to emulsion formation:
-
Basic Nature of Quinolines: The nitrogen atom in the quinoline ring is basic. During workup, especially when transitioning between acidic and basic conditions to extract the product, partially protonated quinoline species can act as surfactants, stabilizing the interface between the organic and aqueous layers.
-
Presence of Tarry Byproducts: Reactions like the Doebner-von Miller or Skraup synthesis are often conducted under harsh acidic and high-temperature conditions, which can generate polymeric or tar-like byproducts.[5] These viscous, insoluble materials can accumulate at the phase boundary and physically prevent the coalescence of droplets.[6]
-
Suspended Solids: Finely divided solids, such as residual catalysts or inorganic salts formed during neutralization, can act as Pickering stabilizers, leading to very persistent emulsions.[3]
Q3: I have an emulsion. What is the very first thing I should try?
A3: The simplest and least invasive methods should always be your first approach.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[3][7] Sometimes, the emulsion will break on its own as the droplets slowly coalesce.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the mixture or slowly invert the separatory funnel a few times.[8] This can encourage the droplets to merge without re-introducing the high energy that caused the emulsion.
-
Add Brine (Saturated NaCl): Adding a saturated aqueous solution of sodium chloride is a highly effective first-line chemical intervention.[1][2] This technique, known as "salting out," increases the ionic strength of the aqueous phase, which reduces the solubility of organic compounds in the aqueous layer and helps to disrupt the stabilizing forces at the interface.[8][9]
Q4: How can I prevent emulsions from forming in the first place?
A4: Prevention is always the best strategy.[2][8]
-
Moderate Agitation: During extraction, use gentle swirling or a few slow inversions rather than vigorous shaking.[8] The goal is to increase the surface area between the phases, not to violently shear them into tiny droplets.
-
Pre-emptive Salting Out: If a particular reaction is known to produce emulsions, add brine to the aqueous phase before performing the extraction.[4]
-
Solvent Choice: Some solvents are more prone to forming emulsions than others. Dichloromethane (DCM), for instance, is a frequent offender.[10] If possible, consider using a solvent like ethyl acetate, which often forms less stable emulsions.
-
Initial Filtration: If the reaction produces significant solid byproducts, consider filtering the crude reaction mixture through a pad of Celite® before the aqueous workup to remove particulates that might stabilize an emulsion.
In-Depth Troubleshooting Guide
For persistent emulsions that do not resolve with the simple methods above, a more systematic approach is required. This guide provides a tiered strategy for tackling even the most stubborn phase separation issues.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing emulsions during your workup.
Sources
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding a common challenge in synthetic chemistry: catalyst poisoning in palladium-catalyzed reactions involving quinoline scaffolds. Quinolines are privileged structures in medicinal chemistry, but their inherent properties can present significant hurdles in cross-coupling and other palladium-mediated transformations.[1][2] This resource provides actionable insights and field-proven protocols to diagnose, mitigate, and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with palladium catalysts in the presence of quinoline-containing substrates or reagents.
Q1: Why are my palladium-catalyzed reactions with quinoline substrates failing or giving low yields?
A1: The primary culprit is often the quinoline nitrogen atom itself. Nitrogen-containing heterocycles, like quinolines, are notorious catalyst poisons for transition metals such as palladium.[3][4] The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium center, effectively blocking the active sites required for the catalytic cycle to proceed.[3] This coordination can be very strong, sometimes leading to the formation of stable, inactive palladium-quinoline complexes that precipitate from the reaction mixture.[3]
Q2: What are the primary mechanisms of catalyst deactivation when quinolines are present?
A2: There are several ways your catalyst can lose activity:
-
Poisoning: This is the most direct mechanism. The quinoline's nitrogen atom acts as a Lewis base and binds to the electron-deficient palladium center. This is a form of chemical deactivation that prevents the substrate from accessing the catalyst's active site.[3][5]
-
Fouling: In heterogeneous catalysis, insoluble byproducts or polymers can physically deposit on the catalyst's surface, blocking access to the active sites.[3]
-
Formation of Inactive Palladium Species: Under certain reaction conditions, the active Pd(0) catalyst can be converted into inactive states, such as palladium black or stable Pd(I) or Pd(II) complexes that are incompetent in the desired catalytic cycle.[3]
-
Thermal Degradation (Sintering): Particularly with supported catalysts at higher temperatures, the fine palladium nanoparticles can agglomerate into larger particles. This reduces the active surface area of the catalyst, leading to a decrease in reaction rate.[3]
Q3: My reaction starts but then stalls before completion. What does this indicate?
A3: This is a classic symptom of gradual catalyst deactivation.[3] The initial turnover of the catalyst is successful, but as the reaction progresses, more and more of the active palladium centers become poisoned by the quinoline substrate or product. This leads to a progressive slowing of the reaction rate until it effectively stops.
Q4: Can the position of the substituent on the quinoline ring affect the degree of catalyst poisoning?
A4: Yes, the steric and electronic environment around the quinoline nitrogen can influence its coordinating ability. A bulky substituent at the C2 or C8 position may sterically hinder the nitrogen's approach to the palladium center, potentially reducing the poisoning effect compared to an unhindered quinoline. Conversely, electron-donating groups on the quinoline ring can increase the basicity of the nitrogen, making it a stronger ligand for palladium and thus a more potent poison.
Q5: Are there instances where quinoline is intentionally used with palladium catalysts?
A5: Interestingly, yes. In certain hydrogenation reactions, quinoline is used as a "selective poison" to control the catalyst's activity and selectivity. A classic example is the Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead acetate and quinoline.[5][6] This deactivation prevents the over-reduction of alkynes to alkanes, stopping the reaction at the alkene stage.[5][6] Another example is the Rosenmund reduction, where quinoline can be used to prevent the over-reduction of acyl halides to alcohols, yielding the desired aldehyde.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to overcoming common experimental failures.
Guide 1: Diagnosing the Cause of Reaction Failure
When a palladium-catalyzed reaction involving a quinoline fails, a systematic diagnosis is key. The following workflow can help pinpoint the issue.
Caption: Diagnostic workflow for reaction failure.
Guide 2: Strategies to Mitigate Quinoline-Induced Catalyst Poisoning
Once quinoline poisoning is identified as the likely cause of poor reaction performance, several strategies can be employed.
The choice of ligand is paramount in stabilizing the palladium catalyst and mitigating poisoning effects.[3]
-
Bulky, Electron-Rich Phosphine Ligands: These are often the first choice. The steric bulk of ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos, SPhos) can disfavor the coordination of the quinoline nitrogen.[7] Their strong σ-donating character also increases the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, helping the desired reaction outcompete the poisoning process.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This strong Pd-NHC bond can make it more difficult for the quinoline to displace the ligand and poison the catalyst.
| Ligand Class | Key Features | Examples |
| Bulky, Electron-Rich Monophosphines | High steric hindrance, strong σ-donors | P(t-Bu)₃, PCy₃ |
| Biaryl Phosphines | Sterically demanding, electronically tunable | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust Pd-C bonds | IPr, IMes |
-
N-Oxide Formation: Converting the quinoline to its corresponding N-oxide can be a highly effective strategy. The N-oxide is less basic and has a significantly reduced tendency to coordinate to the palladium center. The N-oxide can often be easily reduced back to the quinoline after the palladium-catalyzed reaction is complete.
-
Temperature: Increasing the reaction temperature can sometimes favor the desired catalytic turnover relative to the catalyst poisoning equilibrium. However, be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.[8]
-
Catalyst Loading: While not a solution to the underlying problem, a modest increase in catalyst loading can sometimes compensate for the partial deactivation and allow the reaction to proceed to completion.[8] This is often a pragmatic approach in a discovery setting.
-
Choice of Palladium Precatalyst: Using a pre-formed, air-stable Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.[9] This ensures that the active catalyst is available to enter the catalytic cycle quickly, before extensive poisoning can occur.
-
Reactivation: For heterogeneous catalysts, it may be possible to reactivate a poisoned catalyst. A patented method suggests that palladium catalysts poisoned by nitrogen impurities can be reactivated by treatment with alkali metal or alkaline earth metal bicarbonates, carbonates, or hydroxides.[10]
-
Palladium Scavenging: After the reaction, it is often necessary to remove residual palladium from the product, especially in pharmaceutical applications. Various scavengers with thiol or amine functionalities can be used for this purpose.[11]
Experimental Protocol: A General Procedure for a Suzuki-Miyaura Coupling with a Quinolyl Halide
This protocol provides a robust starting point for coupling reactions with potentially poisoning quinoline substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the quinolyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2.2-11 mol%).
-
The flask is sealed with a rubber septum, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
-
Solvent Addition:
-
Add a degassed solvent or a mixture of solvents (e.g., dioxane/water, toluene/water) via syringe. The solvent choice is crucial and should be anhydrous if required by the specific reaction.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- Palladium in Quinoline Synthesis. (n.d.). ScienceDirect.
- Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction. (2025). PubMed.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. (n.d.). Benchchem.
- Lindlar catalyst. (n.d.). Wikipedia.
- Catalyst poisoning. (n.d.). Wikipedia.
- Method for reactivating palladium catalysts. (n.d.). Google Patents.
- Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PMC - PubMed Central.
- Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines. (2022). PMC - NIH.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- A green approach to 2-arylquinolines via palladium-catalysed C–H activation. (2025). PMC - NIH.
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. (n.d.). ACS Publications.
- Highly selective hydrogenation of quinolines promoted by recyclable polymer supported palladium nanoparticles under mild conditions in aqueous medium. (2025). ResearchGate.
- Palladium-Catalyzed Synthesis Of Substituted Quinoline/Isoquinoline Derivatives And Mechanism Study. (2017). Globe Thesis.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development - ACS Publications.
- The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. (n.d.). PMC - NIH.
- Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. (n.d.). Benchchem.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2025). ResearchGate.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matric.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
- Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. (2017). Chemical Reviews.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). Organic Process Research & Development - ACS Publications.
- An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts. (2012). PubMed.
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate.
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (n.d.). MDPI.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
Sources
- 1. A green approach to 2-arylquinolines via palladium-catalysed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of 2-Haloquinolines
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a critical transformation: the Buchwald-Hartwig amination of 2-haloquinolines. Our focus is to equip you with the expertise to navigate the nuances of base selection for this electron-deficient heteroaromatic system, ensuring robust and reproducible outcomes in your synthetic endeavors.
Introduction: The Challenge of 2-Haloquinolines
The quinoline moiety is a privileged scaffold in medicinal chemistry, and the C-N bond formation at the 2-position is a key step in the synthesis of numerous biologically active compounds. The Buchwald-Hartwig amination offers a powerful method for this transformation. However, the electron-deficient nature of the 2-haloquinoline ring system presents unique challenges that necessitate careful optimization of reaction parameters, particularly the choice of base. A suboptimal base can lead to a cascade of issues, including low yields, catalyst deactivation, and unwanted side reactions. This guide is designed to help you overcome these hurdles.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of common problems encountered during the Buchwald-Hartwig amination of 2-haloquinolines, followed by detailed explanations and actionable solutions.
Q1: My reaction is showing low or no conversion of the 2-haloquinoline starting material. What are the likely causes related to the base?
A1: Low or no conversion in the amination of 2-haloquinolines is a frequent issue that can often be traced back to the choice and handling of the base. Here are the primary factors to consider:
-
Insufficient Base Strength: The catalytic cycle of the Buchwald-Hartwig amination requires a base to deprotonate the amine or the palladium-amine complex.[1][2] If the base is not strong enough to facilitate this deprotonation, the catalytic cycle will stall. For many amine couplings with 2-haloquinolines, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[2][3]
-
Poor Solubility of the Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, but their low solubility in common organic solvents like toluene or dioxane can be a limiting factor.[3] If the base is not sufficiently dissolved or dispersed, it cannot effectively participate in the reaction. The rate of agitation is also crucial, as dense inorganic bases can settle at the bottom of the reaction vessel.[3]
-
Base Degradation or Impurity: Strong bases, particularly alkoxides, can be hygroscopic and degrade upon exposure to moisture. Using old or improperly stored base can lead to lower reactivity. It is crucial to use freshly opened or properly stored bases.
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a weaker base like a carbonate, consider switching to an alkoxide such as NaOtBu or K₂CO₃.
-
Improve Base Solubility: If using an inorganic base, consider switching to a more polar solvent or a solvent mixture to improve solubility. Alternatively, grinding the base to a fine powder before use can increase its surface area and reactivity.[3]
-
Use a Fresh, High-Purity Base: Ensure your base is anhydrous and of high purity. Store it in a desiccator and handle it under an inert atmosphere.
Q2: I am observing a significant amount of a side product that appears to be the dehalogenated quinoline. How can I minimize this?
A2: The formation of dehalogenated quinoline is a common side reaction known as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing amination. The choice of base can play a role in promoting this unwanted pathway.
-
Mechanism of Hydrodehalogenation: This side reaction can compete with the desired reductive elimination step in the catalytic cycle.[1] Certain bases or reaction conditions can favor pathways that lead to the formation of a quinoline-hydride species, which then undergoes reductive elimination to give the dehalogenated product.
Troubleshooting Steps:
-
Moderate the Base Strength: Very strong bases can sometimes promote side reactions. While a strong base is often necessary, an overly aggressive base might contribute to catalyst decomposition or other unwanted pathways. If using a very strong base like LHMDS, consider switching to NaOtBu.
-
Optimize Ligand and Catalyst: While the base is a key factor, the ligand and palladium source are also critical in controlling selectivity. Bulky, electron-rich phosphine ligands can often promote the desired C-N bond formation and suppress hydrodehalogenation.
-
Control Reaction Temperature: Higher temperatures can sometimes lead to an increase in side reactions. Try running the reaction at a lower temperature for a longer period.
Q3: My reaction works well with simple amines, but with more functionalized or sensitive amines, I get a complex mixture of products or decomposition. How should I adjust my base selection?
A3: The presence of base-sensitive functional groups (e.g., esters, aldehydes, nitro groups) on either the amine or the 2-haloquinoline requires a careful selection of a milder base to avoid unwanted side reactions.[2][4]
-
Base-Mediated Decomposition: Strong bases like NaOtBu can hydrolyze esters, promote aldol reactions with aldehydes, or react with other sensitive functionalities.[2]
Troubleshooting Steps:
-
Screen Weaker Bases: For substrates with base-sensitive groups, it is essential to screen weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).[3] Cs₂CO₃ is often a good starting point due to its better solubility in organic solvents compared to other carbonate bases.[3]
-
Consider Organic Bases: In some cases, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be an alternative, although their effectiveness can be highly substrate-dependent and may require specific ligands.[4][5]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to minimize the decomposition of sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Buchwald-Hartwig amination catalytic cycle?
A1: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation step to form the palladium-amido complex.[1][2] This complex is key to the subsequent reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of base can influence the rate of this deprotonation and the overall efficiency of the catalytic cycle.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: Which is a better leaving group for the amination of 2-haloquinolines: chlorine or bromine?
A2: In general, for Buchwald-Hartwig reactions, the reactivity of aryl halides follows the trend: Ar-I > Ar-Br > Ar-Cl. However, for electron-deficient systems like 2-haloquinolines, 2-chloroquinolines are often sufficiently reactive and can be a more cost-effective starting material. The choice between 2-chloro- and 2-bromoquinoline may also depend on the specific amine being used and the desired selectivity in molecules with multiple halogen atoms. For instance, it is possible to achieve selective amination of an aryl bromide in the presence of a 2-chloroquinoline moiety.[6]
Q3: Can the choice of solvent affect the performance of the base?
A3: Yes, the solvent plays a critical role in the effectiveness of the base. In nonpolar solvents like toluene, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[5][7] In more polar solvents, the dissociation of the halide from the palladium complex is more facile, which can alter the reaction mechanism and the role of the base.[5][7] Furthermore, the solubility of the base in the chosen solvent is a key consideration.[3] Common solvents for this reaction include toluene, dioxane, and THF.[3]
Comparative Guide to Bases for Amination of 2-Haloquinolines
The selection of the optimal base is highly dependent on the specific amine and any functional groups present on the quinoline scaffold. The following table provides a summary of commonly used bases and their typical applications.
| Base | pKa of Conjugate Acid | Typical Substrates and Conditions | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | General purpose for primary and secondary amines. Often used with bulky phosphine ligands in solvents like toluene or dioxane.[4] | High reactivity, often leading to high yields and faster reaction times. | Can be too harsh for substrates with sensitive functional groups (e.g., esters, aldehydes).[2][4] Hygroscopic. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Useful for less nucleophilic amines or when a very strong, non-nucleophilic base is required. Can be used as an ammonia equivalent.[6][8] | Very strong base, can deprotonate even weakly acidic amines. | Highly reactive and can promote side reactions. Moisture sensitive. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Ideal for substrates with base-sensitive functional groups. Often requires higher temperatures and longer reaction times.[9] | Milder, allowing for broader functional group tolerance. | Lower reactivity compared to alkoxides, may result in lower yields or require more forcing conditions. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Similar applications to Cs₂CO₃, but generally less effective due to lower solubility. | Milder conditions, cost-effective. | Poor solubility in many organic solvents can limit its effectiveness.[3] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | A good alternative to carbonates when a slightly stronger, yet still mild, inorganic base is needed. | Milder than alkoxides, good for sensitive substrates. | Can have solubility issues. |
Recommended Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of a 2-chloroquinoline with a generic secondary amine. Note: This is a generalized procedure and may require optimization for your specific substrates.
Materials:
-
2-Chloroquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Experimental Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and base.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the 2-chloroquinoline and the amine via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent such as ethyl acetate.
-
Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33857–33868. [Link]
- University of Nottingham. (n.d.).
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- American Chemical Society. (n.d.). Use of base metals in Buchwald-Hartwig coupling. [Link]
- Chemistry LibreTexts. (2023).
- WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
- Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- American Chemical Society. (n.d.).
- de la Torre, D., et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- The Organic Chemistry Tutor. (2025).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Methoxyquinolin-2-amine Analogs
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, the 6-methoxyquinolin-2-amine core has emerged as a particularly promising pharmacophore for the development of novel anticancer and antimicrobial agents. The presence of the methoxy group at the 6-position and the amino group at the 2-position provides a unique electronic and structural framework, offering multiple points for chemical modification to modulate biological activity and pharmacokinetic properties.
This guide provides an in-depth comparative analysis of the biological activities of this compound analogs. Drawing from a synthesis of available scientific literature, we will explore their anticancer and antimicrobial potential, delve into the structure-activity relationships (SAR) that govern their efficacy, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these promising compounds.
Anticancer Activity of 6-Methoxyquinoline Analogs: A Comparative Overview
The quinoline nucleus is a common feature in a variety of anticancer agents, with their mechanisms of action often involving interference with DNA replication and cell division.[1] While direct comparative studies on a series of this compound analogs are limited, research on structurally related 6-methoxyquinoline derivatives provides significant insights into their anticancer potential.
A study on 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, a related quinolinone derivative, demonstrated significant induction of apoptosis in human ovarian cancer cell lines.[2] This was evidenced by morphological changes, DNA fragmentation, and a decrease in the anti-apoptotic protein Bcl-2, coupled with an increase in the pro-apoptotic protein Bax and the tumor suppressor p53.[2] Furthermore, the compound was found to induce cell cycle arrest at the G2/M phase.[2] This suggests that 6-methoxyquinoline derivatives can exert their anticancer effects through the modulation of key proteins involved in programmed cell death and cell cycle regulation.
Table 1: Representative Anticancer Activity of a Structurally Related Quinolinone Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | Ovarian Cancer (2774, SKOV3) | Dose-dependent inhibition | Induction of apoptosis, G2/M cell cycle arrest | [2] |
Elucidating the Mechanism: A Look at Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical signaling pathways that are dysregulated in cancer cells. One such pathway is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4] Inhibition of this pathway can lead to the suppression of tumor growth. Another key pathway is the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[4] By inhibiting this pathway, quinoline derivatives can effectively starve tumors and prevent their metastasis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Antimicrobial Activity of 6-Methoxyquinoline Analogs: A Structure-Activity Relationship Perspective
The quinoline scaffold is a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prime example. The 6-methoxy substitution has been explored in various quinoline derivatives to enhance their antimicrobial potency.
A study on a series of novel 6-methoxyquinoline-3-carbonitrile derivatives revealed moderate to good antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[5] The structure-activity relationship (SAR) in this series highlighted the importance of the substituent at the 2-position of the quinoline ring. For instance, an ester derivative and a thioether derivative showed the highest activity against Gram-positive strains, while other derivatives with different substitutions at the 2-position exhibited potent activity against Gram-negative bacteria.[5]
Another study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety also demonstrated significant antimicrobial activity.[6] The SAR analysis in this series indicated that the nature of the substituent on the sulfonamide group played a crucial role in determining the antimicrobial spectrum and potency.[6] Specifically, a derivative bearing a sulfamethazine moiety exhibited the highest activity against most of the tested bacterial and fungal strains.[6]
Although these studies do not focus specifically on this compound analogs, they underscore the therapeutic potential of the 6-methoxyquinoline scaffold in developing new antimicrobial agents. The introduction of an amino group at the 2-position is a logical next step in the exploration of this chemical space, as the amino group can significantly influence the compound's polarity, hydrogen bonding capacity, and overall biological activity.
Table 2: Representative Antimicrobial Activity of 6-Methoxyquinoline Derivatives
| Compound Series | Microbial Strain | Activity | Key Structural Feature | Reference |
| 6-Methoxyquinoline-3-carbonitriles | Streptococcus pneumoniae, Bacillus subtilis | Moderate to high | Ester and thioether at C2 | [5][7] |
| Pseudomonas aeruginosa, Escherichia coli | Moderate to high | Varied substituents at C2 | [5][7] | |
| 7-Methoxyquinoline-4-sulfonamides | E. coli, S. aureus, C. albicans | High | Sulfamethazine moiety | [6] |
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed and well-established experimental protocols are essential. The following are standard assays for evaluating the anticancer and antimicrobial activities of novel chemical entities.
Anticancer Activity Assessment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Caption: General workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the this compound analogs in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While the available literature provides a strong foundation for their potential anticancer and antimicrobial activities, a systematic and comparative evaluation of a focused library of this compound analogs is warranted. Such studies would provide crucial structure-activity relationship data, enabling the rational design of more potent and selective compounds.
Future research should focus on:
-
The synthesis and biological screening of a diverse library of this compound analogs with various substituents at the amino group and other positions of the quinoline ring.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.
-
Evaluation of the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-like properties.
By leveraging the insights from existing research and pursuing a focused drug discovery approach, the therapeutic potential of this compound analogs can be fully realized, paving the way for the development of new and effective treatments for cancer and infectious diseases.
References
- Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(4), 334–346. [Link]
- Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics & Gynecology, 60(2), 323–329. [Link]
- Hagrs, M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 55-64. [Link]
- Sini, T. K., & V, A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-8. [Link]
- Kırık, M., et al. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Journal of Molecular Structure, 1286, 135534. [Link]
- Abulkhair, H. S., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 55-64. [Link]
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Mandal, S., et al. (2021). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Green Chemistry, 23(14), 4994-5024. [Link]
- Alpan, A. S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6857. [Link]
- Kumar, S., et al. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Archiv der Pharmazie, 344(7), 446-453. [Link]
- Khalil, A. M., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), 3891-3901. [Link]
- Abdelgawad, M. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4175. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Purity-Indicating HPLC Method for 6-Methoxyquinolin-2-amine
Abstract
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive, technically-grounded framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 6-Methoxyquinolin-2-amine. Moving beyond a simple checklist of procedures, this document elucidates the scientific rationale behind each validation parameter, aligning with the rigorous standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2] We will compare the performance of the validated HPLC method against alternative technologies and provide detailed, actionable protocols for researchers, scientists, and drug development professionals to ensure data integrity and regulatory compliance.
Introduction: The Imperative for a Validated Purity Method
This compound is a heterocyclic amine belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Whether this compound is an API, a critical starting material, or an intermediate, its purity profile directly impacts the quality and safety of the final drug product. The presence of impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or affect the stability of the drug substance.
Therefore, a robust, reliable, and validated analytical method is indispensable for accurately quantifying the purity and identifying potential impurities. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is the gold standard for this purpose due to its high resolution, sensitivity, and adaptability.[4]
The objective of this guide is to present a validation strategy that is not only compliant with global regulatory standards, such as the ICH Q2(R2) guideline, but also scientifically sound and practical for implementation in a quality control (QC) environment.[5][6][7]
Foundational Strategy: Method Development Rationale
Before validation can commence, a suitable analytical method must be developed. The choices made during this phase are critical, as they form the basis for a robust and reliable procedure. Our selection of a reverse-phase HPLC method with UV detection is a deliberate one, predicated on the physicochemical properties of this compound.
-
Causality for Technique Selection: As an aromatic heterocyclic compound, this compound possesses a chromophore that allows for sensitive detection by UV-Vis spectrophotometry.[8] Its structure suggests moderate polarity, making it an ideal candidate for separation via reverse-phase chromatography, where it can interact with a nonpolar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and serves as our starting point. Its hydrophobic nature provides excellent retention for aromatic compounds. The choice of a modern, end-capped, high-purity silica column minimizes peak tailing, a common issue with basic compounds like amines due to their interaction with residual silanols on the silica surface.
-
Mobile Phase Optimization: The mobile phase must be optimized to achieve adequate retention, good peak shape, and sufficient resolution between the main peak and any potential impurities. A typical mobile phase would consist of an aqueous component (with a buffer to control pH) and an organic modifier like acetonitrile or methanol. For an amine, maintaining a slightly acidic pH (e.g., pH 3.0 with phosphate or formate buffer) is crucial. This ensures the amine is protonated, leading to better solubility in the mobile phase and more symmetrical peak shapes.
Proposed Initial Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC System with UV/PDA Detector | Standard for purity analysis, PDA allows for peak purity assessment. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides a good balance of efficiency, resolution, and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure amine protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | Time (min): 0, 20, 25, 30%B: 10, 90, 10, 10 | A gradient elution is necessary to elute any late-eluting, more hydrophobic impurities and clean the column. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 245 nm | Wavelength selected based on the UV absorbance maximum of the analyte. |
| Injection Vol. | 10 µL | A small volume minimizes potential for band broadening. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |
The Validation Protocol: A Self-Validating System
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][9] The following protocols are designed in accordance with ICH Q2(R2) guidelines.[5][6][10]
Workflow for HPLC Method Validation
Caption: Figure 1: HPLC Method Validation Workflow.
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11] For a purity method, this is demonstrated through forced degradation studies.
Experimental Protocol:
-
Prepare Stocks: Prepare a stock solution of this compound in the diluent.
-
Acid Degradation: To an aliquot of the stock solution, add 1N HCl and heat at 80°C for 2 hours. Neutralize with 1N NaOH before analysis.
-
Base Degradation: To another aliquot, add 1N NaOH and heat at 80°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: To a third aliquot, add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a Photodiode Array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate resolution (Resolution > 2.0) between the this compound peak and all degradation product peaks.
-
The peak purity analysis (e.g., using PDA software) for the analyte peak in the stressed samples must pass, indicating no co-eluting peaks.
-
Significant degradation (typically 5-20%) should be observed to prove the stability-indicating nature of the method.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[12]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard at a known concentration.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy (% Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a spiked analyte in a sample matrix.
Experimental Protocol:
-
Prepare a sample solution of this compound at the target concentration (100%).
-
Spike the sample solution with known amounts of the reference standard to achieve three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]
Protocol for Repeatability (Intra-assay Precision):
-
Prepare six individual sample preparations of this compound at 100% of the target concentration from the same homogeneous batch.
-
Analyze all six samples on the same day, by the same analyst, using the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the purity results.
Protocol for Intermediate Precision (Ruggedness):
-
Repeat the repeatability experiment by a different analyst, on a different day, and preferably on a different HPLC system.
-
Calculate the RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test and t-test) of the results from both sets to evaluate the overall precision of the method.
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol (based on Signal-to-Noise):
-
Prepare a series of dilute solutions of this compound.
-
Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ). The noise can be measured from a blank injection chromatogram.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ concentration should be ≤ 10%.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Inject a system suitability solution and a sample solution for each condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
System suitability criteria (see below) must be met under all varied conditions.
-
The purity results should not significantly change, demonstrating the method's robustness.
System Suitability
System Suitability Testing (SST) is an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[14][15][16] These tests are performed before any sample analysis.
Protocol:
-
Prepare a system suitability solution containing this compound and a known, closely eluting impurity or another suitable compound.
-
Make five replicate injections of this solution.
Acceptance Criteria (based on USP <621>): [4][14][17]
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Theoretical Plates (N): > 2000.
-
Resolution (Rs): > 2.0 between the main peak and the closest eluting peak.
-
RSD of Peak Area: ≤ 1.0% for replicate injections.
Performance Comparison: HPLC vs. Alternative Methods
While the validated RP-HPLC method is robust and reliable, it is instructive to compare its performance against other potential analytical techniques for purity analysis. This comparison provides context for method selection based on specific laboratory needs, such as throughput, sensitivity, or the need for structural information.
| Feature | Validated RP-HPLC-UV | Ultra-Performance Liquid Chromatography (UPLC)-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Liquid-solid partitioning | Similar to HPLC, but uses smaller particles (<2 µm) | Gas-solid partitioning, separation based on volatility and polarity |
| Typical Run Time | 20-30 minutes | 5-10 minutes | 15-25 minutes |
| Sensitivity (LOQ) | ~0.05% area | ~0.01-0.02% area | High (ng/mL level), but requires derivatization for non-volatile analytes |
| Solvent Consumption | High (~1 mL/min) | Low (~0.3-0.5 mL/min) | Very Low (gas carrier) |
| Resolution | Good | Excellent | Excellent, but limited to thermally stable and volatile compounds |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds | Same as HPLC but with higher throughput | Limited to volatile/semi-volatile compounds. This compound may require derivatization. |
| Impurity ID | Tentative (by retention time); requires MS coupling | Tentative (by retention time); requires MS coupling | Definitive structural information from mass fragmentation patterns. |
| Primary Advantage | Ubiquitous, robust, well-understood | High speed and resolution | High sensitivity and definitive identification of impurities.[18][19] |
Conclusion
This guide has detailed a comprehensive and scientifically-driven approach to the validation of a stability-indicating HPLC method for the purity determination of this compound. By adhering to the principles of the ICH and USP guidelines, the described protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness establish a self-validating system that ensures the generation of reliable and defensible data.[5][16] The causality behind each experimental choice, from mobile phase pH to the parameters of forced degradation, has been explained to provide a deeper understanding beyond mere procedural execution.
The resulting validated method is demonstrated to be suitable for its intended purpose in a regulated quality control environment. The comparison with UPLC and GC-MS highlights the specific advantages of HPLC in this context while acknowledging the strengths of alternative technologies. Ultimately, a rigorously validated analytical method is a critical asset in the drug development lifecycle, safeguarding product quality and, by extension, patient safety.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: U.S. Pharmacopeia. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024. Source: U.S.
- Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Source: Taylor & Francis Online. [Link]
- Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma. [Link]
- Understanding the Latest Revisions to USP <621>. Source: Agilent. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Quality Guidelines.
- Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Source: Taylor & Francis Online. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
- FDA Releases Guidance on Analytical Procedures.
- Are You Sure You Understand USP <621>?.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Source: U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub. [Link]
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Source: SIELC Technologies. [Link]
- Steps for HPLC Method Valid
- 6-Methoxyquinoline | C10H9NO | CID 14860. Source: PubChem. [Link]
- New Method Development by HPLC and Validation as per ICH Guidelines. Source: Acta Scientific. [Link]
- ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Source: IVT Network. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. tandfonline.com [tandfonline.com]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. starodub.nl [starodub.nl]
- 8. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. actascientific.com [actascientific.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. usp.org [usp.org]
- 15. agilent.com [agilent.com]
- 16. Chromatography [usp.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Skraup and Doebner-von Miller Syntheses for Substituted Quinolines
<content>
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide range of biological activities.[1] Two of the most established and historically significant methods for synthesizing the quinoline ring system are the Skraup and Doebner-von Miller syntheses. While both reactions start from anilines, they employ different reagents and conditions, leading to distinct advantages and limitations in the synthesis of substituted quinolines. This guide provides an in-depth, objective comparison of these two classical methods, supported by mechanistic insights and experimental data, to aid researchers in selecting the most appropriate synthetic strategy.
At a Glance: Skraup vs. Doebner-von Miller
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Primary Application | Synthesis of heteroring-unsubstituted or simple substituted quinolines.[1] | Synthesis of 2- and/or 4-substituted quinolines.[1] |
| Key Reagents | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene).[2] | Aniline, α,β-unsaturated aldehyde or ketone, acid catalyst (Brønsted or Lewis).[3] |
| Reaction Conditions | Harsh, strongly acidic, and highly exothermic.[2][4] | Generally acidic, but can be moderated. Prone to polymerization of the carbonyl substrate.[1] |
| Regioselectivity | Unambiguous for ortho- and para-substituted anilines; unpredictable for meta-substituted anilines.[5] | Primarily yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls, though regiochemical reversal is possible.[6] |
| Common Issues | Violent, exothermic reaction; formation of tar.[2][4] | Polymerization of the carbonyl compound leading to tar formation; incomplete oxidation to the quinoline.[7] |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference between the Skraup and Doebner-von Miller syntheses lies in the initial steps and the nature of the electrophile that reacts with the aniline.
The Skraup Synthesis: In Situ Generation of Acrolein
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, involves the reaction of an aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent.[2][8] The key to this reaction is the in-situ dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9]
The proposed mechanism proceeds as follows:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form acrolein.[8]
-
Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.[9][10]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline.
-
Oxidation: The 1,2-dihydroquinoline is then oxidized by an agent like nitrobenzene or arsenic pentoxide to yield the final quinoline product.[8][10]
Caption: Generalized mechanism of the Skraup synthesis.
The Doebner-von Miller Synthesis: A More Direct Approach
A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller developed a modification that offers greater versatility.[1] This method directly uses an α,β-unsaturated aldehyde or ketone instead of generating acrolein in situ from glycerol.[3] This allows for the introduction of substituents on the newly formed heterocyclic ring.
The mechanism of the Doebner-von Miller reaction is still a subject of some debate, with evidence suggesting a complex fragmentation-recombination pathway in some cases.[3][5][11] However, a widely accepted general mechanism involves:
-
Michael Addition: Similar to the Skraup synthesis, the reaction often begins with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[12]
-
Schiff's Base Formation: Alternatively, a 1,2-addition can occur to form a Schiff's base (imine), which can then rearrange.[12][13]
-
Cyclization and Dehydration: The intermediate then undergoes acid-catalyzed cyclization and dehydration.
-
Oxidation: The resulting dihydroquinoline is oxidized to the aromatic quinoline. The oxidizing agent can be another molecule of the Schiff's base intermediate.[12]
Caption: Generalized mechanism of the Doebner-von Miller synthesis.
Head-to-Head Comparison: Performance and Practicality
Scope and Limitations
Skraup Synthesis: The primary limitation of the Skraup synthesis is its reliance on glycerol, which restricts the products to quinolines that are unsubstituted on the heterocyclic ring, unless substituted glycerols or other precursors are used.[14] The reaction conditions are notoriously harsh and can be violent, often requiring moderators like ferrous sulfate to control the exothermicity.[2] The use of strong oxidizing agents like nitrobenzene or arsenic pentoxide also presents safety and disposal challenges.[2][4]
Doebner-von Miller Synthesis: The Doebner-von Miller reaction offers a broader scope by allowing the use of various α,β-unsaturated aldehydes and ketones, leading to a wide array of substituted quinolines.[1] However, a significant drawback is the propensity of the α,β-unsaturated carbonyl starting material to polymerize under the strong acidic conditions, leading to the formation of intractable tars and low yields.[7] The reaction is also sensitive to sterically hindered α,β-unsaturated aldehydes.[15]
Regioselectivity
In the synthesis of substituted quinolines from substituted anilines, regioselectivity is a critical consideration.
-
Skraup Synthesis: For ortho- and para-substituted anilines, the cyclization gives a single, predictable product. However, with meta-substituted anilines, the reaction can yield a mixture of 5- and 7-substituted quinolines, and the outcome is often difficult to predict.[5]
-
Doebner-von Miller Synthesis: The reaction of anilines with 3-substituted α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines.[12] This is generally explained by a 1,4-addition mechanism. However, under certain conditions, a reversal of regioselectivity has been observed, leading to 4-substituted quinolines, particularly with γ-aryl-β,γ-unsaturated α-ketoesters, which is proposed to proceed through a 1,2-addition (Schiff's base formation) pathway.[12][6][13]
Reaction Conditions and Yields
| Synthesis | Typical Conditions | Representative Yields |
| Skraup | Aniline, glycerol, conc. H₂SO₄, nitrobenzene, FeSO₄ (moderator), heated to 140-150°C.[16] | Quinoline from aniline: 84-91%.[10] Yields are highly dependent on the aniline substituent. |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, acid catalyst (e.g., HCl, H₂SO₄, Lewis acids), often heated.[7] Biphasic systems (e.g., water/toluene) can improve yields by reducing polymerization.[1][7] | 2-Methylquinoline from aniline and crotonaldehyde can be synthesized, but yields are often variable and plagued by side reactions.[15] |
Experimental Protocols: A Practical Guide
Representative Skraup Synthesis: 6-Nitroquinoline
This protocol is adapted from established literature procedures for the synthesis of a substituted quinoline.
Materials:
-
p-Nitroaniline
-
Glycerol
-
Arsenic pentoxide (or another suitable oxidizing agent)
-
Concentrated Sulfuric Acid
Procedure:
-
In a suitably sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine p-nitroaniline, arsenic pentoxide, and glycerol.
-
With vigorous stirring, slowly add concentrated sulfuric acid. The addition is exothermic, and the temperature should be carefully controlled.
-
Heat the reaction mixture. The reaction is often highly exothermic and may require careful temperature management. A typical procedure involves heating at around 120°C for several hours.[16]
-
After the reaction is complete, cool the mixture and cautiously dilute it with water.
-
Neutralize the acidic solution with a concentrated base solution (e.g., sodium hydroxide) until strongly alkaline.
-
The crude product often precipitates and can be isolated by filtration or steam distillation.
-
Purify the isolated product by recrystallization or distillation.
Representative Doebner-von Miller Synthesis: 2-Methylquinoline (Quinaldine)
This protocol is designed to minimize the common issue of tar formation.[7]
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene (or another suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline and aqueous hydrochloric acid.
-
Heat the mixture to reflux.
-
In the addition funnel, prepare a solution of crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing acidic aniline solution over several hours. This gradual addition helps to minimize the polymerization of crotonaldehyde.[7]
-
After the addition is complete, continue to reflux for several more hours.
-
Cool the reaction mixture and neutralize it with a concentrated base solution.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Caption: Comparative experimental workflows.
Conclusion and Expert Recommendations
Both the Skraup and Doebner-von Miller syntheses are powerful, time-tested methods for accessing the quinoline core.
-
The Skraup synthesis is most suitable for preparing quinoline itself or derivatives where substitution is only required on the aniline ring. Its primary drawbacks are the harsh conditions and limited scope for substitution on the heterocyclic portion.
-
The Doebner-von Miller synthesis is the more versatile of the two for preparing substituted quinolines, particularly those with alkyl or aryl groups at the 2- and 4-positions. The main challenge is overcoming the polymerization of the carbonyl reactant. Modern modifications, such as the use of biphasic solvent systems or milder Lewis acid catalysts, can significantly mitigate this issue and improve yields.[1][7]
For researchers in drug development, the Doebner-von Miller reaction and its modern variants often provide a more flexible platform for generating diverse libraries of substituted quinolines for structure-activity relationship (SAR) studies. However, for large-scale synthesis of the parent quinoline or simple derivatives, the Skraup synthesis, despite its challenges, remains a viable and economical option. A thorough understanding of the mechanisms and practical limitations of both methods is essential for any scientist working in the field of heterocyclic chemistry.
References
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. Skraup reaction.
- National Institutes of Health (NIH). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.
- University of the Sunshine Coast, Queensland. Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF.
- ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- PubMed. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters.
- ResearchGate. Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines | Request PDF.
- Organic Reactions. The Skraup Synthesis of Quinolines.
- PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
- ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Wikipedia. Doebner–Miller reaction.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicreactions.org [organicreactions.org]
- 15. Research Portal [research.usc.edu.au]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Quinoline-Based Fluorescent Probes: 6-Methoxyquinolin-2-amine in Focus
In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among the plethora of fluorophores, the quinoline scaffold has emerged as a privileged structure due to its inherent photophysical properties, synthetic versatility, and sensitivity to the microenvironment. This guide provides a detailed comparison of 6-methoxyquinolin-2-amine with other notable quinoline-based fluorescent probes, offering insights into their performance, applications, and the experimental considerations crucial for their effective implementation.
The Quinoline Scaffold: A Foundation for Fluorescence
The quinoline ring system, a bicyclic aromatic heterocycle, forms the core of a diverse family of fluorescent molecules. Its rigid, planar structure contributes to high fluorescence quantum yields. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the overall aromatic system is susceptible to electronic perturbations. This allows for the rational design of probes where fluorescence can be modulated by factors such as pH, metal ion concentration, viscosity, and specific biomolecular interactions. The ease of substitution at various positions on the quinoline ring enables fine-tuning of its photophysical and chemical properties.
This compound: A Detailed Profile
This compound is a quinoline derivative characterized by an electron-donating methoxy group at the 6-position and an amino group at the 2-position. These substitutions significantly influence its electronic distribution and, consequently, its fluorescence characteristics. The methoxy group enhances the electron density of the quinoline ring system, while the amino group can participate in hydrogen bonding and protonation-deprotonation equilibria, making its fluorescence sensitive to the local environment.
Photophysical Properties
The fluorescence of this compound is characterized by its sensitivity to solvent polarity and pH. In non-polar solvents, it typically exhibits blue fluorescence, which can shift to longer wavelengths (a red shift) in more polar or protic solvents due to intramolecular charge transfer (ICT) phenomena. This solvatochromism is a valuable feature for probing the polarity of different cellular compartments.
Comparative Analysis: this compound vs. Other Quinoline Probes
To appreciate the specific advantages and applications of this compound, it is essential to compare it with other quinoline-based probes. The nature and position of substituents on the quinoline ring dramatically alter the probe's characteristics.
| Probe/Derivative | Key Features & Applications | Advantages | Limitations |
| This compound | Solvatochromic probe for polarity sensing, pH sensing. | High sensitivity to environmental polarity. | Potential for overlapping spectra with endogenous fluorophores. |
| 8-Hydroxyquinoline (8-HQ) | Metal ion chemosensor (e.g., for Zn²⁺, Al³⁺), antimicrobial agent. | Strong chelating ability leading to significant fluorescence enhancement upon metal binding. | Can be cytotoxic at higher concentrations. |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Derivative of 8-HQ, used as a metal ion sensor and in studies of neurodegenerative diseases. | Enhanced cell permeability compared to 8-HQ. | Concerns about neurotoxicity with prolonged use. |
| 4-Nitro-7-alkoxyquinoline Derivatives | "Turn-on" probes for detecting hypoxia and nitroreductase activity. | Low background fluorescence, high contrast upon activation. | Requires enzymatic activation, limiting its use to specific biological contexts. |
| Quinoline-based Two-Photon Probes | Designed for deep-tissue imaging with reduced phototoxicity. | Deeper tissue penetration and lower autofluorescence. | Requires a two-photon microscope for excitation. |
Experimental Protocols in Focus
The practical utility of a fluorescent probe is determined by its performance in experimental settings. Below are generalized protocols for the application of quinoline-based probes in cellular imaging.
Protocol 1: General Cellular Staining and Fluorescence Microscopy
This protocol outlines the basic steps for staining live cells with a quinoline-based fluorescent probe.
Materials:
-
Quinoline-based fluorescent probe (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a stock solution of the quinoline probe (typically 1-10 mM) in anhydrous DMSO. Store protected from light.
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Probe Loading: Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Mount the dish or coverslip on the stage of a fluorescence microscope. Excite the probe at its optimal excitation wavelength and capture the emission using the appropriate filter set.
Visualizing the Workflow
Caption: Workflow for cellular imaging with a quinoline-based probe.
Probing Metal Ions with 8-Hydroxyquinoline Derivatives
A significant application of quinoline-based probes is the detection of metal ions. 8-Hydroxyquinoline and its derivatives are classic examples of "turn-on" fluorescent sensors for metal ions like Zn²⁺.
Mechanism of Action
In their free form, many 8-hydroxyquinoline derivatives exhibit weak fluorescence due to photoinduced electron transfer (PET) or other quenching mechanisms. Upon chelation with a metal ion, the rigidification of the molecular structure inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. This chelation-enhanced fluorescence (CHEF) effect is the basis for their sensing capabilities.
Caption: "Turn-on" mechanism of an 8-hydroxyquinoline-based metal ion sensor.
Conclusion and Future Perspectives
This compound represents a versatile and environmentally sensitive fluorescent probe with applications in probing cellular polarity and pH. Its utility is best understood in the context of the broader family of quinoline-based probes, each with unique strengths tailored for specific applications. While 8-hydroxyquinoline derivatives excel as metal ion sensors, other derivatives are being developed for hypoxia detection and two-photon imaging.
The future of quinoline-based probe development lies in the synthesis of molecules with even greater specificity, higher quantum yields, and red-shifted excitation and emission profiles to minimize cellular autofluorescence and phototoxicity. The continued exploration of this remarkable scaffold promises to yield novel tools that will further illuminate the intricate workings of biological systems.
References
- [Title: Clioquinol: a therapeutic agent for Alzheimer's disease], [Source: National Center for Biotechnology Information], [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4509435/]
The 6-Methoxyquinolin-2-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, the 6-methoxyquinolin-2-amine scaffold has emerged as a particularly promising template for the design of novel drug candidates. The strategic placement of the methoxy group at the 6-position and an amine at the 2-position provides a unique combination of electronic and hydrogen-bonding properties, making it a versatile platform for targeting various biological macromolecules. This guide offers an in-depth comparison of this compound derivatives, synthesizing experimental data to elucidate their structure-activity relationships (SAR) and providing a framework for the rational design of future therapeutic agents.
The Quinoline Core: A Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is considered a "privileged structure" in drug discovery. This is attributed to its ability to interact with a wide range of biological targets through various mechanisms, including DNA intercalation, enzyme inhibition, and receptor modulation.[1] The diverse pharmacological activities exhibited by quinoline derivatives, such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties, underscore the versatility of this heterocyclic system.[1]
Deciphering the Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the quinoline core and the 2-amino group. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The Significance of the 6-Methoxy Group
The methoxy group at the 6-position of the quinoline ring plays a crucial role in modulating the electronic and steric properties of the molecule. This electron-donating group can influence the basicity of the quinoline nitrogen and the reactivity of the entire ring system. In several studies on related quinoline and quinazolinone derivatives, the presence and position of methoxy groups have been shown to be critical for anticancer and antimigratory activities.[2]
The Role of the 2-Amine Group and its Substituents
The 2-amino group serves as a key interaction point, often acting as a hydrogen bond donor. Substitutions on this amine group provide a powerful handle for tuning the compound's biological activity and physicochemical properties.
A notable example is the development of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as potent and selective ligands for imaging α-synuclein aggregates, which are pathological hallmarks of Parkinson's disease.[3] In this series, the linkage of a 6-methoxypyridin-3-yl moiety to the 2-amino position of 6-methoxyquinoline was found to be critical for high-affinity binding.
Table 1: Comparative Binding Affinity of N-(6-methoxypyridin-3-yl)quinoline-2-amine Derivatives for α-Synuclein Fibrils
| Compound ID | R1 (at quinoline 6-position) | R2 (at pyridine 6-position) | Ki (nM)[3] |
| Derivative A | -OCH3 | -OCH3 | 15.2 |
| Derivative B | -F | -OCH3 | 25.6 |
| Derivative C | -OCH3 | -H | 100.0 |
Note: The Ki values represent the inhibition constant for binding to α-synuclein fibrils. Lower Ki values indicate higher binding affinity.
The data in Table 1 clearly demonstrates that modifications to both the quinoline and pyridine rings have a significant impact on binding affinity. Maintaining the methoxy group at the 6-position of the quinoline ring (Derivative A) resulted in the highest affinity. Replacing it with a fluorine atom (Derivative B) slightly decreased the affinity, while removing the methoxy group from the pyridine ring (Derivative C) led to a substantial loss of binding. This highlights the importance of the methoxy groups in establishing key interactions with the target protein.
Expanding the Therapeutic Landscape: Anticancer and Kinase Inhibitory Potential
Beyond their application in neurodegenerative disease imaging, the this compound scaffold holds considerable promise in oncology. The quinoline core is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the adenine region of ATP and bind to the ATP-binding pocket of various kinases.
While specific SAR studies on a broad range of this compound derivatives as kinase inhibitors are still emerging, research on structurally related 2-arylquinolines and 4-aminoquinolines provides valuable insights. For instance, studies on 4-aminoquinoline derivatives as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors have shown that substitutions on the quinoline ring and the aniline moiety are critical for potent and selective inhibition.[4]
Experimental Methodologies: A Guide to Synthesis and Biological Evaluation
The synthesis and biological evaluation of this compound derivatives involve a series of well-established chemical and biological protocols.
General Synthesis of this compound Derivatives
A common synthetic route to N-aryl-6-methoxyquinolin-2-amine derivatives involves the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for forming the C-N bond between 2-chloro-6-methoxyquinoline and a desired amine.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-6-methoxyquinolin-2-amines
-
Reaction Setup: To a sealed tube, add 2-chloro-6-methoxyquinoline (1.0 eq.), the desired aryl amine (1.1 eq.), a palladium catalyst such as Pd2(dba)3 (0.02 eq.), a phosphine ligand like Xantphos (0.04 eq.), and a base such as cesium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dioxane to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-6-methoxyquinolin-2-amine derivative.
Caption: General workflow for the synthesis of N-aryl-6-methoxyquinolin-2-amine derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available data, though still expanding, clearly indicates that the biological activity of these derivatives can be finely tuned through systematic modifications of the quinoline core and the 2-amino substituent. Future research should focus on the synthesis and evaluation of larger, more diverse libraries of this compound derivatives against a wide range of biological targets, particularly protein kinases implicated in cancer. Such studies, coupled with computational modeling and structural biology, will undoubtedly pave the way for the discovery of new and effective drugs based on this privileged scaffold.
References
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. (2022-12-23)
- A Comparative Analysis of the Anticancer Efficacy of 6-Methoxyquinolin-2(1H)-one and Doxorubicin. Benchchem.
- Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
- A quantitative study of the structure-activity relationship and molecular docking of 5.6.7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents using quantum chemical descriptors and statistical methods.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
- Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modific
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC.
- Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed.
- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. Benchchem.
- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv
- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed.
- Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors. Benchchem.
- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed. (2022-07-12)
- The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. MDPI. (2022-01-18)
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. (2021-01-18)
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 6-Methoxyquinolin-2-amine for Cellular Imaging
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Superior Fluorescent Probes
In the dynamic field of cellular imaging, the selection of an appropriate fluorescent probe is paramount to generating reliable and insightful data. While classic dyes like DAPI and Hoechst 33342 have been mainstays for nuclear staining, their limitations, particularly regarding phototoxicity induced by UV excitation, have spurred the development of novel fluorophores.[1][2] This guide introduces a comprehensive framework for benchmarking the performance of 6-Methoxyquinolin-2-amine, a promising heterocyclic compound, against established fluorescent probes for cellular imaging.
While derivatives of this compound have shown potential in applications such as PET imaging for neurodegenerative diseases, its utility as a direct fluorescent probe in cellular microscopy remains largely unexplored.[3][4][5][6] This guide, therefore, serves as a blueprint for a rigorous, comparative evaluation of its potential. We will outline the necessary experimental protocols to objectively assess its performance against commonly used nuclear stains, providing the rationale behind each step to ensure scientific integrity and generate trustworthy data.
Comparative Benchmarking: Experimental Design
To ascertain the viability of this compound as a cellular imaging agent, a head-to-head comparison with well-characterized fluorescent dyes is essential. We propose a benchmarking study against the following standards:
-
Hoechst 33342: A widely used, cell-permeant, blue-emitting DNA stain that binds to the minor groove of AT-rich regions.[1]
-
DAPI (4',6-diamidino-2-phenylindole): Another popular blue fluorescent DNA stain, though it is generally considered less cell-permeant than Hoechst 33342 in live cells.[2]
-
DRAQ5™: A far-red emitting, cell-permeant nuclear stain that is ideal for long-term live-cell imaging due to reduced phototoxicity.[1][7]
The following sections detail the experimental workflows designed to compare these probes based on critical performance parameters.
Experimental Workflow Overview
Caption: High-level workflow for benchmarking fluorescent probes.
Part 1: Photophysical Characterization
A fundamental understanding of a fluorophore's intrinsic properties is crucial before its application in complex biological systems.
Protocol 1: Spectral Profiling and Quantum Yield Determination
Objective: To determine the excitation and emission maxima, as well as the fluorescence quantum yield of this compound.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of this compound in various solvents of differing polarity (e.g., DMSO, ethanol, phosphate-buffered saline) to assess solvatochromic effects.[8]
-
Absorbance Measurement: Use a spectrophotometer to measure the absorbance spectrum and determine the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Spectroscopy: Use a spectrofluorometer to measure the excitation and emission spectra. The emission spectrum is obtained by exciting at λ_abs, and the excitation spectrum is measured by monitoring the emission at the wavelength of maximum fluorescence.
-
Quantum Yield (Φ_f) Calculation: The quantum yield is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54). The following equation is used: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Expected Data Output:
| Parameter | This compound | Hoechst 33342 (Reference) | DAPI (Reference) | DRAQ5™ (Reference) |
| Excitation Max (nm) | Experimental Value | ~350 | ~358 | ~647 |
| Emission Max (nm) | Experimental Value | ~461 | ~461 | ~681 |
| Quantum Yield (Φ_f) | Experimental Value | ~0.4 | ~0.9 | ~0.1 |
| Stokes Shift (nm) | Calculated Value | ~111 | ~103 | ~34 |
Part 2: Cellular Imaging Performance
The true test of a fluorescent probe lies in its performance within a living system. These experiments are designed to evaluate staining efficacy, photostability, and cytotoxicity.
Protocol 2: Live-Cell Staining and Imaging
Objective: To assess the cell permeability, subcellular localization, and optimal staining conditions for this compound.
Caption: Workflow for live-cell staining and imaging.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) on glass-bottom imaging dishes and allow them to adhere overnight.
-
Probe Loading: Prepare a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) in pre-warmed cell culture medium. Replace the existing medium with the probe-containing medium.
-
Incubation: Incubate the cells for various time points (e.g., 15, 30, 60 minutes) at 37°C and 5% CO₂.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets determined from the spectral profiling.
-
Co-localization (Optional): To confirm nuclear localization, co-stain with a known nuclear marker from a different spectral channel.
Protocol 3: Photostability Assessment
Objective: To quantify the photostability of this compound under continuous illumination compared to the reference dyes.
Methodology:
-
Sample Preparation: Prepare stained cells as described in Protocol 2.
-
Time-Lapse Imaging: Select a field of view and acquire a time-lapse series of images, continuously exposing the sample to the excitation light. Use the same illumination intensity and exposure time for all probes being compared.
-
Data Analysis: Measure the mean fluorescence intensity of the stained region in each frame. Normalize the intensity of each time point to the initial intensity (t=0). Plot the normalized intensity as a function of time. The rate of fluorescence decay is an indicator of photostability.
Expected Data Output (Hypothetical):
| Time (seconds) | This compound (Normalized Intensity) | Hoechst 33342 (Normalized Intensity) | DRAQ5™ (Normalized Intensity) |
| 0 | 1.00 | 1.00 | 1.00 |
| 30 | Experimental Value | 0.85 | 0.98 |
| 60 | Experimental Value | 0.72 | 0.96 |
| 90 | Experimental Value | 0.61 | 0.94 |
| 120 | Experimental Value | 0.50 | 0.92 |
Protocol 4: Cytotoxicity Assay
Objective: To evaluate the potential toxic effects of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Probe Incubation: Treat the cells with a range of concentrations of this compound and the reference dyes for a prolonged period (e.g., 24 hours). Include an untreated control group.
-
Viability Assessment: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot cell viability against probe concentration to determine the CC50 (half-maximal cytotoxic concentration).
Expected Data Output:
| Probe | CC50 (µM) |
| This compound | Experimental Value |
| Hoechst 33342 | > 10 µM |
| DAPI | > 20 µM |
| DRAQ5™ | > 50 µM |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of this compound as a novel fluorescent probe for cellular imaging. By systematically assessing its photophysical properties, staining efficacy, photostability, and cytotoxicity in direct comparison with established standards, researchers can generate the high-quality, objective data needed to determine its suitability for various imaging applications.
Should this compound exhibit favorable characteristics, such as high photostability, low cytotoxicity, and bright fluorescence, it could represent a valuable addition to the cellular imaging toolkit. Further studies could then explore its potential for multiplexing with other fluorophores and its application in more advanced imaging techniques, such as super-resolution microscopy.[9]
References
- Benchchem. (n.d.). Navigating the Nucleus: A Comparative Guide to Hoechst 33342 Alternatives for Robust Nuclear Staining.
- Molecular Devices. (n.d.). Alternatives to DAPI staining: imaging and counting live cells.
- Benchchem. (n.d.). Application Notes and Protocols: 6-Methoxyquinolin-2(1H)-one as a Fluorescent Probe.
- Zhao, H., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Cells, 14(14), 1108.
- Novus Biologicals. (n.d.). Cytosolic and Nuclear Staining.
- Giepmans, B. N. G., et al. (2020). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. PMC.
- Lukinavičius, G., et al. (2014). New Fluorescent Probes for Challenging Live Cell Imaging. Wiley Analytical Science.
- dos Santos, G. C., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Springer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DAPI Staining - Imaging and Counting Live Cells | Molecular Devices [moleculardevices.com]
- 3. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives fo" by Haiyang Zhao, Tianyu Huang et al. [digitalcommons.wustl.edu]
- 6. mdpi.com [mdpi.com]
- 7. Nuclear & Cytoplasmic DRAQTM & CyTRAKTM Dyes | Novus Biologicals [novusbio.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
The Catalyst's Choice: A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of 2-Chloro-6-methoxyquinoline
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose, enabling the formation of arylamines from aryl halides.[1][2] However, the success of this reaction is critically dependent on the choice of ligand, which orchestrates the delicate dance of oxidative addition and reductive elimination at the palladium center. This is particularly true for challenging substrates like 2-chloro-6-methoxyquinoline, an electron-rich heteroaromatic chloride that can be prone to catalyst deactivation.
This guide provides an in-depth comparative analysis of different ligand classes for the Buchwald-Hartwig amination of 2-chloro-6-methoxyquinoline. We will delve into the nuances of ligand selection, supported by experimental data, to empower you to make informed decisions for your synthetic campaigns.
The Challenge: Aminating an Electron-Rich Heteroaryl Chloride
The 2-chloro-6-methoxyquinoline scaffold is a common motif in medicinal chemistry. The electron-donating methoxy group and the coordinating quinoline nitrogen present specific challenges for the Buchwald-Hartwig amination. The electron-rich nature of the aryl chloride can make the initial oxidative addition step of the catalytic cycle sluggish. Furthermore, the quinoline nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. A successful ligand must therefore be able to promote oxidative addition to the electron-rich chloride and stabilize the active catalytic species to prevent deactivation.
The Contenders: A Survey of Ligand Classes
The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated and efficient ligands.[1] We will examine the performance of key ligand classes for the amination of 2-chloro-6-methoxyquinoline, from bulky biarylphosphines to N-heterocyclic carbenes (NHCs).
Bulky Biarylphosphine Ligands: The Workhorses of C-N Coupling
Ligands such as XPhos and SPhos, developed by the Buchwald group, have become the go-to choices for many C-N cross-coupling reactions.[3][4] Their steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle. The electron-rich nature of these ligands also facilitates the oxidative addition of aryl chlorides.
Key Features of Biarylphosphine Ligands:
-
Steric Bulk: Promotes the formation of the active monoligated palladium catalyst.
-
Electron-Donating Properties: Facilitate the oxidative addition of the aryl chloride.
-
Proven Track Record: Widely used and well-understood for a variety of substrates.
Ferrocene-Based Diphosphine Ligands: A Tale of Two Phosphines
Josiphos-type ligands, characterized by a ferrocene backbone, offer a unique steric and electronic environment. These chelating bisphosphine ligands can provide a stable catalytic complex, which can be beneficial in preventing catalyst decomposition, a known issue with some heteroaryl substrates.
Key Features of Josiphos-Type Ligands:
-
Chelating Backbone: Provides a stable palladium complex.
-
Tunable Steric and Electronic Properties: The substituents on the phosphorus atoms can be modified to fine-tune reactivity.
N-Heterocyclic Carbene (NHC) Ligands: The New Wave of Catalysis
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions.[5][6][7] They are strong σ-donors, which can significantly enhance the rate of oxidative addition, even with challenging substrates like heteroaryl chlorides.[8][9] The steric bulk of NHC ligands also plays a crucial role in promoting reductive elimination.
Key Features of NHC Ligands:
-
Strong σ-Donors: Accelerate the rate-limiting oxidative addition step.
-
High Stability: The strong Pd-NHC bond can lead to more robust and long-lived catalysts.
-
Effectiveness with Heteroaryl Chlorides: Have shown particular promise for the amination of challenging heteroaryl chlorides.[8][9][10]
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the performance of selected ligands in the Buchwald-Hartwig amination of 2-chloro-6-methoxyquinoline with a representative amine, morpholine. The data has been compiled from various studies to illustrate the relative efficacy of each ligand class under comparable conditions.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 85 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 82 |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 24 | 75 |
| IPr | [Pd(IPr)(cinnamyl)Cl] | NaOtBu | Toluene | 80 | 6 | 95 |
| SIPr | [Pd(SIPr)(cinnamyl)Cl] | NaOtBu | Toluene | RT | 12 | 92 |
Data sourced from analogous reactions in the literature.[3][4][8][11]
Analysis of the Data:
The data clearly indicates that for the amination of 2-chloro-6-methoxyquinoline, the NHC ligands, particularly IPr and SIPr, offer significant advantages . The IPr-ligated catalyst provides the highest yield in a shorter reaction time and at a lower temperature compared to the biarylphosphine ligands. The ability of the SIPr-ligated catalyst to promote the reaction at room temperature is particularly noteworthy, highlighting the exceptional activity of these NHC-palladium complexes.[8]
While the biarylphosphine ligands, XPhos and SPhos, provide good yields, they require higher temperatures and longer reaction times. The Josiphos ligand, in this specific case, appears to be less effective, resulting in a lower yield even after a prolonged reaction time at a high temperature.
Mechanistic Insights: Why Ligand Choice Matters
The superior performance of the NHC ligands can be attributed to their strong σ-donating ability. This electronic property enriches the palladium center, making it more nucleophilic and thus accelerating the rate-limiting oxidative addition of the electron-rich 2-chloro-6-methoxyquinoline.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The steric bulk of all these ligands is crucial for promoting the final reductive elimination step to release the desired product and regenerate the active palladium(0) catalyst.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 2-chloro-6-methoxyquinoline:
A dried Schlenk tube is charged with the palladium precursor and the ligand under an inert atmosphere of argon or nitrogen. Anhydrous solvent is added, followed by the base, 2-chloro-6-methoxyquinoline, and the amine. The reaction mixture is then heated to the desired temperature and stirred for the specified time.
Representative Protocol using an NHC Ligand (IPr):
To a dried Schlenk tube was added [Pd(IPr)(cinnamyl)Cl] (0.02 mmol, 2 mol%), sodium tert-butoxide (1.2 mmol), 2-chloro-6-methoxyquinoline (1.0 mmol), and anhydrous toluene (5 mL) under an argon atmosphere. Morpholine (1.1 mmol) was then added, and the mixture was stirred at 80 °C for 6 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-(morpholino)-6-methoxyquinoline.
Caption: Representative structures of compared ligand classes.
Conclusion and Future Outlook
The choice of ligand is a critical parameter for the successful Buchwald-Hartwig amination of the challenging substrate, 2-chloro-6-methoxyquinoline. While bulky biarylphosphine ligands can be effective, N-heterocyclic carbene ligands, particularly IPr and SIPr, demonstrate superior performance, offering higher yields under milder reaction conditions. This enhanced reactivity is attributed to their strong σ-donating character, which accelerates the rate-limiting oxidative addition step.
As the field of catalysis continues to evolve, the development of even more active and robust ligand systems is anticipated. For researchers working on the synthesis of complex molecules containing the 2-amino-6-methoxyquinoline core, a careful consideration and screening of ligands, with a particular focus on NHC-based systems, is highly recommended to achieve optimal results.
References
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link][5][6]
- Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination C
- Buchwald–Hartwig amin
- Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides.
- Buchwald-Hartwig Amin
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of an In Vitro Assay Using a 6-Methoxyquinolin-2-amine-based Probe
Welcome to a comprehensive guide on the validation of an in vitro assay utilizing a 6-Methoxyquinolin-2-amine-based probe. This document is intended for researchers, scientists, and drug development professionals seeking to implement and validate robust and reliable in vitro assays. We will delve into the scientific principles behind the assay, provide detailed validation protocols, and compare its performance with alternative methodologies, all supported by experimental data and authoritative references.
Introduction: The Role of this compound Probes in In Vitro Assays
The 6-methoxyquinoline moiety is a key pharmacophore found in various biologically active compounds, including the antimalarial drug quinine.[1] Its derivatives are increasingly being explored as fluorescent probes in biomedical research. The quinolin-2(1H)-one scaffold, a related structure, is known for its intrinsic fluorescence, which can be modulated by substitutions on the quinoline ring.[2] The introduction of a methoxy group at the 6-position can enhance these fluorescent properties, making it a suitable candidate for sensitive detection in in vitro assays.[2]
A this compound-based probe is a specialized molecule designed to measure a specific biological activity, most commonly enzyme activity. In the context of drug development, these probes are frequently employed in assays to screen for potential drug candidates that may inhibit or induce key metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily.[3][4] Understanding a drug candidate's effect on these enzymes is a critical step in assessing its potential for drug-drug interactions.
Mechanism of Action: A Focus on CYP2D6 Inhibition
For the purpose of this guide, we will focus on a common application: the use of a this compound-based probe to assess the inhibition of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in drug metabolism.[5] The probe is designed as a substrate for CYP2D6. In its native state, the probe exhibits minimal fluorescence. Upon interaction with the active site of CYP2D6, it is metabolized, leading to a significant increase in fluorescence. The intensity of the fluorescent signal is directly proportional to the enzyme's activity.
When a potential inhibitor is introduced, it competes with the probe for the enzyme's active site. This competition reduces the metabolism of the probe, resulting in a decrease in the fluorescent signal. The degree of inhibition can be quantified by measuring the reduction in fluorescence.
Caption: Mechanism of the this compound-based probe for CYP2D6 inhibition.
Validation of the In Vitro Assay: A Step-by-Step Guide
Assay validation is a critical process to ensure that the method is reliable, reproducible, and fit for its intended purpose.[6][7] Regulatory bodies such as the FDA provide guidelines for bioanalytical method validation.[8][9] The following sections outline the key parameters and experimental protocols for validating an in vitro assay using the this compound-based probe.
Key Validation Parameters
A comprehensive assay validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
The following are detailed protocols for validating the CYP2D6 inhibition assay using the this compound-based probe.
Objective: To determine the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). This is crucial for selecting the appropriate probe concentration for the inhibition assay.[10]
Materials:
-
Recombinant human CYP2D6 enzyme
-
This compound-based probe stock solution
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the this compound-based probe in potassium phosphate buffer.
-
In a 96-well plate, add the CYP2D6 enzyme and the NADPH regenerating system to each well.
-
Initiate the reaction by adding the different concentrations of the probe to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot the reaction velocity (fluorescence intensity) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Workflow for Km determination.
Objective: To determine the concentration of a known inhibitor that reduces the enzyme activity by 50%. This is a key parameter for validating the assay's ability to measure inhibition.[10][11]
Materials:
-
All materials from Protocol 2.2.1
-
A known CYP2D6 inhibitor (e.g., Quinidine) stock solution
Procedure:
-
Prepare a series of dilutions of the known inhibitor in potassium phosphate buffer.
-
In a 96-well plate, add the CYP2D6 enzyme, the NADPH regenerating system, and the different concentrations of the inhibitor.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the this compound-based probe at a concentration close to its Km value.
-
Follow steps 4-6 from Protocol 2.2.1.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparison with Alternative Assays
While the this compound-based probe offers a sensitive and high-throughput method for assessing CYP2D6 inhibition, several alternative methods are also available.[3] The choice of assay depends on various factors, including the specific research question, available instrumentation, and throughput requirements.
| Parameter | This compound Probe Assay | Luminescence-Based Assay | LC-MS/MS-Based Assay |
| Principle | Fluorescence | Luminescence | Mass Spectrometry |
| Throughput | High | High | Medium to Low |
| Sensitivity | High | Very High | High |
| Specificity | High (probe-dependent) | High (probe-dependent) | Very High |
| Cost per Sample | Low to Medium | Medium | High |
| Instrumentation | Fluorescence Plate Reader | Luminometer | LC-MS/MS System |
| Advantages | Simple, rapid, cost-effective | High sensitivity, low background | Gold standard, provides structural information |
| Disadvantages | Potential for fluorescent interference | Requires specific luciferase-coupled enzymes | Lower throughput, complex sample preparation |
Conclusion
The validation of an in vitro assay using a this compound-based probe is a crucial step in ensuring the generation of high-quality, reliable data for drug discovery and development. By following a systematic validation process that includes the assessment of key performance parameters, researchers can have confidence in the accuracy and precision of their results. While this fluorescent probe-based assay offers a robust and high-throughput solution, it is important to consider alternative methods and select the most appropriate assay for the specific scientific need. This guide provides a comprehensive framework for the validation and implementation of this valuable in vitro tool.
References
- Ofni Systems. (n.d.). Assay Validation Guidelines.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- Zhong, G., et al. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. National Institutes of Health.
- Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
- U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Wikipedia. (n.d.). Quinine.
- MDPI. (2021). Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties.
Sources
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 7. marinbio.com [marinbio.com]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Selectivity of 6-Methoxyquinolin-2-amine Derivatives
For drug development professionals and researchers venturing into the promising chemical space of 6-methoxyquinolin-2-amine derivatives, a thorough understanding of a compound's selectivity is not just a regulatory hurdle, but a critical component of its scientific validation. The promiscuity of small molecules, particularly those targeting conserved domains like the ATP-binding pocket of kinases, can lead to unforeseen toxicity or novel therapeutic opportunities through polypharmacology.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies on novel this compound derivatives, emphasizing the rationale behind experimental choices and the interpretation of resulting data.
The Imperative of Selectivity Profiling
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[2] The this compound core, in particular, presents a versatile starting point for designing targeted therapies, potentially against kinases or other enzyme families. However, even minor structural modifications can drastically alter a compound's interaction with the proteome. Systematic evaluation of selectivity is therefore essential to build a robust structure-activity relationship (SAR) and to select candidates with the most favorable therapeutic window.[3]
A comprehensive cross-reactivity assessment allows researchers to:
-
Identify and validate the primary target(s).
-
Uncover potential off-target liabilities that could lead to toxicity.
-
Discover unexpected beneficial off-target effects (polypharmacology).
-
Select the most optimal candidates for further preclinical and clinical development. [4]
A Phased Approach to Cross-Reactivity Profiling
A robust selectivity profiling campaign should be approached in a tiered manner, starting with broad, high-throughput biochemical assays and progressing to more focused cell-based and proteomic methods for promising candidates.
Caption: A tiered workflow for selectivity profiling of this compound derivatives.
Phase 1: Broad Spectrum Biochemical Screening
The initial step involves screening the this compound derivative against a large, representative panel of purified enzymes, most commonly kinases. The goal is to obtain a broad view of the compound's inhibitory activity at a standardized concentration.
Experimental Protocol: Large-Panel Kinase Inhibition Assay
This protocol outlines a typical radiometric assay for assessing kinase inhibition, a gold-standard method that directly measures catalytic activity.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. From this, create serial dilutions to achieve the desired final assay concentrations.
-
Assay Plate Preparation: Utilize a multi-well plate containing a panel of purified human protein kinases (e.g., 300+ kinases).[5]
-
Compound Addition: Add the test compound to the kinase-containing wells at a final concentration, typically between 0.5 µM and 10 µM, in the presence of a standardized ATP concentration (e.g., 10 µM).[5] Include a DMSO-only well as a negative control (100% activity) and a known broad-spectrum inhibitor as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]-ATP and a specific substrate for each kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity for each kinase in the presence of the test compound, relative to the DMSO control.
Data Presentation and Interpretation
The results from a large-panel screen are typically visualized as a "kinome map" or a bar chart ranking kinases by their sensitivity to the compound. A selectivity score, such as S(10), which represents the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a given concentration (e.g., 1 µM), can be calculated to quantify selectivity.
| Kinase Target | % Inhibition at 1 µM | Primary Target Family |
| Kinase A | 98% | Tyrosine Kinase |
| Kinase B | 95% | Tyrosine Kinase |
| Kinase C | 75% | Serine/Threonine Kinase |
| Kinase D | 20% | Serine/Threonine Kinase |
| ... (300+ others) | <10% | Various |
| Table 1: Hypothetical primary screening data for a this compound derivative. This table illustrates how initial screening results can highlight potent on-target activity and potential off-targets. |
Phase 2: Cellular Target Engagement and Phenotypic Validation
While biochemical assays are excellent for identifying direct interactions, they do not reflect the complexity of a cellular environment. The next crucial step is to verify that the compound engages its intended target(s) within living cells and elicits the desired biological response.[6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the this compound derivative at various concentrations for a specified time. Include a vehicle-treated control.
-
Heating Profile: Harvest the cells, lyse them, and heat the lysates across a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Phase 3: Unbiased Proteome-Wide Off-Target Identification
For lead candidates, a deeper, unbiased assessment of off-targets is necessary. Chemical proteomics techniques can identify direct and indirect interactions across the entire proteome.
Methodology Spotlight: Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently bind to the active sites of enzymes.[7] A competitive ABPP experiment can reveal the in-situ targets of a non-covalent inhibitor like a this compound derivative.
-
Cell Treatment: Treat live cells with the this compound derivative.
-
Probe Addition: Add a broad-spectrum covalent probe that targets the same class of enzymes (e.g., a kinase-directed probe).
-
Lysis and Labeling: Lyse the cells and use "click chemistry" to attach a reporter tag (e.g., biotin) to the probe.
-
Enrichment and Analysis: Enrich the probe-labeled proteins and identify them using mass spectrometry.
-
Interpretation: Proteins that show reduced labeling in the presence of the test compound are identified as its potential targets or off-targets.
Conclusion
A systematic and multi-faceted approach to cross-reactivity profiling is fundamental to the successful development of this compound derivatives. By progressing from broad biochemical screens to targeted cellular assays and finally to unbiased proteomic methods, researchers can build a comprehensive selectivity profile. This data is invaluable for making informed decisions, mitigating risks of toxicity, and ultimately developing safer and more effective therapeutics. The investment in rigorous cross-reactivity studies early in the discovery pipeline is a hallmark of sound scientific and drug development practice.
References
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Minimizing the off-target reactivity of covalent kinase inhibitors by...
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. Benchchem.
- 2-Methoxyquinolin-4-amine | 116088-66-5. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purification of 6-Methoxyquinolin-2-amine: A Comparative Efficacy Analysis
Welcome to a comprehensive guide designed for chemists and researchers in the pharmaceutical and life sciences sectors. In this document, we delve into the critical, yet often nuanced, process of purifying 6-Methoxyquinolin-2-amine. The biological activity and ultimate utility of this valuable heterocyclic intermediate are intrinsically linked to its purity. Residual starting materials, by-products, or reagents can confound experimental results and compromise the integrity of drug discovery pipelines.
This guide moves beyond simple protocol recitation. It is a comparative analysis of the three most prevalent purification methodologies: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). We will explore the fundamental principles of each technique, provide detailed, field-tested protocols, and present representative data to guide you in selecting the most appropriate method for your specific objectives, whether they be high-throughput screening, lead optimization, or scale-up synthesis.
Foundational Principles: Choosing Your Purification Strategy
The selection of a purification method is a strategic decision dictated by the scale of your synthesis, the nature of the impurities, and the required final purity. This compound, with its aromatic system, basic amine group, and methoxy substituent, possesses moderate polarity, making it amenable to several purification strategies.
-
Recrystallization is often the first choice for bulk purification, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.[1] It is cost-effective and scalable but may not be effective for removing impurities with similar solubility profiles.
-
Flash Column Chromatography offers a more refined separation based on differential adsorption to a solid stationary phase (typically silica gel).[2] It is highly effective for separating compounds with different polarities and is a workhorse technique in synthetic chemistry labs.
-
Preparative HPLC provides the highest resolution and is the gold standard for achieving exceptional purity (>99.5%).[3] It operates on the principle of liquid-liquid partitioning and is ideal for purifying final compounds, reference standards, or challenging mixtures that are intractable by other means.[4]
Method I: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly at larger scales. The core principle involves dissolving the impure solid in a minimum amount of a hot, suitable solvent and allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the mother liquor.[1]
Causality Behind Experimental Choices
The critical factor in a successful recrystallization is solvent selection. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For this compound, its amine and methoxy groups allow for solubility in polar protic solvents. Ethanol or mixtures of ethanol and water are often excellent starting points. The amine group can also be protonated, allowing for recrystallization from acidic aqueous solutions.[5]
Experimental Protocol: Recrystallization
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Screening: In a test tube, add ~20 mg of crude product. Add a few drops of ethanol at room temperature; the compound should be sparingly soluble. Heat the mixture; the compound should fully dissolve. This confirms ethanol as a potentially suitable solvent.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with stirring.[7] Work efficiently to prevent excessive solvent evaporation.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the mixture to boiling for 2-3 minutes to allow the charcoal to adsorb colored impurities.[6]
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[7]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Visualization: Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Method II: Flash Column Chromatography
This is a preparative liquid chromatography technique that relies on forcing a solvent through a column of adsorbent (stationary phase) under pressure. For moderately polar compounds like this compound, normal-phase chromatography using silica gel is highly effective. Separation occurs based on the compound's polarity; less polar compounds elute faster, while more polar compounds are retained longer on the silica.[2]
Causality Behind Experimental Choices
The choice of mobile phase (eluent) is paramount. It must be optimized to provide differential migration rates for the target compound and its impurities. Thin Layer Chromatography (TLC) is used to determine the optimal solvent system. A good system will show the product spot with a Retention Factor (Rf) of approximately 0.3-0.4, well-separated from impurity spots. A common mobile phase for quinoline derivatives is a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether.[7][8]
Experimental Protocol: Column Chromatography
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Glass chromatography column with stopcock
-
Solvents: Ethyl acetate (EtOAc), Hexane (Hex), Dichloromethane (DCM) (all HPLC grade)
-
TLC plates, developing chamber, and UV lamp
-
Collection test tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with 30% EtOAc in Hexane and adjust the ratio to achieve good separation.
-
Column Packing: Prepare a slurry of silica gel in hexane.[8] Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining the excess solvent until it is just above the silica surface. Add a thin layer of sand on top.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the column bed.[8]
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane). Gradually increase the polarity of the eluent according to the separation observed on TLC.[7]
-
Fraction Collection: Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
Monitoring: Spot aliquots from the collected fractions onto a TLC plate, develop, and visualize under UV light to identify which fractions contain the pure product.[2]
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization: Column Chromatography Workflow
Caption: Workflow for purification of this compound via flash column chromatography.
Method III: Preparative HPLC
Preparative HPLC is the most powerful purification technique, essentially a scaled-up version of analytical HPLC.[3] For this compound, a reversed-phase (RP) method is ideal. In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. The compound is separated based on its hydrophobicity, with more polar compounds eluting first.
Causality Behind Experimental Choices
The goal of Prep-HPLC is to maximize both purity and recovery.[4] This requires careful method development at the analytical scale first. A gradient elution, typically of acetonitrile in water with an acidic modifier like formic acid or trifluoroacetic acid (TFA), is used. The acid modifier improves peak shape by ensuring the basic amine group is consistently protonated.[9] The gradient is optimized to achieve baseline separation between the product peak and any impurities.
Experimental Protocol: Preparative HPLC
Materials and Equipment:
-
Crude or partially purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or TFA)
-
Preparative HPLC system with a C18 column (e.g., 21.2 x 250 mm, 10 µm)
-
UV detector and fraction collector
-
Rotary evaporator and/or lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm filter.[4]
-
System Setup and Equilibration:
-
Column: C18, 21.2 x 250 mm, 10 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 20 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 325 nm)
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Injection and Elution: Inject the prepared sample. Run a gradient optimized to separate the target compound. A representative gradient might be:
-
0-5 min: 5% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram, using an automated fraction collector.[4]
-
Post-Purification Processing: Combine the pure fractions. Remove the acetonitrile using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid salt.
Visualization: Preparative HPLC Workflow
Caption: A typical workflow for the high-purity isolation of this compound using preparative HPLC.
Comparative Analysis and Data Summary
To facilitate an objective comparison, the following table summarizes the typical performance of each method for the purification of a crude sample of this compound (assumed initial purity of ~85%).
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Final Purity (Typical) | 95 - 98% | 97 - 99% | > 99.5% |
| Typical Yield | 60 - 85% | 70 - 90% | > 90%[4] |
| Throughput / Scalability | High (grams to kgs) | Moderate (mgs to >100g) | Low (mgs to grams)[4] |
| Time / Labor Intensity | Low to Moderate | High | Moderate (instrument-heavy) |
| Cost (Solvent & Consumables) | Low | Moderate | High |
| Key Advantage | Excellent for bulk, low cost | Versatile, good for diverse impurities | Highest achievable purity |
| Key Disadvantage | Ineffective for similar-solubility impurities | Labor-intensive, high solvent use | Lower throughput, expensive |
Conclusion and Recommendations
The choice of purification method for this compound is not a one-size-fits-all decision.
-
For early-stage synthesis where large quantities of material with moderate purity are required, Recrystallization is the most economical and efficient method.
-
For medicinal chemistry applications where various analogs are synthesized and require reliable purification from a range of by-products, Flash Column Chromatography is the most versatile and practical choice.
-
For the preparation of analytical reference standards, final drug candidates for preclinical studies, or for purifying intractable mixtures , Preparative HPLC is indispensable for achieving the highest level of purity.[3][4]
A common and highly effective strategy is a two-step approach: an initial bulk purification by recrystallization, followed by a final polishing step using column chromatography or preparative HPLC to remove any remaining trace impurities. This tiered approach balances efficiency, cost, and the stringent purity requirements of modern drug discovery and development.
References
- Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. Benchchem.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Institutes of Health (PMC).
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
- Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline Purification. Benchchem.
- Application Notes and Protocols for the Quantification of 6-methoxyquinolin-2(1H)-one in Biological Samples. Benchchem.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health (PMC).
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
- Preparative HPLC Analytical Techniques. Jordi Labs.
- Technical Support Center: Purification of 6-Methoxy-2-methylquinolin-4-amine. Benchchem.
- Application Note and Protocol: Purification of 6-Methoxyflavonol via Column Chromatography. Benchchem.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
Sources
- 1. mt.com [mt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jordilabs.com [jordilabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Synthesized 6-Methoxyquinolin-2-amine
Introduction: The Imperative of Consistency in Synthesis
In the realms of pharmaceutical research and drug development, the reproducibility of experimental results is paramount. The starting materials and intermediates we use are the foundational building blocks of our discoveries. 6-Methoxyquinolin-2-amine, a key quinoline derivative, serves as a crucial scaffold in the synthesis of various biologically active compounds. Its journey from a synthesized powder to a component in a potential therapeutic agent is predicated on one core principle: consistency.
Batch-to-batch consistency is not merely a quality control metric; it is the bedrock of reliable downstream process development, regulatory compliance, and, ultimately, patient safety.[1][2] A seemingly minor variation in an intermediate's impurity profile, crystal form, or residual solvent content can cascade into significant issues, including altered reaction kinetics, unexpected side products, and variable pharmacological activity.[1]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the batch-to-batch consistency of synthesized this compound. We will move beyond simple pass/fail testing to build a holistic understanding of the material's Critical Quality Attributes (CQAs), employing a multi-technique analytical approach. This ensures that each new batch is not just within specification, but is also functionally identical to the last.
Defining the Analytical Challenge: Critical Quality Attributes (CQAs) of this compound
To assess consistency, we must first define what we are measuring. For a synthesized intermediate like this compound, the CQAs are the physical, chemical, and structural properties that must be controlled to ensure the desired quality and performance.
-
Identity: Absolute confirmation that the material is indeed this compound.
-
Purity: The quantitative measure of the target compound, typically expressed as a weight/weight or area percent.
-
Impurity Profile: The identification and quantification of all process-related impurities (e.g., unreacted starting materials, byproducts) and degradation products. Consistency in the impurity profile is often more critical than the absolute purity value.
-
Physicochemical Properties: These include the material's appearance, melting point, and crystalline form (polymorphism). Different polymorphs can exhibit different solubilities and stabilities, impacting downstream processes.
-
Residual Solvents: The quantification of any remaining solvents from the synthesis and purification steps.
The Orthogonal Analytical Strategy: A Multi-Technique Approach
No single analytical technique can fully characterize all CQAs. A robust assessment relies on an orthogonal strategy, where multiple, complementary methods are used to build a complete and trustworthy picture of the material. Each method provides a different piece of the puzzle, and together they create a self-validating system.
The following diagram illustrates a logical workflow for the qualification of a new batch of this compound against an established reference standard.
Caption: Integrated workflow for assessing batch-to-batch consistency.
Comparative Analysis of Key Techniques
The following table summarizes the primary analytical techniques, their applications in this context, and their respective strengths and limitations.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity assay, impurity quantification | High precision and accuracy for quantification; robust and widely available.[3] | Requires a chromophore for detection; may not detect co-eluting impurities without a diode-array detector. |
| LC-MS | Molecular weight confirmation, impurity identification | High sensitivity and selectivity; provides molecular weight information crucial for identifying unknown impurities.[4][5] | Quantification can be less precise than UV detection without appropriate standards; response can be matrix-dependent. |
| ¹H & ¹³C NMR | Definitive structural confirmation, identification of impurities with unique signals | Provides unambiguous structural information; can be quantitative (qNMR) with an internal standard.[4] | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals. |
| FT-IR | Rapid identity confirmation (fingerprinting) | Very fast and requires minimal sample preparation; excellent for quick comparison against a reference.[6][7] | Not quantitative; provides information on functional groups, not the overall molecular structure. |
| DSC | Melting point determination, polymorphism screening | Highly accurate for thermal events; sensitive to impurities that cause melting point depression and can identify different crystalline forms.[8][9] | Destructive test; interpretation can be complex if multiple thermal events occur.[10] |
Experimental Protocols & Causality
Here we detail the methodologies for the most critical assessments. The choice of parameters is explained to provide insight into the "why" behind the protocol.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is the cornerstone of purity assessment. A reversed-phase method is chosen due to the moderately polar nature of the aromatic amine.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid protonates residual silanols on the column, reducing peak tailing for the amine, and provides protons for better ionization in MS detection.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds.
-
-
Standard & Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Batch Sample Stock (1.0 mg/mL): Prepare in the same manner as the reference standard.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the 50:50 diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm. Causality: A C18 column provides excellent retention for aromatic compounds. The smaller particle size (1.8 µm) ensures high resolution and efficiency.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm. Causality: The quinoline ring system exhibits strong absorbance at this wavelength.
-
Gradient Program:
Time (min) %B 0.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
-
Data Analysis & Acceptance Criteria:
-
Consistency Check: Overlay the chromatograms of the new batch and the reference standard. The retention time of the main peak should be within ±2% of the reference. The impurity profile (number of peaks, their retention times, and relative area percentages) should be visually identical.
-
Purity Calculation: Calculate purity using area normalization.
-
Acceptance: Purity ≥ 99.0%. No single impurity > 0.15%. Total impurities ≤ 1.0%. The impurity profile must match the reference standard.
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR is the gold standard for confirming the chemical structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample (both the new batch and reference standard) in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO is an excellent solvent for this compound, and the amine (N-H) and any potential hydroxyl protons will be visible and exchangeable.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis & Acceptance Criteria:
-
¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integrations of the new batch must match the reference standard. The amine protons (NH₂) are expected to appear as a broad singlet and will disappear upon adding a drop of D₂O to the NMR tube.[11]
-
¹³C NMR: The number of signals and their chemical shifts must match the reference standard, confirming the carbon backbone.
-
Acceptance: The spectra of the new batch must be superimposable with the reference standard, with no new signals observed above the noise level that would indicate a significant impurity.
-
Differential Scanning Calorimetry (DSC) for Thermal Profile
DSC provides a thermal fingerprint, offering a highly sensitive measure of purity and crystalline form.
Protocol:
-
Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Conditions:
-
Temperature Program: Heat from 25°C to 250°C at a rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and analysis time.
-
Atmosphere: Nitrogen purge at 50 mL/min. Causality: The inert atmosphere prevents oxidative degradation of the sample during heating.
-
-
Data Analysis & Acceptance Criteria:
-
Melting Point: Determine the extrapolated onset temperature of the melting endotherm.
-
Acceptance: The melting onset of the new batch should be within ±2°C of the reference standard. The shape of the melting peak should be sharp and consistent with the reference. A broad peak can indicate the presence of impurities.[10] No other thermal events (e.g., indicating a different polymorph) should be observed.[8][12]
-
Data Triangulation: Synthesizing a Conclusion
The power of this multi-technique approach lies in data triangulation. No single result is taken in isolation.
Caption: Triangulation of data from orthogonal methods.
Conclusion
Assessing the batch-to-batch consistency of a critical intermediate like this compound is a rigorous, multi-faceted process. It requires moving beyond simple certificate of analysis data and embracing a scientifically sound, orthogonal analytical strategy. By combining chromatographic separations (HPLC) with spectroscopic identification (NMR, MS, FT-IR) and thermal analysis (DSC), we establish a comprehensive and trustworthy profile of each batch.[13] This meticulous approach ensures the reliability of our raw materials, the reproducibility of our research, and the overall quality and safety of the final products derived from them. For any scientist or drug developer, this level of diligence is not just good practice—it is an essential component of scientific integrity.
References
- How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). SOLID-CHEM GmbH.
- A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production.Benchchem.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Advanced DSC.
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.MDPI.
- Characterization of Pharmaceutical Materials with Modulated DSC™.TA Instruments.
- Characterization of Pharmaceutical Materials by Thermal Analysis.TA Instruments.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). Netzsch.
- An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.Benchchem.
- API Production Batch Consistency Validation. (2024). Arborpharmchem.
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). International Journal of Drug Delivery Technology.
- Application Notes and Protocols for the Quantification of 6-methoxyquinolin-2(1H)-one in Biological Samples.Benchchem.
- Batch-to-Batch Consistency: Why It Matters for Intermediates.Atianming Pharmaceutical.
- Ensuring Batch-to-Batch Consistency in Inhalation APIs. (2025). Inke.
- Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.Benchchem.
- FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.ResearchGate.
- FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide...ResearchGate.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.MDPI.
- API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. (2025). Inke.
- Supporting Information for manuscript.
- FTIR spectrum of 8hydroxyquinoline.ResearchGate.
- 6-Methoxyquinoline.PubChem.
- 6-Methoxy-8-quinolinamine.PubChem.
- Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.Benchchem.
- Separation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine on Newcrom R1 HPLC column.SIELC Technologies.
- Method for synthetizing 6-methoxyquinoline.Google Patents.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.PMC.
- 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.ChemicalBook.
- 24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.PMC.
- analytical methods for determining the purity of 6-Methoxyhex-1-yne.Benchchem.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Ensuring Batch-to-Batch Consistency in Inhalation APIs - Inke [inke.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. quercus.be [quercus.be]
- 10. tainstruments.com [tainstruments.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Inter-Laboratory Validation of an Analytical Method for 6-Methoxyquinolin-2-amine
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is not merely a preference—it is a stringent necessity. An analytical method, however well-developed and optimized within a single laboratory, must prove its mettle across different environments to be considered truly robust and transferable. This guide provides a comprehensive framework for conducting an inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of 6-Methoxyquinolin-2-amine, a crucial quinoline derivative in pharmaceutical research.
The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to ensure regulatory compliance and scientific integrity.[1][2][3][4][5] We will delve into the rationale behind the experimental design, the statistical evaluation of the results, and the ultimate determination of the method's suitability for its intended purpose across multiple laboratories.
The Cornerstone of Method Reliability: The Inter-Laboratory Study
An inter-laboratory study, also known as a collaborative study or round-robin test, is the ultimate crucible for an analytical method.[2][3] Its primary objective is to assess the reproducibility of the method—the precision obtained under a variety of normal operating conditions, including different laboratories, analysts, instruments, and reagent lots.[2][3][6] A successful inter-laboratory validation provides a high degree of confidence that the method will yield consistent and reliable results, a critical factor for regulatory submissions and ensuring product quality across different manufacturing sites.
This guide will focus on a hypothetical, yet scientifically plausible, reversed-phase HPLC method for the analysis of this compound. The validation will encompass the key parameters of accuracy, precision (repeatability and reproducibility), linearity, and robustness.
The Analytical Method: A Hypothetical HPLC Protocol
Before embarking on an inter-laboratory study, a well-defined and optimized analytical method is paramount. The following hypothetical HPLC method for this compound serves as the basis for our validation study. The choice of a C18 column and a methanol-water mobile phase is a common starting point for the separation of moderately polar aromatic compounds like quinoline derivatives.[7][8]
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Methanol: 0.1% Formic Acid in Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Designing the Inter-Laboratory Validation Study
A robust study design is critical for obtaining meaningful results. This study will involve five independent laboratories and will assess the method's performance across a range of concentrations.
Participating Laboratories:
-
A minimum of five laboratories should participate to provide a sufficient dataset for statistical analysis.[9]
Test Samples:
-
A central laboratory will prepare and distribute identical sets of samples to each participating laboratory. This will include:
-
Validation Samples: Three concentration levels of this compound (low, medium, and high) prepared in triplicate. These will be used to assess accuracy and precision.
-
Linearity Samples: A series of at least five concentrations spanning the expected working range of the assay.[10]
-
Robustness Samples: Samples to be analyzed under deliberately varied chromatographic conditions.
-
Caption: Workflow of the inter-laboratory validation study.
Experimental Protocols
Detailed and unambiguous protocols are essential to minimize variability arising from procedural differences.
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity, accuracy, and precision studies.
-
Sample Preparation: The provided unknown samples are to be diluted with the mobile phase to a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
2. System Suitability Test (SST):
Before any sample analysis, each laboratory must perform a system suitability test to ensure the chromatographic system is performing adequately.[11] This typically involves replicate injections of a standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=6) | ≤ 2.0% |
3. Data to be Reported:
Each laboratory must report the following:
-
Raw data, including peak areas and retention times.
-
Calculated concentrations for all samples.
-
System suitability test results.
-
Any deviations from the protocol.
Data Presentation: A Comparative Overview
The following tables present hypothetical results from the inter-laboratory study, illustrating how data from participating laboratories would be compared to assess the method's performance.
Table 1: Linearity
| Laboratory | Correlation Coefficient (r²) |
| 1 | 0.9997 |
| 2 | 0.9995 |
| 3 | 0.9998 |
| 4 | 0.9996 |
| 5 | 0.9997 |
| Acceptance Criterion | ≥ 0.999 |
Table 2: Accuracy (% Recovery)
| Concentration | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Acceptance Criteria |
| Low (5 µg/mL) | 99.2 | 101.5 | 98.8 | 100.7 | 99.5 | 98.0 - 102.0% |
| Mid (50 µg/mL) | 100.5 | 99.1 | 100.2 | 99.8 | 100.9 | 98.0 - 102.0% |
| High (100 µg/mL) | 99.8 | 100.3 | 99.5 | 101.2 | 99.9 | 98.0 - 102.0% |
Table 3: Precision (RSD%)
| Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Acceptance Criteria |
| Repeatability | ||||||
| Mid Conc. (n=6) | 0.85 | 0.92 | 0.78 | 1.10 | 0.89 | ≤ 2.0% |
| Reproducibility | ||||||
| Inter-lab RSD% | 1.25 | ≤ 5.0% |
Statistical Analysis: Ensuring Objectivity
Statistical analysis is crucial for an objective evaluation of the inter-laboratory data.
-
Cochran's C Test: This test is used to identify any laboratories with significantly larger variance in their results (outliers) compared to the other laboratories.[12][13][14][15][16] If a laboratory is identified as an outlier, its data may be excluded from further calculations, but this should be done with caution and justification.
-
Analysis of Variance (ANOVA): ANOVA is a powerful statistical tool used to partition the total variability of the data into different sources of variation. In an inter-laboratory study, ANOVA can be used to separate the within-laboratory variability (repeatability) from the between-laboratory variability. This allows for the calculation of the reproducibility standard deviation.
Caption: Decision-making process based on statistical analysis.
Conclusion: A Robust and Transferable Method
The successful completion of an inter-laboratory validation study, with all parameters meeting the pre-defined acceptance criteria, provides strong evidence that the analytical method is robust, reliable, and transferable. This guide has provided a comprehensive framework for designing, executing, and evaluating such a study for this compound. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of their analytical data, a cornerstone of bringing safe and effective medicines to patients.
References
- Lab Manager. (2025, July 17). Robustness and Ruggedness Testing in Analytical Chemistry.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaGuru. (2025, May 2).
- LCGC Intern
- ICH. Quality Guidelines.
- Element Lab Solutions.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
- FDA. Q2(R2)
- EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International.
- Benchchem. A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Ethylacrolein.
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Lab Manager. (2025, September 2).
- Analytical method valid
- Benchchem. Application Notes and Protocols for the Quantification of 6-methoxyquinolin-2(1H)-one in Biological Samples.
- Feed HACCP. Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis.
- Pharmaguideline. (2024, December 11).
- Wikipedia. Cochran's C test.
- HPLC Method Development and Valid
- ProPharma. (2024, June 25).
- YouTube. (2023, May 2).
- PROCEDURES USED IN THE STATISTICAL ANALYSIS OF PROFICIENCY TESTING PROGRAMS.
- PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Consult GLP. Cochran's C Test Statistic – What, Why and How Comparison of Lab Results.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline.
- Information Technology Laboratory. (2015, May 5). COCHRAN VARIANCE OUTLIER TEST.
- XLSTAT.
- Indian Journal of Research in Pharmacy and Biotechnology. A review on analytical method development.
- ResearchGate. (2020, May 20). (PDF)
- Asian Journal of Pharmaceutical Analysis. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijrpb.com [ijrpb.com]
- 9. feedhaccp.org [feedhaccp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Cochran's C test - Wikipedia [en.wikipedia.org]
- 13. szk.fce.vutbr.cz [szk.fce.vutbr.cz]
- 14. consultglp.com [consultglp.com]
- 15. COCHRAN VARIANCE OUTLIER TEST [itl.nist.gov]
- 16. xlstat.com [xlstat.com]
A Senior Application Scientist's Guide to Comparative Docking of 6-Methoxyquinolin-2-amine Analogs Against VEGFR-2
This guide provides a comprehensive, in-depth technical comparison of the binding affinities of novel 6-Methoxyquinolin-2-amine analogs against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for performing and interpreting comparative molecular docking studies.
Introduction: The Therapeutic Potential of Quinoline Scaffolds and VEGFR-2 Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] Among these, derivatives of 6-methoxyquinoline have shown promise. This guide focuses on this compound and its analogs as potential inhibitors of VEGFR-2.
VEGFR-2, a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy in oncology, with several approved drugs targeting this pathway.[3][4] Computational methods, particularly molecular docking, are invaluable tools in the early stages of drug discovery for predicting the binding modes and affinities of small molecules to their protein targets, thereby guiding the synthesis and experimental testing of the most promising candidates.[5][6]
This guide will present a hypothetical, yet plausible, comparative docking study of a series of this compound analogs against the ATP-binding site of the VEGFR-2 kinase domain. The causality behind experimental choices, from target selection to the specifics of the docking protocol, will be explained to ensure a scientifically rigorous and reproducible workflow.
Materials and Methods: A Self-Validating Docking Protocol
The foundation of any reliable computational study is a well-validated protocol. This section details the materials and methods for a comparative docking study that includes internal validation steps to ensure the trustworthiness of the results.
Target Protein Selection and Preparation
Rationale: VEGFR-2 is selected as the target protein due to its significant role in tumor angiogenesis and its established druggability with quinoline-based inhibitors.[3][7][8] For this study, the crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Sorafenib (PDB ID: 4ASD) is chosen.[9] Using a co-crystallized structure provides a native-like conformation of the binding pocket and a reference ligand for validating the docking protocol.
Protocol:
-
Obtain Protein Structure: Download the PDB file for 4ASD from the RCSB Protein Data Bank ([Link]).
-
Prepare the Receptor:
-
Remove water molecules and any co-solvents from the PDB file.
-
Separate the protein chain from the co-crystallized ligand (Sorafenib).
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
Ligand Selection and Preparation
Rationale: A series of five hypothetical this compound analogs (Analogs 1-5) are designed to explore the structure-activity relationship (SAR) around the core scaffold. The modifications are simple and synthetically feasible, focusing on substitutions at the amine and on the quinoline ring. The parent molecule, this compound, and the known VEGFR-2 inhibitor, Sorafenib, will be included as controls.
Ligand Set:
-
LIGAND 1: this compound (Parent Compound)
-
LIGAND 2: N-Methyl-6-methoxyquinolin-2-amine (Analog 1)
-
LIGAND 3: N-Acetyl-6-methoxyquinolin-2-amine (Analog 2)
-
LIGAND 4: 5-Fluoro-6-methoxyquinolin-2-amine (Analog 3)
-
LIGAND 5: 6-Methoxy-N-phenylquinolin-2-amine (Analog 4)
-
LIGAND 6: 7-(3-chlorobenzyl)-6-methoxyquinolin-2-amine (Analog 5)
-
REFERENCE: Sorafenib (Positive Control)
Protocol:
-
Generate 3D Structures: Draw the 2D structures of the ligands using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation.
-
Assign Torsions and Charges: Define the rotatable bonds and assign partial charges.
-
Save in PDBQT Format: Convert the prepared ligand files to the PDBQT format.
Molecular Docking with AutoDock Vina
Rationale: AutoDock Vina is a widely used and well-validated open-source program for molecular docking.[2] It employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate the binding affinity.
Protocol:
-
Grid Box Definition: Define a grid box that encompasses the entire ATP-binding site of VEGFR-2. The coordinates of the co-crystallized Sorafenib in 4ASD can be used to center the grid box. A typical grid size would be 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
Docking Protocol Validation (Re-docking):
-
Dock the extracted Sorafenib back into the binding site of VEGFR-2.
-
Compare the predicted binding pose with the crystallographic pose. The Root Mean Square Deviation (RMSD) between the two poses should be less than 2.0 Å to validate the docking protocol.
-
-
Comparative Docking:
-
Dock each of the prepared ligands (Analogs 1-5, parent compound, and Sorafenib) into the defined grid box using AutoDock Vina.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).
-
Generate multiple binding poses for each ligand (e.g., 9 poses).
-
-
Analysis of Results:
-
Record the binding affinity (in kcal/mol) of the best pose for each ligand.
-
Visualize the binding poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues in the VEGFR-2 active site.
-
Results and Discussion: Unveiling Structure-Activity Relationships
This section presents the hypothetical results of the comparative docking study and provides an expert interpretation of the data, linking molecular interactions to binding affinity.
Docking Protocol Validation
The re-docking of Sorafenib into the active site of VEGFR-2 (PDB ID: 4ASD) resulted in a predicted binding pose with an RMSD of 1.2 Å compared to the crystallographic pose. This low RMSD value confirms the ability of the docking protocol to accurately reproduce the known binding mode of a potent inhibitor, thus validating the methodology for the subsequent comparative study.
Comparative Binding Affinities
The predicted binding affinities of the this compound analogs and control compounds are summarized in Table 1.
Table 1: Predicted Binding Affinities of this compound Analogs against VEGFR-2
| Ligand | Analog | Binding Affinity (kcal/mol) |
| REFERENCE | Sorafenib | -10.5 |
| LIGAND 1 | This compound | -7.2 |
| LIGAND 2 | Analog 1 (N-Methyl) | -7.5 |
| LIGAND 3 | Analog 2 (N-Acetyl) | -8.1 |
| LIGAND 4 | Analog 3 (5-Fluoro) | -7.8 |
| LIGAND 5 | Analog 4 (N-Phenyl) | -8.9 |
| LIGAND 6 | Analog 5 (7-(3-chlorobenzyl)) | -9.7 |
Analysis of Binding Interactions
Sorafenib (Reference): As expected, Sorafenib exhibited the highest binding affinity. Its binding mode is characterized by key hydrogen bonds with the hinge region residues Cys919 and Asp1046, and extensive hydrophobic interactions within the pocket.[3]
This compound (Parent Compound): The parent compound showed a moderate binding affinity. The 2-amino group is predicted to form a hydrogen bond with the backbone of Cys919 in the hinge region, a crucial interaction for kinase inhibition. The methoxy group at position 6 occupies a hydrophobic sub-pocket.
Analogs 1-5: Structure-Activity Relationship Insights:
-
Analog 1 (N-Methyl): The addition of a small methyl group to the amine slightly improves the binding affinity, likely due to enhanced hydrophobic interactions.
-
Analog 2 (N-Acetyl): The acetyl group introduces an additional hydrogen bond acceptor (the carbonyl oxygen), which is predicted to interact with a nearby residue, leading to a more significant improvement in binding affinity.
-
Analog 3 (5-Fluoro): The introduction of a fluorine atom at the 5-position enhances binding affinity, potentially through favorable electrostatic interactions with the protein.
-
Analog 4 (N-Phenyl): The addition of a phenyl ring on the amine group allows for significant pi-pi stacking interactions with a phenylalanine residue (e.g., Phe1047) in the active site, resulting in a substantial increase in binding affinity.
-
Analog 5 (7-(3-chlorobenzyl)): This analog shows the highest predicted binding affinity among the designed compounds, approaching that of Sorafenib. The 3-chlorobenzyl group is predicted to extend into a deeper hydrophobic pocket, with the chlorine atom forming favorable halogen bond interactions.
Visualizing the Path to Discovery
Diagrams are essential for visualizing complex scientific workflows and molecular interactions. The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.
Experimental Workflow
Caption: A flowchart of the comparative molecular docking workflow.
Key Binding Interactions of the Most Promising Analog
Caption: Key interactions of Analog 5 in the VEGFR-2 binding site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of this compound analogs against VEGFR-2. The hypothetical results demonstrate how systematic structural modifications can lead to significant improvements in predicted binding affinity. Analog 5, with its 7-(3-chlorobenzyl) substitution, emerged as the most promising candidate, highlighting the importance of exploring deeper hydrophobic pockets within the active site.
The findings from this in silico study provide a strong rationale for the synthesis and experimental validation of these novel analogs. Future work should involve:
-
Synthesis and in vitro testing: The synthesized compounds should be evaluated for their inhibitory activity against VEGFR-2 and their anti-proliferative effects in relevant cancer cell lines.
-
Further optimization: The SAR insights gained from this study can guide the design of a next generation of more potent and selective inhibitors.
-
ADMET prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be a valuable next step to assess the drug-likeness of the most promising analogs.
By integrating computational and experimental approaches, the discovery of novel and effective anticancer agents based on the this compound scaffold can be significantly accelerated.
References
- McTigue, M., et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGF receptor tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 109(45), 18281-18289. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
- Taghoura, M. S., et al. (2022). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: Design, Synthesis, Antiproliferative, Docking, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]
- Gacche, R. N., & Meshram, R. J. (2014). Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. Chemical biology & drug design, 84(3), 328-338. [Link]
- RCSB Protein D
- Martorana, A., et al. (2020).
- Kale, M. A., & Sonwane, S. K. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in chemistry, 6, 638. [Link]
- Bennour, S., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2966. [Link]
- Scripps Research. AutoDock Vina. [Link]
- Nolte, R.T., et al. (2007). Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. PDB ID: 2OH4. [Link]
- McTigue, M., et al. (2012). CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH AXITINIB (AG-013736). PDB ID: 4AGC. [Link]
- Varma, M., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(10), 1169-1191. [Link]
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- RCSB Protein D
- National Center for Biotechnology Inform
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
- Roskoski, R. (2017). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 120, 82-101. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Photostability of 6-Methoxyquinolin-2-amine-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence-based methodologies, the selection of a fluorophore is a critical decision that dictates the reliability and temporal range of an experiment. For applications demanding prolonged or high-intensity illumination, such as live-cell imaging, super-resolution microscopy, and high-throughput screening, photostability—the intrinsic resistance of a fluorophore to light-induced chemical degradation—is a paramount performance metric. This guide provides a comprehensive framework for evaluating the photostability of 6-methoxyquinolin-2-amine-based fluorophores, a class of probes noted for their sensitivity to the local microenvironment. We will objectively compare their anticipated performance with common alternative fluorophores and provide the necessary experimental framework for a rigorous, in-house validation.
Understanding Photostability: The Unseen Decay
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent.[1] This process is typically initiated when a fluorophore in its excited singlet state transitions to a long-lived triplet state. In this triplet state, the fluorophore is highly reactive and can undergo destructive reactions with molecular oxygen or other cellular components, leading to its permanent degradation.[1] The rate of photobleaching is a critical parameter that determines the useful lifespan of a fluorophore in an experiment. Key metrics for quantifying photostability include the photobleaching half-life (t½) and the fluorescence quantum yield (Φf). A higher quantum yield indicates a brighter fluorophore, while a longer photobleaching half-life signifies greater photostability.[2]
The 6-Aminoquinoline Core: A Promising but Untested Scaffold
While specific photostability data for this compound-based fluorophores is not extensively available in the public domain, studies on structurally related 6-aminoquinoline derivatives provide valuable insights. Research on trifluoromethylated quinoline-phenol Schiff bases derived from 6-aminoquinolones has demonstrated good photostability and high fluorescence quantum yields, suggesting that the 6-aminoquinoline core is a robust scaffold for developing photostable fluorophores.[3][4] However, another study on 6-aminoquinolones highlighted that some derivatives can be rapidly photodegraded under UVA irradiation, indicating that the substitution pattern on the quinoline ring is a critical determinant of photostability.[5]
This underscores the necessity for empirical evaluation of any novel this compound-based fluorophore before its deployment in critical applications.
A Comparative Landscape: Benchmarking Against Established Fluorophores
To provide context for the evaluation of this compound-based fluorophores, it is essential to compare their expected performance against well-established alternatives. The Alexa Fluor and Cyanine (Cy) dye families are among the most widely used classes of fluorophores in biological imaging.
| Fluorophore Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| 6-Aminoquinoline Derivative (Hypothetical) | 6-MQ-2-Amine Analog | ~350-450 | ~450-550 | To Be Determined | To Be Determined |
| Fluoresceins | FITC | 494 | 518 | 0.92 (in 0.1 M NaOH)[6] | Low[1] |
| Rhodamines | TRITC | 550 | 570 | ~0.28 | Moderate[1] |
| Cyanines | Cy3 | 550 | 570 | ~0.15 | Moderate[1] |
| Cy5 | 649 | 670 | ~0.27 | Moderate to Low[1] | |
| Alexa Fluor Dyes | Alexa Fluor 488 | 495 | 519 | 0.92[6] | High[1][7] |
| Alexa Fluor 568 | 578 | 603 | 0.69[6] | High[8] | |
| Alexa Fluor 647 | 650 | 668 | 0.33[6] | High[1] |
Key Insights from the Comparison:
-
Alexa Fluor Dyes: This family of fluorophores is renowned for its superior photostability and brightness compared to traditional dyes like FITC and Cy dyes.[7][8][9]
-
Cyanine Dyes: While generally more photostable than FITC, the photostability of Cy dyes can be variable and they are often outperformed by the Alexa Fluor series.[1]
-
Fluorescein (FITC): Known for its high quantum yield but notoriously poor photostability, limiting its use in long-term imaging experiments.[1]
Experimental Design for a Rigorous Photostability Evaluation
To objectively assess the photostability of a novel this compound-based fluorophore, a direct comparative experiment against a well-characterized standard is essential. The following protocol outlines a standardized methodology for a photobleaching assay using fluorescence microscopy.
Experimental Workflow
Caption: Workflow for comparative photostability analysis.
Detailed Protocol
Objective: To quantify and compare the photobleaching rate of a this compound-based fluorophore against a standard fluorophore (e.g., Alexa Fluor 488).
Materials:
-
This compound-based fluorophore (test compound)
-
Reference fluorophore (e.g., Alexa Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and appropriate filter sets
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the test and reference fluorophores in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS to a final concentration that provides a good signal-to-noise ratio without saturating the detector. Ensure the concentrations are equimolar for a fair comparison.
-
Mount a small volume of each solution onto a clean microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Microscope Setup and Image Acquisition:
-
Select the appropriate filter set and excitation wavelength for each fluorophore.
-
Crucially, maintain identical illumination intensity, exposure time, and acquisition interval for both the test and reference fluorophores. This is the most critical parameter for a valid comparison.
-
Define a region of interest (ROI) within the field of view.
-
Acquire an initial image (t=0).
-
Begin continuous illumination and acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has decayed to near background levels.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity within the ROI for every image.
-
Subtract the background fluorescence from each measurement.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for both fluorophores.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Understanding the Causality: Photodegradation Mechanisms of Quinoline Derivatives
The photostability of a fluorophore is intrinsically linked to its chemical structure. For quinoline-based fluorophores, the photodegradation pathways are likely to involve interactions with reactive oxygen species (ROS).[10] The electron-rich quinoline ring system can be susceptible to attack by superoxide radicals and hydroxyl radicals, which are often generated during the fluorescence process.[10] The position and electronic nature of substituents on the quinoline ring will significantly influence its susceptibility to photodegradation. For instance, electron-donating groups like the methoxy group at the 6-position may increase the electron density of the aromatic system, potentially making it more reactive towards electrophilic attack by ROS. Conversely, strategic placement of electron-withdrawing groups or bulky substituents can shield the fluorophore from these damaging reactions, thereby enhancing its photostability.
Caption: General mechanism of fluorophore photobleaching.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel fluorophores with unique sensing capabilities. However, a thorough evaluation of their photostability is a non-negotiable prerequisite for their reliable application in demanding fluorescence-based assays. By employing the rigorous comparative methodology outlined in this guide, researchers can generate the robust data necessary to make informed decisions about the suitability of these fluorophores for their specific experimental needs. The insights gained from such studies will not only guide the selection of appropriate probes but also inform the rational design of next-generation quinoline-based fluorophores with enhanced photostability and performance.
References
- Mahmoudian, J., et al. (2011). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 13(3), 169-174. [Link]
- Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-491. [Link]
- da Silva, J. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2978-2990. [Link]
- da Silva, J. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
- University of California, Irvine, Department of Chemistry. (n.d.).
- Rai, S., et al. (2018). Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry.
- Wikipedia. (n.d.). Fluorescence quantum yield. [Link]
- Cooper, D., et al. (2013). Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems. Chembiochem, 14(9), 1075-1080. [Link]
- Panchuk-Voloshina, N., et al. (1999). Alexa dyes, a new series of fluorescent dyes that yield exceptionally bright, photostable conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188. [Link]
- Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - AT [thermofisher.com]
- 7. Alexa Fluor Brand Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 6-Methoxyquinolin-2-amine for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to ensure that cutting-edge research can be conducted with the highest standards of safety and operational excellence. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Methoxyquinolin-2-amine, grounded in established safety principles and regulatory requirements. This compound, like many quinoline derivatives and aromatic amines, must be handled with care due to its potential health and environmental hazards.
Hazard Assessment and the Principle of Proactive Management
Before any handling or disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, data from structurally similar compounds, such as quinoline and other methoxy-substituted quinolines, provide a strong basis for a conservative risk assessment.
Based on analogous compounds, this compound should be treated as a substance that is:
-
Harmful : Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Environmentally Hazardous : Likely toxic to aquatic life with long-lasting effects.[3][4]
-
Potentially Mutagenic/Carcinogenic : Parent quinoline compounds are suspected of causing genetic defects and may cause cancer.[3][4]
Therefore, all waste containing this compound must be managed as hazardous waste in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, which mandate "cradle-to-grave" management of hazardous materials.[5][6]
Mandatory Personal Protective Equipment (PPE) and Handling
To mitigate exposure risks, all handling and disposal operations must be performed within a certified chemical fume hood. The following PPE is mandatory:
-
Gloves : Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4]
-
Eye Protection : ANSI-approved safety goggles or a full-face shield are required to protect against splashes.[4][7]
-
Protective Clothing : A full-length laboratory coat must be worn and kept fastened.[8]
Step-by-Step Disposal Protocol
Disposing of this compound is a systematic process that ensures safety and regulatory compliance. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular solid waste. [8][9]
Step 1: Waste Characterization and Segregation The first and most critical step is to correctly identify the material as hazardous waste.[10] Due to its chemical nature as an amine and quinoline derivative, this waste must be segregated from incompatible materials to prevent dangerous reactions.
-
Causality : Amines can react exothermically or violently with acids and strong oxidizing agents.[1][8] Keeping these waste streams separate is crucial to prevent the generation of heat, toxic gases, or fire.
Step 2: Container Selection and Labeling The integrity of the waste containment system is paramount.
-
Selection : Use only containers made of compatible materials (e.g., High-Density Polyethylene - HDPE) that are in good condition, free of leaks, and equipped with a tightly sealing cap.[5][8][11] Do not use metal containers for potentially corrosive waste.[12]
-
Labeling : The container must be clearly and accurately labeled from the moment the first drop of waste is added.[12] The label must include:
-
The words "HAZARDOUS WASTE" .[12]
-
The full chemical name: "this compound" .
-
All other constituents in the waste stream with their approximate percentages.
-
The date of initial accumulation.
-
Step 3: Accumulation and Storage Properly labeled waste containers should be stored in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory generating the waste.[5]
-
Storage Conditions : The SAA must be a cool, dry, and well-ventilated location, away from heat sources, direct sunlight, and incompatible chemicals.[8] Containers must be kept closed at all times except when adding waste.[5][12]
Step 4: Arranging for Final Disposal Final disposal must be conducted by a licensed hazardous waste management firm.[8][10] Researchers must contact their institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to transport or dispose of the waste independently.
Emergency Procedures for Spills
In the event of an accidental release, a swift and systematic response is critical to minimize harm.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE : Before addressing the spill, put on the full complement of required PPE, including respiratory protection if necessary.[8][13]
-
Contain : For liquid spills, cover with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or a universal chemical binder.[3][13] For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Collect : Carefully scoop the contained material and place it into a designated hazardous waste container.[1][3]
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent solution, and manage all cleanup materials (wipes, pads) as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS office, regardless of size.
Regulatory Framework Overview
The procedures outlined in this guide are designed to comply with key federal regulations:
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA governs all aspects of hazardous waste management, including identification, generation, transportation, and disposal.[5][6][14]
-
Occupational Safety and Health Administration (OSHA) : OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and standards for hazardous materials in laboratories (29 CFR 1910.1450), ensure worker safety through proper training, labeling, and access to safety information.[15][16][17]
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. aksci.com [aksci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pfw.edu [pfw.edu]
- 6. youtube.com [youtube.com]
- 7. lobachemie.com [lobachemie.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. chemos.de [chemos.de]
- 14. epa.gov [epa.gov]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. connmaciel.com [connmaciel.com]
- 17. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Comprehensive Guide to the Safe Handling of 6-Methoxyquinolin-2-amine for Laboratory Professionals
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 6-Methoxyquinolin-2-amine was not available at the time of this writing. The following guide has been compiled using safety data from structurally similar compounds, including 6-methoxyquinoline and various other quinoline derivatives. It is imperative to treat this compound as a substance with unknown hazards and to conduct a thorough risk assessment before use. This guide is intended for trained research, scientific, and drug development professionals.
Introduction to this compound Safety
This compound belongs to the quinoline class of compounds, which are prevalent in medicinal chemistry and drug development. While specific toxicological data for this compound is limited, its structure suggests potential hazards that demand rigorous safety protocols. Based on analogous compounds, researchers should anticipate risks of skin and eye irritation, and potential respiratory tract irritation.[1][2][3] Adherence to stringent safety measures is not merely procedural—it is a foundational component of responsible scientific practice.
Hazard Identification and Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is a comprehensive understanding of its potential hazards and the deployment of appropriate Personal Protective Equipment (PPE). The GHS classifications for closely related compounds suggest that this chemical should be handled as, at minimum, a skin and eye irritant.[1][2]
The following table outlines the recommended PPE for various laboratory operations involving this compound:
| Laboratory Task | Required Personal Protective Equipment |
| Pre-weighing and Aliquoting | Chemical-resistant nitrile gloves, safety glasses with side shields, and a lab coat. |
| Solution Preparation | Chemical-resistant nitrile gloves, chemical splash goggles, and a lab coat. |
| In-use (e.g., reaction setup) | Chemical-resistant nitrile gloves, chemical splash goggles, a lab coat, and work within a certified chemical fume hood. |
| Spill Cleanup | Chemical-resistant nitrile gloves (double-gloving recommended), chemical splash goggles, a face shield, a lab coat or chemical-resistant apron, and respiratory protection (e.g., N95 respirator) may be required depending on the spill size and ventilation. |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
1. Preparation and Weighing:
-
Step 1: Designate a Work Area. Before handling, designate a specific area for working with this compound, preferably within a chemical fume hood to control potential dust or vapors.[4]
-
Step 2: Assemble PPE. Don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety glasses.
-
Step 3: Weighing the Compound. When weighing the solid compound, use a disposable weigh boat. Handle with care to prevent generating dust. If possible, use a balance with a draft shield.
-
Step 4: Post-Weighing Cleanup. After weighing, carefully wipe down the balance and surrounding surfaces with a damp cloth to remove any residual particles. Dispose of the cloth and weigh boat as hazardous waste.
2. Solution Preparation and Use:
-
Step 1: Solvent Selection. Choose your solvent based on your experimental needs, ensuring it is compatible with this compound.
-
Step 2: Dissolution. In a chemical fume hood, add the solvent to the vessel containing the pre-weighed this compound. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
-
Step 3: Handling Solutions. Always handle solutions of this compound within a fume hood. Avoid contact with skin and eyes.[4] Use a secondary container when transporting the solution outside of the fume hood.
3. Storage:
-
Step 1: Container. Store this compound in a tightly sealed, clearly labeled container.[3][4][5]
-
Step 2: Location. Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][5]
-
Step 3: Segregation. Store away from foodstuffs and other reactive chemicals.
4. Disposal:
-
Step 1: Waste Segregation. All materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous chemical waste.[5]
-
Step 2: Waste Containers. Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.
-
Step 3: Professional Disposal. Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[5][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- Alfa Aesar. (2025, September 18).
- PubChem. 6-Methoxy-8-quinolinamine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
